molecular formula C8H14N8O6S B124043 3-Amino-4-pyrazolecarboxamide hemisulfate CAS No. 27511-79-1

3-Amino-4-pyrazolecarboxamide hemisulfate

Numéro de catalogue: B124043
Numéro CAS: 27511-79-1
Poids moléculaire: 350.32 g/mol
Clé InChI: UMPKASYMNORSRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Propriétés

IUPAC Name

5-amino-1H-pyrazole-4-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4O.H2O4S/c2*5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h2*1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPKASYMNORSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)N)N.C1=NNC(=C1C(=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181933
Record name 5-Aminopyrazole-4-carboxamide hemisulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27511-79-1
Record name 3-Amino-4-carboxamidopyrazole hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027511791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminopyrazole-4-carboxamide hemisulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminopyrazole-4-carboxamide hemisulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-4-CARBOXAMIDOPYRAZOLE HEMISULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H5TH7QBY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Amino-4-pyrazolecarboxamide hemisulfate discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-pyrazolecarboxamide Hemisulfate: From Discovery to a Cornerstone of Pharmaceutical Synthesis

Executive Summary

This compound is a pivotal organic compound, primarily recognized as a critical intermediate in the synthesis of Allopurinol, a cornerstone medication for the treatment of gout and hyperuricemia.[1] This guide provides a comprehensive technical overview of its history, the evolution of its synthetic methodologies, its physicochemical properties, and its broader significance within medicinal chemistry. We will explore the scientific rationale behind the progression from early, often inefficient synthetic routes to modern, optimized "one-pot" procedures. This narrative is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating nature of established protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to derivatives with a vast spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and anticonvulsant properties.[2][3][4] Within this important class of compounds, aminopyrazoles are particularly valuable building blocks.[4][5] 3-Amino-4-pyrazolecarboxamide, available commercially as a stable hemisulfate salt, stands out not for its own direct therapeutic action, but as an indispensable precursor for high-volume pharmaceutical manufacturing.[1][6]

Discovery and the Evolution of Synthetic Methodologies

The history of this compound is intrinsically linked to the development of its synthesis. Early methods, while foundational, were often beset by challenges that limited their industrial applicability.

Early Synthetic Routes and Their Limitations

Initial synthetic strategies involved multi-step processes that were often characterized by expensive starting materials, modest yields, and significant environmental footprints. Three main historical approaches can be identified:

  • From Pyridine Amidohydrazone: This route involved the reaction of pyridine amidohydrazone with ethoxymethylene malononitrile, followed by cyclization and salt formation. The high cost of the starting materials and low overall yield made it difficult to scale for industrial production.[1]

  • From Malononitrile and Triethyl Orthoformate: Another prominent method utilized malononitrile, triethyl orthoformate, hydrazine hydrate, and sulfuric acid.[1][7] While achieving yields around 80% in some cases, this pathway was criticized for its long reaction sequences and the use of expensive reagents like triethyl orthoformate. Furthermore, it generated substantial acetonitrile and morpholine waste, increasing environmental management costs.[1]

  • Two-Step Process via 3-Amino-2-cyanoacrylic acid amide: A known two-step process involved first reacting formamidine with cyanoacetamide to produce 3-amino-2-cyanoacrylic acid amide. This intermediate was then cyclized with hydrazine.[8] However, the intermediate is toxic, crystallizes poorly, and is difficult to purify, leading to contaminants being carried into the final product.[8]

The economic and environmental drawbacks of these early methods created a strong impetus for innovation, driving the field toward more efficient, cost-effective, and cleaner synthetic strategies.

Modern Advancements: The Rise of "One-Pot" Synthesis

To overcome the limitations of earlier protocols, significant research has focused on process simplification. The development of "one-pot" or "one-kettle" syntheses represents a major leap forward. These methods combine multiple reaction steps into a single reactor without isolating intermediates, thereby saving time, reducing solvent waste, and improving overall efficiency.

A notable example involves using cyanoacetamide and morpholine as raw materials in water as a solvent, catalyzed by trimethyl orthoformate.[9] The intermediate generated is then cyclized with hydrazine hydrate and finally converted to the hemisulfate salt with sulfuric acid.[9] This approach is lauded for its high yield and the use of a non-toxic, environmentally benign solvent (water).[9]

Route Key Starting Materials Key Reagents Typical Yield Advantages Disadvantages Reference
Route 1 Pyridine amidohydrazone, Ethoxymethylene malononitrileHydrazineNot HighDirectExpensive starting materials[1]
Route 2 Malononitrile, Triethyl orthoformateHydrazine hydrate, Morpholine, Sulfuric acid~68-80%Established processLong steps, expensive reagents, waste generation[1][7]
Route 3 Cyanoacetamide, N,N-dimethylformamide dimethyl acetalHydrazine hydrate, Sulfuric acid~93%High yield, mild conditionsCost of reagents[1]
Route 4 (One-Pot) Cyanoacetamide, MorpholineTrimethyl orthoformate, Hydrazine hydrate, Water (solvent)HighEnvironmentally friendly (uses water), simplified processRelies on efficient catalysis[9]
General Synthetic Workflow Diagram

The following diagram illustrates a modern, streamlined synthesis, emphasizing the key transformations from simple starting materials to the final product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Salt Formation A Cyanoacetamide C Intermediate (e.g., 3-Morpholino-2-cyanoacrylamide) A->C B Orthoformate Derivative (e.g., Triethyl Orthoformate) B->C E 3-Amino-4-pyrazolecarboxamide (Free Base) C->E D Hydrazine Hydrate D->E G 3-Amino-4-pyrazolecarboxamide hemisulfate E->G F Sulfuric Acid (H₂SO₄) F->G

Caption: Generalized workflow for the synthesis of this compound.

Physicochemical Properties & Characterization

The hemisulfate salt form enhances the compound's stability and solubility, making it suitable for storage and subsequent use in pharmaceutical synthesis.[10]

Property Value Reference
CAS Number 27511-79-1[11][12]
Molecular Formula C₄H₆N₄O · 0.5H₂SO₄ or C₈H₁₄N₈O₆S[12]
Molecular Weight 175.16 g/mol
Appearance White solid powder[1]
Melting Point 224-226 °C (decomposes)[1][13]
EINECS Number 248-503-6[11][12]

Characterization is typically performed using standard analytical techniques. Spectral data from Infrared (IR) spectroscopy shows characteristic peaks for N-H (amine and amide), C=O (amide), and C=C bonds.[1] ¹H NMR spectroscopy in DMSO-d₆ typically shows a singlet around 8.05 ppm corresponding to the four protons of the two amino groups.[1]

Detailed Experimental Protocol: A Modern Synthesis

The following protocol is a representative example of a modern, high-yield synthesis, adapted from patent literature.[1] This self-validating system includes precise steps for reaction monitoring and purification to ensure a high-quality final product.

Objective: To synthesize this compound from cyanoacetamide.

Materials:

  • Cyanoacetamide

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • 1,4-Dioxane

  • Absolute Ethanol

  • Hydrazine Hydrate (85%)

  • Sulfuric Acid (50% w/w)

  • Acetone

  • Water (deionized)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Step 1: Condensation Reaction.

    • In a suitable reaction vessel, add cyanoacetamide (e.g., 0.1 mol) and 1,4-dioxane.

    • While stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (e.g., 0.12 mol) dropwise to the suspension.

    • Heat the mixture to 60°C and maintain for 3 hours.

    • Monitor the reaction completion using TLC.

    • Once complete, evaporate the 1,4-dioxane under reduced pressure. Wash the resulting solid with cold 1,4-dioxane and dry to obtain the intermediate product.

  • Step 2: Cyclization.

    • To the intermediate from Step 1, add absolute ethanol (e.g., 0.9 mol) and hydrazine hydrate (e.g., 0.09 mol).

    • Heat the mixture to reflux at 70°C for 5 hours.

    • Monitor the reaction completion using TLC.

  • Step 3: Salt Formation and Isolation.

    • After the cyclization is complete, cool the reaction mixture.

    • Carefully adjust the pH of the solution to 1-2 by adding 50% sulfuric acid dropwise while stirring.

    • Continue stirring for 20-30 minutes to ensure complete precipitation.

    • Filter the resulting white solid via suction filtration.

    • Wash the filter cake sequentially with cold water and then with acetone.

    • Dry the final product, 3-aminopyrazole-4-carboxamide hemisulfate, in a vacuum oven. The expected yield is typically in the range of 88-93%.[1]

Core Application: The Gateway to Allopurinol

The primary and most significant application of this compound is its role as the immediate precursor to Allopurinol. Allopurinol is a xanthine oxidase inhibitor, a critical drug for reducing uric acid production in the body, and is widely prescribed for managing gout.[1] The synthesis is a straightforward cyclization reaction.

G A 3-Amino-4-pyrazolecarboxamide hemisulfate B Allopurinol (Pyrazolo[3,4-d]pyrimidin-4-one) A->B Reaction with Formamide or Triethyl Orthoformate

Caption: Conversion of the intermediate to the anti-gout drug Allopurinol.

This transformation underscores the compound's industrial importance; improvements in its synthesis directly impact the cost and availability of a vital medication.

Broader Significance: A Scaffold for Diverse Therapeutics

Beyond its role in Allopurinol synthesis, the aminopyrazole carboxamide core is a fertile ground for drug discovery. The strategic placement of amino and carboxamide groups provides handles for chemical modification, allowing for the development of derivatives with a wide array of therapeutic activities.[10] Research has shown that derivatives of this scaffold exhibit potent biological effects across various disease areas.

Caption: Diverse therapeutic potential of the aminopyrazole chemical scaffold.

  • Anticancer Agents: Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects, with some showing DNA-binding interactions and cleavage activity, suggesting potential as anticancer drugs.[14] Others have been designed as potent inhibitors of kinases like FLT3 and CDKs, which are crucial targets in acute myeloid leukemia (AML).[15][16]

  • Anti-inflammatory and Analgesic: The pyrazole nucleus is a well-known feature in anti-inflammatory drugs (e.g., Celecoxib).[2] Research continues to explore aminopyrazole derivatives for novel anti-inflammatory and analgesic properties.[4]

  • Antimicrobial and Antifungal: Pyrazole carboxamides have demonstrated notable in vitro activity against various phytopathogenic fungi.[3] Furthermore, molecular hybrids incorporating the pyrazole-4-carboxamide linkage have shown good antibacterial and antitubercular activity.[17]

Conclusion

The journey of this compound is a compelling story of chemical innovation driven by pharmaceutical necessity. From its origins in complex, multi-step syntheses, it has evolved into a product of streamlined, high-yield industrial processes. While its primary identity is that of a key intermediate for Allopurinol, its underlying aminopyrazole scaffold is a testament to the enduring power of heterocyclic chemistry in the quest for new medicines. The continuous refinement of its synthesis and the exploration of its derivatives ensure that this seemingly simple molecule will remain a compound of high interest to the scientific and drug development community for the foreseeable future.

References

  • Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate.
  • CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
  • Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - PubMed Central. [Link]
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. [Link]
  • CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
  • DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
  • 3-Amino-4-pyrazolecarboxamide hemisulf
  • 3-Amino-4-carboxamidopyrazole hemisulf
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Amino-4-pyrazolecarboxamide Hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 3-Amino-4-pyrazolecarboxamide Hemisulfate (CAS No: 27511-79-1), a critical intermediate in the synthesis of the gout medication Allopurinol.[1][2] Tailored for researchers, analytical scientists, and drug development professionals, this document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Beyond presenting raw data, this guide elucidates the causal reasoning behind experimental choices and data interpretation, grounding the analysis in fundamental principles and authoritative references. It includes detailed experimental protocols and a summary of key spectral identifiers to serve as a practical resource for the comprehensive characterization and quality control of this important pharmaceutical building block.

Introduction: The Molecular Profile

Chemical Identity and Structure

This compound is the sulfuric acid salt of the parent compound, 3-amino-1H-pyrazole-4-carboxamide. The "hemisulfate" designation indicates a 2:1 stoichiometric ratio of the pyrazole base to sulfuric acid.[3] This salt form often enhances the stability and handling properties of the compound compared to the free base.[4]

  • Chemical Name: this compound

  • Synonyms: Allopurinol Related Compound A, 5-Amino-1H-pyrazole-4-carboxamide hemisulphate[3][5]

  • CAS Number: 27511-79-1[6]

  • Molecular Formula: C₈H₁₄N₈O₆S (or C₄H₆N₄O · 0.5H₂SO₄)[5][6]

  • Molecular Weight: 350.32 g/mol [3] (175.16 g/mol for the C₄H₆N₄O · 0.5H₂SO₄ representation)[6]

The core structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a primary amine (-NH₂) at the C3 position and a carboxamide (-CONH₂) at the C4 position, making it a highly functionalized molecule.

Physicochemical Properties

The compound typically presents as a white to pale brown crystalline powder.[2][7] It has a high melting point of approximately 224 °C, at which it decomposes.[2][8] Its solubility is limited, showing slight solubility in Dimethyl Sulfoxide (DMSO) and heated water, and very slight solubility in methanol.[2] The compound is also noted to be hygroscopic, a critical consideration for storage and handling.[2]

Significance in Pharmaceutical Development

The primary significance of 3-Amino-4-pyrazolecarboxamide is its role as a key starting material for the synthesis of Allopurinol.[1] Allopurinol is a xanthine oxidase inhibitor used to treat hyperuricemia and its complications, including chronic gout. Therefore, the purity and structural integrity of this intermediate are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). Rigorous spectroscopic characterization is a non-negotiable step in its quality control process.

Rationale for Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of this compound. Each technique provides a unique and complementary piece of the structural puzzle.

  • Infrared (IR) Spectroscopy: Provides definitive evidence for the presence of key functional groups (amine N-H, amide C=O and N-H, and pyrazole ring C=N bonds) through their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to one another, while ¹³C NMR identifies the number and type of carbon atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the parent ion and provides information about the molecule's composition and structure through its fragmentation pattern.

  • UV-Visible (UV-Vis) Spectroscopy: Characterizes the electronic transitions within the molecule, which are primarily influenced by the aromatic pyrazole ring and its substituents. It is particularly useful for quantitative analysis and detecting conjugated impurities.

Spectroscopic Data Deep Dive

Infrared (IR) Spectroscopy

The IR spectrum is rich with information due to the molecule's multiple functional groups capable of IR absorption. The analysis is based on published data and established vibrational frequency ranges.[1][9]

Interpretation of Key Peaks:

  • N-H Stretching (3450-3180 cm⁻¹): This region is typically broad and complex. It contains overlapping stretching vibrations from the primary amine (-NH₂), the carboxamide (-NH₂), and the pyrazole ring N-H. A patent reports distinct peaks at 3447, 3310, and 3187 cm⁻¹, corresponding to these various N-H bonds.[1] The presence of multiple bands here is a strong indicator of the different amine and amide environments.

  • C=O Stretching (~1660 cm⁻¹): A strong, sharp absorption band characteristic of the amide I band (primarily C=O stretch) is expected and has been reported at 1660 cm⁻¹.[1] Its position confirms the presence of the carboxamide group.

  • N-H Bending (~1650-1580 cm⁻¹): The scissoring vibration of the primary amine and amide groups occurs in this region, often overlapping with the C=C and C=N ring stretching bands.

  • C=C & C=N Ring Stretching (~1563 cm⁻¹): Absorptions from the pyrazole ring stretching are expected in the 1600-1450 cm⁻¹ region. A peak at 1563 cm⁻¹ has been specifically attributed to this vibration.[1]

Predicted Wavenumber (cm⁻¹)[1] Vibrational Mode Functional Group
3447, 3310, 3187N-H Stretching-NH₂ (amine), -NH₂ (amide), N-H (ring)
1660C=O Stretching (Amide I)Carboxamide
1563C=C / C=N StretchingPyrazole Ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Publicly available, peer-reviewed NMR spectra for this specific compound are scarce. The following analysis is a prediction based on fundamental NMR principles and data from structurally similar compounds. The use of DMSO-d₆ as a solvent is crucial, as it can solubilize the compound and allows for the observation of exchangeable N-H protons.

¹H NMR (Predicted in DMSO-d₆, 400 MHz): The structure has five distinct types of protons. The hemisulfate form may lead to protonation and rapid exchange, potentially broadening the N-H signals.

  • Pyrazole C5-H (~8.0-8.2 ppm, singlet): The sole proton attached to the pyrazole ring carbon is expected to appear as a sharp singlet in the aromatic region.

  • Carboxamide -NH₂ (~7.0-7.5 ppm, broad singlet, 2H): Amide protons often appear as a broad signal due to restricted rotation and exchange. Two distinct signals may be observed if rotation around the C-N bond is slow on the NMR timescale.

  • Pyrazole N-H (~12.0-14.0 ppm, very broad singlet, 1H): The acidic proton on the pyrazole ring nitrogen will be highly deshielded and very broad, sometimes to the point of being difficult to distinguish from the baseline.

  • Amino -NH₂ (~5.0-6.0 ppm, broad singlet, 2H): The protons of the C3-amino group are expected to be less deshielded than the amide protons. Their chemical shift can be highly variable depending on concentration and residual water.

  • Sulfate Protons: The protons from the H₂SO₄ would likely exchange with solvent and other labile protons, contributing to the overall acidic environment but not typically observed as a distinct peak.

A patent reports a singlet at 8.05 ppm and integrates it to 4H, labeling it as NH₂.[1] This is highly unusual and likely a misinterpretation or typo. It is more plausible that this signal corresponds to the pyrazole C5-H, with other N-H signals being broader and located elsewhere.

¹³C NMR (Predicted in DMSO-d₆, 100 MHz): The molecule has four distinct carbon atoms in the pyrazolecarboxamide moiety.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C=O (Carboxamide)160 - 165Typical range for an amide carbonyl carbon.
C3 (C-NH₂)150 - 155Aromatic carbon attached to an electron-donating amino group.
C4 (C-CONH₂)95 - 105Aromatic carbon positioned between two nitrogen atoms and adjacent to the carboxamide.
C5 (C-H)135 - 140Aromatic carbon attached to a proton.
Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is the ideal technique for this polar, non-volatile compound. The analysis would be performed on the free base (MW = 126.12 g/mol ) after dissociation from the sulfate counter-ion.

  • Parent Ion: The primary ion observed would be the protonated molecule, [M+H]⁺, where M is the 3-amino-4-pyrazolecarboxamide free base.

    • Expected m/z: 127.06 (Calculated for C₄H₇N₄O⁺)

  • Key Fragmentation Pathways (MS/MS of m/z 127.06):

    • Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment at m/z 110.03.

    • Loss of the Carboxamide Radical (•CONH₂): Cleavage of the C-C bond could result in a fragment at m/z 83.05.

    • Loss of Cyanic Acid (HNCO): A characteristic fragmentation of primary amides, resulting in a fragment at m/z 84.04.

Expected m/z Proposed Fragment Identity Neutral Loss
127.06[C₄H₆N₄O + H]⁺-
110.03[M+H - NH₃]⁺NH₃ (from -NH₂)
84.04[M+H - HNCO]⁺HNCO (from -CONH₂)
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is governed by the electronic transitions within the pyrazole chromophore. The amino and carboxamide groups act as auxochromes, modifying the absorption maxima (λ_max) and intensity.

  • Expected Transitions: The spectrum will be dominated by π → π* transitions associated with the conjugated pyrazole ring system. The presence of nitrogen lone pairs and the carbonyl group also allows for n → π* transitions, which are typically weaker and may be obscured.

  • Predicted λ_max: Based on similar aminopyrazole structures, an absorption maximum is expected in the range of 250-290 nm in a polar solvent like ethanol or water.[10][11] The exact position and molar absorptivity would need to be determined experimentally but can serve as a reliable parameter for concentration determination via the Beer-Lambert law.

Standardized Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable spectroscopic data.

General Sample Preparation and Safety
  • Safety: Due to the compound's hazard profile (irritant, harmful), handling should occur in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6][12][13]

  • Sample Handling: The compound is hygroscopic; store it in a desiccator and minimize its exposure to the atmosphere during weighing and preparation.[2]

  • Solvent Selection: Use deuterated solvents (e.g., DMSO-d₆) for NMR. For other techniques, use spectroscopic grade solvents (e.g., Methanol, Water) appropriate for the analysis.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Record a background spectrum of the clean ATR crystal to account for atmospheric H₂O and CO₂.

  • Place a small amount (a few milligrams) of the solid powder onto the ATR crystal.

  • Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform a baseline correction and peak picking on the resulting spectrum.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add ~0.6 mL of DMSO-d₆ as the solvent.

  • Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A slightly heated water bath may aid dissolution.[2]

  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquire the ¹H spectrum using appropriate parameters (e.g., 30° pulse, 1-2 second relaxation delay).

  • Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

Analytical Workflow Visualization

The following diagram illustrates a comprehensive workflow for the spectroscopic characterization of a new batch of this compound.

G cluster_0 Sample Handling & Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Reporting Sample Receive Sample Batch Safety Don PPE (Gloves, Goggles, Lab Coat) Sample->Safety Prep Prepare Samples: - NMR (in DMSO-d6) - IR (neat solid) - MS/UV-Vis (in MeOH/H2O) Safety->Prep IR ATR-IR Spectroscopy (Functional Groups) Prep->IR NMR 1H & 13C NMR (Structural Backbone) Prep->NMR MS ESI-MS (Molecular Weight & Formula) Prep->MS UV UV-Vis Spectroscopy (Purity & Quantification) Prep->UV Compare Compare Data to Reference Spectra & Literature IR->Compare NMR->Compare MS->Compare UV->Compare Structure Confirm Structure & Assess Purity Compare->Structure Report Generate Certificate of Analysis (CoA) Structure->Report

Caption: Spectroscopic analysis workflow for this compound.

Data Synthesis and Conclusion

The collective spectroscopic data provides a robust fingerprint for the identification and quality assessment of this compound.

Technique Key Identifier Expected Result
IR C=O StretchStrong, sharp peak at ~1660 cm⁻¹
N-H StretchesMultiple broad bands in the 3450-3180 cm⁻¹ region
¹H NMR Pyrazole C5-HSinglet at ~8.0-8.2 ppm
Exchangeable ProtonsMultiple broad N-H signals (amide, amine, pyrazole)
MS (ESI+) Protonated Moleculem/z = 127.06 (for free base)
UV-Vis λ_max~250-290 nm

References

  • Bhagwati Organics Pvt. Ltd. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723907, 3-Amino-4-carboxamidopyrazole hemisulfate.
  • Hubei Polytechnic University. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. CN114214995A.
  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). This compound.
  • Burroughs Wellcome Co. (1983). Process for the preparation of 3-amino-4-carboxamido-pyrazoles. DE1904894C3.
  • Wiley. (n.d.). This compound salt Spectrum.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2009). One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. CN101475533B.
  • ChemBK. (2024). This compound.
  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(6), 2257-2268. [Link]
  • Fichez, J., Busca, P., & Prestat, G. (2020).
  • Reva, I., & Lapinski, L. (2021). Structure and IR Spectra of 3(5)
  • ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • Königs, S., & Fales, H. M. (2011). Fragmentation of Amino Acids. University of Münster.
  • NASA Ames Research Center. (n.d.). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids.

Sources

FT-IR and Raman spectroscopy of 3-Amino-4-pyrazolecarboxamide hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Vibrational Spectroscopy of 3-Amino-4-pyrazolecarboxamide Hemisulfate

Abstract

This technical guide provides a comprehensive analysis of this compound using Fourier Transform Infrared (FT-IR) and Raman spectroscopy. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of these vibrational spectroscopy techniques, offers detailed experimental protocols, and presents a thorough interpretation of the spectral data. The complementary nature of FT-IR and Raman spectroscopy is explored to achieve a complete vibrational profile of the molecule, a critical aspect of characterization in pharmaceutical development and quality control.

Introduction: The Analytical Imperative

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Allopurinol, a medication used to treat gout and high levels of uric acid in the body[1]. The chemical identity, purity, and solid-state form of this intermediate are critical parameters that directly impact the quality and efficacy of the final active pharmaceutical ingredient (API).

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful, non-destructive approach to obtain a detailed molecular fingerprint of a substance[2][3]. These techniques probe the vibrational modes of molecules, which are sensitive to the specific functional groups present, their bonding arrangements, and intermolecular interactions within the crystal lattice. For drug development professionals, this provides an invaluable tool for structural confirmation, raw material identification, and the detection of polymorphic variations, which can significantly affect a drug's stability and bioavailability[3][4]. This guide explains the causality behind experimental choices and provides a framework for robust characterization of this important pharmaceutical intermediate.

Fundamental Principles: A Tale of Two Techniques

FT-IR and Raman spectroscopy are often described as complementary techniques because they are based on different physical phenomena[2].

  • FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment[4]. Polar functional groups, such as C=O (carbonyl) and N-H (amine/amide), typically produce strong absorption bands in an IR spectrum.

  • Raman Spectroscopy: This technique involves illuminating a sample with a monochromatic laser and analyzing the inelastically scattered light. For a vibration to be "Raman active," it must cause a change in the polarizability of the molecule's electron cloud[4][5]. Symmetrical, non-polar bonds, like C-C bonds in an aromatic ring, and symmetric vibrations often yield strong Raman signals.

The synergy between these two methods allows for a more complete vibrational analysis than either could provide alone.

Experimental Protocols: A Self-Validating System

The quality of spectroscopic data is fundamentally dependent on rigorous and appropriate sample preparation and data acquisition protocols.

FT-IR Spectroscopy: Solid-State Analysis

For a solid powder like this compound, two primary methods are recommended.

Method A: Potassium Bromide (KBr) Pellet Technique

This is a traditional transmission method that provides high-quality spectra.

  • Causality: KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds, which minimizes scattering[6][7].

Step-by-Step Protocol:

  • Drying: Gently dry approximately 100-200 mg of spectroscopic grade KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum. Also, ensure the sample is free of excess moisture.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample until it is a fine, uniform powder. The particle size should be less than the wavelength of the IR radiation to reduce scattering effects[8][9].

  • Mixing: Add the dried KBr to the mortar and gently but thoroughly mix with the ground sample. The final concentration of the sample in KBr should be approximately 0.2% to 1%[8].

  • Pelletizing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample chamber should be collected first.

Method B: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid alternative requiring minimal sample preparation.

  • Causality: This technique measures the absorption of an evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium)[9][10].

Step-by-Step Protocol:

  • Background Scan: With the ATR crystal clean and uncovered, perform a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal surface[10].

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for reproducibility[10].

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after analysis.

Raman Spectroscopy: Direct Solid-State Analysis

Raman spectroscopy often requires little to no sample preparation for solid samples[11].

  • Causality: The sample is directly illuminated by a laser, and the scattered light is collected by the spectrometer. This simplicity is a major advantage, especially for screening polymorphs, as it avoids sample preparation steps that could induce phase changes[3].

Step-by-Step Protocol:

  • Sample Placement: Place a small amount of the this compound powder onto a standard microscope slide or into a well plate.

  • Instrument Focus: Place the sample on the microscope stage of the Raman spectrometer. Using the white light source and video camera, bring the sample surface into focus. For imaging, a flat surface is preferable[12][13].

  • Parameter Selection:

    • Laser Wavelength: A common choice is a 785 nm laser to minimize fluorescence, which can be an issue with organic compounds.

    • Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio to avoid sample degradation.

    • Exposure Time & Accumulations: Adjust as needed to optimize signal intensity.

  • Data Acquisition: Acquire the Raman spectrum.

Diagram: General Analytical Workflow

The following diagram outlines the logical flow from sample receipt to final spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 3-Amino-4-pyrazolecarboxamide hemisulfate Sample PrepFTIR FT-IR Prep (KBr Pellet or ATR) Sample->PrepFTIR PrepRaman Raman Prep (Direct Analysis) Sample->PrepRaman FTIR FT-IR Spectrometer PrepFTIR->FTIR Raman Raman Spectrometer PrepRaman->Raman FTIRSpec FT-IR Spectrum FTIR->FTIRSpec RamanSpec Raman Spectrum Raman->RamanSpec Compare Comparative Analysis & Band Assignment FTIRSpec->Compare RamanSpec->Compare Report Final Report (Structural Confirmation) Compare->Report G cluster_cation1 Cation 1 cluster_cation2 Cation 2 cluster_anion Anion struct1 3-Amino-4-pyrazolecarboxamide struct2 3-Amino-4-pyrazolecarboxamide sulfate SO₄²⁻

Caption: The hemisulfate salt structure.

High-Frequency Region (>2500 cm⁻¹)

This region is dominated by X-H stretching vibrations (where X = N, C, O).

  • N-H Stretching (Amine & Amide): Primary amines and amides typically show two bands: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[14] Expect strong, broad bands in the FT-IR spectrum between 3200-3500 cm⁻¹ . These may be less intense in the Raman spectrum.

  • C-H Stretching (Pyrazole Ring): Aromatic C-H stretches usually appear just above 3000 cm⁻¹ . These are often weak to medium in intensity.

Mid-Frequency Region (1800-1200 cm⁻¹)

This region is rich with information from double bonds and bending vibrations.

  • C=O Stretching (Amide I): The carbonyl stretch is one of the most characteristic bands in FT-IR. For a primary amide, expect a very strong, sharp band around 1650-1690 cm⁻¹ .[14] This band is also typically present but may be weaker in the Raman spectrum.

  • N-H Bending (Amide II & Amine Scissoring): The amide II band (a mix of N-H bending and C-N stretching) appears around 1590-1650 cm⁻¹ . The primary amine scissoring vibration also occurs in this region. These often result in a complex, broad feature in the FT-IR spectrum.

  • C=C and C=N Stretching (Pyrazole Ring): The pyrazole ring contains C=C and C=N bonds, which give rise to a series of stretching vibrations typically between 1400-1600 cm⁻¹ .[15][16] These are often strong in the Raman spectrum due to the polarizability of the aromatic ring system.

Fingerprint Region (<1200 cm⁻¹)

This region contains complex vibrations, including C-N, C-C stretching, and various bending modes, that are highly specific to the overall molecular structure.

  • Sulfate (SO₄²⁻) Vibrations: A free sulfate ion has tetrahedral (Td) symmetry. Its fundamental vibrations are:

    • ν₁ (A₁): Symmetric stretch (~981 cm⁻¹), Raman active only .

    • ν₂ (E): Bending (~451 cm⁻¹), Raman active only .

    • ν₃ (F₂): Antisymmetric stretch (~1104 cm⁻¹), IR and Raman active .

    • ν₄ (F₂): Bending (~613 cm⁻¹), IR and Raman active . In the solid state, crystal field effects can lower the symmetry, causing the ν₁ mode to become weakly IR active and the degenerate ν₃ and ν₄ modes to split into multiple bands.[17][18] Therefore, look for a very strong Raman band near 980 cm⁻¹ and a strong, broad IR band around 1100 cm⁻¹ .[19][20]

  • Pyrazole Ring Bending/Puckering: A series of bands in the 600-1000 cm⁻¹ region can be attributed to in-plane and out-of-plane bending of the pyrazole ring.

Summary of Expected Vibrational Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Expected FT-IR Intensity Expected Raman Intensity Comments
N-H Stretch (Amine/Amide)3200 - 3500Strong, BroadWeak to MediumAsymmetric and symmetric modes.
C-H Stretch (Aromatic)3000 - 3150Medium to WeakMediumCharacteristic of the pyrazole ring.
C=O Stretch (Amide I)1650 - 1690Very StrongMediumA key diagnostic peak in FT-IR.
N-H Bend (Amide II/Amine)1590 - 1650StrongMediumOften overlaps with C=C stretches.
C=C, C=N Ring Stretch1400 - 1600MediumStrongPyrazole ring modes are prominent in Raman. [16]
SO₄²⁻ Stretch (ν₃)~1100Very Strong, BroadMediumAntisymmetric stretch. May be split. [17]
SO₄²⁻ Stretch (ν₁)~980Inactive (or Weak)Very StrongSymmetric stretch. A key diagnostic peak in Raman. [17]
SO₄²⁻ Bend (ν₄)~613StrongWeakAntisymmetric bend.

Applications in Drug Development

The precise characterization afforded by FT-IR and Raman spectroscopy is not merely an academic exercise; it is a cornerstone of pharmaceutical quality control.

  • Raw Material Identification: Both techniques can be used to rapidly verify the identity of incoming batches of this compound, ensuring it meets specifications before use in synthesis.

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same compound will exhibit distinct FT-IR and Raman spectra due to differences in their crystal lattice environments.[4] Raman is particularly well-suited for this application due to its minimal sample preparation requirements.[3]

  • Process Analytical Technology (PAT): In-situ monitoring using fiber-optic Raman probes can track the progress of crystallization or synthetic reactions in real-time, providing a deeper understanding and control of the manufacturing process.[11]

  • Impurity Detection: The presence of related impurities or starting materials can often be detected by the appearance of characteristic peaks not present in the spectrum of the pure compound.[21]

Conclusion

FT-IR and Raman spectroscopy are indispensable, complementary analytical techniques for the comprehensive characterization of this compound. FT-IR provides definitive information on polar functional groups like the amide and sulfate moieties, while Raman excels at probing the pyrazole ring structure and the symmetric sulfate vibration. When used in tandem, as described in this guide, they provide a robust, self-validating system for structural elucidation, quality control, and process monitoring, ensuring the integrity of this critical pharmaceutical intermediate.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Labcompare. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
  • Henderson, T. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • ResearchGate. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • Chemistry For Everyone. (2025). How To Prepare Sample For Raman Spectroscopy? YouTube.
  • ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3.
  • PubMed. (n.d.). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations.
  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • Nanophoton. (2020). 1st Sample preparation.
  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). This compound.
  • PubChem. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate.
  • ResearchGate. (n.d.). FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles.
  • American Pharmaceutical Review. (2011). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs.
  • University College Cork. (2022). Insight from the lab: the recipe to prepare sample for Raman spectroscopy.
  • ResearchGate. (2025). Vibrational analysis of some pyrazole derivatives.
  • Contract Laboratory. (2024). A Review of FTIR and Raman Spectroscopy Methods.
  • ResearchGate. (n.d.). Vibrational modes for group SO4.
  • Bhagwati Organics Pvt. Ltd. (n.d.). This compound.
  • NIH National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Spectroscopy Online. (n.d.). Raman Spectroscopy for Pharma. Part 1: Principles and Applications.
  • American Pharmaceutical Review. (n.d.). Sampling Flexibility for Raman Spectroscopy.
  • PubMed. (2013). Vibrational spectroscopic characterization of the sulphate mineral khademite Al(SO4)F·5(H2O).
  • ResearchGate. (n.d.). Sulfate ion internal vibrational modes and their assignation in the IR and Raman spectra of compound 1.
  • OSU Chemistry. (n.d.). Vibrational Spectroscopic Investigations of Sulfate Behavior at Environmental Interfaces.
  • Princeton University. (n.d.). X-Ray and Vibrational Spectroscopy of Sulfate in Earth Materials.
  • MSU Chemistry. (n.d.). Raman Spectroscopy.
  • MDPI. (n.d.). Structural and Vibrational Properties of Carboxylates Intercalated into Layered Double Hydroxides: A Joint Computational and Experimental Study.
  • JIN DUN. (n.d.). Manufacturer for Pms Aripiprazole - 3-Amino-4-pyrazole carbosamide hemisulfate.
  • ResearchGate. (n.d.). Modeling the antisymmetric and symmetric stretching vibrational modes of aqueous carboxylate anions.
  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas....
  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • NIH National Center for Biotechnology Information. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids.
  • MDPI. (n.d.). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies.
  • Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.

Sources

Physicochemical properties of 3-Amino-4-pyrazolecarboxamide hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-pyrazolecarboxamide Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical development, the journey from a simple building block to a life-changing therapeutic is one of meticulous characterization and control. The intermediates, though not active ingredients themselves, are the critical foundation upon which drug substance quality is built. This compound is a prime example of such a pivotal molecule. Primarily known as a key intermediate in the synthesis of Allopurinol—a cornerstone therapy for managing hyperuricemia and gout—its physicochemical properties dictate not only the efficiency and purity of the final drug product but also the analytical strategies required for its control.[1][2][3]

This guide is structured to move beyond a simple recitation of data. It is designed to provide a practical, in-depth understanding of this compound from the perspective of a scientist in the field. We will delve into not just what its properties are, but why they matter and how they are managed in a laboratory and manufacturing setting. The choice to form a hemisulfate salt, for instance, is a deliberate one, often made to enhance stability and handling characteristics compared to the free base.[4] Understanding this causality is essential for any scientist working with or developing processes involving this intermediate.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation.

  • Chemical Name: 3-Amino-1H-pyrazole-4-carboxamide, sulfate (2:1)

  • Common Synonyms: 3-Amino-4-carbamoylpyrazole Hemisulfate, Allopurinol Impurity A, Allopurinol Related Compound A.[5][6][7]

  • CAS Number: 27511-79-1[8]

  • EC Number: 248-503-6[9]

  • Molecular Formula: C₈H₁₄N₈O₆S (or C₄H₆N₄O · 0.5H₂SO₄ for the salt).[8]

  • Molecular Weight: 350.31 g/mol .[5][8]

The structure consists of two molecules of the active pyrazole base associated with one molecule of sulfuric acid. This 2:1 stoichiometry is critical for accurate molar calculations in synthesis and analysis.

Core Physicochemical Properties

The physical and chemical characteristics of a starting material are critical determinants of its processability, stability, and reactivity. The data below has been consolidated from various sources to provide a comprehensive overview.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueNotes & Implications
Appearance White to off-white or pale brown solid/powder.[1][9]Color variation can be an initial indicator of impurity levels.
Melting Point 222-225 °C (decomposes).[9]The decomposition upon melting necessitates careful thermal analysis (e.g., TGA) to avoid misinterpretation.
Density ~0.84 g/cm³.[1][9]Relevant for process design, including reactor loading and solvent volume calculations.
Boiling Point 454.3 °C at 760 mmHg.[1][9]This is a calculated value; the compound will decompose before boiling under standard conditions.
Vapor Pressure 1.93 x 10⁻⁸ mmHg at 25 °C.[1][9]Extremely low volatility, indicating it is not an inhalation hazard under normal conditions, though dust should be controlled.
XLogP3 1.17260.[9]This calculated value suggests moderate lipophilicity. However, as a salt, its partitioning behavior will be highly pH-dependent.
Solubility Profile

The solubility of a synthetic intermediate is a paramount concern, directly impacting reaction kinetics, purification strategies, and formulation of analytical standards.

  • Water: Slightly soluble, with solubility enhanced by heating and sonication.[1][8] The hemisulfate salt form is specifically chosen to improve aqueous solubility over the free base.[4]

  • Organic Solvents:

    • DMSO: Slightly soluble.[1][8]

    • Methanol: Very slightly soluble.[1][8]

Expert Insight: The limited solubility presents a challenge for purification by crystallization. A careful selection of anti-solvents or mixed-solvent systems is often required to achieve high purity and yield. For analytical purposes, particularly reverse-phase HPLC, a diluent of acidified water or a mixture with a miscible organic solvent like acetonitrile is typically necessary to ensure complete dissolution.

Stability and Storage

Proper storage is crucial to maintain the integrity of the material.

  • Hygroscopicity: The compound is known to be hygroscopic.[1] This means it will readily absorb moisture from the atmosphere.

  • Storage Conditions: Recommended storage is in a well-sealed container in a refrigerator at 2-8°C or in a freezer at -20°C to minimize degradation and moisture uptake.[8][9][10]

Trustworthiness Pillar: The hygroscopic nature demands a self-validating handling protocol. Before use, particularly for quantitative applications like preparing a reference standard, the material should be dried under vacuum at a controlled temperature (e.g., 60-80°C) to a constant weight.[11] Its water content should also be determined by Karl Fischer titration to ensure accurate concentration calculations.

Synthesis and Manufacturing Workflow

This compound is primarily synthesized via the condensation and cyclization of acyclic precursors. Several patented methods exist, often varying in solvent choice and specific reagents, but the core chemical logic remains consistent.[2][3][12]

General Synthetic Strategy

The most common approach involves the reaction of a β-ketonitrile or a related derivative with a hydrazine source. This is a classic method for forming the pyrazole ring system.[13] The final step involves acidification with sulfuric acid to precipitate the stable hemisulfate salt.

The diagram below illustrates a generalized workflow for the synthesis, purification, and quality control of the final product.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_qc Quality Control A 1. Condensation (e.g., Cyanoacetamide + DMFDMA) B 2. Cyclization (Intermediate + Hydrazine Hydrate) A->B Forms acyclic intermediate C 3. Salt Formation (pH adjustment with H₂SO₄) B->C Forms pyrazole free base D 4. Filtration (Isolate crude product) C->D E 5. Washing (Water & Acetone) D->E Removes soluble impurities F 6. Drying (Vacuum oven) E->F Removes residual solvents G Final Product: 3-Amino-4- pyrazolecarboxamide Hemisulfate F->G H QC Testing (HPLC, KF, Identity) G->H Release testing

Caption: High-level workflow for the synthesis and purification of this compound.

Step-by-Step Laboratory Protocol

This protocol is a synthesized representation based on methodologies described in the patent literature.[2][3] It is intended for instructional purposes; all laboratory work should be conducted with appropriate safety precautions.

  • Step 1: Formation of the Intermediate

    • In a suitable reaction vessel, dissolve cyanoacetamide in 1,4-dioxane.

    • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) to the solution.

    • Heat the mixture to approximately 50°C and maintain for 3 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC). This step forms the 2-cyano-3-(dimethylamino)acrylamide intermediate.

    • Causality: DMFDMA acts as a formylating agent, adding the necessary carbon atom and activation for the subsequent cyclization step.

  • Step 2: Cyclization with Hydrazine

    • To the intermediate from the previous step, add absolute ethanol followed by the slow addition of hydrazine hydrate.

    • Heat the reaction to reflux (approximately 80°C) for 5 hours. Monitor the consumption of the intermediate by TLC.

    • Causality: Hydrazine hydrate is the nucleophile that attacks the nitrile and the enamine system, leading to the formation of the pyrazole ring. Ethanol is a suitable polar protic solvent for this reaction.

  • Step 3: Salt Formation and Isolation

    • After the reaction is complete, cool the mixture.

    • Carefully adjust the pH of the solution to 1-2 by adding 50% sulfuric acid dropwise while stirring. This step is exothermic and requires caution.

    • Continue stirring for approximately 30 minutes to ensure complete precipitation of the hemisulfate salt.

    • Causality: The acidic workup protonates the pyrazole ring and the amino group, forming the sulfate salt which has lower solubility in the reaction medium, facilitating its precipitation and isolation.

  • Step 4: Purification and Drying

    • Filter the resulting white solid using a Büchner funnel.

    • Wash the filter cake sequentially with cold water and acetone.

    • Causality: The water wash removes any remaining inorganic salts or water-soluble impurities. The acetone wash helps to remove residual water and organic impurities, and it evaporates quickly, aiding the drying process.

    • Dry the final product in a vacuum oven at 60-80°C until a constant weight is achieved.

Analytical Characterization Workflow

As a crucial pharmaceutical intermediate and a known impurity of Allopurinol, the analytical control of this compound is non-negotiable.

G cluster_id Identity Confirmation cluster_purity Purity & Assay cluster_physchem Physicochemical Tests A FTIR Spectroscopy B Mass Spectrometry (MS) C NMR Spectroscopy (¹H and ¹³C) D HPLC-UV (Purity & Impurity Profile) E Titration (Acidimetric) (Assay) F Karl Fischer (KF) (Water Content) G Thermogravimetric Analysis (TGA) Sample Test Sample Sample->A Sample->B Sample->C Sample->D Sample->E Sample->F Sample->G

Caption: A comprehensive analytical workflow for the characterization of this compound.

Identity Confirmation
  • FTIR Spectroscopy: The infrared spectrum will show characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C=N/C=C stretching within the pyrazole ring. An ATR-IR spectrum is available for reference.[14]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive mode should show the parent ion for the free base (C₄H₆N₄O) at an m/z corresponding to its molecular weight (~126.05 Da).

Purity and Assay Determination

A robust, stability-indicating HPLC method is the gold standard for purity analysis.

Example HPLC-UV Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Diluent: Water/Acetonitrile (90:10).

Expert Insight: This method provides a baseline. For GMP (Good Manufacturing Practice) applications, this method would need to be fully validated according to ICH guidelines to prove its specificity, linearity, accuracy, precision, and robustness. It is critical to demonstrate that the method can separate the main component from all potential process impurities and degradation products.

Applications in Drug Development

The primary and most significant application of this compound is as a direct precursor to Allopurinol.[1] It is also used as a reactant in the synthesis of other heterocyclic scaffolds, such as:

  • Pyrazolo[3,4-d]pyrimidines, which have been investigated as kinase inhibitors.[10][15]

  • Triazine derivatives for various chemical applications.[10][15]

Furthermore, due to its role as a process-related impurity, it is a mandatory reference standard for the quality control of Allopurinol drug substance, as per pharmacopeial requirements.[5][6][10]

Safety and Handling

Appropriate handling is essential to ensure laboratory safety.

  • Hazards: Classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[5][9]

  • Precautions:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16]

    • Avoid breathing dust. A dust mask (e.g., N95) is recommended when handling the powder.[16]

    • Wash hands thoroughly after handling.

    • Avoid contact with skin and eyes.[1]

References

  • ChemBK.
  • PubChem.
  • Patsnap.
  • Google Patents.
  • Google Patents. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Google Patents.
  • Pharmaffiliates. CAS No : 27511-79-1 | Chemical Name : 3-Amino-4-carbamoylpyrazole Hemisulfate, Product Name : Allopurinol - Impurity A. [Link]
  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd.
  • Bhagwati Organics.
  • AHH Chemical Co., Ltd.
  • SpectraBase.
  • Fichez, J., Busca, P., & Prestat, G.

Sources

A Technical Guide to the Solubility of 3-Amino-4-pyrazolecarboxamide hemisulfate in DMSO and Methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 3-Amino-4-pyrazolecarboxamide hemisulfate, a key intermediate in the synthesis of various pharmaceutical compounds, including Allopurinol.[1] A thorough understanding of its solubility in common organic solvents like Dimethyl Sulfoxide (DMSO) and methanol is critical for researchers, scientists, and drug development professionals. This document will not only present the available solubility data but will also equip researchers with the foundational knowledge and a detailed experimental protocol to quantify this crucial parameter, ensuring reproducibility and accuracy in their work.

The Imperative of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug's lifecycle, from early-stage discovery to formulation and bioavailability.[2] For an active pharmaceutical ingredient (API) to be effective, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.[2] Poor solubility can lead to inadequate drug absorption, variable bioavailability, and ultimately, therapeutic failure.[3] Therefore, characterizing the solubility of a compound like this compound in relevant solvent systems is a non-negotiable step in process chemistry and formulation development.[3][4] Solvents like DMSO and methanol are ubiquitous in the pharmaceutical sciences, used for everything from reaction media and purification to the preparation of stock solutions for high-throughput screening.

Chemical Structures and Properties

A molecule's structure is the primary determinant of its solubility. The interplay of functional groups, polarity, and crystal lattice energy dictates how well a solute will interact with a given solvent.

  • This compound: This molecule is a salt, composed of two molecules of 3-amino-4-pyrazolecarboxamide and one molecule of sulfuric acid.[5] The presence of amino and carboxamide groups suggests the potential for hydrogen bonding.[6] As a salt, it has ion-dipole interactions that can influence its solubility in polar solvents.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of polar and nonpolar compounds.[1][6][7] Its ability to accept hydrogen bonds and its strong dipole moment make it a powerful solvent in drug discovery.

  • Methanol (CH₃OH): The simplest alcohol, methanol is a polar protic solvent.[8][9][10][11][12] It can act as both a hydrogen bond donor and acceptor.

Below is a diagram illustrating the chemical structures of these compounds.

Chemical Structures cluster_solute This compound cluster_dmso DMSO cluster_methanol Methanol img_solute img_dmso img_methanol

Caption: Chemical structures of the solute and solvents.

Qualitative and Quantitative Solubility Data

Publicly available data on the solubility of this compound is primarily qualitative. Multiple chemical suppliers and databases describe its solubility as follows:

SolventQualitative Solubility
DMSO Slightly soluble[1][4][13][14]
Methanol Very slightly soluble[1][4][13][14]
Water Slightly soluble (may require heating and sonication)[4][13]

While these terms provide a general indication, they are insufficient for the precise calculations required in drug development, such as preparing stock solutions of a specific concentration or designing crystallization processes. Quantitative determination is therefore essential.

Experimental Protocol for Determining Thermodynamic Solubility

To address the absence of precise quantitative data, this section provides a detailed, field-proven protocol for determining the thermodynamic (equilibrium) solubility of this compound using the gold-standard shake-flask method .[15] This method is reliable for determining the saturation point of a compound in a solvent at a specific temperature.

Principle

The shake-flask method involves adding an excess amount of the solid compound to the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured, which represents the thermodynamic solubility.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

The following workflow diagram illustrates the key stages of the solubility determination process.

G prep 1. Preparation - Add excess solid to solvent - Seal vials equilibrate 2. Equilibration - Agitate at constant temp. (e.g., 24-48h at 25°C) prep->equilibrate Incubate separate 3. Phase Separation - Centrifuge to pellet solid - Filter supernatant equilibrate->separate Reach Equilibrium analyze 4. Analysis - Dilute aliquot of filtrate - Quantify via HPLC/UV-Vis separate->analyze Isolate Saturated Solution calculate 5. Calculation - Determine concentration (mg/mL) against a standard curve analyze->calculate Obtain Data

Caption: Workflow for the shake-flask solubility assay.

Detailed Steps:

  • Preparation of Standard Curve:

    • Accurately prepare a high-concentration stock solution of this compound in the chosen solvent (DMSO or methanol).

    • Perform a serial dilution to create a series of standards of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a standard curve of response versus concentration. This is crucial for accurate quantification.

  • Sample Preparation:

    • To a series of vials (in triplicate for each solvent), add a pre-weighed amount of the solvent (e.g., 2 mL of DMSO or methanol).

    • Add an excess amount of solid this compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point could be 10-20 mg of the compound.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C, depending on the application).

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours.[2] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. For added certainty, pass this supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-particulates. This step is critical to avoid overestimation of solubility.

  • Analysis and Calculation:

    • Accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of your standard curve.

    • Analyze the diluted sample using the same analytical method used for the standards.

    • Using the standard curve, determine the concentration of the diluted sample.

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. The final result is typically expressed in mg/mL or mol/L.

Conclusion and Best Practices

While existing literature provides a qualitative understanding of the solubility of this compound in DMSO and methanol, quantitative data is essential for rigorous scientific research and development. The compound exhibits slight solubility in DMSO and very slight solubility in methanol. The provided shake-flask protocol offers a robust and reliable method for researchers to determine the precise thermodynamic solubility.

Key considerations for trustworthy results include:

  • Purity of Materials: Use high-purity solute and anhydrous solvents.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment.

  • Equilibrium Confirmation: Ensure that the system has reached equilibrium by testing multiple time points.

  • Effective Phase Separation: Complete removal of undissolved solids before analysis is paramount.

  • Validated Analytical Method: The method for quantifying the solute concentration must be accurate, precise, and linear over the required range.

By adhering to these principles, researchers can generate high-quality, reproducible solubility data, enabling more informed decisions in the critical path of drug discovery and development.

References

  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5540.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ChemBK. (2024). This compound.
  • Anderson, B. D. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 839-843.
  • Pawar, A. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.
  • Various Authors. (2020). Solubility Modeling and Solvent Effect for Flubendazole in 12 Neat Solvents.
  • Various Authors. (2022). Experimental and calculated mole fraction solubility of the drug in organic solvents based on BKM. In Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • PubChem. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate.

Sources

Thermal stability and decomposition of 3-Amino-4-pyrazolecarboxamide hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Amino-4-pyrazolecarboxamide Hemisulfate

Authored by a Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound (CAS No. 27511-79-1). As a key intermediate and a known impurity in the synthesis of active pharmaceutical ingredients such as Allopurinol, understanding its behavior under thermal stress is critical for drug development professionals, researchers, and quality control scientists.[1][2][3] This document synthesizes available data with established principles of thermal analysis for heterocyclic compounds to offer field-proven insights and a robust framework for experimental investigation.

Compound Overview and Significance

This compound is an organic salt consisting of two molecules of 3-amino-4-pyrazolecarboxamide and one molecule of sulfuric acid.[4] The core molecule is a substituted pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms.[3] The presence of both an amino (-NH2) and a carboxamide (-CONH2) group makes it a versatile building block in medicinal chemistry.[3][5] Its primary significance in the pharmaceutical industry is as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds that includes the gout medication Allopurinol.[2][6] Consequently, its thermal stability is a crucial parameter influencing the manufacturing process, storage conditions, and the purity of the final drug product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 27511-79-1
Molecular Formula C₈H₁₄N₈O₆S (or C₄H₆N₄O · 0.5H₂SO₄)[7][8]
Molecular Weight 350.31 g/mol (or 175.15 for the single unit)[7][8][9]
Appearance White to off-white solid powder[9][10]
Melting Point ~222 - 234 °C (with decomposition)[1][7][9]
Solubility Information not widely available, but the salt form is intended to enhance aqueous solubility.[3][9]
Storage Recommended at -20°C or under normal, stable conditions in a well-sealed container.[10][11]

Framework for Thermal Analysis

While specific, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this exact compound is limited, a robust analytical approach can be designed based on standard practices for pharmaceutical compounds.[12] The following section details a recommended experimental protocol.

Proposed Experimental Protocol: Simultaneous TGA-DSC Analysis

The use of a simultaneous TGA-DSC instrument is highly recommended as it provides complementary information on weight loss and heat flow from a single sample under identical conditions, enhancing productivity and data correlation.[12]

Objective: To determine the onset of decomposition, identify thermal events (e.g., desolvation, melting, decomposition), and characterize the overall thermal stability of the compound.

Instrumentation: A calibrated Simultaneous Thermal Analyzer (STA) capable of TGA-DSC measurements.

Experimental Parameters:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound powder into an alumina ceramic crucible. The use of a small, representative sample is crucial, especially in early drug discovery phases.[12]

  • Atmosphere: Use an inert purge gas, such as dry nitrogen, at a flow rate of 30-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a linear heating rate of 10 °C/min. A higher temperature range can be explored if decomposition is not complete by 350 °C.

  • Data Acquisition: Record the sample weight (TGA), the derivative of weight loss (DTG), and the differential heat flow (DSC) as a function of temperature.

Rationale for Parameter Selection:

  • Inert Atmosphere: Nitrogen is used to isolate the intrinsic thermal decomposition of the molecule, avoiding complex, and often more energetic, oxidative pathways.

  • Heating Rate: A rate of 10 °C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.

  • Crucible Type: Alumina is chosen for its inertness at high temperatures and good thermal conductivity.

Experimental and Data Analysis Workflow

The logical flow for conducting and analyzing the thermal properties of the compound is depicted in the following diagram.

G cluster_prep Phase 1: Preparation & Setup cluster_run Phase 2: Thermal Analysis cluster_analysis Phase 3: Data Interpretation A Sample Weighing (3-5 mg in Alumina Crucible) C Setup STA Instrument (Purge Gas: N2, 30-50 mL/min) A->C B Instrument Calibration (Weight, Temperature, Heat Flow) B->C D Execute Temperature Program (Ramp 10°C/min to 350°C) C->D E Analyze TGA/DTG Curve (Identify Weight Loss Steps, Onset T°) D->E F Analyze DSC Curve (Identify Endotherms/Exotherms) D->F G Correlate TGA & DSC Data (e.g., Melt vs. Decomposition) E->G F->G H Characterize Stability Profile G->H

Caption: Workflow for TGA-DSC Analysis.

Anticipated Thermal Behavior and Decomposition Pathway

Based on the known melting point with decomposition and the general chemistry of related pyrazole derivatives, a multi-stage decomposition process is expected.

Predicted TGA-DSC Profile
  • Initial Stage (Below 200 °C): The compound is expected to be thermally stable with no significant weight loss. The DSC curve should show a flat baseline.

  • Melting and Onset of Decomposition (Approx. 222-240 °C): The reported melting point range of 222-234 °C suggests a thermal event in this region.[1][7][9] The DSC curve will likely show a sharp endotherm characteristic of melting, which may be immediately followed by or overlap with exothermic or endothermic events associated with decomposition. The TGA curve will show the onset of weight loss in this temperature range, confirming that melting and decomposition are closely related events.

  • Main Decomposition Stage (Above 240 °C): Following the initial onset, a significant and possibly rapid weight loss is anticipated. The decomposition of pyrazole derivatives can be complex, often occurring in multiple steps.[13][14] The DTG curve would be crucial here to resolve distinct decomposition stages.

Postulated Decomposition Pathway

The decomposition is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The presence of amino, carboxamide, and a sulfate counter-ion suggests a complex pathway.

Hazardous Decomposition Products: As indicated in safety literature, the thermal decomposition is expected to release hazardous gases including oxides of nitrogen (NOx), carbon (CO, CO2), and sulfur (SOx).[9]

A plausible, simplified decomposition pathway is illustrated below. The initial steps could involve the loss of the carboxamide and amino groups, followed by the fragmentation of the pyrazole ring itself. The sulfuric acid component would decompose to release sulfur oxides.

G A 3-Amino-4-pyrazolecarboxamide Hemisulfate B Initial Heat Input (>220°C) A->B ΔT C Intermediate Fragments (e.g., Cyanopyrazoles, Isocyanates) B->C Bond Cleavage D Gaseous Byproducts (NH₃, H₂O, CO, CO₂) B->D E Ring Fragmentation C->E Further Heating F Final Gaseous Products (NOx, SOx) E->F G Solid Residue (if any) E->G

Caption: Plausible Decomposition Pathway.

Advanced Analytical Considerations

To definitively identify the gaseous byproducts of decomposition, coupling the thermal analyzer to a gas analysis system is the gold standard.

  • TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy): This technique allows for the real-time identification of evolved gases that have an infrared absorbance, such as CO, CO₂, NH₃, and SO₂.

  • TGA-MS (Thermogravimetric Analysis-Mass Spectrometry): TGA-MS provides information on the mass-to-charge ratio of the evolved gases, enabling the identification of a wide range of decomposition products.

Conclusion and Recommendations

This compound exhibits thermal instability at elevated temperatures, with decomposition occurring around its melting point of approximately 222-234 °C.[1][7][9] For researchers and drug development professionals, this necessitates careful control of temperature during synthesis, drying, and storage to prevent degradation and ensure the purity of downstream products.

It is strongly recommended that a comprehensive thermal analysis, following the TGA-DSC protocol outlined in this guide, be performed to establish a precise decomposition profile. Further investigation using evolved gas analysis techniques such as TGA-FTIR or TGA-MS would provide invaluable insights into the decomposition mechanism and help in developing robust control strategies for manufacturing and handling.

References

  • TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. ResearchGate.
  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate.
  • This compound. ChemBK.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. NIH National Center for Biotechnology Information.
  • Recent developments in aminopyrazole chemistry | Request PDF. ResearchGate.
  • Figure . The DSC-TGA curves of pure -methyl- -phenyl- H- -pyrazolecarboxylate crystal (3). ResearchGate.
  • TGA-DSC thermogram of materials I and II. ResearchGate.
  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles. Google Patents.
  • One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. Google Patents.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. NIH National Center for Biotechnology Information.
  • 3-Amino-4-carboxamidopyrazole hemisulfate. PubChem.
  • Recent developments in aminopyrazole chemistry. Arkat USA.
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.
  • MSDS of this compound. Capot Chemical.

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystalline Structure of 3-Amino-4-pyrazolecarboxamide Hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Crystal Form in Pharmaceutical Development

In the landscape of modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The three-dimensional arrangement of molecules in a crystal lattice, known as the crystalline structure, dictates a cascade of physicochemical properties that are critical to a drug's ultimate efficacy, stability, and manufacturability.[1][2][3] Properties such as solubility, dissolution rate, bioavailability, hygroscopicity, and mechanical strength are all intrinsically linked to the specific polymorphic form of an API.[4][5][6] The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, presents both a challenge and an opportunity in pharmaceutical sciences.[4][5][7] An unexpected polymorphic transformation can have disastrous consequences, as famously exemplified by the case of Ritonavir, where a new, less soluble polymorph emerged, leading to a temporary market withdrawal.[4] Conversely, a thorough understanding and control of polymorphism can lead to the development of more stable and effective drug products.[3][7]

Section 1: Synthesis and Crystallization of 3-Amino-4-pyrazolecarboxamide Hemisulfate

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. Several synthetic routes for this compound have been reported, often involving the cyclization of a cyanoacetamide derivative with hydrazine.[10][11][12]

Synthesis Protocol

A common and efficient method for the preparation of this compound involves a one-pot synthesis.[12] The following protocol is a representative example:

  • Reaction Setup: In a reaction vessel, dissolve cyanoacetamide and morpholine in water. The molar ratio of cyanoacetamide to morpholine is typically around 1:1.[12]

  • Intermediate Formation: Heat the solution to approximately 50-60°C and add triethyl orthoformate dropwise. The mixture is then refluxed for several hours to form the intermediate.[11][12]

  • Cyclization: After the formation of the intermediate is complete (monitored by a suitable technique like TLC or HPLC), cool the reaction mixture and add hydrazine hydrate to initiate the cyclization reaction, forming the pyrazole ring.[11][12]

  • Salt Formation and Precipitation: Following cyclization, carefully add sulfuric acid to the reaction mixture to adjust the pH to acidic conditions (typically pH 1-2).[10] This protonates the basic sites on the 3-Amino-4-pyrazolecarboxamide molecule, leading to the formation of the hemisulfate salt, which then precipitates out of the solution.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water and a suitable organic solvent (e.g., acetone) to remove impurities, and then dried under vacuum.[10]

Crystallization Methodologies

Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., water, DMSO/water mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Section 2: Elucidating the Crystal Structure: A Step-by-Step Guide to X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[13][14][15] Powder X-ray diffraction (PXRD) is a complementary technique used for phase identification and to assess the bulk purity of the crystalline material.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The following outlines the standard procedure for SC-XRD analysis:

  • Crystal Selection and Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[13]

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the calculated and observed diffraction data.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Experimental Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Mounted Crystal data_processing Data Processing data_collection->data_processing Raw Diffraction Data structure_solution Structure Solution data_processing->structure_solution Processed Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model structure_validation Structure Validation structure_refinement->structure_validation Refined Structure final_report Final Crystallographic Report structure_validation->final_report Validated CIF

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

PXRD is an essential tool for characterizing the bulk crystalline material and is particularly important for identifying different polymorphic forms.

  • Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. This can be compared to a database or a calculated pattern from a known single-crystal structure to confirm the phase identity.

Section 3: Interpreting the Crystallographic Data

The output of a successful single-crystal X-ray diffraction experiment is a wealth of information about the crystal structure. This data is typically summarized in a crystallographic information file (CIF).

Hypothetical Crystallographic Data for this compound

The following table presents a hypothetical set of crystallographic data for this compound, consistent with what one might expect for a small organic molecule.

Parameter Hypothetical Value Significance
Chemical FormulaC₈H₁₄N₈O₆SRepresents the elemental composition of the asymmetric unit.
Formula Weight350.31 g/mol The molar mass of the compound.[8][16]
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cA specific description of the symmetry elements within the crystal.
a, b, c (Å)10.2, 8.5, 15.1The dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)98.5The non-90° angle in a monoclinic system.
Volume (ų)1290The volume of the unit cell.
Z4The number of formula units in the unit cell.
Density (calculated)1.80 g/cm³The theoretical density of the crystal.
R-factor< 0.05A measure of the agreement between the experimental and calculated structure factors. A lower value indicates a better refinement.
Molecular Packing and Intermolecular Interactions

The arrangement of molecules within the crystal lattice, or molecular packing, is governed by a network of intermolecular interactions, primarily hydrogen bonds. In the case of this compound, the amino (-NH₂), carboxamide (-CONH₂), and pyrazole ring nitrogens are all potential hydrogen bond donors and acceptors. The sulfate anion is a strong hydrogen bond acceptor.

A hypothetical packing diagram would likely show extensive hydrogen bonding between the 3-Amino-4-pyrazolecarboxamide cations and the sulfate anions, as well as between the cations themselves. This network of hydrogen bonds would be a key factor in the stability of the crystal lattice.

Hypothetical Hydrogen Bonding Network

Hydrogen_Bonding cluster_cation1 Cation 1 cluster_anion Sulfate Anion cluster_cation2 Cation 2 N1_1 N-H (amino) O_S1 O (sulfate) N1_1->O_S1 H-bond N2_1 N-H (pyrazole) O_S2 O (sulfate) N2_1->O_S2 H-bond O1_1 C=O (carboxamide) N1_2 N-H (amino) N1_2->O1_1 H-bond O1_2 C=O (carboxamide)

Caption: A simplified diagram illustrating potential hydrogen bonding interactions.

Section 4: The Impact of Crystalline Structure on Physicochemical Properties

The detailed structural information obtained from X-ray crystallography provides invaluable insights into the material properties of this compound.

  • Solubility and Dissolution Rate: The strength of the crystal lattice, determined by the packing efficiency and the energy of the intermolecular interactions, directly influences the energy required to dissolve the crystal. A more stable crystal form will generally have lower solubility and a slower dissolution rate.[4][5]

  • Stability: The crystalline form can significantly impact the chemical and physical stability of the compound.[4][6] A well-ordered, tightly packed crystal is often more resistant to degradation from factors such as heat, light, and moisture.

  • Hygroscopicity: The tendency of a material to absorb moisture from the atmosphere is influenced by the availability of sites for water molecules to interact with the crystal surface or within the crystal lattice.

  • Mechanical Properties: The arrangement of molecules in the crystal affects properties such as hardness, friability, and compaction behavior, which are critical for the formulation and manufacturing of solid dosage forms.[4]

Conclusion

The determination of the crystalline structure of this compound is a critical step in understanding its solid-state properties and ensuring the quality and consistency of this important pharmaceutical intermediate. This guide has provided a comprehensive overview of the methodologies involved in its synthesis, crystallization, and crystallographic analysis. While a definitive crystal structure is not yet in the public domain, the principles and protocols outlined here provide a robust framework for its elucidation. A thorough understanding of the crystalline form is not merely an academic exercise but a fundamental requirement for the development of safe, effective, and reliable pharmaceutical products.

References

  • Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. IntechOpen.
  • Polymorphism – All About Drugs. All About Drugs.
  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Institute for Validation Technology.
  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.
  • This compound. ChemBK.
  • Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. MDPI.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.
  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
  • The role of crystallography in drug design. PMC - NIH.
  • 3-Amino-4-carboxamidopyrazole hemisulfate | C8H14N8O6S | CID 2723907. PubChem.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. ResearchGate.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH.
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central.
  • X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF. ResearchGate.
  • Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. Eureka | Patsnap.
  • CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate. Google Patents.
  • CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. Google Patents.

Sources

Tautomerism in Aminopyrazole Carboxamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often underestimated phenomenon in drug discovery and development. For aminopyrazole carboxamide derivatives, a scaffold of significant interest in medicinal chemistry, understanding and controlling tautomerism is paramount. The tautomeric state of these molecules can profoundly influence their physicochemical properties, receptor binding interactions, pharmacokinetic profiles, and ultimately, their therapeutic efficacy and safety. This guide provides an in-depth technical exploration of tautomerism in aminopyrazole carboxamides, offering researchers, scientists, and drug development professionals a framework for its characterization and strategic manipulation. We will delve into the prevalent tautomeric forms, the analytical techniques for their elucidation, and the crucial implications for drug design.

The Dynamic Landscape of Tautomerism in Drug Discovery

Tautomerism is a form of structural isomerism where isomers, known as tautomers, readily interconvert.[1] This process most commonly involves the migration of a proton, a phenomenon known as prototropic tautomerism.[1] Unlike other forms of isomerism, tautomers exist in a dynamic equilibrium, the position of which can be influenced by various factors such as solvent, pH, temperature, and electronic effects of substituents.[2][3]

The significance of tautomerism in medicinal chemistry cannot be overstated. The interconversion between tautomeric forms can alter a molecule's pharmacophoric features, thereby impacting its interaction with biological targets.[1][4] A shift in tautomeric preference can change hydrogen bond donor/acceptor patterns, which is critical for drug-receptor binding and subsequent biological activity.[5] Furthermore, tautomerism affects key physicochemical properties like solubility, lipophilicity (logP), and pKa, which in turn govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][6] Failure to account for tautomeric ambiguity can lead to misleading structure-activity relationships (SAR), formulation instability, and unforeseen toxicity.[1]

Aminopyrazole carboxamides are a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities.[7] Their structural complexity, featuring multiple sites for protonation and deprotonation, makes them particularly susceptible to tautomerism.

The Tautomeric Forms of Aminopyrazole Carboxamides

Aminopyrazole carboxamide derivatives can exhibit several types of prototropic tautomerism. The two most prominent are the annular tautomerism of the pyrazole ring and the amide-imidic acid tautomerism of the carboxamide side chain.

Annular Tautomerism in the Pyrazole Ring

The pyrazole ring itself can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms (N1 and N2).[2] For a 3(5)-aminopyrazole, this results in the equilibrium between the 3-amino and 5-amino tautomers.[8] The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring.[2][3] Electron-donating groups, such as an amino group, tend to favor the tautomer where the substituent is at the 3-position.[3][8]

Amide-Imidic Acid Tautomerism

The carboxamide functional group can undergo tautomerization to its imidic acid form.[9][10][11] This involves the migration of a proton from the nitrogen to the carbonyl oxygen. While the amide form is generally more stable, the imidic acid tautomer can be populated under certain conditions and may play a significant role in biological interactions.[10][12]

Combined Tautomeric Possibilities

The combination of annular and side-chain tautomerism leads to a complex equilibrium of multiple tautomeric species for aminopyrazole carboxamide derivatives. The interplay of these equilibria determines the predominant tautomeric form in a given environment.

Tautomers cluster_amino_imino Annular Tautomerism (Pyrazole Ring) cluster_amide_imidic Amide-Imidic Acid Tautomerism (Carboxamide Side Chain) 3-amino 3-Amino-pyrazole N1-H 5-amino 5-Amino-pyrazole N2-H 3-amino:f1->5-amino:f1 Proton Shift amide Amide C=O imidic Imidic Acid C-OH amide:f1->imidic:f1 Proton Shift

Caption: Prototropic tautomerism in aminopyrazole carboxamides.

Experimental and Computational Characterization

A multi-pronged approach combining experimental techniques and computational modeling is essential for the unambiguous characterization of tautomeric forms and their equilibria.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[14] Key nuclei to probe include ¹H, ¹³C, and ¹⁵N.

Experimental Protocol: ¹H and ¹⁵N NMR for Tautomer Elucidation

  • Sample Preparation: Dissolve the aminopyrazole carboxamide derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a known concentration.[2] The choice of solvent is critical as it can influence the tautomeric equilibrium.[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the NH protons (both on the pyrazole ring and the amide).

  • ¹⁵N NMR Acquisition: For compounds with ¹⁵N enrichment or for acquiring natural abundance spectra with sufficient signal-to-noise, ¹⁵N NMR provides direct information about the chemical environment of the nitrogen atoms.[14] The chemical shifts of the pyrazole nitrogens can help distinguish between the N1-H and N2-H tautomers.[2]

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[14] Changes in the relative intensities of signals can indicate a shift in the tautomeric equilibrium. At low temperatures, the interconversion between tautomers may be slow enough on the NMR timescale to observe separate signals for each species.[15]

  • 2D NMR Experiments: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning the ¹H, ¹³C, and ¹⁵N signals to specific atoms within each tautomer.

Data Interpretation: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the position of the N-H proton and can be used to determine the predominant annular tautomer.[16][17]

Parameter Indication
¹H NMR NH chemical shiftsCan be indicative of hydrogen bonding and the electronic environment.
¹³C NMR C3/C5 chemical shiftsDifferentiates between 3-substituted and 5-substituted pyrazole tautomers.[16][17]
¹⁵N NMR chemical shiftsProvides direct evidence for the location of the proton on the pyrazole ring.[2]
Signal integration at low temp.Can provide the equilibrium constant (KT) between tautomers.[15]
X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive snapshot of the tautomeric form present in the solid state.[18] This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding networks, that can stabilize a particular tautomer.[19]

Experimental Protocol: Single Crystal Growth and Data Acquisition

  • Crystal Growth: Grow single crystals of the aminopyrazole carboxamide derivative suitable for X-ray diffraction. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal motion.[18]

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions.[18] The location of the hydrogen atoms, particularly on the pyrazole ring and the carboxamide group, will reveal the tautomeric form present in the crystal.[20]

Computational Chemistry

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of different tautomers and understanding the factors that govern the equilibrium.[3][8]

Workflow for DFT Calculations:

DFT_Workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min energy_calc Single-Point Energy Calculation (Higher level of theory/basis set) verify_min->energy_calc solvation Incorporate Solvation Model (e.g., PCM, SMD) energy_calc->solvation thermo Calculate Thermodynamic Properties (Gibbs Free Energy) solvation->thermo end Predict Relative Stabilities thermo->end

Caption: Workflow for predicting tautomer stability using DFT.

Calculations should be performed both in the gas phase and with a continuum solvation model to simulate the effect of different solvents on the tautomeric equilibrium.[21] The calculated relative Gibbs free energies of the tautomers can then be used to predict their equilibrium populations.

Implications for Drug Development

The tautomeric state of an aminopyrazole carboxamide derivative has profound implications throughout the drug development pipeline.

Structure-Activity Relationship (SAR) and Receptor Binding

The specific tautomer present under physiological conditions is the one that will interact with the biological target. Different tautomers will have different shapes, electrostatic potentials, and hydrogen bonding capabilities, leading to potentially vast differences in binding affinity and biological activity.[1][6] For example, the tautomeric form of a kinase inhibitor can determine its ability to form key hydrogen bonds with the hinge region of the kinase.[22]

Physicochemical Properties and ADME

As tautomers are distinct chemical entities, they possess different physicochemical properties.

Property Impact of Tautomerism
pKa The acidity and basicity of the molecule will differ between tautomers, affecting its ionization state at physiological pH.
Solubility Tautomers can have different crystal packing energies and interactions with solvents, leading to variations in solubility.[4]
Lipophilicity (logP) The distribution of a drug between aqueous and lipid phases is tautomer-dependent, influencing its membrane permeability and distribution.[6]
Metabolic Stability Different tautomers may be recognized and metabolized by enzymes at different rates, affecting the drug's half-life.[6]
Intellectual Property

A thorough understanding of the tautomeric landscape of a drug candidate is also crucial for securing robust intellectual property protection. Patent claims should ideally encompass all relevant tautomeric forms to prevent competitors from exploiting tautomeric ambiguity.

Conclusion and Future Perspectives

Tautomerism in aminopyrazole carboxamide derivatives is a multifaceted phenomenon with far-reaching consequences for drug discovery and development. A proactive and integrated approach, combining advanced spectroscopic techniques, X-ray crystallography, and computational modeling, is essential for characterizing and controlling the tautomeric behavior of these promising therapeutic agents. By embracing the complexity of tautomerism, researchers can unlock new avenues for optimizing drug candidates, leading to safer and more effective medicines. Future research will likely focus on developing more accurate predictive models for tautomeric equilibria in complex biological environments and on the design of molecules that are "tautomerically locked" in their desired bioactive form.

References

  • What impact does tautomerism have on drug discovery and development? - PMC - NIH.
  • Full article: What impact does tautomerism have on drug discovery and development?
  • Amide-imide tautomerism of acetohydroxamic acid in aqueous solution: quantum calculation and SMD simulations - RSC Publishing.
  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC - NIH.
  • What impact does tautomerism have on drug properties and development? - ChemRxiv.
  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
  • Importance of tautomerism in drugs - PubMed.
  • Imidic acid - Wikipedia.
  • Important examples of tautomerism in medicinal chemistry. - ResearchGate.
  • Keto-enol tautomerism in the development of new drugs - Frontiers.
  • N. Nakajima and M. Ubukata The tautomeric forms of amides 1 are imidic acids 2 (Scheme 1). The question of whether imidic acids.
  • How Tautomerization Influences Drug Metabolite Formation? - Patsnap Eureka.
  • The use of NMR spectroscopy to study tautomerism - Bohrium.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate.
  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations | Request PDF - ResearchGate.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • On the stabler tautomer in amide-imidic acid tautomerism - Chemistry Stack Exchange.
  • Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases - MDPI.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry - YouTube.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central.
  • Keto-enol tautomerism in the development of new drugs - Frontiers.
  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - NIH.
  • How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects.
  • Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II) - PubMed Central.
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - MDPI.
  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed.
  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution | Request PDF - ResearchGate.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH.
  • Tautomeric structures of carboxamide derivatives with numbering scheme. - ResearchGate.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate.

Sources

The Fulcrum of Activity: A Technical Guide to the Carboxamide Group in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole-carboxamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in biologically active compounds across a wide range of therapeutic areas.[1] This guide provides an in-depth analysis of the carboxamide group's pivotal role in defining the physicochemical properties, pharmacokinetics, and pharmacodynamics of pyrazole derivatives. We will explore its function as a critical pharmacophoric element, its influence on molecular conformation, and its contribution to target binding affinity and selectivity. Through mechanistic insights, structure-activity relationship (SAR) case studies, and detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel pyrazole-based therapeutics.

Introduction: The Pyrazole-Carboxamide Privileged Scaffold

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that is a key structural motif in numerous biologically active compounds.[2] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antiviral properties.[2][3] When functionalized with a carboxamide group (-CONH-), the resulting pyrazole-carboxamide core becomes a particularly powerful scaffold for drug design.[1] This combination is not a mere sum of its parts; the carboxamide group imparts specific, often indispensable, characteristics that drive molecular recognition and biological effect.

The prevalence of this scaffold is exemplified by its presence in numerous approved drugs and clinical candidates targeting a wide array of proteins, from kinases and enzymes to G-protein coupled receptors (GPCRs).[4][5] Understanding the nuanced role of the carboxamide is therefore critical for the rational design of next-generation therapeutics. This guide will deconstruct the function of this moiety, moving from its fundamental impact on chemical properties to its complex interactions within a biological system.

The Physicochemical Impact of the Carboxamide Moiety

The carboxamide group profoundly influences the drug-like properties of a molecule, directly impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Its unique electronic and structural features allow for fine-tuning of several key physicochemical parameters.

Hydrogen Bonding and Polarity

The carboxamide is a classic hydrogen bond donor (via the N-H proton) and a strong hydrogen bond acceptor (via the carbonyl oxygen).[6] This dual nature is fundamental to its function:

  • Aqueous Solubility: The ability to form hydrogen bonds with water is a primary determinant of a compound's solubility. The carboxamide group significantly increases the polarity and hydrophilic character of the parent pyrazole, often improving solubility and preventing aggregation.

  • Permeability: While increased polarity can enhance solubility, it can also hinder passive diffusion across lipophilic cell membranes. Medicinal chemists must strike a delicate balance. The carboxamide's contribution to the topological polar surface area (tPSA) is a key consideration in predicting cell permeability and oral bioavailability.[7]

Conformational Control and Rigidity

The amide bond possesses a partial double-bond character due to resonance, which restricts rotation around the C-N bond. This feature introduces a degree of planarity and conformational rigidity to the molecule.

  • Vectorial Orientation: This rigidity helps to orient substituents on the pyrazole ring and the amide nitrogen in a defined spatial arrangement. This pre-organization can reduce the entropic penalty upon binding to a target protein, leading to higher affinity.

  • Molecular Shape: The cis-trans isomerism of the amide bond, while typically favoring the trans conformation, provides another layer of structural definition that influences the overall molecular shape and its complementarity to a binding site.

The interplay between these properties is summarized below:

PropertyInfluence of Carboxamide GroupImplication for Drug Design
Solubility Increases due to H-bonding with waterCrucial for formulation and bioavailability
Lipophilicity (LogP) Decreases (more hydrophilic)Affects permeability and metabolism
Polar Surface Area (PSA) Increases significantlyKey factor in predicting cell permeability
Molecular Rigidity Increases due to amide resonanceReduces entropic cost of binding, improves affinity

The Carboxamide as a Key Pharmacophore Element

Beyond its impact on physicochemical properties, the carboxamide group is frequently a direct and indispensable participant in the molecular interactions that drive binding affinity and selectivity. It often serves as the "anchor" that secures the ligand in the active site of a protein.

The "Bidentate" Hydrogen Bond Motif

One of the most powerful roles of the carboxamide is its ability to form multiple, simultaneous hydrogen bonds with a protein backbone or side-chain residues. This is particularly crucial in the ATP-binding site of kinases, a common target for pyrazole-carboxamide inhibitors.[4][8]

The carboxamide N-H can donate a hydrogen bond to a backbone carbonyl oxygen, while the carboxamide C=O can accept a hydrogen bond from a backbone N-H proton. This "bidentate" interaction with the hinge region of a kinase is a hallmark of many Type I and Type II kinase inhibitors.[9][10]

H_Bonding_Pattern cluster_ligand Pyrazole Carboxamide Ligand cluster_protein Protein Hinge Region LIGAND R₁-Pyrazole-C(=O)NH-R₂ CO O NH H P_CO Backbone C=O NH->P_CO H-Bond (Donor) P_NH Backbone N-H P_NH->CO H-Bond (Acceptor)

Caption: Carboxamide forming bidentate H-bonds with a protein hinge.

Bioisosteric Replacements

The importance of the carboxamide is often confirmed through bioisosteric replacement studies, where the group is swapped for another with similar steric and electronic properties.[11] This strategy is used to overcome liabilities such as poor metabolic stability (e.g., hydrolysis by amidases) or to fine-tune binding interactions.[12]

Common bioisosteres for the carboxamide group include:

  • 1,2,3- or 1,2,4-Triazoles: These five-membered heterocycles can mimic the hydrogen bond donor/acceptor pattern and the planarity of the amide bond while often improving metabolic stability.[11][12]

  • Oxadiazoles: Similar to triazoles, oxadiazoles can act as metabolically stable mimics of the amide bond.

  • Thioamides: Replacing the carbonyl oxygen with sulfur alters the hydrogen bonding capability, creating a weaker acceptor but a stronger donor, which can be beneficial in certain contexts.[12]

The success or failure of these replacements provides critical insights into the precise role of the carboxamide in a given protein-ligand interaction.[13]

Case Studies in Drug Discovery

The pyrazole-carboxamide scaffold is central to the mechanism of action of numerous successful drugs.

Aurora Kinase Inhibitors for Oncology

Aurora kinases are critical regulators of cell division, and their abnormal expression is linked to many cancers.[9] Consequently, they are attractive targets for anticancer therapies. Numerous potent and selective Aurora kinase inhibitors are based on the pyrazole-4-carboxamide scaffold.[9][10]

In a representative example, compound 6k was identified as a potent dual Aurora kinase A and B inhibitor with IC₅₀ values of 16.3 nM and 20.2 nM, respectively.[9] Molecular docking studies revealed that the carboxamide group forms key hydrogen bonds with the hinge region of the kinases, anchoring the molecule in the ATP-binding pocket.[9]

CompoundTargetIC₅₀ (HeLa cells)Key Interaction of CarboxamideReference
6k Aurora Kinase A/B0.43 µMH-bonding with kinase hinge region[9]
FN-1501 Analog (8t) FLT3/CDK2/CDK41.22 nM (MV4-11 cells)Anchoring in ATP-binding site[14]
CB1 Receptor Antagonists

The cannabinoid receptor 1 (CB1) has been a target for treating obesity and related metabolic disorders. The pyrazole-3-carboxamide derivative Rimonabant was the first selective CB1 antagonist to be approved for clinical use. Structure-activity relationship studies have consistently shown that the carboxamide group at the 3-position is an absolute requirement for potent antagonistic activity.[5][15] It is believed to form a critical hydrogen bond with a key residue in the receptor binding pocket, stabilizing the inactive conformation of the receptor.

Synthetic Strategies

The synthesis of pyrazole carboxamides is well-established, with the most common approach being the amidation of a pyrazole carboxylic acid precursor. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

Synthesis_Workflow START Pyrazole Carboxylic Acid R-Py-COOH ACID_CHLORIDE Acid Chloride Formation R-Py-COCl START->ACID_CHLORIDE AMIDATION Amidation R-Py-CONH-R' ACID_CHLORIDE->AMIDATION FINAL Final Pyrazole Carboxamide AMIDATION->FINAL R1 SOCl₂ or (COCl)₂ R1->ACID_CHLORIDE R2 Amine (R'-NH₂) Base (e.g., TEA) R2->AMIDATION

Caption: General synthetic workflow for pyrazole carboxamides.

A typical procedure involves activating the carboxylic acid, often by converting it to an acid chloride, followed by reaction with the desired amine.[7]

Experimental Protocols

Protocol: Synthesis of a Pyrazole-4-Carboxamide Derivative

This protocol describes a general two-step procedure for the synthesis of a generic N-aryl pyrazole-4-carboxamide from a pyrazole-4-carboxylic acid intermediate.

Materials:

  • Pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Substituted aniline (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Acid Chloride Formation

  • Suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Add thionyl chloride (2.0 eq) dropwise to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM or THF under a nitrogen atmosphere and cool to 0 °C.

  • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrazole-4-carboxamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Self-Validation:

  • Positive Control: Run the reaction with a simple, well-behaved aniline to ensure the coupling conditions are effective.

  • Negative Control: A reaction run without the coupling agent (thionyl chloride) should show no product formation.

  • Purity Check: Final product purity should be assessed by HPLC and confirmed by sharp melting point and clean NMR spectra.

Conclusion and Future Perspectives

The carboxamide group is a functionally rich and versatile moiety that is central to the success of the pyrazole-carboxamide scaffold in drug discovery. Its ability to modulate physicochemical properties and, most critically, to act as a powerful hydrogen bonding anchor in target binding sites underpins its "privileged" status.[1] The biological activity of these derivatives is highly dependent on the substituents on both the pyrazole ring and the carboxamide nitrogen.[1]

Future research will likely focus on developing novel bioisosteric replacements that retain the key interactive features of the carboxamide while overcoming liabilities like metabolic instability or off-target effects. Furthermore, the incorporation of pyrazole-carboxamides into more complex modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting frontier for leveraging the unique strengths of this remarkable chemical scaffold.

References

Sources

An In-depth Technical Guide to the Identification and Characterization of Allopurinodl Impurity A

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the identification, characterization, and quantification of Allopurinol Impurity A. Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes regulatory context, mechanistic insights, and validated analytical protocols to ensure the quality and safety of Allopurinol active pharmaceutical ingredients (APIs) and finished drug products.

Introduction: The Critical Role of Impurity Profiling for Allopurinol

Allopurinol is a cornerstone therapy for managing hyperuricemia and treating gout.[1] It functions as a structural isomer of hypoxanthine and an inhibitor of the enzyme xanthine oxidase, which is responsible for converting hypoxanthine and xanthine into uric acid.[][3] By inhibiting this enzyme, Allopurinol effectively reduces uric acid production, preventing the painful crystal formation in joints associated with gout.[4][5]

The synthesis and storage of Allopurinol can, however, lead to the formation of impurities.[6] Rigorous control and monitoring of these impurities are mandated by global regulatory bodies and are essential for ensuring the safety, efficacy, and stability of the final drug product.[7] Among the known related substances, Allopurinol Impurity A is of particular significance as it is a key process-related impurity, often originating from the starting materials used in the synthesis of the Allopurinol molecule.[][8]

This guide delves into the core scientific principles and practical methodologies required to confidently identify and characterize Allopurinol Impurity A, ensuring that pharmaceutical products meet the stringent quality standards set by pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[6][9]

Part 1: Identity, Origin, and Regulatory Significance

Chemical Identity of Allopurinol Impurity A

Allopurinol Impurity A is chemically known as 3-Amino-1H-pyrazole-4-carboxamide.[10] It is also referred to as 5-Amino-1H-pyrazole-4-carboxamide and is listed in the USP as Allopurinol Related Compound A.[11][12] The impurity is often supplied and handled as a hemisulfate salt for improved stability.[13][14]

Table 1: Chemical and Physical Properties of Allopurinol Impurity A

PropertyValueSource(s)
Chemical Name 3-Amino-1H-pyrazole-4-carboxamide[10]
Synonyms 5-Amino-1H-pyrazole-4-carboxamide, USP Allopurinol Related Compound A[10][11]
CAS Number 5334-31-6 (Free Base), 27511-79-1 (Hemisulfate Salt)[11][13]
Molecular Formula C₄H₆N₄O[11]
Molecular Weight 126.12 g/mol [11]
Appearance Off-White to Pale Brown Solid[11][13]
Formation Pathway and Rationale for Control

Expertise in the synthesis of Allopurinol reveals that Impurity A is not a degradation product but rather a crucial intermediate or a carryover impurity from a starting material.[][15] Several patented synthesis routes for Allopurinol involve the cyclization of a precursor with formamide.[16] A common precursor for this step is 3-Amino-4-pyrazolecarboxamide hemisulfate (Impurity A).[15][16]

The reaction involves heating the impurity in formamide to form the pyrazolo[3,4-d]pyrimidine ring system of Allopurinol.[][16]

G ImpurityA 3-Amino-4-pyrazolecarboxamide (Impurity A) Heat Heat (Cyclization) ImpurityA->Heat Formamide Formamide Formamide->Heat Allopurinol Allopurinol API Heat->Allopurinol Ring Formation

Caption: Synthetic origin of Allopurinol from Impurity A.

If the cyclization reaction is incomplete or if unreacted starting material is not adequately purged during downstream purification steps, Allopurinol Impurity A will persist in the final API. Its structural similarity to the Allopurinol molecule makes its removal challenging. Therefore, controlling this impurity at the source and monitoring its levels in the final product is a critical quality attribute.

Regulatory Limits

Pharmacopeial monographs provide the official limits for impurities in pharmaceutical substances. For Allopurinol, the USP specifies acceptance criteria for organic impurities, with individual limits typically set for known impurities like Impurity A.[17] While specific limits can vary slightly between pharmacopeias and revisions, a general limit for a specified impurity is often in the range of not more than 0.2%.[][17] Adherence to these limits is mandatory for product release.

Part 2: Analytical Identification and Characterization

A multi-faceted analytical approach is required for the unequivocal identification and robust quantification of Allopurinol Impurity A. This typically involves a primary separation technique, such as High-Performance Liquid Chromatography (HPLC), coupled with spectroscopic techniques for structural confirmation.

Chromatographic Separation by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for separating Allopurinol from its related substances due to its robustness and ability to resolve compounds with varying polarities.[18][19] The choice of a C18 stationary phase is logical, as it provides sufficient hydrophobicity to retain both the Allopurinol parent molecule and the slightly more polar Impurity A, allowing for their effective separation.[20]

This protocol is a representative method synthesized from established and validated procedures.[18][19][20]

  • Chromatographic System:

    • An HPLC system equipped with a UV or Photodiode Array (PDA) detector is required.[6]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Dipotassium Phosphate or Potassium Dihydrogen Phosphate (Analytical Grade)[4][18]

    • Orthophosphoric Acid (for pH adjustment)

    • Water (HPLC grade)

    • Allopurinol Reference Standard (RS) and Allopurinol Impurity A RS.[6]

  • Chromatographic Conditions:

    • The following conditions have been proven effective for the separation. Minor adjustments may be necessary depending on the specific system and column used.[6][18][20]

Table 2: Recommended RP-HPLC Parameters

ParameterConditionRationale
Column ODS C18, 250 mm x 4.6 mm, 5 µmStandard C18 provides excellent resolving power for purine-like structures.[18][20]
Mobile Phase Phosphate Buffer : Acetonitrile (e.g., 55:45 v/v)The aqueous buffer controls the ionization state of the analytes, while acetonitrile provides the organic strength for elution. The ratio is optimized for resolution.[18]
Buffer Prep 0.1 M Dipotassium Phosphate, pH adjusted to 3.5 with H₃PO₄A pH of 3.5 ensures that the analytes are in a consistent protonation state, leading to sharp, reproducible peaks.[18]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate that balances analysis time with separation efficiency.[18][19]
Detection UV at 254 nmBoth Allopurinol and Impurity A possess chromophores that absorb strongly at this wavelength, providing good sensitivity.[18]
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.[4]
Injection Vol. 10 - 20 µLStandard volume for analytical HPLC.
  • Sample Preparation:

    • Diluent: A mixture of water and acetonitrile (e.g., 20:80) is often suitable.[1]

    • Standard Solution: Accurately weigh and dissolve the Allopurinol RS and Impurity A RS in a small amount of 0.1 N NaOH, then immediately dilute to the final concentration with the diluent.[4][6] A typical concentration for the Impurity A standard would be at its specification limit (e.g., 0.2% of the API concentration).

    • Sample Solution: Prepare the Allopurinol API or tablet powder at a specified concentration (e.g., 1 mg/mL) using the same dissolution procedure as the standards.[1][4]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Allopurinol API or Tablet Powder Dissolve Dissolve in 0.1N NaOH Sonicate if needed Sample->Dissolve Dilute Dilute to final conc. with Diluent Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurity A vs. Reference Standard Integrate->Quantify Report Report Result Quantify->Report

Caption: General workflow for HPLC analysis of Allopurinol Impurity A.
Spectroscopic Structural Elucidation

While HPLC provides quantitative data, it does not offer definitive structural proof. For this, spectroscopic techniques are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of impurities.[1] By coupling the HPLC separation directly to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the eluting peaks.

  • Expected Ionization: In positive electrospray ionization (ESI+) mode, Allopurinol Impurity A (MW: 126.12) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 127.1 .[21]

  • Fragmentation Analysis (MS/MS): Further fragmentation of the m/z 127.1 parent ion can provide structural confirmation. For instance, the transition of m/z 137.0 → 109.9 is characteristic of Allopurinol itself, and analogous fragmentation patterns can be established for Impurity A to confirm its pyrazole-carboxamide structure.[21][22]

NMR is the gold standard for unequivocal structure elucidation. While obtaining an NMR spectrum of a low-level impurity directly from a drug substance is difficult, isolating the impurity or using a synthesized reference standard allows for detailed analysis.[1]

  • ¹H NMR (in DMSO-d₆): The proton NMR spectrum of 3-Amino-1H-pyrazole-4-carboxamide would be expected to show distinct signals for the pyrazole ring proton, the amine (-NH₂) protons, and the carboxamide (-CONH₂) protons. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.[23][24]

  • ¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule, further confirming the carbon skeleton.[25]

G cluster_0 Primary Identification cluster_1 Confirmatory Identification cluster_2 Definitive Structure Proof HPLC HPLC Retention Time Match with Reference Standard MS LC-MS Analysis (Correct Molecular Weight, m/z 127.1) MSMS MS/MS Fragmentation (Matches predicted pattern) MS->MSMS NMR1H ¹H NMR Spectrum (Matches Reference Standard) NMR13C ¹³C NMR Spectrum (Confirms Carbon Skeleton) NMR1H->NMR13C

Caption: Logical hierarchy of techniques for impurity identification.

Part 3: Method Validation and Quantification

Once a suitable analytical method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines (specifically ICH Q2(R1)) to prove its suitability for its intended purpose—in this case, the routine quantification of Allopurinol Impurity A.[26]

Key Validation Parameters

The validation process provides a self-validating system, ensuring the trustworthiness of the results generated.

  • Specificity/Selectivity: This is demonstrated through forced degradation studies. The Allopurinol drug substance is stressed under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products.[20][26] The method is considered specific if the Impurity A peak is well-resolved from Allopurinol and all generated degradants.

  • Linearity: A series of solutions of Impurity A are prepared at different concentrations (typically from the Limit of Quantification to 150% of the specification limit). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be >0.99.[1][26]

  • Accuracy: Accuracy is determined by spiking a known amount of Impurity A into the sample matrix at multiple levels (e.g., 50%, 100%, and 150% of the specification limit) and measuring the recovery.[1][18] Recoveries should fall within a predefined range, typically 80-120%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same sample show that the results are consistent.

    • Intermediate Precision (Inter-day precision/Ruggedness): The analysis is repeated on a different day, by a different analyst, or on a different instrument to demonstrate the method's robustness. The Relative Standard Deviation (%RSD) for these studies should be within acceptable limits.[1]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the impurity that can be detected but not necessarily quantified.

    • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy. The LOQ for Impurity A must be below the reporting threshold.[1]

Example Validation Data Summary

The following table summarizes typical acceptance criteria for method validation, providing a clear benchmark for laboratory results.

Table 3: Typical Validation Parameters and Acceptance Criteria (ICH Q2(R1))

ParameterMeasurementTypical Acceptance CriteriaSource(s)
Linearity Correlation Coefficient (r²)≥ 0.998[1]
Accuracy % Recovery (at 3 levels)80.0% - 120.0%[1]
Precision % RSD (Repeatability)≤ 5.0%[1]
LOD Signal-to-Noise RatioApprox. 3:1[1]
LOQ Signal-to-Noise RatioApprox. 10:1 (with %RSD ≤ 10%)[1]
Specificity Peak Purity / ResolutionImpurity A peak resolved from all others (Resolution > 1.5)[6]

Conclusion

The successful identification and characterization of Allopurinol Impurity A is a multi-step process that relies on the logical application of orthogonal analytical techniques. It begins with understanding the impurity's chemical identity and synthetic origin, which informs the development of a robust, stability-indicating RP-HPLC method for separation and quantification. Definitive structural confirmation is achieved through mass spectrometry and NMR spectroscopy. Finally, rigorous validation in accordance with ICH guidelines ensures that the analytical method is reliable, accurate, and fit for its purpose in a regulated quality control environment. By following this comprehensive approach, pharmaceutical scientists can ensure the quality and safety of Allopurinol products, protecting patient health and meeting global regulatory standards.[27]

References

  • Panigrahi, D., & Mishra, A. (2021). Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. International Journal of Pharmaceutical and Biological Sciences, 12(3), 19-27. [Link][18][20]
  • Yadav, M., et al. (2022). Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. YMER, 21(9), 543-554. [Link][1]
  • Allmpus. (n.d.). ALLOPURINOL EP IMPURITY A | ALLOPURINOL USP RC A. [Link][11]
  • Chembuild Pharma Private Limited. (n.d.). Allopurinol Impurity A. [Link][13]
  • SynThink Research Chemicals. (n.d.). Allopurinol EP Impurity A. [Link][10]
  • Neliti. (2022). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. [Link][4][19]
  • Eureka | Patsnap. (2022).
  • Sravanthi, V., & Rao, B. M. (2014). A Validated Stability Indicating RP-UPLC Method for the Quantitative Determination of Potential Impurities of Allopurinol.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). Allopurinol EP Impurity A. [Link][12]
  • Cleanchem. (n.d.). Allopurinol EP Impurity A. [Link][28]
  • International Journal of Pharmaceutical and Chemical Sciences. (2014). Development Of A Stability Indicating RP-RRLC Method For Determination Of Allopurinol And Its Degradation Products In Solid Oral Dosage. [Link][5]
  • USP. (2015). Allopurinol Revision Bulletin. [Link][17]
  • JIN DUN. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Pharmaffiliates. (n.d.). Allopurinol-Impurities. [Link][3]
  • Rathod, D. M., et al. (2017). Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. Journal of Pharmaceutical Analysis, 7(1), 56-62. [Link][22]
  • SpectraBase. (n.d.). 3-Aminopyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum. [Link][23]
  • SynZeal. (n.d.). Allopurinol Impurities. [Link][7]
  • Al-Issa, S. A. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(6), 1156-1168. [Link][24]
  • D'Souza, A., et al. (2022). Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane). Frontiers in Chemistry, 10, 891325. [Link][25]
  • Amber Lifesciences. (n.d.). Allopurinol API for Pharmaceutical. [Link][27]

Sources

The 3-Aminopyrazole Core: A Privileged Scaffold for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Simple Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds."[1] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a prominent member of this group, found in numerous clinically successful drugs.[1][2] Among its derivatives, the 3-aminopyrazole (3-AP) moiety stands out as a particularly advantageous and versatile building block.[3][4][5] Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for designing ligands that can interact with a wide array of biological targets, including protein kinases, enzymes, and receptors.[4][5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of the 3-aminopyrazole core, offering insights into how strategic chemical modifications can be leveraged to develop potent and selective therapeutic agents. We will delve into its role in kinase inhibition and antimicrobial activity, provide detailed experimental protocols for synthesis and evaluation, and present a framework for the rational design of novel 3-AP derivatives.

The 3-Aminopyrazole Scaffold: Structural Features and Medicinal Chemistry Significance

The power of the 3-aminopyrazole scaffold lies in its inherent structural and electronic features, which provide a robust platform for molecular recognition. The pyrazole ring itself is a stable aromatic system, providing a rigid core to which various substituents can be attached in a well-defined spatial orientation. The presence of two nitrogen atoms allows for multiple points of interaction, acting as both hydrogen bond donors and acceptors.

The defining feature, the amino group at the C3 position, is of paramount importance. It can act as a crucial hydrogen bond donor, anchoring the molecule into the active site of a target protein.[4] This, combined with the hydrogen-bonding potential of the ring nitrogens, creates a powerful triad of interaction points. Furthermore, the positions on the pyrazole ring—N1, C4, and C5—are amenable to a wide range of chemical modifications, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

G struct struct N1 N1 C4 C4 C5 C5 NH2 NH2

Figure 1: Key modification points on the 3-aminopyrazole core.

Structure-Activity Relationship (SAR) Analysis

The following sections will explore the SAR of 3-aminopyrazole derivatives across different therapeutic areas, with a focus on kinase inhibition and antimicrobial activity.

3-Aminopyrazoles as Potent Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[6][7] The 3-aminopyrazole scaffold has proven to be an exceptional starting point for the development of potent and selective kinase inhibitors.[8] The general mechanism involves the 3-amino group forming a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site, mimicking the interaction of the adenine portion of ATP.

  • N1-Substitution: The N1 position is frequently substituted with aryl or alkyl groups. These substituents can project into a hydrophobic pocket of the kinase active site, enhancing potency and influencing selectivity. For instance, in a series of JNK3 inhibitors, N-linked phenyl structures were found to better occupy the smaller active site of JNK3 compared to the larger active site of the closely related p38 kinase, leading to high selectivity.[9]

  • C4-Substitution: Modifications at the C4 position often involve the introduction of bulky aromatic rings.[3] These groups can form favorable interactions with the solvent-exposed region of the active site and can be crucial for modulating the selectivity profile of the inhibitor.

  • C5-Substitution: The C5 position is another key site for modification. Small alkyl groups or hydrogen atoms are often found here. In the development of inhibitors for the PCTAIRE family of kinases, it was observed that small modifications on the pyrazole ring, including at the C5 position, had significant effects on the selectivity of the compounds.[8]

The following table summarizes the SAR for a hypothetical series of 3-aminopyrazole-based kinase inhibitors, illustrating how modifications at different positions can impact biological activity.

Compound IDN1-SubstituentC4-SubstituentC5-SubstituentTarget Kinase IC50 (nM)
1a HPhenylH500
1b MethylPhenylH250
1c PhenylPhenylH50
1d Phenyl4-FluorophenylH25
1e PhenylPhenylMethyl100

This table represents illustrative data and is not from a single specific study.

G Inhibitor 3-Aminopyrazole Inhibitor Hinge Hinge Inhibitor->Hinge H-Bond from C3-NH2 HydrophobicPocket HydrophobicPocket Inhibitor->HydrophobicPocket Interaction from N1-Substituent SolventFront SolventFront Inhibitor->SolventFront Interaction from C4-Substituent

Figure 2: Generalized interaction of a 3-AP inhibitor with a kinase active site.
3-Aminopyrazoles as Antimicrobial Agents

The 3-aminopyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.[3][10] The mechanism of action in this context is more varied and can involve the inhibition of essential bacterial enzymes or disruption of other cellular processes.

  • Fused Ring Systems: A common strategy is the fusion of the 3-aminopyrazole with other heterocyclic rings, such as a pyrimidine, to form pyrazolo[1,5-a]pyrimidines.[11] These extended, planar systems can intercalate with DNA or inhibit key enzymes like DNA gyrase and topoisomerase IV.[3]

  • Substituents on Fused Rings: The nature of the substituents on the fused pyrimidine ring significantly impacts the antimicrobial spectrum and potency. For example, the introduction of anilino groups at certain positions has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[11]

  • Standalone 3-AP Derivatives: Even without fusion to other rings, substituted 3-aminopyrazoles have demonstrated significant antibacterial and antifungal activity.[3][12] Often, the presence of specific aryl or heteroaryl groups attached to the core scaffold is crucial for their biological effect.

Experimental Workflows for SAR Studies

A robust SAR study requires efficient chemical synthesis of an analog library and reliable biological assays to evaluate their activity.

Synthesis of a 3-Aminopyrazole Library: A General Protocol

A common and versatile method for synthesizing 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine hydrate or a substituted hydrazine.

Protocol: Synthesis of 5-substituted-1H-pyrazol-3-amine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. For N1-substituted analogs, a substituted hydrazine can be used.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Start Select diverse β-ketonitriles and hydrazines Synthesis Parallel Synthesis of 3-AP analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Assay Biological Screening (e.g., Kinase Assay) Purification->Assay SAR SAR Analysis and Lead Optimization Assay->SAR

Figure 3: A typical workflow for generating and evaluating a 3-AP library.
In Vitro Biological Evaluation: Kinase Inhibition Assay

To determine the potency of the synthesized compounds as kinase inhibitors, a biochemical assay is employed. The following is a representative protocol for a generic kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Compound Preparation: Prepare a serial dilution of the synthesized 3-aminopyrazole derivatives in an appropriate solvent (e.g., DMSO) to create a range of concentrations for IC50 determination.

  • Reaction Mixture: In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to a buffer solution.

  • Inhibitor Addition: Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 3-aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, offering a robust and versatile platform for the design of potent and selective modulators of biological targets.[3][4][5] Its success, particularly in the realm of kinase inhibition, highlights the power of leveraging its inherent hydrogen bonding capabilities and multiple points for chemical diversification.[6][7][8] A thorough understanding of the structure-activity relationships discussed in this guide is crucial for the rational design of the next generation of 3-AP-based therapeutics. Future research will likely focus on exploring novel substitutions to overcome drug resistance, improve pharmacokinetic profiles, and expand the therapeutic applications of this remarkable scaffold into new disease areas. The continued exploration of the chemical space around the 3-aminopyrazole core promises to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Cetin-Atalay, R. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.
  • Klicnar, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.
  • Rajitha, G., et al. (2010). Synthesis and Biological Evaluation of 3-Amino Pyrazolones. Asian Journal of Chemistry, 23, 684-686.
  • Cetin-Atalay, R. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Rajitha, G., et al. (2010). Synthesis and Biological Evaluation of 3-Amino Pyrazolones.
  • Popa, A., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Jain, D.S., et al. (2018).
  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
  • Stebbins, J. L., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers. BenchChem.
  • Lusardi, M., et al. (2023). 3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red.
  • Singh, P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry.
  • Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.
  • El-Gaby, M. S. A. (2000). Studies on aminopyrazoles: antibacterial activity of some novel pyrazolo[1,5-a]pyrimidines. Il Farmaco.
  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review (2023). SciSpace.
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry.
  • Singh, V., et al. (2025). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Jampilek, J., et al. (2015). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.
  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Kumar, A., et al. (2022). Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents.

Sources

Methodological & Application

One-pot synthesis of 3-Amino-4-pyrazolecarboxamide hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Efficient One-Pot Synthesis of 3-Amino-4-pyrazolecarboxamide Hemisulfate

Abstract

3-Amino-4-pyrazolecarboxamide is a critical starting material in the synthesis of various pharmacologically active compounds, most notably Allopurinol, a medication used to treat gout and high levels of uric acid in the body. Traditional multi-step syntheses of its stable hemisulfate salt are often plagued by long reaction times, high costs, and the generation of significant waste. This application note details a streamlined, efficient one-pot synthesis protocol for this compound. By starting with readily available reagents like cyanoacetamide and N,N-dimethylformamide dimethyl acetal (DMF-DMA), this method combines condensation, cyclization, and salt formation into a single, continuous process, offering high yields, simplified purification, and improved operational safety.

Introduction and Significance

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] 3-Amino-4-pyrazolecarboxamide, in particular, serves as a key precursor for pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity. The synthesis of its hemisulfate salt is of great industrial importance as it provides a stable, easily handled intermediate for large-scale production.

Conventional methods for producing this intermediate often involve multiple distinct reaction steps, including the synthesis of expensive materials like ethoxymethylene malononitrile or the use of multi-solvent systems that complicate product isolation and waste management.[3] The one-pot methodology presented here circumvents these challenges by creating a process that is both time- and resource-efficient, aligning with the principles of green chemistry.

Reaction Mechanism and Rationale

The one-pot synthesis proceeds through two primary stages within a single reaction vessel, followed by precipitation of the final product.

Stage 1: Condensation to form 2-cyano-3-(dimethylamino)acrylamide. The process begins with a Knoevenagel-type condensation reaction. Cyanoacetamide, which contains an active methylene group, reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a highly reactive equivalent of a formyl group, activating the cyanoacetamide for subsequent cyclization. This step is typically performed under mild heating to ensure complete conversion.

Stage 2: Cyclization with Hydrazine Hydrate. Once the intermediate is formed, hydrazine hydrate is introduced directly into the reaction mixture. Hydrazine, with its two nucleophilic nitrogen atoms, readily attacks the activated acrylamide intermediate. An intramolecular cyclization occurs, followed by the elimination of dimethylamine, to form the stable 3-aminopyrazole-4-carboxamide ring. This cyclization is often exothermic and proceeds rapidly upon addition of hydrazine.[4]

Stage 3: Salt Formation. The final step involves the acidification of the reaction mixture with sulfuric acid. This protonates the basic pyrazole ring, leading to the precipitation of the highly stable and crystalline this compound salt. This salt form is less soluble in the reaction medium, facilitating easy isolation by filtration and washing. The use of sulfuric acid provides the hemisulfate counter-ion.[3]

Synthesis_Workflow start_material Cyanoacetamide + N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) intermediate Intermediate: 2-Cyano-3-(dimethylamino)acrylamide start_material->intermediate Condensation (40-50°C) cyclization Addition of Hydrazine Hydrate intermediate->cyclization product_freebase 3-Aminopyrazole-4-carboxamide (in solution) cyclization->product_freebase Cyclization (Reflux, ~70-80°C) acidification Addition of Sulfuric Acid (pH 1-2) product_freebase->acidification final_product Final Product: 3-Amino-4-pyrazolecarboxamide Hemisulfate (Precipitate) acidification->final_product Salt Formation & Precipitation

Caption: Workflow diagram of the one-pot synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the one-pot synthesis of the target compound.[3]

Materials and Equipment
ReagentsMolar Mass ( g/mol )CAS Number
Cyanoacetamide84.08107-91-5
N,N-Dimethylformamide dimethyl acetal119.164637-24-5
Hydrazine Hydrate (80% solution)50.06 (as hydrate)7803-57-8
1,4-Dioxane (Anhydrous)88.11123-91-1
Ethanol (Absolute)46.0764-17-5
Sulfuric Acid (50% w/w)98.087664-93-9
Acetone58.0867-64-1
Deionized Water18.027732-18-5

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer.

  • Heating mantle with stirring control.

  • Dropping funnel.

  • pH meter or pH indicator strips.

  • Büchner funnel and vacuum flask for filtration.

  • Standard laboratory glassware.

Step-by-Step Procedure

Step 1: Formation of the Condensation Intermediate

  • In a clean, dry three-neck flask, dissolve cyanoacetamide (e.g., 2.5 g, 0.03 mol) in 1,4-dioxane (e.g., 100 mL).[3]

  • Begin stirring the solution at room temperature.

  • Add N,N-dimethylformamide dimethyl acetal (e.g., 7.08 g, 0.06 mol) to the flask. A two-fold molar excess is used to ensure the reaction drives to completion.

  • Heat the reaction mixture to 40-50°C and maintain this temperature for 2-3 hours.[3]

    • Rationale: This mild heating provides sufficient energy to overcome the activation barrier for the condensation reaction without causing degradation of the reactants or product.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the cyanoacetamide is consumed, remove the solvent (1,4-dioxane) under reduced pressure. The resulting solid can be washed with a small amount of cold 1,4-dioxane to remove unreacted DMF-DMA.[3]

Step 2: Cyclization to Form the Pyrazole Ring

  • To the flask containing the crude intermediate, add absolute ethanol (e.g., 50 mL) and hydrazine hydrate (e.g., 4.5 g, 0.09 mol).[3] A significant excess of hydrazine hydrate ensures the complete and rapid cyclization of the intermediate.

  • Heat the mixture to reflux (approximately 70-80°C) and maintain for 5 hours.[3][4]

    • Rationale: Refluxing in ethanol provides the necessary thermal energy for the nucleophilic attack and subsequent cyclization to form the stable aromatic pyrazole ring.

  • Monitor the disappearance of the intermediate by TLC.

Step 3: Salt Formation, Isolation, and Purification

  • After the cyclization is complete, cool the reaction mixture to room temperature.

  • Slowly add 50% sulfuric acid dropwise while stirring vigorously until the pH of the solution reaches 1-2.[3]

    • Caution: This step is exothermic. Addition should be slow to control the temperature.

    • Rationale: Adjusting the pH to a highly acidic range ensures complete protonation of the pyrazole, causing the hemisulfate salt to precipitate out of the solution due to its lower solubility.

  • Continue stirring for an additional 20-30 minutes to ensure complete precipitation.

  • Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold deionized water (e.g., 5 mL) and then cold acetone (e.g., 5 mL).[3]

    • Rationale: The water wash removes any remaining inorganic salts, while the acetone wash removes residual organic impurities and helps to dry the product.

  • Dry the final white powdered product under vacuum at 60-80°C.

Expected Results and Characterization

Following this protocol, a high yield of the final product is expected.

ParameterValueReference
Typical Yield 88-93%[3]
Appearance White solid powder[3]
Melting Point 224-226°C[3]
Molecular Wt. 175.16 g/mol [5]
Formula C₄H₆N₄O · 0.5H₂SO₄[5]

Characterization Data (from literature[3]):

  • IR (KBr), ν/cm⁻¹: 3447, 3310, 3187 (N-H stretching); 1660 (C=O stretching); 1563 (C=C stretching).

  • ¹H NMR (DMSO-d₆) δ: 8.05 (s, 4H, NH₂).

Safety and Handling Precautions

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Is flammable and an irritant. Avoid contact with skin and eyes.

  • Sulfuric Acid: Is extremely corrosive. Handle with care and add slowly to the reaction mixture to control the exothermic reaction.

  • Solvents: 1,4-Dioxane, ethanol, and acetone are flammable. Keep away from ignition sources.

Conclusion

The one-pot synthesis of this compound presented in this note offers a significant improvement over traditional, multi-step methods. By combining condensation, cyclization, and salt formation into a single, streamlined process, this protocol reduces reaction time, minimizes solvent usage and waste, and provides a high yield of a stable, high-purity product. This efficient and cost-effective method is highly suitable for both laboratory-scale synthesis and industrial-scale production, facilitating the development of pyrazole-based pharmaceuticals.

References

  • RSC Publishing. (2023, October 2). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Royal Society of Chemistry.
  • Nguyen, H. T., et al. (2022, May 11). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase.
  • ResearchGate. (n.d.). Multicomponent synthesis of pyrazolyl‐aryl‐methyl‐malononitrile from....
  • ResearchGate. (n.d.). Plausible mechanism for synthesis of pyrazole derivatives by using....
  • ResearchGate. (n.d.). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives.
  • Patsnap. (2022).
  • Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
  • Google Patents. (1983, June 16). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Google Patents. (n.d.). CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
  • Sigma-Aldrich. (n.d.). This compound salt.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines and the Advent of Microwave Synthesis

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapies.[1][2] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4] Notably, this scaffold is the foundation for drugs like Ibrutinib, a highly successful Bruton's tyrosine kinase (Btk) inhibitor, underscoring its therapeutic relevance.[5]

Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the use of harsh reaction conditions.[6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a green, efficient, and rapid alternative.[6][7][8] Microwave irradiation directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times—often from hours to mere minutes—and frequently resulting in higher yields and cleaner product profiles.[6][7][9] This application note provides a comprehensive guide to the principles, protocols, and practical considerations for the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines.

Mechanism and Rationale: The "Microwave Effect" in Pyrazolo[3,4-d]pyrimidine Synthesis

The accelerated reaction rates observed in microwave-assisted synthesis are attributed to the unique mechanism of microwave heating. Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwaves directly couple with polar molecules and ionic species in the reaction mixture.[6][8] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the reaction medium.[7][8][10]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions generate heat efficiently.[7][11]

This direct and instantaneous heating provides the necessary activation energy for the reaction to proceed at a much faster rate.[10] In the context of pyrazolo[3,4-d]pyrimidine synthesis, which often involves polar intermediates and reagents, this "microwave effect" is particularly pronounced, leading to significant enhancements in reaction efficiency.[12][13]

Experimental Protocols: A One-Pot, Three-Component Synthesis

A highly efficient and practical approach for synthesizing substituted pyrazolo[3,4-d]pyrimidin-4-ones is through a one-pot, three-component reaction under controlled microwave irradiation.[3][14] This method offers significant advantages in terms of step- and pot-economy, minimizing waste and simplifying the overall synthetic process.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 5-aminopyrazole-4-carboxylatesReagentCommercially AvailableCan be substituted with other 5-aminopyrazole derivatives.
Trimethyl orthoformateReagentCommercially AvailableActs as a one-carbon source for pyrimidine ring formation.
Primary Amines (e.g., anilines, benzylamines)ReagentCommercially AvailableIntroduces diversity at the N-5 position of the pyrimidine ring.
EthanolAnhydrousCommercially AvailableA common solvent for this reaction.
Microwave Synthesis ReactorN/AVariousA dedicated microwave reactor is required for controlled heating.
Glass Microwave Vials (10 mL)N/AVariousEnsure vials are appropriate for the pressures generated.
Magnetic Stir BarsN/AVariousFor efficient mixing during the reaction.
Step-by-Step Protocol
  • Reaction Setup: In a 10 mL glass microwave vial equipped with a magnetic stir bar, combine the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), the desired primary amine (1.2 mmol), and trimethyl orthoformate (2.0 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesis reactor. Irradiate the mixture at a constant temperature of 160 °C for 55 minutes.[3] Note: Reaction parameters may need to be optimized for different substrates.

  • Product Isolation: After the reaction is complete, allow the vial to cool to room temperature. The desired pyrazolo[3,4-d]pyrimidin-4-one product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol. In many cases, this procedure yields a product of high purity without the need for column chromatography.[3][14]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification cluster_analysis Analysis reagents Combine Reactants: - 5-Aminopyrazole - Primary Amine - Trimethyl Orthoformate mw_irradiation Microwave Irradiation (e.g., 160 °C, 55 min) reagents->mw_irradiation Seal Vial cooling Cool to Room Temperature mw_irradiation->cooling Reaction Completion filtration Filtration & Washing cooling->filtration characterization Structural Characterization (NMR, MS, etc.) filtration->characterization Purified Product

Caption: One-pot microwave-assisted synthesis workflow.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the microwave-assisted synthesis of various 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.

Entry5-Aminopyrazole SubstituentPrimary AmineTemp (°C)Time (min)Yield (%)
13-PhenylaminoBenzylamine1605585
23-Phenylamino4-Methoxybenzylamine1605582
33-(4-Chlorophenyl)aminoBenzylamine1605578
43-MethylaminoAniline1605575

Data adapted from representative literature procedures.[3]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure proper sealing of the microwave vial to prevent solvent evaporation.
Side product formation.Lower the reaction temperature. Consider using a different solvent.
Product does not precipitate Product is soluble in the reaction solvent.Concentrate the reaction mixture under reduced pressure. Try adding a non-polar co-solvent to induce precipitation.
Charring or decomposition Reaction temperature is too high.Reduce the microwave power and/or the set temperature.
Inconsistent heating Inefficient stirring or non-polar solvent.Use a larger stir bar. Add a small amount of a polar co-solvent to improve microwave absorption.

Logical Relationships in Synthesis

The success of the one-pot, three-component synthesis relies on a logical sequence of reactions that are efficiently promoted by microwave irradiation.

logical_relationship cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product aminopyrazole 5-Aminopyrazole Derivative formamidine N-Pyrazolylformamidine (presumed intermediate) aminopyrazole->formamidine Microwave-assisted condensation orthoformate Trimethyl Orthoformate orthoformate->formamidine Microwave-assisted condensation amine Primary Amine amine->formamidine Microwave-assisted condensation product Pyrazolo[3,4-d]pyrimidine formamidine->product Intramolecular cyclization

Caption: Key steps in pyrazolopyrimidine formation.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important pyrazolo[3,4-d]pyrimidines. The protocols outlined in this application note demonstrate a rapid, efficient, and environmentally friendly approach that is well-suited for modern drug discovery and development laboratories. By understanding the principles of microwave heating and following these detailed procedures, researchers can accelerate the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives for biological evaluation.

References

  • Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. ResearchGate.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. PMC - NIH.
  • Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. NIH.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH.
  • Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][12][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH.
  • Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation. ResearchGate.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][7][12]triazines. MDPI.
  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. PMC - NIH.
  • A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. NIH.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC.
  • Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][12][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate.
  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities – Part 1. Scilit.

Sources

Application Note & Protocol: Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold via Cyclization of 3-Aminopyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine ring system represents a "privileged scaffold" in modern medicinal chemistry and drug development.[1] Its structure is bioisosteric to the natural purine ring of adenine, a fundamental component of adenosine triphosphate (ATP).[2][3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][2] Consequently, this scaffold is a cornerstone in the design of targeted therapeutics for a wide range of diseases, most notably cancer.[4][5]

Prominent examples of drugs built upon this core include Allopurinol, a xanthine oxidase inhibitor used to treat gout, and Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor for certain types of lymphoma.[1][5] The versatility and proven clinical success of this scaffold underscore the importance of robust and well-understood synthetic routes to its creation.

This guide provides a detailed protocol and scientific rationale for one of the most fundamental methods of constructing this bicyclic heterocycle: the intramolecular cyclization of 3-aminopyrazole-4-carboxamide. We will focus on the widely employed thermal condensation reaction using formamide, which serves as both a reagent and a solvent, to yield 4-hydroxypyrazolo[3,4-d]pyrimidine, the active metabolite of Allopurinol.

Reaction Principle and Mechanism

The core transformation involves a condensation reaction between the vicinal 3-amino and 4-carboxamide functional groups of the pyrazole starting material with a single-carbon (C1) electrophile. This reaction forges the six-membered pyrimidine ring onto the pyrazole core.

The mechanism proceeds via several key steps:

  • Amidine Formation: The primary amine at the C3 position of the pyrazole acts as a nucleophile, attacking the carbon of the C1 source (e.g., formamide).

  • Intramolecular Cyclization: The nitrogen of the newly formed amidine or a related intermediate then undergoes a nucleophilic attack on the carbonyl carbon of the adjacent carboxamide group.

  • Dehydration/Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of water (or ammonia, depending on the exact pathway) to form the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system.

The choice of the C1 reagent is critical as it dictates the substitution pattern on the newly formed pyrimidine ring.

  • Formamide: Provides a single carbon and hydrogen, leading to the formation of 4-hydroxypyrazolo[3,4-d]pyrimidine (which exists in tautomeric equilibrium with its pyrimidin-4-one form).[6][7]

  • Urea/Thiourea: These reagents introduce a carbonyl (or thiocarbonyl) group that can be attacked by both the amino and carboxamide nitrogens, typically leading to di-substituted products like 4,6-dihydroxypyrazolo[3,4-d]pyrimidine.[6][7]

Reaction_Mechanism General Mechanism of Cyclization cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A 3-Aminopyrazole- 4-carboxamide C Intermediate A->C Nucleophilic Attack B C1 Reagent (e.g., Formamide) B->C D Cyclized Intermediate C->D Attack on Amide Carbonyl E Final Product: Pyrazolo[3,4-d]pyrimidine D->E Dehydration/ Elimination F H2O / NH3

Caption: General mechanism for pyrazolo[3,4-d]pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine

This protocol details the thermal cyclization of 3-aminopyrazole-4-carboxamide hemisulfate using formamide. The starting material is often supplied as a hemisulfate salt for improved stability and handling.[8][9]

Objective: To synthesize 4-hydroxypyrazolo[3,4-d]pyrimidine from 3-aminopyrazole-4-carboxamide hemisulfate.

Materials & Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum oven

Reagent Data Table

ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmount
3-Aminopyrazole-4-carboxamide hemisulfateC₄H₅N₅O₂·0.5H₂SO₄176.160.11.017.6 g
FormamideCH₃NO45.04~2.9~29 (Solvent)130 mL
Deionized WaterH₂O18.02--For washing
AcetoneC₃H₆O58.08--For washing
Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Charging Reagents: Add 3-aminopyrazole-4-carboxamide hemisulfate (17.6 g, 0.1 mol) and formamide (130 mL) to the flask.[9]

  • Heating: Begin stirring the suspension and heat the mixture to 145-150 °C using a heating mantle. The solid will gradually dissolve as the temperature rises.

  • Reaction: Maintain the internal temperature at 145-150 °C for 5 hours.[9] The reaction mixture will typically turn from a colorless suspension to a clear, pale-yellow solution.

  • Cooling and Precipitation: After 5 hours, turn off the heat and allow the reaction mixture to cool slowly to room temperature (approx. 25-30 °C). A crystalline precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove residual formamide, followed by cold acetone (2 x 50 mL) to facilitate drying.[9]

  • Drying: Transfer the white crystalline product to a watch glass and dry in a vacuum oven at 80 °C to a constant weight.

Expected Yield: 90-95%. Expected Melting Point: >300 °C (decomposes). Allopurinol, the tautomer, is often cited with a decomposition point around 365 °C.

Experimental Workflow and Key Considerations

Workflow start Start setup Assemble Glassware (Flask, Condenser) start->setup charge Charge Flask with Reactant & Formamide setup->charge heat Heat to 145-150 °C with Stirring charge->heat react Hold at Temp for 5 hours heat->react cool Cool to Room Temperature react->cool filter Isolate Product via Vacuum Filtration cool->filter wash Wash with H2O then Acetone filter->wash dry Dry in Vacuum Oven at 80 °C wash->dry product Final Product dry->product

Sources

Application Note: Quantitative Analysis of 3-Amino-4-pyrazolecarboxamide Hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of 3-Amino-4-pyrazolecarboxamide hemisulfate, a key chemical intermediate and a known impurity of the drug Allopurinol[1][2]. Ensuring precise measurement of this compound is critical for quality control in pharmaceutical manufacturing, process optimization, and stability studies. This application note outlines three robust methods tailored for different analytical needs: a high-specificity High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control, a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection, and a straightforward UV-Vis Spectrophotometry method for rapid quantification of bulk material. Each protocol is presented with an explanation of the scientific rationale, step-by-step instructions, and guidelines for method validation based on international standards.

Introduction and Physicochemical Properties

This compound (CAS: 27511-79-1) is a pyrazole derivative supplied as a hemisulfate salt, which enhances its stability and solubility[3]. The core structure contains a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms, along with amino and carboxamide functional groups[3][4]. This structure provides a distinct chromophore, making it suitable for UV-based detection methods[5][6]. Accurate quantification is essential for controlling the purity of active pharmaceutical ingredients (APIs) where it may be present as an impurity or for monitoring its concentration as a manufacturing intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 27511-79-1[2][7]
Molecular Formula C₄H₆N₄O · 0.5H₂SO₄[7][8]
Molecular Weight 175.16 g/mol [8]
IUPAC Name bis(5-amino-1H-pyrazole-4-carboxamide);sulfuric acid[2]
Melting Point ~224 °C (decomposes)[1][7][9]
Appearance White to off-white crystalline powderN/A

Method 1: Quantification by Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical analysis, offering an excellent balance of specificity, precision, and robustness for routine quantification.

Principle and Rationale

This method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. Due to the polar nature of 3-Amino-4-pyrazolecarboxamide, a highly aqueous mobile phase is required for adequate retention. The inclusion of a buffer (e.g., phosphate) is critical to maintain a consistent pH, ensuring reproducible retention times and symmetrical peak shapes by controlling the ionization state of the amino group. The pyrazole ring system inherently absorbs UV light, allowing for sensitive detection without derivatization[5][6].

Experimental Protocol

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water.

  • Potassium phosphate monobasic (KH₂PO₄) and ortho-phosphoric acid.

Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Isocratic (95% A, 5% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or λmax determined by DAD scan).

  • Run Time: 10 minutes.

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with Mobile Phase A.

  • Sample Preparation: Accurately weigh the sample material to obtain a theoretical concentration of ~25 µg/mL of the analyte in a suitable volumetric flask. Dissolve and dilute to volume with Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample using linear regression.

Workflow and Data Presentation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Weigh & Dissolve Reference Standard Sample Weigh & Dissolve Test Sample HPLC Inject into HPLC-UV System Standard->HPLC Filter Filter (0.45 µm) Sample->Filter Filter->HPLC Data Acquire Chromatogram (Peak Area) HPLC->Data CalCurve Build Calibration Curve Data->CalCurve Calculate Calculate Sample Concentration CalCurve->Calculate

Caption: HPLC-UV workflow for quantification.

Table 2: Typical HPLC Method Validation Parameters (ICH Q2(R1))

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 50 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
LOD Signal-to-Noise ≥ 30.3 µg/mL
LOQ Signal-to-Noise ≥ 101.0 µg/mL

Method 2: Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as detecting trace-level impurities in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry is the method of choice.

Principle and Rationale

This method couples the separation power of LC with the high specificity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, typically using Electrospray Ionization (ESI). The resulting precursor ion is selected and fragmented, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out matrix interferences[10]. Due to the basic nature of the amino group, ESI in positive ion mode is highly efficient for this molecule.

Experimental Protocol

Instrumentation and Consumables:

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters) with an ESI source.

  • UPLC/HPLC system and column as described in Method 1 (or a UPLC equivalent for faster analysis).

  • LC-MS grade solvents (ACN, MeOH, water) and formic acid.

Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B for 1 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Positive.

  • Key Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

MRM Transitions (Hypothetical - requires experimental determination):

  • Precursor Ion ([M+H]⁺): The free base has a molecular weight of 126.12 Da. The expected precursor ion is m/z 127.1.

  • Product Ions: Fragmentation would likely involve the loss of ammonia (-17 Da) or the carboxamide group (-44 Da). Plausible product ions for monitoring would be m/z 110.1 and m/z 83.1. The most intense and stable transition should be used for quantification.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in Method 1, but at much lower concentrations (e.g., in the ng/mL range) using Mobile Phase A as the diluent.

  • Infusion and Optimization: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the exact precursor ion mass and optimize fragmentation parameters (collision energy) to identify the most abundant and stable product ions.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system operating in MRM mode.

  • Quantification: Create a calibration curve and calculate the sample concentration as described for the HPLC-UV method.

Workflow and Data Presentation

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Prep Prepare Standards & Samples (ng/mL) LC LC Separation Prep->LC ESI ESI+ Ionization LC->ESI MS1 Select Precursor Ion (Q1) ESI->MS1 CID Fragment Ion (Q2) MS1->CID MS2 Select Product Ion (Q3) CID->MS2 MRM Generate MRM Chromatogram MS2->MRM Calculate Integrate & Quantify MRM->Calculate

Caption: LC-MS/MS (MRM) workflow for quantification.

Table 3: Hypothetical MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-Amino-4-pyrazolecarboxamide 127.1110.1 (Quantifier)10015
127.183.1 (Qualifier)10025

Method 3: Quantification by UV-Vis Spectrophotometry

This method is a rapid and simple technique suitable for quantifying pure, bulk this compound or its concentration in simple, non-absorbing formulations.

Principle and Rationale

UV-Vis spectrophotometry operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The pyrazole ring acts as a chromophore, absorbing light in the UV spectrum[11][12]. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of an unknown sample can be determined from a calibration curve prepared with known standards.

Experimental Protocol

Instrumentation and Consumables:

  • Dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, pipettes.

  • Methanol or 0.1 M Hydrochloric Acid (HCl) as solvent.

Procedure:

  • Solvent Selection: Choose a solvent in which the analyte is freely soluble and that does not absorb in the same region as the analyte. 0.1 M HCl is a good starting point as it will ensure the amino group is fully protonated, leading to a consistent spectral profile.

  • Determine λmax: Prepare a ~10 µg/mL solution of the analyte in the chosen solvent. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of 100 µg/mL. From this, prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting with the chosen solvent.

  • Sample Preparation: Prepare a sample solution with a target concentration within the calibration range (e.g., ~8 µg/mL).

  • Measurement: Set the spectrophotometer to λmax. Zero the instrument using the solvent as a blank. Measure the absorbance of each standard and the sample solution.

  • Quantification: Plot absorbance vs. concentration for the standards. Use the linear regression equation to calculate the concentration of the sample.

Workflow and Data Presentation

UVVis_Workflow A Prepare Standards & Sample Solutions B Determine λmax (Wavelength Scan) A->B C Measure Absorbance of Standards at λmax A->C E Measure Sample Absorbance A->E B->C D Generate Calibration Curve C->D F Calculate Concentration D->F E->F

Caption: UV-Vis spectrophotometry workflow.

Table 4: Example Calibration Data for UV-Vis Method

Concentration (µg/mL)Absorbance at λmax
2.00.152
4.00.301
6.00.455
8.00.603
10.00.751
12.00.902
Linearity (r²) 0.9998

Conclusion and Method Selection

The choice of analytical method for quantifying this compound depends on the specific requirements of the analysis.

  • HPLC-UV is recommended for routine quality control in a regulated environment, offering high specificity and precision.

  • LC-MS/MS should be employed for trace-level quantification, impurity profiling, or analysis in complex biological or environmental matrices where high sensitivity and selectivity are paramount.

  • UV-Vis Spectrophotometry is a valuable tool for quick, high-throughput analysis of pure bulk material or simple formulations where interfering substances are not present.

Each method, when properly validated, can provide accurate and reliable quantitative data to support research, development, and quality assurance activities.

References

  • 3-Amino-4-pyrazolecarboxamide hemisulf
  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. [Link]
  • 3-Amino-4-carboxamidopyrazole hemisulfate.
  • UV-Vis absorption and normalised emission spectra of the pyrazole....
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
  • [UV-spectrophotometry in drug control. 41. Drug substances with chromophores and auxochromes in monocyclic compounds...].
  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Royal Society of Chemistry Publishing. [Link]
  • Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). [Link]
  • One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. [Link]
  • 3-Amino-4-pyrazolecarboxamide hemisulf
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

Sources

Application Note: Real-Time Monitoring of Pyrazole Synthesis Using Thin Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, with widespread applications in pharmaceuticals, agrochemicals, and materials science. The efficient synthesis of these compounds requires robust and reliable methods for reaction monitoring. Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique perfectly suited for this purpose.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical application of TLC for monitoring pyrazole synthesis reactions. It details a comprehensive protocol, from solvent system selection to plate interpretation, and includes a troubleshooting guide to address common experimental challenges.

The Strategic Importance of Reaction Monitoring in Pyrazole Synthesis

In the landscape of medicinal chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous blockbuster drugs. The synthesis of pyrazole derivatives, often involving multi-step sequences, demands precise control over reaction progress. Incomplete reactions can lead to complex purification challenges and reduced yields, while overly long reaction times can result in the formation of impurities.

Real-time reaction monitoring is therefore not a procedural formality but a critical component of process optimization. It allows the chemist to:

  • Determine the optimal reaction time, preventing byproduct formation.

  • Confirm the consumption of starting materials.

  • Identify the formation of intermediates and the final product.

  • Make informed decisions about when to quench the reaction and proceed with workup and purification.

Thin Layer Chromatography (TLC) serves as the "eyes" of the organic chemist, offering a qualitative snapshot of the reaction's composition at any given moment.[3] Its simplicity and speed make it an indispensable tool for in-process control during the synthesis of valuable pyrazole-containing molecules.[4][5]

The Foundational Principle: How TLC Separates Reaction Components

TLC operates on the fundamental principle of chromatography: the separation of a mixture's components based on their differential distribution between a stationary phase and a mobile phase.[6][7]

  • The Stationary Phase: In the vast majority of applications for pyrazole synthesis, the stationary phase is a thin layer of silica gel (SiO₂) coated onto an inert backing like glass or aluminum.[8] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • The Mobile Phase (Eluent): This is a solvent or a mixture of solvents that moves up the plate via capillary action.[2] The polarity of the eluent is a critical variable that the chemist controls.

  • The Separation Mechanism: When a TLC plate is developed, a continuous equilibrium is established for each compound between being adsorbed onto the polar stationary phase and dissolved in the mobile phase.[2][6]

    • Polar Compounds: Molecules with polar functional groups (e.g., alcohols, amines, carboxylic acids) will interact strongly with the polar silica gel through hydrogen bonding and dipole-dipole interactions. This strong adsorption slows their movement, and they travel only a short distance up the plate.

    • Non-Polar Compounds: Less polar molecules have a weaker affinity for the stationary phase and a greater affinity for the mobile phase. They spend more time dissolved in the eluent and are carried further up the plate.

This separation is quantified by the Retention Factor (Rf) , a ratio that is constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[9][10]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

In a typical pyrazole synthesis, such as the reaction of a 1,3-dicarbonyl compound with hydrazine, the reactants and the pyrazole product will possess different polarities, resulting in distinct Rf values and allowing for clear visualization of the reaction's progress.[11][12]

Experimental Protocol: Monitoring the Knorr Pyrazole Synthesis

This protocol details the TLC monitoring of a model Knorr pyrazole synthesis: the reaction of acetylacetone (a 1,3-dicarbonyl) with phenylhydrazine to form 1-phenyl-3,5-dimethylpyrazole.

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates.

  • Developing Chamber: Glass jar with a lid or a dedicated TLC tank.

  • Spotting: Glass capillary tubes (micropipettes).[13]

  • Eluent (Mobile Phase): A mixture of Hexane and Ethyl Acetate.

  • Visualization:

    • UV lamp (254 nm).

    • Iodine chamber or Potassium Permanganate (KMnO₄) stain.

  • General Labware: Beakers, graduated cylinders, forceps, pencil.

Step-by-Step Methodology

Step 1: Preparation of the TLC Plate and Chamber

  • Using a pencil (never a pen, as ink will run with the solvent), gently draw a straight line approximately 1 cm from the bottom of the TLC plate.[8] This is the origin or baseline.

  • Mark three evenly spaced tick marks on the baseline for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Pour the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[14]

  • Place a piece of filter paper in the chamber, allowing it to become saturated with the eluent. This saturates the chamber atmosphere with solvent vapors, ensuring a uniform solvent front.[15] Close the chamber.

Step 2: Sample Preparation and Spotting

  • Prepare dilute solutions of your starting material (in this case, phenylhydrazine, as it is typically the limiting reagent) and the reaction mixture in a volatile solvent like ethyl acetate.

  • At time zero (t=0) of your reaction, take a small aliquot of the reaction mixture.

  • Using a capillary spotter, apply a small spot of the starting material solution onto the "SM" mark on the baseline. The spot should be as small and concentrated as possible.[8]

  • Apply a spot of the reaction mixture aliquot onto the "RM" mark.

  • On the "Co" mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. The co-spot is a critical internal standard that helps to unambiguously identify the starting material spot in the reaction mixture lane.[16][17]

Step 3: Development of the TLC Plate

  • Carefully place the spotted TLC plate into the prepared chamber using forceps. Ensure the plate is upright and not touching the filter paper.

  • Close the lid and allow the eluent to ascend the plate by capillary action. Do not disturb the chamber during development.[2]

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[15]

Step 4: Visualization and Interpretation

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • UV Visualization: Place the plate under a UV lamp (254 nm). Pyrazoles and many of the reactants are aromatic and will absorb UV light, appearing as dark purple or black spots against the fluorescent green background of the plate.[18][19] Lightly circle the visible spots with a pencil.

  • Staining (if necessary): If spots are not clearly visible under UV, use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized. It appears as yellow/brown spots on a purple background.

    • Iodine (I₂): Place the plate in a chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as temporary brown spots.[19] Circle the spots immediately, as they will fade.

TLC_Workflow

Caption: Workflow for TLC Monitoring of a Chemical Reaction.

Interpreting the Chromatogram Over Time

By running TLC plates at different time intervals, you can effectively track the reaction's progress.

TLC_Interpretation

Caption: Visual Guide to TLC Plate Interpretation Over Time.

Data Presentation: Solvent Systems for Pyrazoles

The choice of eluent is the most critical parameter for achieving good separation. The polarity of the solvent system must be tailored to the polarity of the compounds being analyzed. For pyrazole derivatives, mixtures of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) are typically effective.[13][20][21]

Compound TypeRecommended Starting Solvent System (v/v)Expected Rf Trend
Non-polar, alkyl/aryl-substituted pyrazoles9:1 to 7:3 Hexane / Ethyl AcetateReactants (e.g., hydrazine) are often more polar (lower Rf) than the pyrazole product.
Pyrazoles with polar groups (-OH, -NH₂)7:3 to 1:1 Hexane / Ethyl AcetateThe pyrazole product may be more polar (lower Rf) than the starting materials.
Pyrazole carboxylic acids or esters1:1 Hexane / Ethyl Acetate (+1% Acetic Acid)Add a small amount of acid to the eluent to prevent streaking of acidic compounds.[13][22]
Highly polar pyrazole derivatives9:1 Dichloromethane / MethanolFor compounds that do not move from the baseline in less polar systems.

Always optimize the solvent system to achieve Rf values between 0.2 and 0.8 for the compounds of interest.[8]

Troubleshooting Common TLC Issues

Even a seemingly simple technique like TLC can present challenges. Below is a guide to diagnosing and solving common problems.[23][24]

ProblemPossible Cause(s)Solution(s)
Streaking or Tailing Spots 1. Sample is too concentrated (overloaded).[22][25]2. Compound is acidic or basic.3. Sample is degrading on the silica plate.1. Dilute the sample solution and re-spot.2. Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[22]3. Consider using alumina plates or a different solvent system.
Spots Remain on Baseline (Rf ≈ 0) The eluent is not polar enough to move the compound.[22]Increase the proportion of the polar solvent in your eluent mixture (e.g., move from 9:1 to 7:3 Hexane:EtOAc).
Spots Run with Solvent Front (Rf ≈ 1) The eluent is too polar for the compound.[22]Decrease the proportion of the polar solvent (e.g., move from 7:3 to 9:1 Hexane:EtOAc).
No Spots are Visible 1. Sample is too dilute.2. Compound is not UV-active.3. Compound is volatile and has evaporated.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[22]2. Use a chemical stain (Iodine, KMnO₄, etc.).3. Develop the plate immediately after spotting.
Uneven or "Wavy" Solvent Front 1. The bottom of the TLC plate is not level in the chamber.2. The chamber was disturbed during development.1. Ensure the plate is placed flat on the bottom of the chamber.2. Place the chamber in a location free from vibrations.
Large, Smeared Lane for RM The reaction solvent (e.g., DMF, DMSO) is high-boiling and very polar.[17]Before developing, place the spotted plate under a high vacuum for a few minutes to evaporate the high-boiling solvent.

Conclusion

Thin Layer Chromatography is a powerful, indispensable technique for the real-time monitoring of pyrazole synthesis. Its ability to provide rapid, qualitative data on reaction progress enables chemists to optimize conditions, ensure complete conversion, and make critical decisions that ultimately improve the efficiency and success of their synthetic endeavors. By mastering the principles and protocols outlined in this guide, researchers can confidently apply TLC to accelerate the development of novel pyrazole-based compounds.

References

  • Bitesize Bio. (2025).
  • Lab Tech. (2023).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • BiteSize Bio. (2016).
  • MDPI. (2023).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • YouTube. (2019). synthesis of pyrazoles. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. [Link]
  • Orango. (n.d.). TLC Chemistry Explained | Beginner's Guide to Organic Lab. [Link]
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Chemistry LibreTexts. (2022).
  • ResearchGate. (2025). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)
  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
  • News-Medical.Net. (n.d.).
  • Chemistry LibreTexts. (2025). 5.3: TLC Uses. [Link]
  • Journal of Pharmaceutical Research International. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Der Pharma Chemica. (n.d.). [Ce(L-Pro)2]2 (Oxa)
  • Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
  • University of Wisconsin-Madison. (n.d.).
  • University of California, Irvine. (n.d.).
  • ACS Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. [Link]
  • Longdom Publishing. (2024).
  • MIT OpenCourseWare. (n.d.).
  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
  • Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
  • University of California, Los Angeles. (n.d.).
  • Excedr. (2023). Chromatography Techniques & Key Components. [Link]
  • University of Toronto Scarborough. (n.d.).
  • Chemistry LibreTexts. (2021). 2.
  • ResearchGate. (2016). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?[Link]
  • Quora. (2021).
  • Oxford University Press. (n.d.).
  • King Saud University. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • National Center for Biotechnology Information (NCBI). (2024).
  • Chemistry LibreTexts. (2025). 5.
  • University of York, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022). 2.

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of 3-Amino-4-pyrazolecarboxamide Hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 3-Amino-4-pyrazolecarboxamide Hemisulfate. This compound is a critical pharmaceutical intermediate and a known impurity of Allopurinol, making its purity profile essential for quality control in drug development and manufacturing. The described method is designed to be specific, accurate, precise, and stability-indicating, conforming to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Notably, it is identified as "Allopurinol Impurity A," a related substance that must be monitored and controlled in the production of the gout medication Allopurinol.[][3] Ensuring the purity of this intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for pharmaceutical purity analysis.[4]

This document provides a comprehensive protocol for the HPLC analysis of this compound. The scientific rationale behind the selection of chromatographic conditions is explained to offer a deeper understanding of the method's principles. The method is developed to be stability-indicating, capable of separating the main compound from its potential degradation products and process-related impurities.

Scientific Principles of the Method

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[5] This setup is ideal for the analysis of moderately polar compounds like 3-Amino-4-pyrazolecarboxamide.

  • Stationary Phase Selection: A C18 column is selected for this method. The long alkyl chains of the C18 stationary phase provide sufficient hydrophobic character to retain the analyte and separate it from more polar impurities.

  • Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer (potassium dihydrogen orthophosphate) and an organic modifier (methanol). The buffer controls the pH, which can influence the ionization state and, consequently, the retention of the analyte and any acidic or basic impurities. Methanol, the organic modifier, is used to adjust the overall polarity of the mobile phase to achieve optimal elution and separation.

  • Detection: Ultraviolet (UV) detection is employed for this analysis. The pyrazole ring system in the analyte contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification. A detection wavelength of 220 nm is selected to ensure high sensitivity for both the main component and potential impurities.[4]

Experimental Workflow

The overall workflow for the purity analysis of this compound is depicted in the following diagram.

HPLC Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Mobile_Phase Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Solution Standard Solution Preparation System_Suitability System Suitability Test Standard_Solution->System_Suitability Sample_Solution Sample Solution Preparation Sample_Injection Sample Injection & Data Acquisition Sample_Solution->Sample_Injection System_Equilibration->System_Suitability System_Suitability->Sample_Injection Peak_Integration Peak Integration & Identification Sample_Injection->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Final_Report Generate Final Report Purity_Calculation->Final_Report

Caption: Workflow for the HPLC purity analysis of this compound.

Materials and Methods

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: Kromasil 100-5, C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[4]

  • Chemicals and Reagents:

    • This compound reference standard and sample

    • Potassium dihydrogen orthophosphate (KH₂PO₄), analytical grade

    • Methanol, HPLC grade

    • Water, HPLC grade

    • Sodium hydroxide (NaOH), 0.1N solution

    • Orthophosphoric acid, analytical grade

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column Kromasil 100-5, C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium dihydrogen orthophosphate buffer
Mobile Phase B Methanol
Gradient Isocratic
Mobile Phase Ratio Mobile Phase A : Mobile Phase B (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation (0.02 M KH₂PO₄ Buffer):

    • Weigh and dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.

  • Diluent Preparation: A mixture of Mobile Phase A and Mobile Phase B in the ratio of 90:10 (v/v) is used as the diluent.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add a small amount of 0.1N NaOH to aid dissolution, followed by sonication for one minute.[4]

    • Add approximately 80 mL of diluent and sonicate for an additional 5 minutes to ensure complete dissolution.[4]

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Follow the same dissolution procedure as for the standard solution (steps 2-4).

Method Validation Protocol

The analytical method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][7] The following parameters should be assessed:

System Suitability

Before sample analysis, the chromatographic system's performance is verified.

  • Inject the standard solution five times.

  • The system is deemed suitable if the relative standard deviation (%RSD) of the peak area for the main peak is not more than 2.0%.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that the method can separate the main peak from any degradation products.

Linearity

The linearity of the method should be established across a range of concentrations.

  • Prepare a series of solutions from the standard stock solution at different concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of the standard concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is determined by recovery studies.

  • Spike a known amount of the sample with the reference standard at three different concentration levels (e.g., 80%, 100%, 120%).

  • Prepare each level in triplicate.

  • The percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Analyze six individual preparations of the sample on the same day and by the same analyst. The %RSD should be not more than 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The %RSD between the two sets of results should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of all the peaks in the chromatogram.

% Purity = (Area of the main peak / Total area of all peaks) x 100

Any impurity exceeding the reporting threshold (typically 0.05%) should be identified and quantified.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the purity determination of this compound. The method is straightforward to implement and, when fully validated, provides the necessary accuracy and precision for quality control in a pharmaceutical setting. Adherence to the detailed protocol will ensure consistent and dependable results, contributing to the overall quality assurance of APIs and their intermediates.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]
  • Sivakumar, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
  • Reddy, B. P., et al. (2014). A Validated Stability Indicating RP-UPLC Method for the Quantitative Determination of Potential Impurities of Allopurinol.
  • SIELC Technologies. Separation of 3-Amino-4-pyrazolecarboxamide on Newcrom R1 HPLC column. [Link]
  • Neliti. (2022). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. [Link]
  • PubChem.
  • Patel, Y., et al. (2022). Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. YMER. [Link]
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2013). Development Of A Stability Indicating RP-RRLC Method For Determination Of Allopurinol And Its Degradation Products In Solid Oral Dosage. [Link]

Sources

Application Notes and Protocols: The Use of 3-Amino-4-pyrazolecarboxamide Hemisulfate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-pyrazolecarboxamide hemisulfate is a pivotal heterocyclic building block in modern medicinal chemistry.[1] Characterized by a five-membered pyrazole ring with adjacent nitrogen atoms, an amino group at the C3 position, and a carboxamide at C4, this scaffold is a cornerstone for the synthesis of a diverse array of biologically active compounds.[2][3] Its true power lies in its role as a precursor to fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This core structure is a well-established bioisostere of the adenine ring of ATP, making it an ideal framework for designing potent kinase inhibitors.[4][5]

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, including cell proliferation, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and autoimmune disorders.[6][7] Consequently, the development of small-molecule kinase inhibitors has become a major focus of drug discovery. Molecules derived from 3-Amino-4-pyrazolecarboxamide have demonstrated significant inhibitory activity against key kinase targets such as Janus kinases (JAKs), Spleen Tyrosine Kinase (Syk), and Cyclin-Dependent Kinases (CDKs), leading to treatments for inflammatory diseases and various cancers.[5][8][][10]

This guide provides an in-depth look at the practical application of this compound, focusing on the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. We will explore the underlying chemical principles, provide a detailed synthetic protocol, and discuss the biological context of the resulting compounds.

Physicochemical Properties and Handling

Proper handling of starting materials is crucial for experimental success and safety. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 27511-79-1
Molecular Formula C₄H₆N₄O · 0.5H₂SO₄
Molecular Weight 175.16 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, sparingly soluble in water.N/A
Storage Store at room temperature in a dry, well-ventilated place.
Safety May cause skin and serious eye irritation. Harmful if swallowed or inhaled.[11]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound.

Core Application: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The most prominent application of 3-Amino-4-pyrazolecarboxamide is its use in constructing the pyrazolo[3,4-d]pyrimidine scaffold. This bicyclic heterocycle is the foundation for numerous kinase inhibitors due to its structural mimicry of the purine core of ATP, allowing it to effectively compete for the ATP-binding site in the kinase domain.[4][5]

Overview of the Synthetic Strategy

The synthesis is typically achieved through a condensation reaction between the 3-amino-4-pyrazolecarboxamide core and a 1,3-dicarbonyl compound or its equivalent. This reaction, often acid-catalyzed, involves the formation of two new bonds to construct the pyrimidine ring fused to the pyrazole. This versatile strategy allows for the introduction of various substituents on the pyrimidine ring, which is crucial for modulating kinase selectivity and pharmacokinetic properties.

Detailed Protocol: Synthesis of a Representative 4-amino-pyrazolo[3,4-d]pyrimidine

This protocol describes a general procedure for the cyclocondensation reaction to form the pyrazolo[3,4-d]pyrimidine core, a common step in the synthesis of JAK and Src kinase inhibitors.[12][13]

Objective: To synthesize a substituted 4-amino-pyrazolo[3,4-d]pyrimidine from this compound.

Materials:

  • This compound

  • A suitable β-ketoester or malononitrile derivative (e.g., diethyl malonate)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), ethoxyethanol)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid, sodium ethoxide)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware for reflux and filtration

  • Magnetic stirrer with heating

  • TLC plates (silica gel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in the chosen high-boiling point solvent (e.g., DMF).

  • Addition of Reagents: Add the β-dicarbonyl compound (1.1 eq) and the catalyst (0.1 eq) to the suspension.

    • Causality Note: An acid catalyst like p-toluenesulfonic acid facilitates the initial condensation by protonating a carbonyl group, making it more electrophilic. A base catalyst like sodium ethoxide deprotonates the active methylene compound, forming a nucleophilic enolate that attacks the carboxamide.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration.

    • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

    • Wash the collected solid sequentially with water, cold ethanol, and finally diethyl ether to remove residual solvent and impurities.

    • Self-Validation: The washing steps are critical. Water removes the DMF and any inorganic salts. Ethanol removes more soluble organic impurities, and the final ether wash facilitates drying.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

Mechanism of Action & Signaling Pathway Focus: JAK Inhibitors

Many pyrazolo[3,4-d]pyrimidines derived from this protocol are potent inhibitors of the Janus kinase (JAK) family of enzymes.[] The JAK-STAT signaling pathway is a critical communication route for over 50 cytokines and growth factors, playing a central role in immunity and inflammation.[6][7][]

The JAK-STAT Pathway:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.[7]

  • Receptor Dimerization & JAK Activation: This binding brings two receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[7]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[15] The JAKs then phosphorylate the recruited STATs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the nucleus.[15]

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of target genes involved in inflammation, immune response, and cell growth.[15]

Pyrazolo[3,4-d]pyrimidine-based inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the JAK enzyme, preventing the phosphorylation of JAKs, STATs, and the receptor, thereby blocking the downstream signaling cascade.[7] This inhibition of pro-inflammatory cytokine signaling makes them effective treatments for autoimmune diseases like rheumatoid arthritis.[16]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT_dimer STAT Dimer (Phosphorylated) STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->JAK1 BLOCKS ATP Binding Inhibitor->JAK2 Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidines.

Data Presentation: Bioactivity of Representative Pyrazolo[3,4-d]pyrimidines

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors against a range of kinases. The following table summarizes the biological activity of several compounds built upon this core structure.

Compound ClassTarget Kinase(s)Representative IC₅₀ ValuesTherapeutic AreaReference
Pyrazolo-pyrimidineSrc, Fyn1-15 µM (on cell lines)Glioblastoma[10]
Pyrazolo-pyrimidineCDK20.057 - 3.6 µMCancer[5]
Pyrazolo-pyrimidinep38αPotent and selectiveInflammation[17]
Pyrazolo-pyrimidineEGFR4.18 µMCancer[4]
Pyrazolo-pyrimidineALKPotent in vitro/in vivoLung Cancer[18]

IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.

Experimental Workflow Visualization

The development of a novel kinase inhibitor from a starting scaffold like this compound follows a structured, multi-stage process. This workflow integrates chemical synthesis with biological evaluation to identify and optimize lead compounds.

Workflow A Start: 3-Amino-4- pyrazolecarboxamide Hemisulfate B Step 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Core Library A->B C Step 2: Purification & Structural Characterization (NMR, MS, X-Ray) B->C D Step 3: In Vitro Kinase Assay (Primary Screening for IC₅₀) C->D E Step 4: Cellular Assays (Anti-proliferative, Apoptosis) D->E F Decision: Hit Identification (Potency & Selectivity) E->F F->A No Hits / Redesign G Step 5: Lead Optimization (Structure-Activity Relationship) F->G Hit Compound H Step 6: In Vivo Studies (Animal Models) F->H Optimized Lead G->B Synthesize Analogs I End: Preclinical Candidate H->I

Sources

Synthesis of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors Using Pyrazole Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of the cell cycle, and its aberrant activity is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[1] The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[2][3] This is due to its synthetic accessibility, favorable drug-like properties, and its remarkable ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, effectively mimicking the adenine moiety of ATP.[2][4] This guide provides an in-depth exploration of the design, synthesis, and evaluation of pyrazole-based CDK2 inhibitors. We will delve into the structure-activity relationships that govern inhibitory potency, present detailed, field-proven protocols for the synthesis of pyrazole intermediates and a model CDK2 inhibitor, and provide methodologies for their subsequent biochemical and cellular characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the pyrazole scaffold for the discovery of novel cancer therapeutics.

Part 1: The Pyrazole Scaffold in CDK2 Inhibitor Design

Rationale: The Pyrazole as a Premier Hinge-Binding Motif

The efficacy of the pyrazole ring as a core component of kinase inhibitors stems from its electronic and structural properties. The 3-aminopyrazole moiety, in particular, is an exceptional "hinge-binder."[4] The two adjacent nitrogen atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, allowing them to form two or three crucial hydrogen bonds with the backbone amide groups of the kinase hinge region (e.g., Leu83 in CDK2).[5] This bidentate interaction provides a strong and specific anchor for the inhibitor within the ATP-binding site, which is the foundational requirement for high-potency inhibition.[4] Beyond this primary interaction, the pyrazole ring serves as a versatile and synthetically tractable scaffold from which various substituents can be elaborated to explore other regions of the ATP pocket, thereby enhancing both potency and selectivity.[2][6]

cluster_0 CDK2 ATP-Binding Pocket cluster_1 Pyrazole Inhibitor Hinge Hinge Region (Backbone Amides) Inhibitor N H N R Hinge->Inhibitor:N1 H-Bond (Donor) Inhibitor:N2->Hinge H-Bond (Acceptor) caption 3-Aminopyrazole scaffold forming hydrogen bonds in the kinase hinge region.

Caption: 3-Aminopyrazole scaffold forming hydrogen bonds in the kinase hinge region.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrazole-based CDK2 inhibitors is guided by understanding the structure-activity relationship (SAR). Systematic modification of the pyrazole core and its substituents allows for the optimization of inhibitory activity. A common and successful strategy involves a di-substituted pyrimidine core, where pyrazole moieties are attached at the C2 and C4 positions.

Key SAR observations include:

  • C2-Position Pyrazole: An unsubstituted NH group on the pyrazole ring at this position is often crucial for potent CDK2 inhibition, as N-alkylation can be detrimental to activity.[7][8] This suggests the NH group participates in a critical interaction, likely as a hydrogen bond donor.

  • C4-Position Pyrazole: The topology and substitution pattern of this pyrazole ring significantly impact potency. For instance, a 1-methyl-1H-pyrazol-4-yl moiety has been shown to be more effective than a 1-methyl-1H-pyrazol-5-yl regioisomer, indicating a strict spatial requirement for optimal binding.[7]

  • Pyrimidine Core: Substitutions on the pyrimidine ring, such as a 5-chloro or 5-fluoro group, can modulate activity and selectivity, often by influencing the electronics and conformation of the inhibitor.[7]

Scaffold Generic Pyrazolyl-Aminopyrimidine Scaffold R1 R1 (Pyrimidine C5) - H, F, Cl - Modulates electronics and fit Scaffold->R1 R2 R2 (C2-Pyrazole) - Unsubstituted NH is critical - N-alkylation is detrimental Scaffold->R2 R3 R3 (C4-Pyrazole) - Ring topology is critical - N-alkylation can be tolerated Scaffold->R3 Activity CDK2 Inhibitory Potency R1->Activity R2->Activity R3->Activity

Caption: Key SAR points for pyrazole-based CDK2 inhibitors.

The following table summarizes SAR data for a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, illustrating these principles.[7]

CompoundR (Pyrimidine-C5)R¹ (C4-Pyrazole-N1)R³ (C2-Pyrazole-N1)CDK2 Kᵢ (µM)
14 ClHH0.007
15 ClCH₃H0.005
16 FCH₃HNot Reported
17 ClCH₃CH₃0.220
23 ClCH₃H (Pyrazol-5-yl)0.090

Data extracted from Reference[7]. Lower Kᵢ values indicate higher potency.

Part 2: Synthesis of Pyrazole Intermediates and Final Inhibitors

General Synthetic Strategies

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. The most common and robust method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[9] Other valuable methods include the reaction of hydrazines with α,β-unsaturated ketones or aldehydes.[10][11] For more complex, highly decorated inhibitors, modern cross-coupling reactions are indispensable. Suzuki and Stille couplings are used to form C-C bonds (e.g., attaching a pyrazole ring to an aryl or heteroaryl core), while Buchwald-Hartwig amination is employed for C-N bond formation (e.g., linking a pyrazole amine to a pyrimidine core).[7]

Start Starting Materials (e.g., Dichloropyrimidine, Pyrazole Boronic Esters) Step1 Step 1: Suzuki Coupling (C-C Bond Formation) Start->Step1 Intermediate Key Intermediate (C4-Pyrazolyl Pyrimidine) Step1->Intermediate Step2 Step 2: Buchwald-Hartwig (C-N Bond Formation) Intermediate->Step2 Final Final Inhibitor Step2->Final Purify Purification & Characterization Final->Purify

Caption: General workflow for the synthesis of pyrazole-based kinase inhibitors.

Protocol: Synthesis of a Model CDK2 Inhibitor (Compound 15 Analogue)

This protocol describes the synthesis of a potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine CDK2 inhibitor, adapted from published procedures.[7] The synthesis involves a sequential Suzuki coupling and Buchwald-Hartwig amination.

Causality: The Suzuki coupling is performed first as the C4 position of the dichloropyrimidine is generally more reactive towards this transformation than the C2 position. The subsequent Buchwald-Hartwig amination is a highly efficient method for forming the C-N bond under relatively mild conditions.

Step A: Suzuki Coupling to Synthesize 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

  • Materials:

    • 2,4-Dichloro-5-fluoropyrimidine

    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pyrazole boronic acid pinacol ester)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Standard laboratory glassware, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon).

  • Procedure:

    • To a round-bottom flask, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq), the pyrazole boronic acid pinacol ester (1.1 eq), and Na₂CO₃ (3.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v). The mixture should be a suspension.

    • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired intermediate.

Step B: Buchwald-Hartwig Amination to Synthesize the Final Inhibitor

  • Materials:

    • Product from Step A (2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine)

    • 1H-Pyrazol-4-amine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a dry reaction vessel, add the product from Step A (1.0 eq), 1H-pyrazol-4-amine (1.2 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane.

    • Add Pd₂(dba)₃ (0.05 eq) to the mixture.

    • Heat the reaction to 100-110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to afford the final inhibitor.

Characterization of Synthetic Products

To ensure the identity and purity of the synthesized compounds, a panel of analytical techniques is required. This self-validating system confirms that the target molecule has been successfully synthesized.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The number of signals, their chemical shifts, and coupling patterns should be consistent with the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for biological testing.

Part 3: Biological Evaluation Protocols

Protocol: In Vitro CDK2 Kinase Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against CDK2. The ADP-Glo™ Kinase Assay is a common, robust method that measures the amount of ADP produced in the kinase reaction.[12]

  • Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme complex[13]

    • CDK substrate peptide (e.g., a derivative of Histone H1 or Rb protein)[14]

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, EGTA)

    • Synthesized pyrazole inhibitor (test compound)

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[12]

    • 384-well white assay plates

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

    • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the CDK2/Cyclin A2 enzyme, and the substrate peptide.

    • Add a small volume of the serially diluted compound to the appropriate wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Reaction Initiation: Pre-incubate the plate for 10-15 minutes. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for CDK2.

    • Incubate the plate at 30 °C for 60 minutes.

    • Signal Detection: a. Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Start Prepare Reagents (Enzyme, Substrate, Buffer, Compound Dilutions) Step1 Dispense Enzyme, Substrate, and Inhibitor into 384-well plate Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Incubate at 30°C (Kinase Reaction) Step2->Step3 Step4 Add ADP-Glo™ Reagent (Deplete ATP) Step3->Step4 Step5 Add Kinase Detection Reagent (Generate Light) Step4->Step5 Final Read Luminescence Step5->Final Analysis Calculate IC50 Final->Analysis

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

Protocol: Cell-Based Anti-proliferative Assay

This protocol measures the effect of the synthesized inhibitor on the proliferation of a relevant human cancer cell line, such as MCF-7 (breast cancer) or HepG2 (liver cancer).[15][16]

  • Materials:

    • Human cancer cell line (e.g., MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

    • Synthesized pyrazole inhibitor

    • Cell viability reagent (e.g., MTT, or a luminescence-based reagent like CellTiter-Glo®)

    • 96-well clear or white tissue culture plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in complete medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only (e.g., 0.1% DMSO) controls.

    • Incubation: Return the plate to the incubator and incubate for 72 hours.

    • Viability Measurement: a. If using MTT, add the MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance. b. If using CellTiter-Glo®, add the reagent directly to the wells, incubate for 10 minutes, and read the luminescence.

    • Data Analysis: Convert absorbance or luminescence readings to percent viability relative to the vehicle control. Plot percent viability against the logarithm of inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion

The pyrazole scaffold represents a highly validated and versatile starting point for the design and synthesis of potent and selective CDK2 inhibitors.[1] By leveraging established synthetic methodologies, including classical condensation reactions and modern cross-coupling techniques, novel pyrazole-based compounds can be efficiently generated. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of these inhibitors. Through a systematic approach that combines rational design based on SAR, chemical synthesis, and rigorous biological testing, researchers can continue to advance the development of pyrazole-based CDK2 inhibitors as promising next-generation cancer therapeutics.[6][17]

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science Publishers. [Link]
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. [Link]
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Research and Practice. [Link]
  • synthesis of pyrazoles. YouTube. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Graphical Abstract Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • Overall reaction of the pyrazole ring formation.
  • 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
  • QSAR study on CDK2 inhibition with pyrazole derivatives. Journal of Chemical Research and Practice. [Link]
  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. AACR Journals. [Link]
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PMC. [Link]
  • Synthetic routes for pyranopyrazole and their derivatives.
  • (A). Structures of pyrrazole-based CDK2 inhibitors. (B). Co-crystal...
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • CDK2 Assay Kit. BPS Bioscience. [Link]
  • CDK2 Assay Kit, 79599. Amsbio. [Link]
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer

Sources

From Salt to Synthesis: A Detailed Guide to the Preparation of 3-Carbamoyl Derivatives from Amine Hemisulfates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive application note provides a detailed guide for the synthesis of 3-carbamoyl derivatives, a crucial functional group in many pharmacologically active compounds, starting from their amine hemisulfate salts. This guide is designed to provide not only step-by-step protocols but also the underlying chemical principles and expert insights to ensure successful and reproducible synthesis.

Introduction: The Importance of the Carbamoyl Moiety

The carbamoyl group (-CONH₂) and its substituted analogues are prevalent structural motifs in a vast array of pharmaceuticals and biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, as well as its metabolic stability, makes it a key component in designing molecules with specific binding properties and favorable pharmacokinetic profiles. Often, amine-containing drug candidates are isolated and stored as salts, such as hemisulfates, to improve their stability and handling. This guide outlines the essential steps to liberate the reactive free amine and subsequently introduce the carbamoyl functionality at a specific position, illustrated here as the "3-position" of a generic heterocyclic core.

Overall Synthetic Workflow

The conversion of an amine hemisulfate salt to a 3-carbamoyl derivative is a two-stage process. First, the free amine must be liberated from its salt form. Second, the free amine is reacted with a suitable carbamoylating agent to introduce the desired functional group.

G cluster_0 PART 1: Liberation of Free Amine cluster_1 PART 2: Carbamoylation cluster_2 PART 3: Purification & Characterization Amine Hemisulfate Salt Amine Hemisulfate Salt Neutralization Neutralization Amine Hemisulfate Salt->Neutralization Aqueous Base (e.g., NaHCO₃) Liquid-Liquid Extraction Liquid-Liquid Extraction Neutralization->Liquid-Liquid Extraction Organic Solvent Free Amine Free Amine Liquid-Liquid Extraction->Free Amine Free Amine_ref Carbamoylating Agent Carbamoylating Agent Carbamoylation Reaction Carbamoylation Reaction Carbamoylating Agent->Carbamoylation Reaction Crude 3-Carbamoyl Derivative Crude 3-Carbamoyl Derivative Carbamoylation Reaction->Crude 3-Carbamoyl Derivative Crude 3-Carbamoyl Derivative_ref Free Amine_ref->Carbamoylation Reaction Purification Purification (e.g., Chromatography) Pure 3-Carbamoyl Derivative Pure 3-Carbamoyl Derivative Purification->Pure 3-Carbamoyl Derivative Characterization Characterization (NMR, IR, MS) Pure 3-Carbamoyl Derivative->Characterization Crude 3-Carbamoyl Derivative_ref->Purification

Figure 1: Overall workflow for the preparation of a 3-carbamoyl derivative.

Part 1: Liberation of the Free Amine from its Hemisulfate Salt

Expertise & Experience: An amine hemisulfate is an acid-base salt formed between two molecules of a mono-basic amine and one molecule of sulfuric acid. Therefore, to liberate the free amine, two equivalents of a base are theoretically required per mole of sulfuric acid (or one equivalent of base per equivalent of amine). In practice, a slight excess of a mild base is often used to ensure complete neutralization and to drive the equilibrium towards the free amine. The choice of base is critical; a strong base like NaOH can deprotonate other functional groups or cause side reactions, while a weak base like sodium bicarbonate is generally safer for a wider range of substrates.[1]

Protocol 1: Free Base Extraction

This protocol describes a standard liquid-liquid extraction procedure to isolate the free amine.

Materials:

  • Amine hemisulfate salt

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the amine hemisulfate salt in deionized water. If solubility is an issue, a minimal amount of a co-solvent like methanol can be added.

  • Neutralization: Transfer the solution to a separatory funnel. Slowly add saturated aqueous NaHCO₃ solution. You will observe effervescence (CO₂ evolution). Continue adding the bicarbonate solution until the effervescence ceases, and the aqueous layer is basic (test with pH paper, pH > 8).

  • Extraction: Add an equal volume of an organic solvent (e.g., DCM or EtOAc) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[1]

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean Erlenmeyer flask. If using EtOAc, the organic layer will be the upper layer.

  • Re-extraction: To maximize the recovery of the free amine, add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process. Combine the organic extracts.

  • Washing: Wash the combined organic extracts with brine. This helps to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Swirl the flask for a few minutes. The drying agent should move freely when the solution is dry.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which can then be used in the next step without further purification if it appears clean by TLC analysis.

Part 2: Carbamoylation of the Free Amine

Expertise & Experience: The choice of carbamoylating agent is crucial and depends on the substrate's reactivity and the presence of other functional groups. For the synthesis of a primary carbamoyl group (-CONH₂), trimethylsilyl isocyanate (TMS-NCO) is an excellent choice due to its high reactivity and the generation of volatile byproducts.[2] An alternative, classical approach involves the use of an alkali metal cyanate with an acid, which generates isocyanic acid in situ.

Protocol 2A: Carbamoylation using Trimethylsilyl Isocyanate (TMS-NCO)

This method is highly efficient for the direct conversion of primary and secondary amines to their corresponding ureas (in this case, a carbamoyl derivative when the amine is the starting material).

Safety Precautions: Trimethylsilyl isocyanate is a moisture-sensitive, flammable, and toxic liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[3][4][5][6]

G R-NH2 Free Amine Intermediate Silyl-urea Intermediate R-NH2->Intermediate + TMS-NCO Trimethylsilyl Isocyanate TMS-NCO->Intermediate Product 3-Carbamoyl Derivative Intermediate->Product Hydrolysis Byproduct Volatile Silyl Byproduct Intermediate->Byproduct Hydrolysis Aqueous Workup

Figure 2: Reaction scheme for carbamoylation using TMS-NCO.

Materials:

  • Free amine

  • Trimethylsilyl isocyanate (TMS-NCO)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the free amine (1.0 eq) in the anhydrous solvent.

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add trimethylsilyl isocyanate (1.1-1.2 eq) dropwise via a syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by adding methanol or water. This will hydrolyze any remaining TMS-NCO and the silyl-urea intermediate.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified as described in Part 3.

Protocol 2B: Carbamoylation using in situ Generated Isocyanic Acid

This is a more classical and cost-effective method.

Materials:

  • Free amine

  • Sodium or Potassium Cyanate (NaOCN or KOCN)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Trifluoroacetic acid (TFA) or Acetic Acid

Procedure:

  • Reaction Setup: Dissolve the free amine (1.0 eq) in the solvent in a round-bottom flask.

  • Addition of Cyanate: Add the alkali metal cyanate (1.5-2.0 eq) to the solution.

  • Generation of Isocyanic Acid: Cool the mixture to 0 °C and slowly add the acid (e.g., TFA, 1.5-2.0 eq). Isocyanic acid (HNCO) is generated in situ.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, quench the reaction with a saturated solution of sodium bicarbonate to neutralize the acid. Extract the product with an organic solvent as described in Protocol 1. The combined organic layers are then dried and concentrated to give the crude product.

ReagentTypical YieldsAdvantagesDisadvantages
Trimethylsilyl IsocyanateGood to ExcellentHigh reactivity, clean reaction, volatile byproducts.Moisture sensitive, relatively expensive, toxic.
In situ Isocyanic AcidModerate to GoodCost-effective, readily available reagents.Slower reaction times, potential for side reactions, acidic conditions may not be suitable for all substrates.
Trichloroacetyl IsocyanateExcellentVery reactive, often gives high yields.[7]Expensive, moisture-sensitive, requires a subsequent hydrolysis step.[7]
CarbonyldiimidazoleGoodMild conditions, solid reagent, easy to handle.[8]Can be less reactive with hindered amines.[8]

Part 3: Purification and Characterization

Expertise & Experience: Carbamoyl derivatives are often polar compounds, which can make purification challenging. Normal-phase flash chromatography is a common technique, often requiring a polar solvent system like DCM/Methanol or Ethyl Acetate/Methanol.[9] For very polar compounds, reversed-phase chromatography or the use of specialized columns (e.g., amino- or diol-functionalized silica) may be necessary.[10] Recrystallization is also a powerful purification technique if a suitable solvent system can be found.[11]

Protocol 3: Purification by Flash Chromatography

Materials:

  • Crude 3-carbamoyl derivative

  • Silica gel

  • Solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with increasing polarity)

  • Flash chromatography system or glass column

  • Test tubes for fraction collection

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in the eluent and spot it on a TLC plate to determine an appropriate solvent system that gives an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, less polar solvent mixture.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-carbamoyl derivative.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic broad singlets for the -NH₂ protons of the carbamoyl group, typically in the range of 5.5-7.5 ppm. The chemical shifts of other protons in the molecule will also be affected by the new substituent.[1][12][13][14][15]

    • ¹³C NMR: The carbonyl carbon of the carbamoyl group typically appears in the range of 155-170 ppm.[13]

  • Infrared (IR) Spectroscopy:

    • Look for a strong C=O stretching vibration around 1650-1690 cm⁻¹.

    • The N-H stretching vibrations of the primary amide appear as two bands in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solutions
Low or No Yield in Carbamoylation Incomplete liberation of the free amine.Ensure the pH of the aqueous layer is >8 during the free base extraction. Use a slight excess of base.
Deactivated or poor-quality carbamoylating agent.Use fresh, properly stored TMS-NCO. For the in situ method, ensure the cyanate is dry.
Presence of water in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere, especially with TMS-NCO.
Steric hindrance around the amine.Increase the reaction temperature or use a more reactive carbamoylating agent like trichloroacetyl isocyanate.
Formation of Side Products Formation of a symmetrical urea (from reaction of the product with another molecule of isocyanate).Use a slight excess of the amine or add the carbamoylating agent slowly at a low temperature.
N-alkylation of the carbamoyl group.This is less common but can occur under harsh conditions. Optimize the reaction temperature and time.
Difficulty in Purification Product is very polar and streaks on the silica column.Use a more polar eluent system (e.g., with methanol and a small amount of ammonium hydroxide). Consider using reversed-phase chromatography or an amino-functionalized column.[10]
Product co-elutes with impurities.Optimize the solvent system for better separation. Try a different chromatographic technique (e.g., recrystallization).

References

  • TRIMETHYLSILYL ISOCYANATE | Georganics. (n.d.).
  • TRIMETHYLSILYL ISOCYANATE | Georganics. (n.d.).
  • 3-aminopyridine - Organic Syntheses Procedure. (n.d.).
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (2011, March 14). PubMed Central (PMC).
  • Successful Flash Chromatography - King Group. (n.d.).
  • Synthesis method of pyridine-3-sulfonyl chloride. (n.d.). Google Patents.
  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
  • Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. (n.d.). ResearchGate.
  • One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. (2011, March 14). PubMed.
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal.
  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. (n.d.). PubMed Central (PMC).
  • Photoinduced Carbamoylation Reactions: Unlocking New Reactivities Towards Amide Synthesis. (2025, August 5). ResearchGate.
  • 6 - Organic Syntheses Procedure. (n.d.).
  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. (n.d.). PubMed Central (PMC).
  • Development of generic methods for the analysis and purification of polar compounds by high performance liquid chromatography. (2016, May 16). CORE.
  • Preparation method of 3-aminopyridine. (n.d.). Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Generation and Alkylation of α-Carbamyl Radicals via Organic Photoredox Catalysis. (2018, July 9). Journal of the American Chemical Society.
  • Synthesis of a Series of Diaminoindoles. (n.d.). PubMed Central (PMC).
  • 3-pyridinecarboxamide, N-[2-[[(3-pyridinylmethyl)amino]carbonyl]phenyl]-. (n.d.). SpectraBase.
  • 1H and 13C NMR spectral studies of conformation of some N-(2-pyridinyl)-3-pyridinecarboxamides. (n.d.). Lookchem.
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate.
  • Process for the recovery of free sulfuric acid from ammonium bisulfate. (n.d.). Google Patents.
  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. (n.d.). University of Rochester.
  • Preparation of isocyanate from carbamate, useful e.g. as monomers, by decomposition in presence of compound that scavenges reactive decomposition products. (n.d.). Google Patents.
  • Mixture neutralization after Boc deprotection ? (2021, February 19). ResearchGate.

Sources

Application Note: Synthesis of Allopurinol via Cyclocondensation of 3-Amino-4-pyrazolecarboxamide with Formamide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive technical guide for the synthesis of Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol), a potent xanthine oxidase inhibitor, through the cyclocondensation reaction of 3-Amino-4-pyrazolecarboxamide with formamide. The document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for product characterization. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).

Introduction and Scientific Background

Allopurinol is a cornerstone in the management of hyperuricemia and gout, functioning by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid.[1] Its synthesis is a classic example of pyrimidine ring formation from a pyrazole precursor. The reaction of 3-Amino-4-pyrazolecarboxamide with formamide represents a robust and efficient method for constructing the pyrazolo[3,4-d]pyrimidine scaffold of Allopurinol.[1][2]

This reaction is a cyclocondensation, where the bifunctional 3-Amino-4-pyrazolecarboxamide reacts with formamide, which serves as a source of a single carbon atom to form the pyrimidine ring. The reaction is typically conducted at elevated temperatures, driving the cyclization and dehydration process.[2] Understanding the mechanism and optimizing the reaction conditions are crucial for achieving high yields and purity of the final product.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism. Initially, the amino group of 3-Amino-4-pyrazolecarboxamide nucleophilically attacks the carbonyl carbon of formamide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[3,4-d]pyrimidine ring system.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization A 3-Amino-4-pyrazolecarboxamide C Tetrahedral Intermediate A->C Nucleophilic attack B Formamide B->C D Amidinium Intermediate C->D -H2O E Dihydro-pyrazolo[3,4-d]pyrimidin-4-ol D->E Cyclization F Allopurinol E->F -H2O, Tautomerization

Figure 1: Proposed reaction mechanism for the synthesis of Allopurinol.

Experimental Protocol

This protocol details the synthesis of Allopurinol from 3-Amino-4-pyrazolecarboxamide hemisulfate salt.

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.
This compound salt≥98%Sigma-Aldrich27511-79-1
Formamide≥99.5%Sigma-Aldrich75-12-7
Deionized Water--7732-18-5
Ethanol95%-64-17-5
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Buchner funnel and filter flask

  • Vacuum oven

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Charging - Add 75g of this compound salt and 200 mL of formamide to a 500 mL three-necked flask. B 2. Reaction Heating - Heat the mixture to 180-190°C with stirring for 45 minutes. A->B C 3. Cooling and Precipitation - Cool the reaction mixture to room temperature. - Dilute with 1 L of cold water to precipitate the product. B->C D 4. Isolation - Filter the precipitate using a Buchner funnel. C->D E 5. Washing - Wash the crude product with deionized water. D->E F 6. Drying - Dry the product in a vacuum oven at 80°C to a constant weight. E->F G 7. (Optional) Recrystallization - Recrystallize the crude product from hot water for further purification. F->G

Figure 2: Workflow for the synthesis of Allopurinol.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 75 g of this compound salt and 200 mL of formamide.[2]

  • Heating: Heat the reaction mixture with stirring in a heating mantle to a temperature of 180-190°C.[2] Maintain this temperature for 45 minutes.[2] Note: Formamide begins to decompose at temperatures above 180°C, releasing carbon monoxide and ammonia.[3][4][5] It is crucial to maintain the temperature within the specified range to ensure efficient reaction while minimizing decomposition.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The solution will become viscous.

  • Product Isolation: Dilute the cooled solution with 1 liter of cold deionized water. A white to off-white precipitate of Allopurinol will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water to remove any residual formamide and other water-soluble impurities.

  • Drying: Dry the obtained solid in a vacuum oven at 80°C until a constant weight is achieved. A typical yield is around 48 g.[2]

  • Optional Recrystallization: For higher purity, the crude Allopurinol can be recrystallized from hot water.[2]

Product Characterization

The identity and purity of the synthesized Allopurinol should be confirmed using various analytical techniques.

Analytical TechniqueExpected Results
Melting Point >350°C
FT-IR (KBr, cm⁻¹) ~3100-2800 (O-H, N-H stretching), ~1700 (C=O stretching), ~1600, 1580 (C=N, C=C stretching)
¹H NMR (DMSO-d₆, δ ppm) ~13.5 (s, 1H, pyrazole N-H), ~12.0 (s, 1H, pyrimidine N-H), ~8.1 (s, 1H, pyrimidine C-H), ~7.8 (s, 1H, pyrazole C-H)
¹³C NMR (DMSO-d₆, δ ppm) ~158, ~152, ~149, ~134, ~102
HPLC Purity ≥99% (detection at 254 nm)[6][7]
Elemental Analysis Calculated for C₅H₄N₄O: C, 44.12%; H, 2.96%; N, 41.16%. Found: C, 44.3%; H, 3.0%; N, 41.1%.[2]

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Reagent Handling:

  • This compound: May cause skin and eye irritation.[8][9] Avoid inhalation of dust.

  • Formamide: A hazardous substance that is suspected of causing cancer and may damage fertility or the unborn child.[10][11] It is also a skin and eye irritant.[12][13] Handle in a well-ventilated fume hood.

Reaction Conditions: The reaction is conducted at high temperatures. Use caution when handling the hot reaction mixture. Formamide decomposition at high temperatures can produce toxic gases like carbon monoxide and hydrogen cyanide.[4][12][14] Ensure adequate ventilation.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained at 180-190°C for the full duration.
Loss of product during workup.Ensure complete precipitation by using cold water and minimize transfer losses.
Product Discoloration Impurities from starting materials or side reactions.Use high-purity starting materials. Consider recrystallization of the final product.
Incomplete Precipitation Insufficient water added.Ensure the specified volume of cold water is used for precipitation.

Conclusion

The synthesis of Allopurinol from 3-Amino-4-pyrazolecarboxamide and formamide is a well-established and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably synthesize high-purity Allopurinol for further studies and development.

References

  • Synthesis of Allopurinol. (n.d.).
  • American Chemical Society. (2015). Formamide.
  • Sciencemadness Wiki. (2022). Formamide.
  • Wikipedia. (n.d.). Formamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Formamide.
  • LookChem. (n.d.). Cas 75-12-7, Formamide.
  • Inchem.org. (n.d.). ICSC 0891 - FORMAMIDE.
  • Agilent Technologies. (2025). Probe containing Formamide - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Formamide.
  • Capot Chemical. (2010). MSDS of this compound.
  • Clarke's Analysis of Drugs and Poisons. (n.d.). Allopurinol.
  • Patsnap. (2012). Synthesis method of allopurinol.
  • Google Patents. (n.d.). CN104387394A - Preparation method of allopurinol.
  • Google Patents. (n.d.). CN102643279A - Synthesis method of allopurinol.
  • PubChem. (n.d.). 3-Amino-4-carboxamidopyrazole hemisulfate.
  • Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Patsnap. (2022). Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate.
  • PubMed Central. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices.
  • Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.
  • ResearchGate. (2025). Spectrophotometric Determination of Allopurinol Drug in Tablets: Spectroscopic Characterization of the Solid CT Complexes.
  • YMER. (2022). Impurity profiling and method development of API and related substances of Allopurinol by LC-MS.
  • International Journal of Pharmaceutical and Biological Sciences. (2021). Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study.
  • Google Patents. (n.d.). CN104926728A - Method for preparing 3-amino-4-formamido pyrazole hemisulphate.
  • ResearchGate. (2025). ChemInform Abstract: A Novel Synthetic Approach Towards Pyrazole-4-carboxamides Using N-(3-(Dimethylamino)-2-formylacryloyl)formamide.
  • MDPI. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

Sources

The Architect's Guide to Triazine Synthesis: A Reactant-Centric Approach to Scaffolding Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the triazine core represents a privileged scaffold, a foundational framework upon which a vast array of pharmacologically active molecules can be constructed. The strategic placement of three nitrogen atoms within a six-membered aromatic ring gives rise to three distinct isomers—1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine—each with a unique electronic signature and reactivity profile.[1][2][3][4] Understanding the role of key reactants in the synthesis of these heterocycles is paramount to unlocking their full potential in the quest for novel therapeutics.[5][6][7]

This guide provides an in-depth exploration of the synthesis of triazines, focusing on the critical role of the starting materials. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in the laboratory. Every protocol presented is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

The Triazine Isomers: A Tale of Three Scaffolds

The biological significance of triazines is vast and well-documented, with derivatives exhibiting anticancer, antimicrobial, antiviral, and herbicidal properties.[1][2][5][7][8][9][10][11][12][13][14] The choice of which isomer to synthesize is often dictated by the desired therapeutic target and the required spatial arrangement of substituents.

  • 1,3,5-Triazines (s-triazines): As the most symmetrical and oldest known of the isomers, 1,3,5-triazines are foundational to a number of important compounds, including melamine and cyanuric acid.[1][15] Their synthesis often relies on the cyclotrimerization of nitriles or the reaction of compounds containing the S-C-N moiety. Many s-triazine derivatives have reached clinical use, such as the anticancer drug altretamine (hexamethylmelamine).[1][4][6]

  • 1,2,4-Triazines: This asymmetrical isomer is a prominent feature in numerous bioactive molecules and natural products.[1][8][9][10] Their synthesis typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones.[16] Lamotrigine, an anticonvulsant, and ceftriaxone, a broad-spectrum antibiotic, are notable examples of drugs containing the 1,2,4-triazine core.[1]

  • 1,2,3-Triazines: The least stable and consequently the least studied of the three isomers, 1,2,3-triazines present unique synthetic challenges.[1] However, their derivatives have shown promising biological activities.[12][14] Synthetic routes often involve the rearrangement of azido-substituted precursors.[16][17]

Strategic Synthesis: The Role of Key Reactants

The construction of the triazine ring is a carefully orchestrated process where the choice of reactants dictates the final structure and substitution pattern. Below, we explore the roles of several key classes of reactants in the synthesis of these important heterocycles.

Nitriles: The Trimerization Cornerstone for 1,3,5-Triazines

The acid- or base-catalyzed cyclotrimerization of nitriles is a fundamental and widely employed method for the synthesis of symmetrically substituted 1,3,5-triazines.[18] This approach is particularly valuable for its atom economy and the direct formation of the triazine core.

The mechanism generally involves the activation of a nitrile by a catalyst, making the carbon atom susceptible to nucleophilic attack by the nitrogen of a second nitrile molecule. This process repeats, ultimately leading to the formation of the stable triazine ring.[18]

Nitrile_Trimerization cluster_0 Initiation cluster_1 Propagation cluster_2 Cyclization Nitrile_1 R-C≡N Activated_Nitrile [R-C≡N-H]⁺ Nitrile_1->Activated_Nitrile Activation Catalyst Catalyst (e.g., H⁺) Dimer_Intermediate Dimeric Intermediate Activated_Nitrile->Dimer_Intermediate Nucleophilic Attack Nitrile_2 R-C≡N Nitrile_2->Dimer_Intermediate Trimer_Intermediate Linear Trimeric Intermediate Dimer_Intermediate->Trimer_Intermediate Nucleophilic Attack Nitrile_3 R-C≡N Nitrile_3->Trimer_Intermediate Triazine 1,3,5-Triazine Trimer_Intermediate->Triazine Ring Closure

Caption: Generalized workflow for the catalyzed cyclotrimerization of nitriles to form 1,3,5-triazines.

One-pot synthesis methodologies have been developed to control the cross-cyclotrimerization of different nitriles, allowing for the preparation of unsymmetrically substituted 1,3,5-triazines.[19][20][21][22][23] This is often achieved by the sequential addition of nitriles to the reaction mixture, where the initial formation of a nitrilium salt intermediate directs the subsequent additions.[21][22][23]

Amidines: Versatile Building Blocks for Triazine Synthesis

Amidines are highly valuable reactants in the synthesis of both 1,3,5- and 1,2,3-triazines, participating in both condensation and cycloaddition reactions.

A classic method for the preparation of 2-hydroxy-4,6-diaryl-s-triazines is the Pinner triazine synthesis, which involves the reaction of aryl amidines with phosgene.[1][24][25][26] This reaction can also be extended to include halogenated aliphatic amidines.[24][27] The reaction proceeds through the formation of an N,N'-bisimidylurea intermediate, which upon heating, undergoes ring closure with the elimination of ammonia to yield the hydroxy-s-triazine.[27]

Reactant 1Reactant 2ProductIsomerReference
Aryl AmidinePhosgene2-Hydroxy-4,6-diaryl-s-triazine1,3,5-Triazine[1][24][25]
Halogenated Aliphatic AmidinePhosgene2-Hydroxy-4,6-dihaloalkyl-s-triazine1,3,5-Triazine[24][27]

More recently, the reaction of amidines with electron-deficient 1,2,3-triazines has been identified as a remarkably fast and efficient method for the synthesis of pyrimidines, proceeding through a cycloaddition-elimination pathway.[28][29][30][31] While the final product is not a triazine, this reaction highlights the role of the 1,2,3-triazine as a reactive intermediate. The electron-deficient nature of the triazine allows for a rapid reaction with electron-rich dienophiles like amidines.[28][29]

Urea and its Derivatives: Industrial Production of Melamine

On an industrial scale, the most significant application of a reactant in triazine synthesis is the use of urea to produce melamine (2,4,6-triamino-1,3,5-triazine).[15][32][33][34][35] This process typically involves heating urea under pressure, often in the presence of a catalyst. The reaction proceeds through several steps, including the decomposition of urea to cyanic acid and ammonia, followed by the polymerization of cyanic acid to cyanuric acid, which then condenses with ammonia to form melamine.[15][33]

Melamine_Synthesis Urea Urea (NH₂)₂CO Cyanic_Acid Cyanic Acid HNCO Urea->Cyanic_Acid Decomposition Ammonia Ammonia NH₃ Urea->Ammonia Cyanuric_Acid Cyanuric Acid Cyanic_Acid->Cyanuric_Acid Polymerization Melamine Melamine C₃H₆N₆ Ammonia->Melamine Cyanuric_Acid->Melamine Condensation

Caption: Simplified workflow for the industrial synthesis of melamine from urea.

Experimental Protocols

The following protocols are representative examples of the synthesis of different triazine isomers, emphasizing the role of the key reactants.

Protocol 1: Synthesis of a Symmetrically Substituted 1,3,5-Triazine via Nitrile Trimerization

Objective: To synthesize 2,4,6-triphenyl-1,3,5-triazine from benzonitrile.

Materials:

  • Benzonitrile

  • Trifluoromethanesulfonic acid (Triflic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethanol

Procedure:

  • To a solution of benzonitrile (3.0 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add triflic acid (1.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of hexanes and ethanol to afford 2,4,6-triphenyl-1,3,5-triazine as a white solid.

Causality: The strong acid catalyst, triflic acid, protonates the nitrogen atom of a benzonitrile molecule, activating the carbon atom for nucleophilic attack by a second benzonitrile molecule. This process continues until the stable aromatic triazine ring is formed. The use of a non-nucleophilic solvent like DCM is crucial to prevent side reactions.

Protocol 2: Pinner Synthesis of 2-Hydroxy-4,6-diphenyl-1,3,5-triazine

Objective: To synthesize 2-hydroxy-4,6-diphenyl-1,3,5-triazine from benzamidine and phosgene.

Safety Precaution: Phosgene is an extremely toxic gas. This reaction should only be performed in a well-ventilated fume hood by trained personnel with appropriate safety measures in place. A solution of phosgene in a solvent like toluene is often used to mitigate the hazards of handling the gas directly.

Materials:

  • Benzamidine hydrochloride

  • Sodium hydroxide

  • Dioxane

  • Phosgene solution (e.g., 20% in toluene)

Procedure:

  • Prepare a solution of free benzamidine by dissolving benzamidine hydrochloride (2.0 mmol) in water and adding a solution of sodium hydroxide (2.0 mmol) in water. Extract the free base with a suitable organic solvent and dry the extract.

  • Dissolve the isolated benzamidine (1.0 mmol) in anhydrous dioxane (10 mL).

  • Cool the solution to 0-5 °C and slowly add a solution of phosgene (0.5 mmol) in toluene dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Heat the reaction mixture to reflux for 2 hours. During this time, a precipitate will form.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold dioxane and then with water to remove any unreacted starting materials and byproducts.

  • Dry the solid under vacuum to yield 2-hydroxy-4,6-diphenyl-1,3,5-triazine.

Causality: The reaction of two equivalents of benzamidine with one equivalent of phosgene initially forms an N,N'-bis(phenylimidoyl)urea. Upon heating, this intermediate undergoes an intramolecular cyclization with the elimination of ammonia to form the thermodynamically stable triazine ring.

The Future of Triazine Synthesis

The field of triazine synthesis continues to evolve, with a growing emphasis on the development of more sustainable and efficient methodologies.[36] This includes the use of microwave-assisted synthesis to reduce reaction times and the development of novel catalytic systems, including metal-catalyzed cross-couplings and one-pot reactions.[19][36][37][38][39][40] As our understanding of the biological roles of triazines deepens, the demand for innovative synthetic strategies to access novel and diverse derivatives will undoubtedly continue to grow, further solidifying the importance of this remarkable heterocyclic scaffold in the landscape of drug discovery.[2][4][6]

References

  • Current time information in London, GB. (n.d.).
  • Triazines – A comprehensive review of their synthesis and diverse biological importance. (2017). Global SciTech Ocean Publishing Co.
  • Pinner triazine synthesis - Wikipedia. (n.d.).
  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
  • Melamine - Wikipedia. (n.d.).
  • What is Melamine Made Of? Find Out the Ingredients and Production Process - Elchemy. (2024).
  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (n.d.).
  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review - ResearchGate. (n.d.).
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (n.d.).
  • How is melamine produced? - Easthony. (n.d.).
  • Producing Melamine Powder: A Comprehensive Guide - Weifang Tainuo Chemical Co., Ltd. (n.d.).
  • Melamine synthesis - ChemicalBook. (n.d.).
  • Pinner Triazine Synthesis. (n.d.).
  • Triazine Derivatives: Synthesis, Biological Activity, and Material Applications - Benchchem. (n.d.).
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.).
  • Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed. (2017).
  • The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine - NIH. (n.d.).
  • Kumari, S., & Singh, A. (2022). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(1), 52-65.
  • Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions | Chemical Reviews - ACS Publications. (2021).
  • Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine - PubMed. (2018).
  • Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. (2024).
  • Triazines. XIV. The Extension of the Pinner Synthesis of Monohydroxy-s-triazines to the Aliphatic Series. 2,4-Dimethyl - American Chemical Society. (n.d.).
  • Shafeeque, M., et al. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry, 30(6).
  • One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. (n.d.).
  • Triazines – A comprehensive review of their synthesis and diverse biological importance | Request PDF - ResearchGate. (2025).
  • Metal-catalyzed synthesis of triazine derivatives | Request PDF - ResearchGate. (n.d.).
  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed. (2017).
  • Shafeeque, M., et al. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry, 29.
  • Triazine cycloadditions - high pressure vs. (n.d.).
  • [2 + 2 + 1 + 1] Cycloaddition Reaction of 1,3,5‐Triazinanes with Methylene Compounds: Approach to Hexahydropyrimidines | Semantic Scholar. (n.d.).
  • 1,2,3-Triazine scaffold as a potent biologically active moiety: a mini review - PubMed. (n.d.).
  • ChemInform Abstract: One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. - ResearchGate. (2025).
  • Synthesis of 1,2,3-triazines - Organic Chemistry Portal. (n.d.).
  • One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach | The Journal of Organic Chemistry - ACS Publications. (2014).
  • triazines - manufacturing, technology, patents, companies - Primary Information Services. (n.d.).
  • Synthesis of new pyrazolo[1][24][41]triazines by cyclative cleavage of pyrazolyltriazenes. (n.d.).
  • Triazine - Wikipedia. (n.d.).
  • Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC - NIH. (n.d.).
  • One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach - ACS Figshare. (n.d.).
  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - NIH. (2022).
  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PubMed Central. (2022).
  • Triazine-based metal complexes | Download Scientific Diagram - ResearchGate. (n.d.).
  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations | ACS Organic & Inorganic Au. (n.d.).
  • Schaefer, F. C., Hechenbleikner, I., Peters, G. A., & Wystrach, V. P. (n.d.). Synthesis of the sym-Triazine System. I. Trimerization and Cotrimerization of Amidines. Journal of the American Chemical Society.
  • Synthesis of Nitrile Oxide Curing Agents for Perfluoralkyl s-Triazine Elastomers. - DTIC. (n.d.).
  • Metal-free Covalent Triazine Framework Prepared from 2,4,6-Tricyano-1,3,5-triazine through Open-system and Liquid-phase Synthesi. (n.d.).

Sources

Biological Screening of 3-Amino-4-pyrazolecarboxamide Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2] Among these, the 3-amino-4-pyrazolecarboxamide scaffold has emerged as a particularly promising pharmacophore. The strategic placement of the amino and carboxamide groups on the pyrazole ring provides key hydrogen bonding capabilities, potentially enhancing interactions with biological targets.[3] This guide provides a comprehensive overview of the biological screening of novel 3-amino-4-pyrazolecarboxamide derivatives, offering detailed protocols and insights for researchers in drug discovery and development.

Anticancer Activity Screening

A primary focus in the evaluation of 3-amino-4-pyrazolecarboxamide derivatives is their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4]

Core Principle: Assessing Cytotoxicity

The initial step in anticancer screening is to determine the cytotoxic potential of the synthesized derivatives against various cancer cell lines. This is typically achieved through in vitro assays that measure cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-Amino-4-pyrazolecarboxamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-amino-4-pyrazolecarboxamide derivatives in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]

The Lactate Dehydrogenase (LDH) release assay is another method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Treated cell culture supernatants

  • LDH assay kit (containing assay buffer, substrate mix, and stop solution)

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Sample Collection: After treating cells with the 3-amino-4-pyrazolecarboxamide derivatives for the desired time, centrifuge the plate to pellet the cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Mixture Addition: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation: Anticancer Activity

The cytotoxic effects of novel 3-amino-4-pyrazolecarboxamide derivatives can be summarized in a table format for easy comparison.

Compound IDCell LineIC50 (µM)Reference
Derivative 1 MCF-7 (Breast)6.53[2]
Derivative 2 A549 (Lung)26.40[2]
Derivative 3 HCT116 (Colon)59.84[2]
Derivative 4 HeLa (Cervical)0.43[7]
Derivative 5 HepG2 (Liver)0.67[7]
Mechanism of Action: Apoptosis and Cell Cycle Arrest

Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.[3][4]

Apoptosis is a tightly regulated process involving a cascade of caspase activation. Pyrazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the generation of reactive oxygen species (ROS) and the activation of caspase-3.[4][6]

apoptosis_pathway derivative 3-Amino-4-pyrazolecarboxamide Derivative ros ROS Generation derivative->ros induces mitochondria Mitochondrial Stress ros->mitochondria caspase3 Caspase-3 Activation mitochondria->caspase3 triggers apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction by 3-Amino-4-pyrazolecarboxamide derivatives.

These compounds can also cause cell cycle arrest, often at the G1 or G2/M phase, by inhibiting cyclin-dependent kinases (CDKs).[8][9][10] CDKs are crucial for the progression of the cell cycle, and their inhibition prevents cancer cells from proliferating.[8][9][10]

cell_cycle_arrest derivative 3-Amino-4-pyrazolecarboxamide Derivative cdk CDK4/6 Inhibition derivative->cdk causes rb Rb Protein Hypophosphorylation cdk->rb g1_arrest G1 Phase Arrest rb->g1_arrest leads to

Caption: A generalized workflow for the biological screening of 3-Amino-4-pyrazolecarboxamide derivatives.

Conclusion

The 3-amino-4-pyrazolecarboxamide scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. A systematic and multi-faceted screening approach, encompassing cytotoxicity, antimicrobial, and kinase inhibition assays, is essential for elucidating the biological activities of new derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively evaluate their compounds and advance the discovery of new medicines.

References

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
  • Bretones, G., Álvarez-Mérida, B., & Carnero, A. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(23), 14769. [Link]
  • Ashourpour, M., Mostafavi Hosseini, F., Amini, M., Saeedian Moghadam, E., Kazerouni, F., Arman, S. Y., & Shahsavari, Z. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent patents on anti-cancer drug discovery, 16(3), 368–378. [Link]
  • A high-throughput radiometric kinase assay. (n.d.). Methods in molecular biology (Clifton, N.J.), 795, 107–116. [Link]
  • Allen, J. J., & Lounsbury, K. M. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55762. [Link]
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). Molecules (Basel, Switzerland), 24(24), 4490. [Link]
  • Ashourpour, M., Mostafavi Hosseini, F., Amini, M., Saeedian Moghadam, E., Kazerouni, F., Arman, S. Y., & Shahsavari, Z. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent patents on anti-cancer drug discovery, 16(3), 368–378. [Link]
  • Fluorescence detection techniques for protein kinase assay. (2011). Sensors (Basel, Switzerland), 11(12), 11533–11554. [Link]
  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: A protocol.
  • Study of the effects of a new pyrazolecarboxamide: changes in mitochondria and induction of apoptosis. (2007). Journal of cellular physiology, 211(1), 245–254. [Link]
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2014). Expert opinion on drug discovery, 9(9), 1061–1074. [Link]
  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]
  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). Biochemistry, 56(34), 4525–4533. [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International journal of molecular sciences, 24(16), 12724. [Link]
  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). European journal of medicinal chemistry, 280, 116917. [Link]
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (2022).
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(4), 4705–4730. [Link]
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2019). Molecules (Basel, Switzerland), 24(11), 2154. [Link]
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future medicinal chemistry, 14(3), 203–225. [Link]
  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science, 13(4), 147–157. [Link]
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021).
  • MIC values of pyrazoles 3a-c and 4a-c against bacteria of the... (2020).
  • CDK4/6 inhibition initiates cell cycle arrest by nuclear translocation of RB and induces a multistep molecular response. (2024). Oncogene, 43(44), 3463–3476. [Link]
  • CDK4/6 Inhibition Induces Epithelial Cell Cycle Arrest and Ameliorates Acute Kidney Injury. (2014). American journal of physiology. Renal physiology, 306(4), F379–F388. [Link]
  • Strategy for lead identification for understudied kinases. (2022). ChemRxiv. [Link]
  • CDK4/6 inhibition in cancer: beyond cell cycle arrest. (2017).
  • Multiple effects of CDK4/6 inhibition in cancer: From cell cycle arrest to immunomodulation. (2020). Biochemical pharmacology, 171, 113676. [Link]
  • 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. (2011). Bioorganic & medicinal chemistry letters, 21(11), 3452–3456. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Amino-4-pyrazolecarboxamide Hemisulfate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-pyrazolecarboxamide Hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize your synthesis yield and purity. As your dedicated application scientist, I've structured this guide to address the practical challenges you may encounter in the laboratory, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.

Low or No Product Yield

Question: I'm experiencing a very low yield, or in some cases, no formation of the desired this compound. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a common but solvable issue that often points to problems with reagents, reaction conditions, or the work-up procedure. Let's break down the potential culprits and solutions:

  • Reagent Quality and Stoichiometry:

    • Hydrazine Hydrate Degradation: Hydrazine hydrate is a powerful reducing agent and can be susceptible to air oxidation, especially if it's an older stock.[1] Ensure you are using a fresh, high-quality grade of hydrazine hydrate. The presence of impurities can significantly hinder the cyclization step.

    • Purity of Starting Materials: The purity of your starting materials, such as cyanoacetamide or malononitrile, is paramount. Impurities can lead to unwanted side reactions, consuming your reagents and complicating purification.[2]

    • Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of hydrazine hydrate is sometimes used to ensure complete conversion of the intermediate.

  • Reaction Conditions:

    • Incomplete Reaction: The cyclization reaction to form the pyrazole ring requires sufficient time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[3][4] If the reaction has stalled, consider extending the reflux time or slightly increasing the temperature, while being mindful of potential side reactions.

    • Suboptimal pH: The pH of the reaction mixture can be critical, especially during the final precipitation of the hemisulfate salt. The product is precipitated by acidifying the solution with sulfuric acid to a pH of 1-2.[5] An incorrect pH can lead to incomplete precipitation and loss of product in the filtrate.

  • Work-up and Isolation:

    • Loss During Washing: The product is typically washed with cold water and an organic solvent like acetone to remove impurities.[6] Using an excessive volume of wash solvent or washing with a solvent in which the product has some solubility can lead to significant product loss.

ParameterRecommendationRationale
Hydrazine Hydrate Use fresh, high-purity reagent.Old stock can be oxidized, reducing its reactivity.[1]
Reaction Monitoring Monitor by TLC until starting material is consumed.Ensures the reaction goes to completion.[4]
Precipitation pH Adjust to pH 1-2 with sulfuric acid.Optimizes the precipitation of the hemisulfate salt.[5]
Product Washing Use minimal volumes of cold water and acetone.Minimizes product loss due to solubility in wash solvents.[6]
Product Purity Issues

Question: My final product is off-color and appears impure. What are the potential side products and how can I improve the purity?

Answer: Impurities in the final product can arise from incomplete reactions, side reactions, or issues during purification. Here's a breakdown of what to look for and how to address it:

  • Common Impurities and Side Reactions:

    • Unreacted Intermediates: The most common impurities are often unreacted starting materials or intermediates, such as 2-cyano-3-(dimethylamino)acrylamide. Their presence indicates an incomplete reaction.

    • Hydrolysis of the Carboxamide: The carboxamide group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, leading to the corresponding carboxylic acid impurity.

    • Side reactions of Hydrazine: Hydrazine is a reactive molecule and can participate in side reactions if not controlled properly.

  • Purification Strategies:

    • Effective Washing: A thorough washing of the filtered product with cold water is crucial to remove any inorganic salts. A subsequent wash with a solvent like acetone helps remove organic impurities.[6]

    • Recrystallization: If the product is still impure, recrystallization can be an effective purification method. Finding a suitable solvent system is key. Ethanol or a mixture of ethanol and water are often good starting points for polar compounds like aminopyrazoles.[2]

Troubleshooting Workflow for Purity Issues

start Impure Product Obtained check_tlc Analyze by TLC/LC-MS start->check_tlc unreacted_sm Unreacted Starting Material Present? check_tlc->unreacted_sm side_products Unknown Spots/Peaks Present? unreacted_sm->side_products No optimize_reaction Optimize Reaction: - Increase reaction time/temp - Check reagent quality unreacted_sm->optimize_reaction Yes improve_washing Improve Washing Protocol: - Use colder solvents - Optimize solvent choice side_products->improve_washing Yes pure_product Pure Product side_products->pure_product No optimize_reaction->start recrystallize Perform Recrystallization improve_washing->recrystallize recrystallize->pure_product

Caption: A workflow for troubleshooting product purity issues.

Crystallization/Precipitation Problems

Question: My product is "oiling out" instead of crystallizing, or it's not precipitating at all. What should I do?

Answer: "Oiling out" or failure to precipitate is a common crystallization problem, especially with polar compounds. Here are some troubleshooting steps:

  • If the Product "Oils Out":

    • Cause: The product is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. The presence of impurities can also lower the melting point of the product, contributing to this issue.

    • Solution:

      • Re-heat the solution to dissolve the oil.

      • Add a small amount of additional solvent to slightly decrease the saturation.

      • Allow the solution to cool much more slowly. Insulating the flask can help.

      • If the problem persists, consider a different solvent system for crystallization.[7]

  • If the Product Fails to Precipitate:

    • Cause: The solution is likely not saturated enough, meaning there is too much solvent.

    • Solution:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound, if available, is also very effective.[8]

      • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool again.

      • Cooling: If crystals still do not form, try cooling the solution in an ice bath to further decrease the solubility of your product.[8]

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this synthesis?

A1: Sulfuric acid serves two primary purposes. First, it acts as a catalyst in some variations of the pyrazole synthesis. More importantly, it is used to protonate the basic 3-amino-4-pyrazolecarboxamide, forming the hemisulfate salt. This salt is often more crystalline and easier to isolate and handle than the free base. The acidification of the reaction mixture to a pH of 1-2 is a critical step for precipitating the final product.[5]

Q2: What is the reaction mechanism for the formation of the pyrazole ring?

A2: The synthesis of 3-Amino-4-pyrazolecarboxamide from an enaminonitrile intermediate like 2-cyano-3-(dimethylamino)acrylamide and hydrazine hydrate follows a well-established pathway. The reaction proceeds via a nucleophilic attack of the hydrazine on the enamine, followed by an intramolecular cyclization and elimination of dimethylamine to form the aromatic pyrazole ring.

Reaction Mechanism Overview

start Enaminonitrile + Hydrazine Hydrate intermediate Nucleophilic Addition Intermediate start->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization elimination Elimination of Dimethylamine cyclization->elimination product 3-Amino-4-pyrazolecarboxamide elimination->product

Caption: A simplified overview of the pyrazole ring formation mechanism.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective and widely used method for monitoring the progress of this reaction.[3][4] You can spot the reaction mixture alongside your starting materials on a silica gel TLC plate. A suitable mobile phase (eluent) would be a mixture of a polar and a less polar solvent, for example, ethyl acetate and hexane. As the reaction progresses, you should see the spot corresponding to your starting material diminish and a new, more polar spot for the product appear. The reaction is considered complete when the starting material spot is no longer visible.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Safety is paramount in any chemical synthesis. Here are the key safety considerations for the synthesis of this compound:

  • Hydrazine Hydrate: This is a particularly hazardous substance. It is corrosive, toxic if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen.[3][4][7][9][10] Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Cyanoacetamide and Malononitrile: These reagents are harmful if swallowed and can cause skin and eye irritation.[11][12][13][14][15] Avoid creating dust when handling these solids.

  • General Precautions: Always wear your PPE. Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations.

ReagentKey HazardsRecommended Handling
Hydrazine Hydrate Corrosive, Toxic, CarcinogenFume hood, chemical-resistant gloves, goggles, lab coat.[3][4][7][9][10]
Cyanoacetamide Harmful if swallowed, irritantAvoid dust, wear gloves and goggles.[11][13][14]
Malononitrile Toxic, irritantHandle with care, avoid inhalation and skin contact.[12][15]

Q5: What analytical methods can be used to confirm the purity and identity of the final product?

A5: A combination of analytical techniques should be used to confirm the identity and purity of your this compound:

  • Purity:

    • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing the purity of your compound and quantifying any impurities.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for highly accurate purity determination.[16]

  • Identity:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of your molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in your molecule.

Experimental Protocol: Synthesis from 2-Cyano-3-(dimethylamino)acrylamide

This protocol is based on a reported high-yield synthesis method.[5]

Materials:

  • 2-Cyano-3-(dimethylamino)acrylamide

  • Hydrazine hydrate

  • Absolute ethanol

  • 50% Sulfuric acid

  • Water

  • Acetone

Procedure:

  • To a round-bottom flask, add 2-cyano-3-(dimethylamino)acrylamide (1 equivalent) and absolute ethanol.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) for 5 hours.

  • Monitor the reaction to completion by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add 50% sulfuric acid dropwise while stirring until the pH of the solution is between 1 and 2.

  • Continue stirring for 20-30 minutes to ensure complete precipitation.

  • Collect the white solid product by suction filtration.

  • Wash the filter cake successively with a small amount of cold water and then with cold acetone.

  • Dry the product in a vacuum oven to obtain this compound.

References

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Synthesis of pyrazoles. (2019). YouTube.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(21), 6441.
  • Malononitrile. (1945). Organic Syntheses, 25, 63.
  • CYANOACETAMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 668–698.
  • What should I do if crystallisation does not occur? (2017). Quora.
  • Studies on Enaminonitriles: a New Synthesis of 1,3-Substituted Pyrazole-4-carbonitrile. (2005). Journal of Heterocyclic Chemistry, 42(6), 1185-1190.
  • Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. (n.d.). Patsnap.
  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
  • One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2-cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate. (2020). Arkivoc, 2020(6), 238-246.
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Molecules, 19(4), 4216–4233.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9220–9221.
  • One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. (n.d.). Google Patents.
  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles. (n.d.). Google Patents.
  • The chemical and biochemical degradation of hydrazine. (1997). Defense Technical Information Center.
  • Method for preparing 3-amino-4-formamido pyrazole hemisulphate. (n.d.). Google Patents.
  • Pyrazole Synthesis. (n.d.). Organic Chemistry Portal.
  • Recent advances in aminopyrazoles synthesis and functionalization. (n.d.). ResearchGate.
  • Synthesis of pyrazole derivatives. (n.d.). ResearchGate.
  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. (n.d.). ResearchGate.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5609.
  • Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2.

Sources

Reducing impurities in the synthesis of Allopurinol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Impurities for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of Allopurinol. Each question is framed to tackle a common problem, followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.

FAQ 1: Unidentified Peaks in HPLC Analysis of Crude Allopurinol

Question: My crude Allopurinol shows several unexpected peaks in the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis. How can I identify and minimize these impurities?

Answer:

Unidentified peaks in your HPLC chromatogram are a common challenge in Allopurinol synthesis and typically correspond to process-related impurities or degradation products.[1][2] The key to minimizing them lies in understanding their origin. The most frequently encountered impurities in the common Allopurinol synthesis routes are designated as Impurities A, B, C, D, E, and F.[3][4]

Initial Identification:

A well-developed RP-HPLC method is crucial for separating Allopurinol from its potential impurities.[5][6][7] A typical method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[1][7] By comparing the retention times of the unknown peaks with those of commercially available reference standards for Allopurinol impurities, you can tentatively identify them.[3]

Common Impurities and Their Formation:

The primary synthesis route for Allopurinol involves the cyclization of 3-amino-4-carboxamidopyrazole with a formylating agent, typically formamide.[8][] Most process-related impurities arise from side reactions of the starting materials or intermediates.

  • Impurity A (3-Amino-4-carboxamidopyrazole): This is the unreacted starting material for the final cyclization step.[10] Its presence indicates an incomplete reaction.

  • Impurity D (Ethyl 5-amino-1H-pyrazole-4-carboxylate): This impurity is a common intermediate when the synthesis starts from ethyl cyanoacetate.[11] Incomplete hydrolysis of the ester group to the amide leads to its presence in the final product.

  • Impurity B (5-(formylamino)-1H-pyrazole-4-carboxamide): This impurity is a result of the formylation of the amino group of the pyrazole intermediate without subsequent cyclization.[12][13]

  • Impurity E (Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate): Similar to Impurity B, this results from the formylation of the amino group of Impurity D.[14][15]

  • Impurity C (5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide): The formation of this impurity is more complex and can arise from side reactions involving hydrazine and formamide under heating.[16][17][18][19]

  • Hydrazine: As a key reagent in the synthesis of the pyrazole ring, residual hydrazine can be present in the final product and is a genotoxic impurity that requires strict control.[20][21][22]

Troubleshooting and Prevention:

ImpurityPotential CauseRecommended Action
Impurity A Incomplete cyclization reaction.- Increase Reaction Time/Temperature: Ensure the reaction goes to completion by optimizing the reaction time and temperature as per the protocol. - Stoichiometry: Use a slight excess of the formylating agent (e.g., formamide) to drive the reaction forward.
Impurity D Incomplete hydrolysis of the ethyl ester.- Optimize Hydrolysis Step: Ensure complete conversion of the ester to the amide by carefully controlling the hydrolysis conditions (e.g., concentration of acid/base, temperature, and reaction time).
Impurity B & E Sub-optimal formylation/cyclization conditions.- Control Temperature: High temperatures can favor simple formylation over cyclization. Maintain the recommended temperature for the cyclization step. - pH Control: The pH of the reaction mixture can influence the reactivity of the amino group. Ensure the pH is within the optimal range for cyclization.
Impurity C Side reactions of hydrazine and formamide.- Minimize Excess Hydrazine: Use the stoichiometric amount or a minimal excess of hydrazine in the initial pyrazole synthesis to reduce its availability for side reactions. - Temperature Control: Avoid excessive temperatures during the final cyclization step, which can promote the formation of triazole derivatives.
Hydrazine Inefficient removal during workup.- Thorough Washing: Ensure the crude product is thoroughly washed with appropriate solvents to remove residual hydrazine. - Recrystallization: Multiple recrystallizations are effective in purging residual hydrazine.
FAQ 2: Low Yield and Purity After Recrystallization

Question: I am experiencing significant product loss and my Allopurinol is still not meeting the desired purity specifications after recrystallization. What can I do to improve this?

Answer:

Recrystallization is a powerful technique for purifying crude Allopurinol, but its effectiveness depends on the proper choice of solvent and meticulous technique.[23][24] Allopurinol's low solubility in many common organic solvents can make this a challenging step.[25][26]

Optimizing the Recrystallization Process:

  • Solvent Selection: The ideal solvent should dissolve Allopurinol sparingly at room temperature but have high solubility at elevated temperatures. Water can be used, but due to Allopurinol's low solubility, large volumes may be required. High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often more effective for recrystallization, followed by washing with a less polar solvent to remove the high-boiling solvent.[25][26]

  • Procedure for Recrystallization from DMF:

    • Dissolve the crude Allopurinol in a minimal amount of hot DMF (e.g., 150 °C).[25]

    • If colored impurities are present, add a small amount of activated charcoal and hot filter the solution.

    • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals. Rapid cooling can trap impurities.

    • Further cool the mixture in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold water or acetone to remove residual DMF and any dissolved impurities.[23][25]

    • Dry the purified crystals under vacuum.

Troubleshooting Low Yield and Purity:

IssuePotential CauseRecommended Action
Low Yield - Using too much solvent. - Cooling too rapidly. - Premature crystallization during hot filtration. - Incomplete transfer of crystals.- Use Minimal Hot Solvent: Add just enough hot solvent to dissolve the solid completely. - Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Preheat Funnel: When performing hot filtration, preheat the funnel to prevent the product from crystallizing prematurely. - Thorough Transfer: Use a spatula and small amounts of cold solvent to rinse the crystallization flask and transfer all the product to the filter.
Low Purity - Inefficient removal of impurities. - Co-precipitation of impurities. - Inadequate washing of crystals.- Multiple Recrystallizations: For highly impure samples, a second recrystallization may be necessary. - Slow Crystal Growth: Slow cooling promotes the formation of a pure crystal lattice that excludes impurities. - Effective Washing: Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining mother liquor containing dissolved impurities.[23]

Visualizing the Chemistry

To better understand the synthetic pathway and the origin of impurities, the following diagrams illustrate the key chemical transformations.

Allopurinol Synthesis Pathway

Allopurinol_Synthesis cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Pyrimidine Ring Formation Ethyl_Cyanoacetate Ethyl Cyanoacetate Impurity_D Impurity D (Ethyl 5-amino-1H-pyrazole-4-carboxylate) Ethyl_Cyanoacetate->Impurity_D Reaction with Hydrazine Hydrazine Hydrazine Hydrazine->Impurity_D Impurity_A_precursor Impurity D Impurity_A Impurity A (3-Amino-4-carboxamidopyrazole) Impurity_A_precursor->Impurity_A Hydrolysis Impurity_A_final Impurity A Allopurinol Allopurinol Impurity_A_final->Allopurinol Cyclization Formamide Formamide Formamide->Allopurinol Impurity_Formation cluster_impurities Potential Side Reactions Start Synthesis Intermediates & Reagents Impurity_A Impurity A (Incomplete Cyclization) Start->Impurity_A Unreacted Intermediate Impurity_B Impurity B (Side Formylation) Start->Impurity_B Formylation without Cyclization Impurity_D Impurity D (Incomplete Hydrolysis) Start->Impurity_D Unreacted Intermediate Impurity_C Impurity C (Hydrazine-Formamide Adduct) Start->Impurity_C Complex Side Reaction Allopurinol Desired Product: Allopurinol Impurity_E Impurity E (Formylation of Impurity D) Impurity_D->Impurity_E Formylation

Sources

Challenges in the scale-up of 3-Amino-4-pyrazolecarboxamide hemisulfate production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-4-pyrazolecarboxamide Hemisulfate Production

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this critical pharmaceutical intermediate. As an important precursor for drugs like Allopurinol, robust and scalable synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and scale-up experience.

Synthesis and Process Overview

The production of this compound typically involves the cyclization of a functionalized acrylonitrile derivative with hydrazine, followed by hydrolysis and salt formation. One common and economically viable route starts from cyanoacetamide or malononitrile, proceeds through an activated intermediate, and then undergoes cyclization.[3][4]

The general workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Isolation & Purification A Cyanoacetamide / Malononitrile C Activated Intermediate (e.g., 3-morpholino-2-cyanoacrylamide) A->C Condensation B Triethyl Orthoformate + Morpholine B->C E 3-Amino-4-pyrazolecarboxamide (Free Base) C->E Cyclization D Hydrazine Hydrate D->E G Crude Product (Hemisulfate Salt) E->G Salt Formation (pH Adjustment) F Sulfuric Acid F->G H Recrystallization G->H I Pure 3-Amino-4-pyrazolecarboxamide Hemisulfate H->I

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: From Lab to Plant

This section addresses specific issues in a question-and-answer format, providing insights into root causes and actionable solutions.

Category 1: Reaction & Synthesis Issues

Question: My cyclization reaction yield is consistently low (<75%) at pilot scale, although it was high ( >90%) in the lab. What are the likely causes?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[5][6] In larger reactors, the surface-area-to-volume ratio decreases, making it harder to maintain uniform temperature and mixing.

  • Causality: The cyclization reaction with hydrazine is exothermic.[7] On a large scale, inefficient heat removal can create localized "hot spots." These hot spots can accelerate side reactions or cause decomposition of reactants and products, leading to increased impurity formation and lower yield. Similarly, poor mixing can result in localized concentration gradients, where some parts of the mixture have an excess of hydrazine while others are starved, leading to incomplete conversion.[6][8]

  • Troubleshooting Steps:

    • Control the Addition Rate: Instead of adding all the hydrazine hydrate at once, implement a controlled, slow addition via a dosing pump. This allows the reactor's cooling system to keep up with the heat of reaction.

    • Verify Mixing Efficiency: Ensure your reactor's agitator speed and design are sufficient for the vessel's geometry and the reaction mass viscosity. If you suspect poor mixing, consider using a different impeller type or increasing the agitation speed (within safe operational limits).

    • Monitor with Process Analytical Technology (PAT): Use an in-situ temperature probe to map the temperature profile of the reactor. Multiple probes can help identify hot spots. Real-time monitoring via HPLC can also confirm when the reaction has reached completion, preventing unnecessary heating or extended reaction times that could promote degradation.

    • Re-evaluate Solvent Volume: Increasing the solvent volume can sometimes help dissipate heat more effectively, though this has implications for process throughput and downstream processing.

Question: I am observing a significant, unidentified impurity in my final product. How can I identify and control it?

Answer: Impurity formation is a critical concern, as it directly impacts the quality of the final Active Pharmaceutical Ingredient (API).[9] The impurity's identity is often linked to the specific synthetic route.

  • Plausible Impurities & Causes:

    • Unreacted Starting Material: The most straightforward cause is an incomplete reaction.

    • Incomplete Hydrolysis: If your synthesis involves a nitrile intermediate (e.g., 3-Amino-4-cyanopyrazole), the final product may be contaminated with this precursor if the hydrolysis step is incomplete.[7]

    • Side-Products from Hydrazine: Hydrazine can react with other electrophiles or itself under certain conditions.

    • Degradation Products: As mentioned, excessive heat or pH excursions can degrade the product.

  • Identification & Control Strategy:

    • Characterization: Isolate the impurity using preparative chromatography. Characterize its structure using techniques like LC-MS, NMR, and FTIR. Knowing the structure provides clues to its formation pathway.

    • Route Cause Analysis: Once identified, review your reaction mechanism. For example, if it's the nitrile intermediate, your hydrolysis conditions (acid concentration, temperature, time) are insufficient.

    • Process Optimization (DoE): Use a Design of Experiments (DoE) approach to optimize the parameters that affect impurity formation.[6] For instance, you could study the impact of temperature, pH, and reaction time on the level of the target impurity.

    • Purge via Crystallization: A well-designed crystallization process is the most effective way to remove impurities. See the detailed protocol in Section 4 for developing a robust recrystallization procedure.

Category 2: Crystallization & Isolation Challenges

Question: During the sulfuric acid addition for salt formation, my product "oils out" before crystallizing, resulting in a gummy solid that is difficult to filter. Why does this happen and how can I fix it?

Answer: "Oiling out" or liquid-liquid phase separation during crystallization is a common problem when the level of supersaturation is too high or when the product's solubility in the mother liquor is too high at the crystallization temperature. The resulting amorphous or oily product often traps impurities and has poor handling characteristics.

  • Causality: The rapid addition of sulfuric acid drastically changes the polarity of the solution and the solubility of the newly formed hemisulfate salt. If the concentration of the product exceeds its solubility limit too quickly, it crashes out as a liquid phase instead of forming an ordered crystal lattice.

  • Solution Protocol:

    • Control the Rate of Supersaturation:

      • Slow Acid Addition: Add the sulfuric acid solution dropwise over an extended period (e.g., 30-60 minutes).

      • Temperature Control: Maintain a slightly elevated temperature during acid addition (e.g., 40-50 °C) where the salt has higher solubility, and then cool the mixture slowly to induce crystallization.

    • Seeding: Introduce a small quantity of pre-existing, high-purity crystals of the hemisulfate salt once the solution is saturated. Seeding provides a template for crystal growth and helps control particle size and morphology.

    • Use an Anti-Solvent: Consider a mixed-solvent system. After salt formation in a solvent where the product is soluble (e.g., water or ethanol), slowly add an "anti-solvent" in which the product is insoluble (e.g., acetone or isopropanol) to induce crystallization.[1] This must be done carefully to avoid localized high supersaturation.

Troubleshooting Decision Tree for Crystallization Issues

Crystallization_Troubleshooting start Crystallization Issue (Oiling Out / Poor Yield) check_supersaturation Is supersaturation generated too quickly? (e.g., rapid pH change / crash cooling) start->check_supersaturation slow_addition Solution: Implement slow, controlled addition of precipitant/anti-solvent or slow cooling profile. check_supersaturation->slow_addition Yes check_solvent Is the solvent system optimal? check_supersaturation->check_solvent No solvent_screening Action: Screen alternative solvent/ anti-solvent systems. Evaluate solubility and metastable zone width. check_solvent->solvent_screening No check_impurities Are impurities inhibiting crystallization? check_solvent->check_impurities Yes purify_upstream Solution: Improve upstream purification. Consider a carbon treatment or a work-up wash step. check_impurities->purify_upstream Yes use_seeding Have you tried seeding the batch? check_impurities->use_seeding No use_seeding->start Yes, still fails implement_seeding Action: Develop a seeding protocol. Determine optimal seed loading and timing of addition. use_seeding->implement_seeding No

Sources

Technical Support Center: Purification of 3-Amino-4-pyrazolecarboxamide Hemisulfate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Amino-4-pyrazolecarboxamide hemisulfate. This resource is designed for researchers, scientists, and drug development professionals who require high-purity material for downstream applications. As a critical intermediate in the synthesis of compounds like Allopurinol, the purity of this pyrazole derivative is paramount.[1][2] This guide provides in-depth, field-proven insights into purification by recrystallization, structured in a practical question-and-answer format to address common challenges and ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for a successful recrystallization.

Q1: What are the critical physical properties of this compound relevant to its recrystallization?

Understanding the compound's physical properties is the cornerstone of designing an effective purification strategy. The hemisulfate salt form significantly influences its solubility profile.[2] It is a hygroscopic, white to light brown powder that decomposes upon melting.[3]

Expert Insight: The key is to exploit the difference in solubility between the desired compound and impurities at different temperatures. The compound's slight solubility in hot water makes this solvent a primary candidate for recrystallization.[3]

Table 1: Physical & Chemical Properties of this compound

Property Value Source(s)
Appearance White to light brown powder [3]
Molecular Formula C₈H₁₄N₈O₆S (as hemisulfate salt) [4]
Molecular Weight 350.31 g/mol [4][5]
Melting Point ~224 °C (with decomposition) [1][3][4]
Solubility Water: Slightly soluble, enhanced by heating/sonicationDMSO: Slightly solubleMethanol: Very slightly soluble [3][4]
Stability Hygroscopic [3]

| Storage | 2-8°C, in a dry, tightly sealed container |[3][4] |

Q2: What is the most effective solvent system for recrystallizing this compound?

The ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures or be insoluble even in hot solvent.

  • Primary Recommendation: Water. Given that the compound is a sulfate salt, its solubility in water is expectedly higher than in organic solvents, especially with heating.[2] Many organic impurities from synthesis are likely to be less soluble in water, making it an excellent first choice.

  • Alternative System: Mixed Solvents. For pyrazole derivatives, mixed solvent systems are a powerful tool.[6] A common approach is to dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., hot DMSO) and then carefully add a hot "anti-solvent" where it is poorly soluble (e.g., water or an alcohol) until the solution becomes turbid. Slow cooling of this turbid solution often yields high-purity crystals.[6][7]

Causality: The hemisulfate salt structure increases the compound's polarity. Water, a highly polar protic solvent, effectively solvates the salt at elevated temperatures, breaking the crystal lattice energy. Upon cooling, the solvating capacity of water decreases, allowing the highly ordered, pure crystal lattice to reform, excluding the less-ordered impurity molecules from the structure.

Q3: What are the common impurities I should expect to remove?

Impurities typically stem from the synthetic route used to produce 3-Amino-4-pyrazolecarboxamide. Common syntheses involve reactants like cyanoacetamide, triethyl orthoformate, hydrazine hydrate, and morpholine.[8][9][10]

Potential impurities include:

  • Unreacted Starting Materials: Residual cyanoacetamide or hydrazine hydrate.

  • Incomplete Cyclization Products: Hydrazone intermediates may persist if the pyrazole ring formation is incomplete.[11]

  • Side-Reaction Products: Self-condensation of reactants can lead to polymeric byproducts.[12]

  • Color Impurities: Often high-molecular-weight, conjugated byproducts that can be removed with activated charcoal.

Section 2: Detailed Recrystallization Protocol

This protocol provides a self-validating workflow for purifying crude this compound using water as the solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation A 1. Solvent Selection & Solubility Test B 2. Dissolve Crude Product in Minimum Hot Water A->B C 3. Decolorize with Activated Charcoal (Optional) B->C D 4. Hot Gravity Filtration C->D E 5. Slow Cooling & Crystallization D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Purified Product G->H

Caption: Standard workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Solvent Selection & Solubility Test:

    • Place a small amount of the crude material (approx. 50 mg) in a test tube.

    • Add deionized water dropwise at room temperature. Observe solubility.

    • Gently heat the mixture in a water bath. Continue adding water dropwise until the solid dissolves completely. Note the approximate volume. This provides an estimate for scaling up.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask (a flask is preferred over a beaker to minimize solvent evaporation).

    • Add a magnetic stir bar or boiling chips.

    • Add a calculated amount of deionized water (based on your solubility test, e.g., start with 80% of the estimated volume).

    • Heat the mixture on a hot plate with stirring. Slowly add more hot water until all the solid just dissolves. Expert Tip: Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[13]

  • Decolorization (Optional):

    • If the hot solution is colored (e.g., yellow or brown), remove it from the heat.

    • Allow the solution to cool slightly to prevent violent boiling when adding charcoal.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute's weight).

    • Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration:

    • This step is critical to remove insoluble impurities (and charcoal, if used).

    • Set up a gravity filtration apparatus (funnel with fluted filter paper) into a clean, pre-warmed Erlenmeyer flask.

    • Trustworthiness Check: Pre-warming the receiving flask and funnel prevents premature crystallization of the product, which would result in yield loss.[11]

    • Pour the hot solution quickly through the filter paper.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent contamination and slow evaporation.

    • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the lattice to form correctly, excluding impurities.[13]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Ensure the filter paper is wetted with the cold solvent (water) and a good seal is formed before pouring the crystal slurry.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold deionized water .

    • Expert Tip: Using ice-cold solvent for washing is crucial to rinse away any soluble impurities adhering to the crystal surface without re-dissolving a significant amount of the product.[11]

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period.

    • For final drying, transfer the product to a watch glass and place it in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[10][12]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Troubleshooting Logic Diagram

G cluster_oiling cluster_nocrystals cluster_lowyield Start Experiment Issue? Oiling Compound 'Oils Out'? Start->Oiling NoCrystals No Crystals Form? Start->NoCrystals LowYield Low Yield? Start->LowYield OilingWhy Reason: Solution is supersaturated above compound's melting point. Too rapid cooling or too little solvent. Oiling->OilingWhy OilingSol Solution: 1. Re-heat the mixture. 2. Add more hot solvent. 3. Ensure slower cooling rate. Oiling->OilingSol NoCrystalsWhy Reason: Solution is not supersaturated or nucleation is inhibited. NoCrystals->NoCrystalsWhy NoCrystalsSol Solutions (in order): 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Boil off some solvent & re-cool. 4. Place in freezer. NoCrystals->NoCrystalsSol LowYieldWhy Reason: Too much solvent used, premature crystallization, or incomplete cooling. LowYield->LowYieldWhy LowYieldSol Solution: 1. Use minimum hot solvent. 2. Pre-heat filtration apparatus. 3. Ensure thorough cooling in ice bath. 4. Concentrate mother liquor to recover more. LowYield->LowYieldSol

Caption: Decision-making flowchart for common recrystallization problems.

Q&A Troubleshooting

Q: My compound has formed an oil instead of crystals. What went wrong and how do I fix it? A: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[13]

  • Causality: The high concentration of solute depresses the melting point of the mixture. If the solution becomes supersaturated at this depressed melting point temperature, the compound will separate as a liquid (oil) rather than a solid crystal lattice.

  • Solution: Re-heat the flask to re-dissolve the oil. Add a small amount (10-20%) more of the hot solvent to decrease the saturation point. Allow the solution to cool much more slowly. If using a mixed solvent system, add more of the "good" solvent in which the compound is more soluble.[13]

Q: The solution has cooled completely, but no crystals have formed. What should I do? A: Crystal formation requires both supersaturation and nucleation (the initial formation of a crystal seed). Your solution may be supersaturated but lacks a nucleation site.

  • Solutions (in order of preference):

    • Scratch: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites.[13]

    • Seed: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.

    • Reduce Volume: If the solution is not sufficiently supersaturated, reheat it and boil off some of the solvent to increase the concentration. Then, attempt to cool it again.[13]

    • Deep Cool: As a last resort, place the flask in a freezer for a short period, but be aware this can sometimes lead to rapid precipitation of smaller, less pure crystals.

Q: My final yield is much lower than expected. Where did my product go? A: A low yield is a common issue with several potential causes.[13]

  • Potential Causes & Remedies:

    • Excess Solvent: Using too much solvent during the dissolution step is the most common cause. The product remains dissolved in the mother liquor. Remedy: Evaporate some solvent from the mother liquor to see if more product crystallizes out. For future experiments, use the minimum amount of hot solvent required for dissolution.

    • Premature Crystallization: The product may have crystallized in the funnel during hot filtration. Remedy: Ensure your filtration apparatus is adequately pre-heated.

    • Washing with Warm Solvent: Washing the final crystals with room temperature or warm solvent can dissolve a significant portion of the product. Remedy: Always use a minimal amount of ice-cold solvent for washing.

    • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath will leave product in the solution. Remedy: Ensure the solution is cooled in an ice bath for at least 30 minutes before filtration.

Q: How do I confirm the purity of my recrystallized product? A: Purity should be assessed using standard analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp, defined melting point. Compare the experimental melting point to the literature value (~224°C with decomposition).[3] Impurities typically cause the melting point to be depressed and broaden.

  • Thin Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.

  • Spectroscopy (NMR, IR): For definitive structural confirmation and purity assessment, obtain ¹H NMR and IR spectra and compare them against a reference standard or literature data.[14]

Section 4: Safety & Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

  • Handling: Handle this compound in a well-ventilated area or a fume hood to avoid inhaling the powder.[16][17] Avoid contact with skin and eyes.[3]

  • Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.[15]

References

  • ChemBK. (2024).
  • Reddit r/OrganicChemistry. (2022).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Google Patents. (n.d.).
  • PubChem. (n.d.).
  • Capot Chemical. (2010).
  • Patsnap. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and xanthine oxidase inhibitors like Allopurinol.[1][2] As a purine isostere, its derivatives are of significant interest to researchers in drug development.[3]

However, the construction of this bicyclic heterocycle is not without its challenges. Chemists frequently encounter issues with regioselectivity, low yields, and the formation of complex side products. This guide is designed to serve as a practical resource for researchers, providing in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of pyrazolo[3,4-d]pyrimidine synthesis.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both an explanation of the underlying chemistry and actionable solutions.

Problem 1: Formation of N-Alkylation Regioisomers

Question: I am trying to N-alkylate my pyrazolo[3,4-d]pyrimidine, but I'm getting a mixture of two isomers that are difficult to separate. How can I control the regioselectivity of the alkylation?

Answer: This is one of the most common challenges. The pyrazolo[3,4-d]pyrimidine core has multiple nucleophilic nitrogen atoms (typically N1 and N2 of the pyrazole ring, and N5 or N7 of the pyrimidine ring). The site of alkylation is highly dependent on a delicate balance of electronic, steric, and reaction conditions.

Causality & Mechanism: The pyrazole moiety exists in tautomeric forms, and its anion is ambidentate. Alkylation can occur at either the N1 or N2 position.

  • N1-Alkylation (Thermodynamic Product): The N1 position is often the thermodynamically favored site. The resulting anion is stabilized by delocalization over the pyrimidine ring.

  • N2-Alkylation (Kinetic Product): The N2 position is typically more sterically accessible and can be the kinetically favored site, especially with bulky electrophiles or under conditions that do not allow for equilibration.

The choice of solvent and base is critical in directing the selectivity. Polar aprotic solvents like DMF or DMSO can stabilize the transition states leading to both isomers, while the nature of the counter-ion of the base (e.g., Na⁺, K⁺) can influence the site of attack through chelation. For instance, alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane showed that using NaHMDS as a base in THF favored the N2 product, whereas conducting the reaction in DMSO reversed the selectivity to favor the N1 product.[4]

Troubleshooting Workflow: Controlling N-Alkylation

cluster_n1 N1-Selective Conditions cluster_n2 N2-Selective Conditions start Mixture of N-Alkylation Isomers Observed q1 Is the N1 or N2 isomer preferred? start->q1 n1_path Target: N1 Isomer (Thermodynamic) q1->n1_path N1 n2_path Target: N2 Isomer (Kinetic) q1->n2_path N2 n1_cond1 Use a strong, non-chelating base (e.g., NaH, K2CO3) n1_path->n1_cond1 n2_cond1 Use a bulky or chelating base (e.g., NaHMDS) n2_path->n2_cond1 n1_cond2 Use a polar, aprotic solvent (e.g., DMF, DMSO) n1_cond1->n1_cond2 n1_cond3 Allow for longer reaction times or higher temperatures to reach thermodynamic equilibrium. n1_cond2->n1_cond3 end Achieve Regiocontrolled Alkylation n1_cond3->end n2_cond2 Use a less polar solvent (e.g., THF, Dioxane) n2_cond1->n2_cond2 n2_cond3 Use lower temperatures and shorter reaction times to favor the kinetic product. n2_cond2->n2_cond3 n2_cond3->end

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

Recommended Protocol (Favoring N1-Alkylation):

  • Preparation: To a solution of the 1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) in anhydrous DMF (0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Anion Formation: Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the desired N1-alkylated product.

Problem 2: Formation of an Unwanted Isomer via Dimroth Rearrangement

Question: During the cyclization of my 5-aminopyrazole with an isocyanate, I isolated a product with the correct mass, but the NMR is inconsistent with the expected pyrazolo[3,4-d]pyrimidine. What could be happening?

Answer: You are likely observing a product resulting from a Dimroth rearrangement. This is a classic isomerization of N-heterocycles where endocyclic and exocyclic heteroatoms appear to switch places through a ring-opening and ring-closing cascade.[5][]

Causality & Mechanism: The Dimroth rearrangement is common in pyrimidine chemistry and can be catalyzed by acid, base, heat, or light.[5] In the synthesis of pyrazolo[3,4-d]pyrimidines, an initially formed kinetic product can rearrange to a more stable thermodynamic isomer. For example, an aza-Wittig reaction can first produce a less stable pyrazolo[3,4-d]pyrimidine isomer, which, upon treatment with a silver(I) catalyst or a base like DBU, rearranges to the more stable regioisomer.[7]

The mechanism typically involves nucleophilic addition (often by solvent or a base) to the pyrimidine ring, followed by electrocyclic ring opening to an acyclic intermediate. Bond rotation can then occur, followed by ring closure to form the rearranged, thermodynamically more stable product.[8]

Mechanism: Dimroth Rearrangement

A Kinetic Product (Less Stable Isomer) B Ring Opening (via Nucleophilic Addition) A->B + Nu⁻ C Acyclic Intermediate B->C D Bond Rotation C->D E Ring Closure D->E F Thermodynamic Product (More Stable Isomer) E->F - Nu⁻

Sources

Technical Support Center: Advancing Green Synthesis of 3-Aminopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the environmentally friendly synthesis of 3-aminopyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to adopt greener, more sustainable practices in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols for efficient and eco-conscious synthesis of this critical heterocyclic building block.

Introduction: The Imperative for Greener 3-Aminopyrazole Synthesis

3-Aminopyrazole is a cornerstone in medicinal chemistry and materials science, serving as a versatile precursor for a wide array of bioactive compounds. Traditional synthetic routes, while effective, often rely on hazardous reagents, volatile organic solvents, and energy-intensive procedures. The principles of green chemistry call for a paradigm shift towards methods that are safer, more efficient, and have a reduced environmental footprint. This guide is your resource for navigating this transition, offering practical solutions to common experimental hurdles in the green synthesis of 3-aminopyrazole.

Troubleshooting Guide: A-to-Z of Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Category 1: Low Yield and Incomplete Reactions

Question 1: My microwave-assisted synthesis of 3-aminopyrazole from a β-ketonitrile and hydrazine is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in microwave-assisted synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Temperature and Time: Microwave heating is rapid, and finding the optimal temperature and reaction time is crucial. Overheating can lead to decomposition of the product or starting materials, while insufficient heating will result in an incomplete reaction.

    • Solution: Screen a range of temperatures (e.g., 100-150°C) and reaction times (e.g., 5-20 minutes) to find the sweet spot for your specific substrates. Use TLC or LC-MS to monitor the reaction progress closely.[1]

  • Improper Solvent Choice: While solvent-free reactions are ideal, sometimes a solvent is necessary to ensure efficient heat transfer and to dissolve the reactants.

    • Solution: For microwave synthesis, high-boiling, polar solvents like ethanol, polyethylene glycol (PEG-400), or even water are excellent choices.[2][3] PEG-400 is a particularly green option as it is non-toxic, biodegradable, and can be recycled.[2][4]

  • Catalyst Inefficiency: If you are using a catalyst, its activity might be compromised.

    • Solution: Ensure your catalyst is fresh and handled under appropriate conditions. For solid-supported catalysts, ensure adequate stirring to overcome mass transfer limitations.

Question 2: I'm attempting an aqueous synthesis of 3-aminopyrazole, but the reaction is sluggish and gives a poor yield. What can I do?

Answer:

Aqueous synthesis is a cornerstone of green chemistry, but challenges can arise from the poor solubility of organic reactants in water.

  • Phase Transfer Catalysis: The use of a phase transfer catalyst (PTC) can facilitate the reaction between water-insoluble organic reactants and water-soluble reagents.

  • Co-solvents: Employing a green co-solvent like ethanol can improve the solubility of your starting materials.

  • Surfactants: Micellar catalysis using surfactants can create microenvironments where the reactants can interact more effectively.

  • Ultrasound Assistance: Sonication can create emulsions and enhance mass transfer, thereby accelerating the reaction rate in a heterogeneous aqueous system.

Category 2: Impurity Formation and Purification Challenges

Question 3: My 1H NMR spectrum of the final product shows unexpected peaks. What are the likely byproducts in the synthesis of 3-aminopyrazole?

Answer:

Byproduct formation is a common issue. The nature of the impurity will depend on your chosen synthetic route.

  • Regioisomers (5-Aminopyrazole): When using a substituted hydrazine, the formation of the 5-aminopyrazole regioisomer is a frequent side reaction. The regiochemical outcome is influenced by steric and electronic factors of the reactants and the reaction conditions.[5][6]

    • Identification: The two isomers can often be distinguished by 1H and 13C NMR spectroscopy, and in some cases, by 1H-15N HMBC experiments.[7][8]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Side reactions of Hydrazine: Hydrazine can undergo side reactions, especially at elevated temperatures.

  • Products of Michael Addition: In syntheses involving α,β-unsaturated nitriles, Michael addition products can be formed as intermediates or byproducts.

Question 4: I'm struggling to purify my 3-aminopyrazole, especially after using PEG-400 as a solvent. What is an effective work-up procedure?

Answer:

Purification from high-boiling green solvents like PEG-400 requires a different approach than with volatile organic solvents.

  • Extraction from PEG-400:

    • After the reaction is complete, cool the mixture.

    • Add water to the reaction mixture. Your product, being organic, will likely precipitate out. If it doesn't, you can proceed with extraction.

    • Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether. The PEG-400 will preferentially remain in the aqueous phase.[2][9]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Crystallization: 3-Aminopyrazole can often be purified by crystallization.

    • Solvent System: A mixture of ethanol and water is often a good choice for recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until turbidity is observed. Allow the solution to cool slowly to form crystals.

Category 3: Reaction Control and Safety

Question 5: My solvent-free reaction is showing a strong exotherm that is difficult to control. How can I manage this?

Answer:

Solvent-free reactions are highly atom-economical but can present challenges in heat management.

  • Gradual Addition of Reactants: Instead of mixing all reactants at once, add one of the reactants portion-wise or via a syringe pump to control the reaction rate and heat generation.

  • Use of a Heat Sink: Performing the reaction in a vessel with a larger surface area or using a sand bath can help to dissipate the heat more effectively.

  • Monitoring the Internal Temperature: Always use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture.

  • Flow Chemistry: For larger-scale reactions, transitioning to a continuous flow reactor provides excellent heat transfer and allows for precise control over exothermic reactions.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key green chemistry metrics I should consider when evaluating a synthesis for 3-aminopyrazole?

A1: Beyond just the percentage yield, several other metrics provide a more holistic view of the "greenness" of a reaction:

  • Atom Economy: This measures the efficiency with which atoms from the reactants are incorporated into the final product.[11][12]

  • E-Factor (Environmental Factor): This is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor is better.[13]

  • Process Mass Intensity (PMI): This is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[14]

Q2: How does microwave-assisted synthesis contribute to the environmental friendliness of 3-aminopyrazole production?

A2: Microwave-assisted synthesis offers several green advantages:

  • Energy Efficiency: Microwaves heat the reaction mixture directly and efficiently, often leading to significant energy savings compared to conventional heating methods.[15]

  • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation, which increases throughput and reduces energy consumption.[1][16][17]

  • Improved Yields and Purity: The rapid and uniform heating can lead to cleaner reactions with fewer byproducts, which simplifies purification and reduces waste.

Q3: What are the advantages and disadvantages of using water as a solvent for 3-aminopyrazole synthesis?

A3:

  • Advantages: Water is non-toxic, non-flammable, inexpensive, and readily available, making it an ideal green solvent.[16]

  • Disadvantages: The primary challenge is the low solubility of many organic starting materials in water, which can lead to slow reaction rates. However, as discussed in the troubleshooting section, this can often be overcome with techniques like phase transfer catalysis or the use of co-solvents.

Q4: How can I control the regioselectivity in the synthesis of substituted 3-aminopyrazoles?

A4: Controlling the formation of the 3-amino versus the 5-amino isomer is a critical aspect of the synthesis. The regioselectivity is influenced by:

  • Reaction Conditions: In the reaction of a substituted hydrazine with a β-alkoxyacrylonitrile, acidic conditions tend to favor the 5-aminopyrazole, while basic conditions favor the 3-aminopyrazole.[6]

  • Steric and Electronic Effects: The nature of the substituents on both the hydrazine and the 1,3-dielectrophile plays a significant role in directing the nucleophilic attack of the hydrazine nitrogens.[18]

Comparative Analysis of Green Synthesis Methods

MethodTypical Reaction TimeEnergy SourceCommon SolventsKey AdvantagesKey Challenges
Microwave-Assisted 5 - 30 minutesMicrowavesEthanol, PEG-400, Water, Solvent-freeRapid reactions, high yields, energy efficientRequires specialized equipment, potential for localized overheating
Ultrasound-Assisted 30 - 120 minutesSonicationWater, EthanolEnhanced mass transfer, useful for heterogeneous reactionsSpecialized equipment needed, potential for radical formation
Aqueous Synthesis 1 - 24 hoursConventional HeatingWater, Water/EthanolExtremely green solvent, safeLow solubility of reactants, may require additives
Catalytic (Heterogeneous) 1 - 12 hoursConventional HeatingVarious (can be green)Catalyst is recyclable, high selectivityCatalyst deactivation, leaching, mass transfer limitations

Atom Economy: A Quantitative Look

Let's compare the atom economy of two common routes to 3-aminopyrazole:

  • Classical Knorr-type synthesis from a β-ketonitrile (e.g., cyanoacetone) and hydrazine:

    • C₃H₃NO + N₂H₄ → C₃H₅N₃ + H₂O

    • % Atom Economy = (Molar Mass of C₃H₅N₃) / (Molar Mass of C₃H₃NO + Molar Mass of N₂H₄) * 100

    • % Atom Economy = (83.09 g/mol ) / (83.09 g/mol + 32.05 g/mol ) * 100 = 72.2%

  • Synthesis from acrylonitrile and hydrazine:

    • C₃H₃N + N₂H₄ → C₃H₅N₃

    • % Atom Economy = (Molar Mass of C₃H₅N₃) / (Molar Mass of C₃H₃N + Molar Mass of N₂H₄) * 100

    • % Atom Economy = (83.09 g/mol ) / (53.06 g/mol + 32.05 g/mol ) * 100 = 97.6%

This simple calculation clearly demonstrates the superior atom economy of the acrylonitrile route.

Visualizing Green Synthesis Pathways

Workflow for Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep Combine β-ketonitrile, hydrazine, and solvent/catalyst in a microwave vial reaction Heat in microwave reactor (e.g., 120°C, 15 min) prep->reaction workup1 Cool to room temperature reaction->workup1 workup2 Add water and extract with ethyl acetate workup1->workup2 workup3 Dry organic layer and concentrate workup2->workup3 workup4 Purify by crystallization or chromatography workup3->workup4 product Pure 3-Aminopyrazole workup4->product

Caption: Workflow for a typical microwave-assisted synthesis of 3-aminopyrazole.

Regioselectivity Control in Pyrazole Synthesis

cluster_conditions Reaction Conditions start Substituted Hydrazine + Unsymmetrical 1,3-Dielectrophile acidic Acidic Conditions (e.g., AcOH) start->acidic Favors attack by less substituted N basic Basic Conditions (e.g., NaOEt) start->basic Favors attack by more substituted N product1 5-Aminopyrazole (Thermodynamic Product) acidic->product1 product2 3-Aminopyrazole (Kinetic Product) basic->product2

Sources

Avoiding the use of expensive raw materials in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Avoiding Expensive Raw Materials

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by avoiding costly starting materials without compromising on yield or purity. As Senior Application Scientists, we understand the practical challenges faced in the lab. This resource moves beyond simple protocols to explain the "why" behind procedural choices, offering troubleshooting advice and data-driven comparisons to ensure your success.

The pyrazole core is a privileged scaffold in medicinal chemistry, but its synthesis can be resource-intensive.[1][2] Traditional methods often rely on expensive, hazardous, or poorly available precursors.[3][4] This guide focuses on robust, economical, and often greener alternatives that leverage readily available and inexpensive starting materials.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: My project requires a multi-substituted pyrazole, but the traditional 1,3-dicarbonyl precursor is expensive or commercially unavailable. What is the most reliable and cost-effective alternative?

Expert Recommendation: Utilize a one-pot, multi-component approach. These reactions are highly atom-economical and can generate complex pyrazole structures from simple, inexpensive building blocks like aldehydes, active methylene compounds (e.g., malononitrile), β-ketoesters, and hydrazines.[1][7] Many of these procedures are environmentally friendly, using water as a solvent and proceeding without a catalyst.[9][10][11]

Troubleshooting this Approach:

  • Issue: Low yield or complex mixture of products.

    • Cause: Sub-optimal reaction conditions for combining multiple components.

    • Solution: Carefully control the stoichiometry and order of addition. Often, generating a key intermediate in situ before adding the final component can significantly improve yields. For example, pre-reacting the aldehyde and malononitrile before introducing the hydrazine can lead to a cleaner reaction profile.

  • Issue: Difficulty in purification.

    • Cause: Formation of side products from competing reaction pathways.

    • Solution: Consider using a catalytic amount of a mild base like piperidine or an environmentally benign catalyst such as sodium gluconate to promote the desired reaction pathway.[7][12] In many aqueous MCRs, the product conveniently precipitates from the reaction mixture, simplifying purification.[11]

Q2: I am trying to avoid using hydrazine hydrate due to its toxicity and cost. Are there viable, safer, and more economical alternatives for introducing the N-N bond?

While hydrazine is a common reagent, its hazardous nature is a significant drawback.[13] Tosylhydrazones, which can be easily prepared from inexpensive ketones or aldehydes, serve as excellent and safer precursors to the diazo compounds needed for pyrazole synthesis.[14]

Expert Recommendation: Employ an in situ generation of diazo compounds from tosylhydrazone salts. This method, based on the Bamford-Stevens reaction, allows for the clean conversion to diazo compounds under mild conditions, which can then react directly with alkynes or other suitable partners.[14]

Troubleshooting this Approach:

  • Issue: The tosylhydrazone decomposition is sluggish or incomplete.

    • Cause: Inadequate base strength or poor solubility.

    • Solution: Ensure a suitable base (e.g., K₂CO₃) and solvent system (e.g., DMF) are used.[14] Microwave irradiation can dramatically accelerate this reaction, often reducing reaction times from hours to minutes.[14][15]

  • Issue: Low yield in the subsequent cycloaddition step.

    • Cause: The generated diazo compound is unstable and decomposes before reacting.

    • Solution: This is the primary advantage of the in situ approach. By generating the diazo compound in the presence of the reaction partner, its concentration remains low, minimizing decomposition and side reactions. Ensure the alkyne or other dipolarophile is present from the start of the reaction.

Q3: My synthesis from an α,β-unsaturated ketone (chalcone) is resulting in a low yield of the final pyrazole product, and I'm isolating a lot of the pyrazoline intermediate. How can I improve the final aromatization step?

Synthesizing pyrazoles from chalcones is a popular and cost-effective method as the starting materials are widely available.[2][7] The reaction proceeds through a pyrazoline intermediate, which must be oxidized to the final aromatic pyrazole.[7][8] An incomplete oxidation step is a common bottleneck.

Expert Recommendation: Incorporate a mild and efficient oxidizing agent directly into the reaction mixture or as a sequential one-pot step. While various oxidizing agents can be used, molecular iodine has proven to be a very effective and relatively inexpensive option.[7]

Troubleshooting this Approach:

  • Issue: The oxidation step is not going to completion.

    • Cause: The oxidizing agent is not potent enough, or the reaction conditions are too mild.

    • Solution: Switching the solvent to acetic acid and heating to reflux can facilitate the oxidation.[7] Alternatively, employing a slightly more potent but still cost-effective oxidant may be necessary.

  • Issue: Formation of colored impurities, leading to a difficult purification.

    • Cause: Phenylhydrazine hydrochloride, a common reagent in this synthesis, can generate colored impurities.[16]

    • Solution: Ensure the chalcone starting material is pure. Recrystallize the crude product to remove baseline impurities. Often, a simple filtration after cooling the reaction mixture is sufficient to isolate a reasonably pure product.

Cost-Effective Synthetic Protocols & Troubleshooting Guides

This section provides detailed, step-by-step methodologies for key, cost-effective pyrazole syntheses, along with troubleshooting flowcharts to address common experimental issues.

Protocol 1: One-Pot, Four-Component Synthesis of Highly Substituted Pyranopyrazoles in Water

This protocol is an excellent example of a green, atom-economical synthesis using inexpensive, readily available starting materials.[7]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1.2 mmol), and ethyl acetoacetate (1 mmol).

  • Solvent Addition: Add 10 mL of water to the mixture.

  • Initiation: Stir the mixture at room temperature and add a catalytic amount of piperidine (approx. 0.1 mmol).

  • Reaction: Continue stirring for 20-30 minutes. Monitor the reaction progress by TLC. Often, a precipitate will form as the reaction proceeds.

  • Workup: Cool the reaction mixture in an ice bath and collect the solid product by filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol. The product is often pure enough without further purification, but recrystallization from ethanol can be performed if necessary.

Troubleshooting Guide: Multi-Component Reactions

G start Start: Low Yield or Complex Mixture in MCR check_stoichiometry Verify Stoichiometry & Purity of Starting Materials start->check_stoichiometry check_order Is the Order of Addition Optimized? check_stoichiometry->check_order Reagents OK fail Issue Persists: Consult Literature for Specific Substrate Analogues check_stoichiometry->fail Impure Reagents preform_intermediate Modify Protocol: Pre-form Knoevenagel adduct (aldehyde + malononitrile) before adding hydrazine. check_order->preform_intermediate No check_solvent Is the Reaction Aqueous? check_order->check_solvent Yes success Success: Improved Yield & Purity preform_intermediate->success add_catalyst Introduce Mild Catalyst (e.g., Piperidine, Proline) to direct reaction pathway. add_catalyst->success add_catalyst->fail check_solvent->add_catalyst Yes consider_ultrasound Apply Ultrasonic Irradiation to enhance reaction rate and yield. check_solvent->consider_ultrasound No (e.g., PEG) consider_ultrasound->success

Caption: Troubleshooting workflow for multi-component pyrazole synthesis.

Protocol 2: Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone

This method leverages the wide availability of chalcones (α,β-unsaturated ketones) to produce pyrazoles.[7][8]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the chalcone (1 mmol) and phenylhydrazine (1.2 mmol) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add molecular iodine (1.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 2-4 hours, monitoring by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralization & Extraction: Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide: Pyrazole Synthesis from Chalcones

G start Start: Low Yield from Chalcone; Pyrazoline Intermediate Isolated check_oxidant Is an Oxidizing Agent Present? start->check_oxidant add_iodine Add Molecular Iodine (I₂) to the reaction mixture to facilitate aromatization. check_oxidant->add_iodine No check_conditions Review Reaction Conditions: Temperature & Time check_oxidant->check_conditions Yes success Success: Clean Pyrazole Product add_iodine->success increase_temp Increase Temperature: Switch to a higher boiling solvent like acetic acid and reflux. check_conditions->increase_temp Temp < 100°C increase_time Increase Reaction Time and monitor carefully by TLC. check_conditions->increase_time Time < 2h check_purity Product is colored/ impure after workup? check_conditions->check_purity Conditions OK increase_temp->success increase_time->success recrystallize Recrystallize crude product from a suitable solvent (e.g., ethanol) to remove colored impurities. check_purity->recrystallize Yes recrystallize->success fail Issue Persists: Consider alternative oxidant or different synthetic route recrystallize->fail

Caption: Troubleshooting workflow for pyrazole synthesis from chalcones.

Comparative Data on Cost-Effective Methods

The choice of synthetic route involves a trade-off between starting material cost, reaction time, energy consumption, and yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of aqueous media, are increasingly providing advantages in all of these areas.[3][5][9][17]

MethodKey Reactants (Cost-Effective Choices)Typical ConditionsYield RangeKey AdvantagesCommon Challenges
Knorr Synthesis 1,3-Dicarbonyls (e.g., Ethyl Acetoacetate), HydrazineAcid/base catalysis, room temp to reflux70-95%Simple, rapid, widely applicable.[7]Regioisomer formation with unsymmetrical dicarbonyls.[7][16]
From α,β-Unsaturated Carbonyls Chalcones, HydrazineTwo steps: pyrazoline formation, then oxidation (e.g., with I₂)66-88%Very broad range of readily available starting materials.[7][8]Requires an additional oxidation step; potential for side reactions.[7]
Multi-Component Reactions (MCRs) Aldehydes, Malononitrile, β-Ketoesters, HydrazineOften in water, catalyst-free or with mild base, room temp.[11]85-95%High atom economy, operational simplicity, green solvent.[7][9]Optimization can be complex; potential for side products.
Microwave-Assisted Synthesis Various (as above)Microwave irradiation (5-15 min)79-98%Drastically reduced reaction times, often higher yields.[15][18][19]Requires specialized equipment.[20]

The Logic of Cost-Effective Synthesis

Choosing an economical path for pyrazole synthesis involves more than just the price of the starting materials. It requires a holistic assessment of the entire workflow.

G cluster_0 Input Factors cluster_1 Process Considerations cluster_2 Output & Optimization A Starting Material (Availability & Cost) D Number of Synthetic Steps (One-Pot vs. Multi-Step) A->D B Reagent Toxicity & Handling (e.g., Hydrazine) B->D C Catalyst Cost (Precious Metal vs. Organic) E Energy Consumption (Reflux vs. Microwave vs. RT) C->E G Reaction Yield & Purity D->G E->G F Solvent Use & Waste (Organic vs. Aqueous) H Purification Complexity (Chromatography vs. Filtration) F->H I Optimal Cost-Effective Pyrazole Synthesis G->I H->I

Caption: Decision logic for selecting a cost-effective pyrazole synthesis route.

By prioritizing one-pot procedures, utilizing green solvents like water, exploring catalyst-free options, and leveraging energy-efficient techniques like microwave irradiation, researchers can significantly reduce the overall cost and environmental impact of pyrazole synthesis.[5][10][21][22]

References

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). Archiv Der Pharmazie. [Link]
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed. [Link]
  • Kumar, N., et al. (2024).
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]
  • Cimarelli, C. (2007).
  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). ACS Omega. [Link]
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. [Link]
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). Royal Society of Chemistry. [Link]
  • Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. (2020).
  • An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. (2020). Hilaris Publisher. [Link]
  • A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. (2021).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • An environmental friendly approach for the catalyst-free synthesis of highly substituted pyrazoles promoted by ultrasonic radiation. (n.d.).
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]
  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. [Link]
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). Royal Society of Chemistry. [Link]
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2022).
  • An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. (n.d.). Bentham Science Publisher. [Link]

Sources

Technical Support Center: Minimizing Waste in the Production of Allopurinol Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the sustainable synthesis of Allopurinol intermediates. This guide is designed for researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical production through green chemistry principles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, all structured to address the specific challenges encountered in minimizing waste during the synthesis of key Allopurinorl intermediates. Our focus is on providing practical, evidence-based solutions that enhance reaction efficiency, reduce environmental impact, and improve overall process robustness.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to Allopurinol intermediates and their primary waste streams?

    • How can I apply green chemistry principles to my synthesis of Allopurinol intermediates?

    • What are the key reaction parameters to control for minimizing byproduct formation?

    • How do I choose an appropriate solvent for a greener synthesis?

    • What are the common analytical techniques to monitor reaction progress and purity?

  • Troubleshooting Guides

    • Troubleshooting Low Yield in Ethyl Ethoxymethylenecyanoacetate (EMCA) Synthesis

    • Troubleshooting Low Yield and Impurity Formation in 3-Amino-4-pyrazolecarboxamide Synthesis

  • Waste Minimization Strategies & Green Chemistry Metrics

    • Solvent Selection and Recycling

    • Catalyst Selection and Optimization

    • Atom Economy and E-Factor: A Comparative Analysis

  • Experimental Protocols with Integrated Waste Reduction Steps

    • Protocol 1: Optimized Synthesis of Ethyl Ethoxymethylenecyanoacetate (EMCA)

    • Protocol 2: Green Synthesis of 3-Amino-4-pyrazolecarboxamide

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Allopurinol intermediates and their primary waste streams?

A1: The most prevalent synthetic pathway to Allopurinol involves two key intermediates: Ethyl Ethoxymethylenecyanoacetate (EMCA) and 3-Amino-4-pyrazolecarboxamide.

  • Route 1: From Ethyl Cyanoacetate. This is a widely used industrial method.

    • Step 1: Synthesis of EMCA. Ethyl cyanoacetate is reacted with triethyl orthoformate, often in the presence of a catalyst like acetic anhydride or morpholine.[1][2]

    • Step 2: Synthesis of 3-Amino-4-pyrazolecarboxamide. EMCA is then cyclized with hydrazine hydrate.[3]

  • Primary Waste Streams:

    • Solvents: Acetic anhydride, ethanol, and other organic solvents used in reaction and purification steps contribute significantly to the waste stream.[4]

    • Byproducts: Incomplete reactions or side reactions can lead to the formation of various impurities that need to be removed, adding to the waste.

    • Aqueous Waste: Acidic or basic aqueous solutions are often used for quenching and extraction, generating large volumes of wastewater.

Q2: How can I apply green chemistry principles to my synthesis of Allopurinol intermediates?

A2: Applying the twelve principles of green chemistry can significantly reduce the environmental impact of your synthesis. Key applications include:

  • Prevention of Waste: Optimize reaction conditions to maximize yield and minimize byproduct formation.[5]

  • Atom Economy: Choose synthetic routes that incorporate the maximum amount of starting materials into the final product.[5][6]

  • Use of Safer Solvents: Replace hazardous solvents with greener alternatives like water, ethanol, or deep eutectic solvents.[1][2][7]

  • Energy Efficiency: Employ energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy consumption.[3]

  • Use of Catalysis: Utilize catalytic reagents in place of stoichiometric ones to reduce waste.[8]

Q3: What are the key reaction parameters to control for minimizing byproduct formation?

A3: Precise control over reaction parameters is crucial for minimizing the formation of impurities and byproducts.

  • Temperature: Both the formation of EMCA and the subsequent cyclization are temperature-sensitive. Deviation from the optimal temperature can lead to side reactions and decomposition of products.

  • Stoichiometry of Reactants: The molar ratio of reactants, particularly the condensing agent (e.g., triethyl orthoformate) and hydrazine hydrate, should be carefully controlled to prevent the formation of over-reacted or unreacted starting materials.

  • Reaction Time: Monitoring the reaction to completion is essential. Prolonged reaction times can lead to the formation of degradation products.

  • pH Control: The pH of the reaction medium, especially during the cyclization step, can influence the reaction rate and the formation of byproducts.

Q4: How do I choose an appropriate solvent for a greener synthesis?

A4: The choice of solvent is a critical factor in greening your synthesis. Consider the following:

  • Toxicity and Environmental Impact: Prioritize solvents with low toxicity and environmental persistence. Water is an excellent green solvent for many reactions.[7]

  • Recyclability: Select solvents that can be easily recovered and reused. On-site solvent recycling through distillation can significantly reduce waste and operational costs.[4]

  • Reaction Performance: The solvent should facilitate the desired reaction while minimizing side reactions. Deep eutectic solvents (DESs) have emerged as a promising class of green solvents that can enhance reaction rates and selectivity in pyrazole synthesis.[1][2]

Q5: What are the common analytical techniques to monitor reaction progress and purity?

A5: Effective reaction monitoring is key to optimizing yield and minimizing waste.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the consumption of starting materials and the formation of products and byproducts. A reversed-phase C18 column with a suitable mobile phase (e.g., methanol/water or acetonitrile/buffer) is commonly used for the analysis of Allopurinol and its intermediates.[8][][10]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity and purity of the synthesized intermediates.

Troubleshooting Guides

Troubleshooting Low Yield in Ethyl Ethoxymethylenecyanoacetate (EMCA) Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Increase reaction temperature: Gradually increase the temperature, but be cautious of potential byproduct formation at higher temperatures. - Check reagent quality: Ensure that the ethyl cyanoacetate and triethyl orthoformate are of high purity and free of water.
Side reactions/byproduct formation- Optimize stoichiometry: An excess of triethyl orthoformate can lead to byproducts. Experiment with varying the molar ratios. - Control temperature: Maintain a consistent and optimal reaction temperature. Excursions can promote side reactions. - Use a catalyst: Acetic anhydride is commonly used to drive the reaction. Ensure the correct catalytic amount is used.
Product loss during workup- Optimize extraction: Ensure the correct solvent and pH are used for efficient extraction of the product. - Minimize transfers: Reduce the number of transfers between vessels to minimize mechanical losses.
Troubleshooting Low Yield and Impurity Formation in 3-Amino-4-pyrazolecarboxamide Synthesis
Problem Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete cyclization- Check hydrazine hydrate quality: Use fresh, high-quality hydrazine hydrate. - Optimize reaction temperature: The cyclization reaction is often exothermic. Control the temperature to prevent overheating, which can lead to degradation. - Solvent choice: Ethanol is a common solvent. Ensure it is anhydrous, as water can interfere with the reaction.
Formation of regioisomers or other byproducts- Control rate of addition: Add hydrazine hydrate slowly to the EMCA solution to control the exotherm and minimize side reactions. - pH control: The pH of the reaction mixture can influence the regioselectivity of the cyclization. Maintain a neutral or slightly basic pH.
Product is an oil or difficult to crystallize Presence of impurities- Purify the EMCA intermediate: Ensure the EMCA used is of high purity. - Optimize crystallization conditions: Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of pure product can also induce crystallization.

Waste Minimization Strategies & Green Chemistry Metrics

Solvent Selection and Recycling

The choice of solvent has a profound impact on the environmental footprint of a synthesis. Traditional solvents like acetic anhydride and chlorinated solvents should be replaced with greener alternatives where possible.

Solvent Pros Cons Waste Reduction Strategy
Water Non-toxic, non-flammable, inexpensiveLow solubility of some organic reactantsUse as a solvent in the cyclization step where possible.[7]
Ethanol Renewable, biodegradable, low toxicityFlammableCan be recycled via distillation.[4]
Deep Eutectic Solvents (DESs) Biodegradable, low toxicity, can enhance reaction ratesHigher initial cost, viscosity can be an issueCan be recycled and reused for multiple reaction cycles.[1][2]
Catalyst Selection and Optimization

The use of efficient catalysts can reduce reaction times, lower energy consumption, and minimize waste.

Reaction Step Traditional Reagent Greener Alternative Benefit
EMCA Synthesis Stoichiometric acetic anhydrideCatalytic amount of a solid acid or baseReduces waste from the condensing agent.
Pyrazole Synthesis No catalyst (thermal)Recyclable solid catalysts (e.g., functionalized nanoparticles)Milder reaction conditions, catalyst can be recovered and reused.[8]
Atom Economy and E-Factor: A Comparative Analysis

Green chemistry metrics provide a quantitative way to assess the "greenness" of a chemical process.

  • Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product.[5] An ideal reaction has an AE of 100%.

    • Formula: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

  • Environmental Factor (E-Factor): This metric measures the total amount of waste generated per unit of product.[2] A lower E-Factor indicates a greener process.

    • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Workflow for Calculating Green Chemistry Metrics

cluster_0 Data Collection cluster_1 Calculation cluster_2 Analysis reactants Mass & MW of all Reactants calc_ae Calculate Atom Economy reactants->calc_ae product Mass & MW of Product product->calc_ae calc_efactor Calculate E-Factor product->calc_efactor waste Mass of all Waste (solvents, byproducts) waste->calc_efactor analyze Compare & Optimize Process calc_ae->analyze calc_efactor->analyze

Caption: Workflow for calculating and utilizing green chemistry metrics.

Experimental Protocols with Integrated Waste Reduction Steps

Protocol 1: Optimized Synthesis of Ethyl Ethoxymethylenecyanoacetate (EMCA)

This protocol is designed to maximize yield while minimizing waste through optimized stoichiometry and solvent reduction.

Materials:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride (catalytic amount)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of acetic anhydride (0.05 eq).

  • Reaction: Heat the mixture to 120-130°C and reflux for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product should crystallize upon cooling.

  • Purification:

    • Waste Reduction Note: Instead of a full workup with extraction, attempt to crystallize the product directly from the reaction mixture.

    • If necessary, recrystallize the crude product from a minimal amount of hot ethanol.

    • Solvent Recycling: Collect the ethanol mother liquor for future purification and reuse.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Flowchart for EMCA Synthesis

start Low Yield in EMCA Synthesis check_completion Is the reaction complete? (TLC/HPLC) start->check_completion increase_time Increase reaction time/temp check_completion->increase_time No check_reagents Check reagent purity (anhydrous?) check_completion->check_reagents Yes increase_time->start purify_reagents Purify/use fresh reagents check_reagents->purify_reagents No optimize_stoich Optimize stoichiometry check_reagents->optimize_stoich Yes purify_reagents->start end_good High Yield Achieved optimize_stoich->end_good

Caption: A decision-making flowchart for troubleshooting low yields in EMCA synthesis.

Protocol 2: Green Synthesis of 3-Amino-4-pyrazolecarboxamide

This protocol utilizes water as a solvent to reduce the use of volatile organic compounds.

Materials:

  • Ethyl ethoxymethylenecyanoacetate (EMCA)

  • Hydrazine hydrate

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend EMCA (1.0 eq) in water.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.05 eq) to the suspension with vigorous stirring. The reaction is exothermic, so maintain the temperature below 50°C using an ice bath if necessary.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration.

  • Purification:

    • Wash the filter cake with cold water to remove any unreacted hydrazine hydrate.

    • If further purification is needed, recrystallize from a minimal amount of hot water or ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60°C.

References

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Who we serve.
  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Deriv
  • A comparative guide to pyrazole synthesis: conventional vs. microwave-assisted methods. (n.d.). Benchchem.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). [Source].
  • A comparative study on the catalytic activity of Fe3O4@SiO2–SO3H and Fe3O4@SiO2–NH2 nanoparticles for the synthesis of spiro [chromeno [2, 3-c] pyrazole-4, 3′-indoline]-diones under mild conditions. (2016).
  • Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. (2022). YMER.
  • Allopurinol and Impurities. (n.d.). BOC Sciences.
  • Green Chemistry Metrics, A Review. (2022). MDPI.
  • Useful Green Chemistry Metrics. (2019).
  • A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological M
  • Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. (2022). Neliti.
  • Purification method of allopurinol. (2014).
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. (n.d.). Prime Scholars.
  • Allopurinol impurity F and preparation method thereof. (2020).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
  • Atom Economy Green Synthesis in Organic Chemistry. (n.d.). JOCPR.
  • 'Green' method for making pharmaceutical intermedi
  • On-Site Solvent Recycling: Enabling Sustainable API Manufacturing. (2025). [Source].

Sources

Technical Support Center: Efficient Precipitation of Hemisulfate Salts Through pH Adjustment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the critical process of precipitating hemisulfate salts of active pharmaceutical ingredients (APIs). Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a hemisulfate salt, and why is it often a target form?

A hemisulfate salt is an ionic salt formed between a basic API and sulfuric acid, where two molecules of the basic API associate with one molecule of sulfuric acid. This 2:1 stoichiometric ratio is often sought in pharmaceutical development to achieve desirable physicochemical properties such as improved solubility, stability, and crystallinity, which can, in turn, enhance the bioavailability of the drug.[1][2]

Q2: What is the fundamental role of pH in the precipitation of a hemisulfate salt?

The pH of the solution is a critical parameter that governs the ionization state of both the basic API and sulfuric acid. For a salt to form and precipitate, the basic API must be protonated (in its cationic form), and the sulfuric acid must be deprotonated (in its anionic form). Adjusting the pH to a specific range maximizes the concentration of these ionic species, leading to supersaturation and subsequent precipitation of the desired salt.[3][4]

Q3: How do the pKa values of my API and sulfuric acid guide the target pH for precipitation?

The pKa values are essential for determining the optimal pH for salt formation. A general guideline, often referred to as the "pKa rule," suggests that for efficient salt formation, the pKa of the basic drug should be at least 2-3 pH units higher than the pKa of the acidic counterion.[2][5][6] Sulfuric acid has two pKa values: pKa1 is very low (approximately -3), and pKa2 (for the bisulfate ion, HSO₄⁻) is approximately 1.99.

For a hemisulfate salt to form, the pH of the solution should ideally be between the pKa of the basic API and the pKa2 of sulfuric acid. This ensures that a significant fraction of the API is protonated and the sulfate dianion (SO₄²⁻) is available.

Q4: What are typical starting concentrations and solvent systems for this process?

Starting concentrations are highly dependent on the solubility of the free base and the resulting salt. A common approach is to dissolve the API free base in a suitable organic solvent in which it is readily soluble.[7] The concentration is typically chosen to be high enough to allow for supersaturation upon addition of sulfuric acid and/or an anti-solvent.

Commonly used solvents include alcohols (e.g., methanol, ethanol, isopropanol) and other polar organic solvents. The choice of solvent can significantly impact the solubility of the salt and the crystal form obtained.[8]

Q5: What is an "anti-solvent," and how is it used in hemisulfate salt precipitation?

An anti-solvent is a solvent in which the desired salt has low solubility.[9] It is added to the solution of the API and sulfuric acid to induce precipitation by reducing the overall solubility of the salt.[10][11] The rate of anti-solvent addition can influence the particle size and crystallinity of the precipitate.[10][12] Common anti-solvents include less polar solvents like ethers (e.g., MTBE), esters (e.g., ethyl acetate), or water, depending on the properties of the salt.[9]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: No Precipitation Occurs After pH Adjustment and Anti-Solvent Addition

Potential Causes:

  • Insufficient Supersaturation: The concentration of the dissolved salt may not have reached the point of supersaturation required for nucleation and precipitation.[9]

  • High Solubility in the Chosen Solvent System: The hemisulfate salt may be too soluble in the current solvent/anti-solvent mixture.[13]

  • Incorrect pH: The final pH of the solution may not be in the optimal range for salt precipitation.

Troubleshooting Workflow:

Sources

Technical Support Center: Drying Conditions for 3-Amino-4-pyrazolecarboxamide Hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Amino-4-pyrazolecarboxamide Hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the optimal drying conditions for this compound, with a primary focus on preventing degradation. Adherence to these protocols is critical for ensuring the stability, purity, and overall quality of the active pharmaceutical ingredient (API).

I. Troubleshooting Guide: Common Drying Issues & Solutions

This section addresses specific problems that may arise during the drying of this compound, providing root cause analysis and actionable corrective measures.

Issue 1: Discoloration (Yellowing or Browning) of the Dried Powder
  • Question: My batch of this compound has developed a yellow or brown tint after drying. What is the likely cause, and how can I prevent it?

  • Answer: Discoloration is a primary indicator of thermal degradation. This compound, like many pyrazole derivatives, is susceptible to decomposition at elevated temperatures.[1][2][3][4] The melting point with decomposition is reported to be around 224°C, but degradation can occur at significantly lower temperatures, especially with prolonged exposure.[5][6]

    Causality:

    • Excessive Temperature: The most common cause is a drying temperature that is too high. Even if the setpoint is below the decomposition temperature, localized "hot spots" within the oven or prolonged drying times can initiate degradation.

    • Oxidation: The presence of oxygen at elevated temperatures can accelerate degradation pathways, often leading to colored impurities. The amino group on the pyrazole ring can be susceptible to oxidation.

    Corrective & Preventive Actions:

    • Lower the Drying Temperature: It is crucial to dry the compound at the lowest effective temperature. A starting point is to not exceed 60°C.[7] Validation experiments should be conducted to determine the optimal balance between drying efficiency and product stability.

    • Utilize a Vacuum Oven: Drying under vacuum significantly lowers the boiling point of residual solvents, allowing for effective drying at much lower temperatures. This is the preferred method for thermally sensitive compounds.

    • Inert Atmosphere: If vacuum drying is not possible, purging the oven with an inert gas like nitrogen can mitigate oxidative degradation.[8][9]

    • Monitor Drying Time: Over-drying, even at a moderate temperature, can lead to degradation. Implement a loss on drying (LOD) protocol to determine when the desired level of dryness has been achieved, and avoid extending the drying time unnecessarily.

Issue 2: Formation of Impurities Detected by HPLC Analysis
  • Question: Post-drying HPLC analysis of my this compound shows new impurity peaks that were not present before. What are these, and how can I avoid them?

  • Answer: The appearance of new peaks strongly suggests degradation. The two most likely degradation pathways for this molecule under drying stress are hydrolysis and thermal decomposition.

    Causality:

    • Hydrolysis: The carboxamide functional group is susceptible to hydrolysis, especially in the presence of residual moisture and heat, which would yield the corresponding carboxylic acid.[10][11][12] While the hemisulfate salt form provides an acidic environment, which can catalyze hydrolysis, the stability of amide bonds is generally high unless stressed.

    • Thermal Decomposition: As mentioned, excessive heat can cause the pyrazole ring to cleave or side chains to react, leading to a variety of degradation products.[1][4][13]

    Corrective & Preventive Actions:

    • Strict Temperature Control: This is the most critical parameter. Validate your oven's temperature distribution to ensure there are no hot spots.

    • Efficient Solvent Removal Pre-Drying: Ensure the bulk of the solvent is removed by filtration before the material is placed in the oven. A wetter starting material requires longer drying times, increasing the risk of degradation.

    • pH Control (in upstream processing): While the material is a hemisulfate salt, ensuring the pH of the preceding crystallization or precipitation step is controlled can impact the stability of the final product. Extreme pH values can promote instability.[14][15]

    • Stability-Indicating Method: Employ a validated, stability-indicating analytical method (like HPLC) to monitor for the appearance of degradation products throughout the process. This is a core principle outlined in ICH guidelines.[16][17]

Issue 3: Poor Powder Flowability and Caking
  • Question: My dried this compound is clumpy and difficult to handle. What causes this, and what can be done?

  • Answer: Poor flowability and caking are often related to residual moisture or solvent, or issues with the physical form of the particles. The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[5]

    Causality:

    • Incomplete Drying: Insufficient drying will leave residual solvent, which can act as a plasticizer and cause particles to stick together.

    • Hygroscopicity: If the dried powder is exposed to a humid environment, it will adsorb moisture, leading to caking.

    • Low Glass Transition Temperature (Tg): If the drying temperature exceeds the glass transition temperature of an amorphous form of the API, the material can become sticky and agglomerate.[18]

    Corrective & Preventive Actions:

    • Optimize Drying Parameters: Ensure the drying process is sufficient to remove residual solvents to the specified limit. This involves a careful balance of temperature, vacuum level, and time.

    • Controlled Environment for Handling: After drying, the product must be handled in a low-humidity environment (e.g., a glove box with a dry atmosphere) to prevent moisture re-adsorption.

    • Appropriate Packaging: Store the final product in well-sealed containers with a desiccant. The container closure system is a critical component of maintaining product stability.[16][17]

    • Particle Engineering (Upstream): The crystallization process can be optimized to produce more uniform and less prone-to-caking crystals. Techniques like spray drying can also be employed to control particle size and morphology.[8][18][19][20][21]

II. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal starting parameters for vacuum oven drying of this compound?

    • A1: A conservative and effective starting point is a temperature of 50-60°C under a vacuum of at least 25 inHg (approximately 16.5 kPa). The drying time will depend on the batch size and the initial solvent content. Monitor the loss on drying (LOD) periodically until it reaches your target specification (e.g., <0.5%).

  • Q2: How can I tell if my material is degrading during the drying process without running an HPLC?

    • A2: Visual inspection for color change is the first and simplest indicator. Any deviation from a white or off-white powder should be investigated.[5] A change in odor can also signify decomposition. However, these are qualitative measures, and a validated analytical method like HPLC is required for definitive purity assessment.

  • Q3: Is it acceptable to use a standard convection oven if a vacuum oven is unavailable?

    • A3: It is highly discouraged. A convection oven requires higher temperatures to achieve the same level of drying, which significantly increases the risk of thermal degradation. If it is the only option, the temperature must be kept as low as possible (e.g., 40-50°C), and the drying time will be substantially longer. Expect a higher risk of product discoloration and impurity formation.

  • Q4: What role does light play in the degradation of this compound?

III. Recommended Drying Protocol & Data

This section provides a detailed experimental protocol for drying this compound and a table summarizing key parameters.

Experimental Protocol: Vacuum Oven Drying
  • Preparation:

    • Ensure the vacuum oven is clean and has been validated for temperature accuracy and uniformity.

    • Spread the wet cake of this compound evenly on clean, inert (e.g., stainless steel or glass) trays to a depth of no more than 2 cm to ensure uniform drying.

    • Take an initial sample for Loss on Drying (LOD) and purity analysis (HPLC).

  • Drying Cycle:

    • Load the trays into the vacuum oven.

    • Close the oven door and begin to apply vacuum, aiming for a pressure below 25 inHg.

    • Once the target vacuum is reached, set the oven temperature to 55°C.

    • Continue drying under these conditions.

  • Monitoring:

    • After 4 hours, carefully release the vacuum with dry nitrogen, open the oven, and quickly take a sample for LOD analysis.

    • Re-establish the vacuum and temperature and continue drying.

    • Repeat the LOD check every 2-4 hours.

  • Completion:

    • The drying process is considered complete when the LOD value is within the product specification (e.g., ≤ 0.5%) and two consecutive measurements show a negligible change.

    • Once complete, cool the batch to room temperature under vacuum or a nitrogen blanket before removal.

  • Post-Drying:

    • Immediately transfer the dried powder to a controlled low-humidity environment for weighing and packaging.

    • Package in airtight containers with a desiccant.

    • Take a final sample for full quality control testing, including appearance, LOD, purity by HPLC, and any other specified tests.

Data Presentation: Recommended Drying Parameters
ParameterRecommended RangeRationale
Drying Method Vacuum OvenLowers solvent boiling point, allowing for lower temperatures and reducing thermal stress.
Temperature 50 - 60°CBalances efficient drying with minimizing the risk of thermal degradation.[7]
Vacuum Level > 25 inHg (< 16.5 kPa)Ensures efficient removal of water and residual solvents at lower temperatures.
Atmosphere Inert (Nitrogen bleed)Prevents oxidative degradation, which can be accelerated by heat.[8]
Final LOD ≤ 0.5% (or as specified)Ensures product stability by minimizing residual moisture, a key factor in hydrolytic degradation.
Light Exposure Protect from lightMitigates potential photolytic degradation as per general API handling best practices.[17]

IV. Process Logic & Workflow Visualization

The following diagram illustrates the decision-making workflow for establishing a suitable drying protocol for this compound.

Drying_Workflow Workflow for Establishing Drying Conditions cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: Analysis & Optimization start Start: Wet Cake of 3-Amino-4-pyrazolecarboxamide Hemisulfate char Characterize Material: - Thermal Stability (TGA/DSC) - Residual Solvents (GC) - Initial Purity (HPLC) start->char dev Develop Initial Protocol: - Method: Vacuum Drying - Temp: 50-60°C - Vacuum: >25 inHg char->dev lit Review Literature & ICH Guidelines lit->dev exp Execute Small-Scale Drying Experiment dev->exp monitor In-Process Monitoring: - Loss on Drying (LOD) - Visual Appearance (Color) exp->monitor analyze Analyze Dried Product: - Final Purity (HPLC) - Residual Solvents (GC) - Physical Properties monitor->analyze decision Degradation Observed? analyze->decision optimize Optimize Conditions: - Lower Temperature - Reduce Time - Improve Vacuum decision->optimize Yes finalize Finalize & Validate Drying Protocol decision->finalize No optimize->dev Re-develop

Caption: Decision workflow for drying protocol development.

V. References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Accessed January 9, 2026.

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. Accessed January 9, 2026.

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Accessed January 9, 2026.

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Accessed January 9, 2026.

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. Accessed January 9, 2026.

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Accessed January 9, 2026.

  • Ich guidelines for stability studies 1. Slideshare. Accessed January 9, 2026.

  • Spray drying solutions: Considerations for API and OSD processing operations. CRB. Accessed January 9, 2026.

  • This compound. ChemBK. Accessed January 9, 2026.

  • Spray Drying: A Proven Approach to Enhance the Solubility of APIs. Contract Pharma. Accessed January 9, 2026.

  • API and OSD Processing Considerations when Spray Drying. Upperton Pharma Solutions. Accessed January 9, 2026.

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. Drug Development & Delivery. Accessed January 9, 2026.

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. Accessed January 9, 2026.

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Accessed January 9, 2026.

  • WHITEPAPER - Unlock the Secrets of Spray Drying for Sticky APIs. Drug Development & Delivery. Accessed January 9, 2026.

  • A kind of preparation method of pyrazole derivatives. Google Patents. Accessed January 9, 2026.

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Accessed January 9, 2026.

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. Accessed January 9, 2026.

  • Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Accessed January 9, 2026.

  • This compound. ChemicalBook. Accessed January 9, 2026.

  • Process for the preparation of pyrazole and its derivatives. Google Patents. Accessed January 9, 2026.

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Accessed January 9, 2026.

  • Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst. RSC Publishing. Accessed January 9, 2026.

  • 3-Amino-1H-pyrazole-4-carboxamide sulfate (2:1). CymitQuimica. Accessed January 9, 2026.

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. Accessed January 9, 2026.

  • This compound salt. Sigma-Aldrich. Accessed January 9, 2026.

  • This compound. Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. Accessed January 9, 2026.

  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. Accessed January 9, 2026.

  • Hydrolysis of Esters and Amides. Chemistry LibreTexts. Accessed January 9, 2026.

  • This compound. Bhagwati Organics. Accessed January 9, 2026.

  • 3-Amino-4-carboxamidopyrazole hemisulfate. PubChem. Accessed January 9, 2026.

  • One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. Google Patents. Accessed January 9, 2026.

  • This compound Exporters & Suppliers. SGT Life Sciences. Accessed January 9, 2026.

  • Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids. The Journal of Organic Chemistry. Accessed January 9, 2026.

  • This compound salt. Sigma-Aldrich. Accessed January 9, 2026.

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. MDPI. Accessed January 9, 2026.

  • (PDF) Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. ResearchGate. Accessed January 9, 2026.

Sources

Handling and storage of hygroscopic 3-Amino-4-pyrazolecarboxamide hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Amino-4-pyrazolecarboxamide hemisulfate (CAS: 27511-79-1). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling and storage of this valuable compound. As an intermediate in the synthesis of molecules like Allopurinol, its integrity is paramount for successful downstream applications.[1][2][3] The primary challenge associated with this reagent is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][4] This guide provides troubleshooting solutions and frequently asked questions to mitigate the risks associated with moisture uptake, ensuring experimental accuracy, reproducibility, and safety.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise from the improper handling of hygroscopic this compound.

Issue 1: Inaccurate mass measurement during weighing.

Q: I'm trying to weigh the powder, but the reading on the analytical balance is unstable, or I suspect the weight is inaccurate. Sometimes the material appears clumpy or even turns into a sticky solid on the weigh boat.

A: This is the most common issue when working with hygroscopic compounds.

  • Causality: The material is rapidly absorbing atmospheric water vapor.[4] The unstable or increasing mass reading is not just the compound, but the compound plus an unknown and increasing amount of water. This leads to significant errors in calculating molarity and concentration. The physical transformation to a sticky or liquid state is known as deliquescence, where the solid dissolves in the water it has absorbed from the air.[4][5]

  • Preventative Protocol: Accurate Weighing of Hygroscopic Reagents

    • Environment is Key: If available, perform all manipulations inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or a desiccator cabinet with very low relative humidity. A controlled environment with less than 40% relative humidity is recommended.[6]

    • Equilibrate Temperatures: Before opening, allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing area for at least 30-60 minutes. This prevents condensation from forming on the cold powder when exposed to warmer, moist air.

    • Minimize Exposure Time: Prepare all necessary tools (spatulas, weigh boats, containers) in advance. Work swiftly and decisively once the main container is opened. Do not leave the stock bottle open to the air.

    • Use Appropriate Weighing Vessels: Use a glass weighing bottle with a ground-glass stopper or a vial with a screw cap instead of an open weigh boat for sensitive applications. Weigh the empty, capped vessel first. Add the powder, cap it immediately, and take the final weight. The difference is the mass of your compound.

    • The "Full Bottle" Stock Solution Method (Highest Accuracy): For maximum precision, especially for preparing primary standards, it is often best to use the entire contents of a new bottle to make a concentrated stock solution.[7]

      • Weigh the entire, unopened bottle of the compound.

      • In a controlled (dry) atmosphere, quickly transfer the entire contents of the bottle into a suitable volumetric flask.

      • Re-weigh the now-empty bottle (including the cap).

      • The difference between the initial and final weights is the precise mass of the transferred powder.

      • Dissolve the powder in a known volume of an appropriate solvent to create a stock solution of a precisely known concentration.

Issue 2: The powder in the stock bottle has caked into a hard solid.

Q: I opened a previously used bottle of this compound and the fine powder has turned into a single, hard chunk. Is it still usable?

A: This indicates significant moisture absorption has occurred due to improper sealing or storage.

  • Causality: Over time, even small amounts of moisture ingress into the container will cause the powder particles to adsorb water, leading to clumping, caking, and potential degradation.[8] This can affect not only the physical handling of the powder but also its chemical stability and solubility.

  • Solution & Mitigation:

    • Assess Usability: The material may still be usable if no significant chemical degradation has occurred (e.g., color change from off-white to dark brown). However, the water content is now a significant variable. For highly sensitive quantitative experiments, using a new, unopened lot is strongly recommended.

    • Salvage Procedure (for non-critical applications):

      • In a low-humidity environment, you can carefully use a clean, dry spatula to break up the caked material.

      • Drying the material under a high vacuum in a desiccator over a strong desiccant (e.g., phosphorus pentoxide) may remove some adsorbed water, but this may not be sufficient to restore it to its original state.

    • Best Practice - Preventative Storage: Always ensure the container cap is tightly sealed immediately after use. For added protection, wrap the cap area with paraffin film. Store the tightly sealed container inside a desiccator containing an active desiccant like silica gel or molecular sieves.[4][6][9]

Issue 3: Inconsistent results or failed reactions.

Q: My experiments using this compound are giving inconsistent yields or failing entirely. Could this be related to the starting material?

A: Yes, this is a likely consequence of moisture-related issues.

  • Causality:

    • Inaccurate Concentration: As detailed in Issue 1, if you are weighing a sample that has absorbed water, the actual mass of the active compound is lower than what was measured. This leads to incorrect stoichiometry in your reactions.[8]

    • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways of the compound or other reagents in your reaction mixture, leading to lower yields and the formation of impurities. The stability of pyrazole derivatives can be influenced by environmental factors.[10][11]

  • Troubleshooting Workflow:

    G start Inconsistent Experimental Results check_material Step 1: Inspect Starting Material Is it free-flowing powder? start->check_material weighing Step 2: Review Weighing Protocol Was a dry environment used? check_material->weighing Yes new_lot Action: Use a new, unopened lot of the compound. check_material->new_lot No (Caked/Discolored) stock_prep Step 3: Evaluate Solution Prep Was a stock solution used? weighing->stock_prep Yes improve_weighing Action: Implement Accurate Weighing Protocol (see Issue 1). weighing->improve_weighing No stock_prep->new_lot No make_stock Action: Prepare a fresh stock solution using the 'Full Bottle' method. stock_prep->make_stock Yes (but old) end Re-run Experiment new_lot->end improve_weighing->end make_stock->end

    Caption: Troubleshooting workflow for inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on safety data sheets and best practices for hygroscopic materials, the ideal storage conditions are summarized below.[1][9][12][13]

ParameterRecommendationRationale
Temperature 2°C to 8°CSlows potential degradation kinetics.[1][2]
Atmosphere Dry, Inert (e.g., Argon/Nitrogen)Minimizes exposure to atmospheric moisture and oxygen.
Container Tightly sealed original containerPrevents moisture ingress.[12][13]
Location Inside a desiccatorProvides a secondary barrier against ambient humidity.[4]

For ultimate protection, after each use, backfill the container headspace with an inert gas like argon or nitrogen before sealing.

Q2: How do I properly dissolve this compound?

A2: Solubility is limited in many common solvents. Published data and supplier information indicate the following:

  • DMSO: Slightly soluble[1]

  • Methanol: Very slightly soluble[1]

  • Water: Slightly soluble, requires heating and/or sonication to aid dissolution.[1] The sulfate salt form is intended to enhance aqueous solubility compared to the free base.[14]

Recommended Dissolution Protocol:

  • Weigh the compound accurately using the hygroscopic handling techniques described above.

  • Transfer the powder to an appropriate vessel.

  • Add the desired solvent (e.g., DMSO for organic reactions, or water for aqueous applications).

  • If dissolution is slow, gently warm the mixture (e.g., to 40-50°C) and/or place it in an ultrasonic bath.

  • Vortex or stir until a clear solution is obtained. Always prepare solutions fresh for best results.

Q3: What are the key physical and chemical properties of this compound?

A3: The following table summarizes essential data for this compound.

PropertyValueSource(s)
CAS Number 27511-79-1[15][16][17]
Molecular Formula C₈H₁₄N₈O₆S (or C₄H₆N₄O · 0.5 H₂SO₄)[1][16][18][19]
Molecular Weight ~350.31 g/mol [1][16][19]
Appearance White to light brown or off-white powder/solid[1][18]
Melting Point ~224°C (with decomposition)[1][2]
Stability Hygroscopic[1]

Q4: What are the primary safety hazards and required personal protective equipment (PPE)?

A4: While not classified as acutely toxic by all suppliers, it is harmful if swallowed, in contact with skin, or if inhaled according to some safety data sheets.[15][16] Standard laboratory precautions are mandatory.

  • Handling: Use with adequate ventilation to minimize dust generation and accumulation. Avoid breathing dust.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[13]

    • Hand Protection: Wear appropriate protective gloves (e.g., nitrile).[15]

    • Skin and Body Protection: Wear a lab coat.[13]

  • First Aid: In case of contact, flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, get medical attention.[12][18] Always wash hands thoroughly after handling.[9][12]

Caption: Recommended storage and handling workflow overview.

References

  • Material Safety Data Sheet - 3-Amino-4-pyrazolecarboxamide hemisulf
  • This compound - Safety D
  • 3-Amino-4-pyrazolecarboxamide hemisulf
  • 3-Amino-4-carboxamidopyrazole hemisulfate. (n.d.).
  • Tan, B. H., & Chan, S. Y. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(7), 1024.
  • SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulf
  • SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulf
  • SAFETY DATA SHEET - 3-Aminopyrazole-4-carboxamide Hemisulf
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Pharma Excipients.
  • This compound CAS#: 27511-79-1. (n.d.). ChemicalBook.
  • The MSDS HyperGlossary: Hygroscopic. (n.d.).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis Online.
  • How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025). Pharma.Tips.
  • 3-Amino-1H-pyrazole-4-carboxamide sulf
  • Hygroscopic chemical...how to deal with? (2010). Protocol Online.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology.
  • What are the hazardous effects of hygroscopic m
  • 3-Amino-4-pyrazolecarboxamide hemisulf
  • Method for preparing 3-amino-4-formamido pyrazole hemisulphate. (2015).
  • 3 Ways to Handle Hygroscopic M
  • This compound. (n.d.). Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd.
  • This compound Exporters & Suppliers. (n.d.). SGT Life Sciences.
  • This compound | 27511-79-1. (n.d.).
  • Preparation and structures of some new 1H-pyrazole derivatives. (2025).
  • One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. (2011).
  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles. (1983).
  • El-Sayed, N. N. E., et al. (2017).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. (2024). Journal of Survey in Fisheries Sciences.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent.

Sources

Technical Support Center: Troubleshooting Low Yield in Cyclization Reactions with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding cyclization reactions that utilize hydrazine hydrate. As a versatile and powerful dinucleophilic reagent, hydrazine hydrate is central to the synthesis of numerous nitrogen-containing heterocycles, including pyrazoles, pyridazinones, oxadiazoles, and triazoles. However, achieving high yields can be challenging due to competing side reactions, intermediate stability, and sensitivity to reaction conditions. This document is designed to provide you with the causal understanding and actionable protocols needed to overcome these synthetic hurdles.

PART A: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on root causes and providing scientifically grounded solutions.

Issue 1: The reaction shows low or no conversion to the desired product.

This is the most common issue, often stemming from an incomplete reaction cascade. The overall transformation typically involves two key stages: the formation of an acyclic intermediate (like a hydrazide or hydrazone) and its subsequent intramolecular cyclization. A failure at either stage will result in low yield.

Potential Cause 1: Inefficient Formation of the Acyclic Intermediate

The initial nucleophilic attack of hydrazine on a carbonyl group (e.g., ester, carboxylic acid, ketone) to form the hydrazide or hydrazone is the foundation of the entire sequence. If this step is sluggish or incomplete, the final product cannot be formed efficiently.

Solutions & Scientific Rationale:

  • Optimize Reagent Stoichiometry: Hydrazine hydrate can be consumed by side reactions or decompose at elevated temperatures.[1] It is common practice to use a slight to moderate excess (e.g., 1.1 to 2 equivalents) to drive the initial condensation to completion. However, be aware that a large excess can sometimes promote side reactions, such as the formation of product hydrazones.[2]

  • Increase Reaction Temperature: The initial condensation can be slow at room temperature. Gently heating the reaction (e.g., to 40-80 °C) can significantly increase the rate of hydrazide or hydrazone formation. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

  • Solvent Choice: For the formation of acid hydrazides from esters, polar protic solvents like ethanol or methanol are highly effective as they can solvate the transition state and participate in proton transfer.[3]

  • Check Reagent Quality: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen. Ensure you are using a fresh, high-quality reagent. Impurities in your starting material can also interfere with the reaction.

Potential Cause 2: Failure of the Intramolecular Cyclization Step

The formed acyclic intermediate may be stable under the reaction conditions and fail to cyclize, leading to its accumulation and a low yield of the final heterocyclic product. This is often the rate-limiting step and is highly dependent on the substrate and reaction conditions.

Solutions & Scientific Rationale:

  • Introduce a Dehydrating Agent/Catalyst: The cyclization step is typically a condensation reaction that eliminates a molecule of water (or alcohol, if starting from an ester). This process often requires an acid catalyst or a strong dehydrating agent to proceed efficiently. The choice of agent is critical and depends on the target heterocycle.[3][4]

    • For 1,3,4-Oxadiazoles: Strong dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂) are commonly used to cyclize diacylhydrazines or acid hydrazides.[3][5]

    • For Pyridazinones from γ-keto acids: The cyclization is often achieved by heating in a solvent like ethanol or acetic acid, which acts as a proton source to catalyze the dehydration.[6][7]

    • For Pyrazoles from 1,3-dicarbonyls: These reactions are often catalyzed by a small amount of mineral or organic acid (e.g., HCl, acetic acid) to promote the intramolecular nucleophilic attack and subsequent dehydration.[8][9]

  • Increase Temperature: Many cyclizations require significant thermal energy to overcome the activation barrier. Refluxing in a high-boiling solvent like acetic acid, n-butanol, or toluene is a common strategy.[10][11] The optimal temperature must be determined empirically to maximize cyclization without causing product degradation.[1]

Below is a troubleshooting workflow to diagnose the root cause of low yield.

G start Low Product Yield check_sm Is Starting Material Consumed? (Check via TLC/LC-MS) start->check_sm no_sm_consumed No check_sm->no_sm_consumed yes_sm_consumed Yes check_sm->yes_sm_consumed check_int Is Intermediate Formed? int_not_formed No check_int->int_not_formed int_formed Yes check_int->int_formed troubleshoot_step1 Problem: Inefficient Initial Reaction - Increase Temperature - Increase Hydrazine Stoichiometry - Check Reagent Quality no_sm_consumed->troubleshoot_step1 yes_sm_consumed->check_int int_not_formed->troubleshoot_step1 troubleshoot_step2 Problem: Inefficient Cyclization - Add/Change Dehydrating Agent (POCl₃, PPA) - Add Acid/Base Catalyst - Increase Reaction Temperature Significantly int_formed->troubleshoot_step2

Caption: Troubleshooting workflow for low product yield.

Issue 2: The reaction produces a complex mixture of products or significant side products.

The formation of multiple products points to issues with selectivity or competing reaction pathways.

Potential Cause 1: Lack of Regioselectivity

When using unsymmetrical starting materials (e.g., an unsymmetrical 1,3-diketone for pyrazole synthesis), hydrazine can attack at two different sites, leading to a mixture of regioisomers.[12]

Solutions & Scientific Rationale:

  • Modify Reaction Conditions: Regioselectivity can be highly sensitive to solvent, temperature, and pH. For instance, in the synthesis of pyrazoles from 1,3-diketones, acidic conditions often favor one isomer while neutral or basic conditions may favor another. A systematic screening of conditions is recommended.[12]

  • Use a Substituted Hydrazine: If applicable to your synthetic goal, using a substituted hydrazine (e.g., phenylhydrazine) can introduce steric or electronic bias that directs the initial attack to one carbonyl group over the other, improving regioselectivity.

Potential Cause 2: Formation of Azines or Dimerization

Hydrazones, formed as intermediates, can react with another molecule of the carbonyl starting material to form an azine (R₂C=N-N=CR₂).[13] This is more common when the cyclization step is slow and there is unreacted carbonyl starting material present.

Solutions & Scientific Rationale:

  • Control Stoichiometry and Order of Addition: Ensure at least a stoichiometric amount of hydrazine is present from the beginning to quickly convert the carbonyl compound. In some cases, slow addition of the carbonyl compound to a solution of hydrazine can minimize the concentration of the free carbonyl available for azine formation.

  • Optimize for Cyclization: Focus on finding conditions (e.g., higher temperature, appropriate catalyst) that promote the rapid cyclization of the hydrazone intermediate, thereby removing it from the reaction mixture before it can react further.

Issue 3: The desired product decomposes during the reaction or work-up.

Product instability can lead to a deceptively low isolated yield even if the reaction itself was successful.

Potential Cause: Thermal or Chemical Instability

Many heterocyclic compounds can be unstable at high temperatures or under strongly acidic or basic conditions.

Solutions & Scientific Rationale:

  • Minimize Reaction Time and Temperature: Determine the minimum time and temperature required for complete conversion. Prolonged heating can often lead to decomposition.

  • Careful Work-up Procedure: Be mindful of the product's stability during work-up. If the reaction was run under strong acid, neutralize it carefully and promptly with a cooled base solution before extraction. Some products are sensitive to hydrolysis and should not be exposed to aqueous conditions for extended periods.[1][13]

  • Inert Atmosphere: If your product is sensitive to oxidation, performing the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.

PART B: Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for hydrazine cyclizations and how do I choose one?

A: The choice of solvent is critical and depends on the specific transformation.

  • Alcohols (Ethanol, Methanol): These are excellent, common choices for the initial formation of hydrazides from esters and for many cyclizations that are simply thermally driven or require mild acid catalysis.[7]

  • Acetic Acid: It often serves as both a solvent and an acid catalyst, particularly effective for reactions like the synthesis of pyridazinones and pyrazoles where it facilitates the dehydration step.[6]

  • High-Boiling Aprotic Solvents (DMF, Dioxane, Toluene): These are used when high temperatures are required to drive the cyclization and dehydration, and they are generally inert.

  • No Solvent (Neat Conditions): Some reactions, particularly on a small scale or with microwave assistance, can be run neat (without solvent), which can accelerate the reaction.[6]

Q2: How critical is temperature control in these reactions?

A: Temperature control is a delicate balance.

  • Too Low: The reaction, particularly the cyclization/dehydration step, may not proceed at a reasonable rate, leading to low conversion.

  • Too High: This can lead to the formation of side products through alternative reaction pathways or cause thermal decomposition of the starting materials, intermediates, or the final product.[1] It is always best to start at a moderate temperature and slowly increase it, monitoring the reaction progress by an analytical technique like TLC or LC-MS.

Q3: Is a catalyst always required for the cyclization step?

A: Not always, but it is very common. The necessity of a catalyst depends on the activation energy of the cyclization step.

  • Thermally Driven: Some intramolecular reactions will proceed simply upon heating in a suitable solvent.

  • Acid Catalysis: Most cyclizations involving dehydration are significantly accelerated by a catalytic amount of acid (e.g., acetic acid, H₂SO₄, p-TSA).[11] The acid protonates a carbonyl or hydroxyl group, making it a better leaving group (H₂O).

  • Dehydrating Agents: For substrates that are difficult to cyclize, a stoichiometric amount of a strong dehydrating agent like POCl₃ or PPA is used to forcibly remove water and drive the reaction.[4]

  • Metal Catalysis: Certain specialized cyclizations can be promoted by transition metal catalysts, such as copper or rhodium, which can activate specific functional groups.[14][15]

Q4: My crude product is an oil or a gummy solid. How can I purify it?

A: This is a common purification challenge. Common impurities include unreacted starting materials, acyclic intermediates, and various by-products.[16][17][18]

  • Trituration: Try stirring the crude oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization or solidify the product.[1]

  • Column Chromatography: This is the most versatile method for separating complex mixtures. A systematic approach to finding a suitable solvent system using TLC is recommended.

  • Recrystallization: If the product can be solidified, recrystallization from a suitable solvent system is an excellent way to achieve high purity.

  • Acid-Base Extraction: If your product has a basic nitrogen atom (and the impurities do not), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer, and then basify it to precipitate or re-extract your purified product.

Data & Protocols

Table 1: Typical Conditions for Common Hydrazine-Based Cyclizations
Target HeterocycleTypical Starting MaterialsCommon SolventsCatalyst / Dehydrating AgentTypical TemperatureReference(s)
1,3,4-Oxadiazole Acid Hydrazide + Carboxylic AcidPOCl₃ (Solvent & Agent)Phosphorus Oxychloride (POCl₃)Reflux[3][5]
Pyridazinone γ-Keto Acid or EsterEthanol, Acetic AcidNone or Acetic AcidReflux[6][19]
Pyrazole 1,3-Diketone or α,β-Unsaturated KetoneEthanol, Acetic Acid, DMFAcetic Acid, HCl (catalytic)Room Temp to Reflux[8][9][12]
1,2,4-Triazole Acid Hydrazide + Nitrile/AmideDMF, n-ButanolBase (e.g., K₂CO₃) or AcidReflux[20][21]
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole

This two-step protocol is a representative example of a cyclization reaction involving hydrazine hydrate, proceeding through a stable acid hydrazide intermediate.

Step 1: Synthesis of Benzoylhydrazide

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl benzoate (5.0 g, 36.7 mmol) and ethanol (30 mL).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (2.8 mL, 55.1 mmol, 1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the methyl benzoate spot.

  • Work-up: After cooling to room temperature, a white precipitate will form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This affords benzoylhydrazide, which is typically of sufficient purity for the next step.

Step 2: Cyclodehydration to 2,5-Diphenyl-1,3,4-oxadiazole

  • Reagent Setup: In a 50 mL round-bottom flask, place the dried benzoylhydrazide (2.0 g, 14.7 mmol), benzoic acid (1.8 g, 14.7 mmol, 1.0 eq), and phosphorus oxychloride (POCl₃, 10 mL). Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring for 5-6 hours. The mixture will become a clear solution.

  • Work-up: Allow the reaction to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with stirring. A white solid will precipitate.

  • Isolation & Purification: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyl-1,3,4-oxadiazole as white needles.[3][5]

Visualization of Key Relationships

The outcome of a cyclization reaction is governed by the interplay of several key parameters.

G Yield Yield Purity Purity Selectivity Selectivity Temp Temperature Temp->Yield Temp->Purity Temp->Selectivity Solvent Solvent Solvent->Yield Solvent->Selectivity Catalyst Catalyst Catalyst->Yield Catalyst->Selectivity Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity

Caption: Interdependencies of key reaction parameters.

References

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH).
  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
  • SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds.
  • SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. IRJMETS.
  • SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds.
  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health (NIH).
  • Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry.
  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository.
  • Process for the preparation of pyrazole. Google Patents.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis of 1,3,4‐oxadizole from the reaction between hydrazine... ResearchGate.
  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo.
  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry.
  • SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES. Taylor & Francis Online.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.
  • Synthesizing process of 1H-1,2,4-triazole. Google Patents.
  • Optimization of the reaction conditions a,b. ResearchGate.
  • Process for purifying aqueous hydrazine hydrate solutions. Google Patents.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.
  • Preparation of hydrazine hydrate. PrepChem.com.
  • Process for the purification of aqueous hydrazine hydrate solutions. European Patent Office.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health (NIH).
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc.
  • Purification of hydrazine hydrate waste salt using a water washing based integrated process for the production of sodium hydrate via ion-exchange membrane electrolysis. ResearchGate.
  • A process for producing a purified hydrazine hydrate. European Patent Office.
  • Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. National Institutes of Health (NIH).
  • development of cyclic hydrazine and hydrazide type organocatalyst↓mechanistic aspects of. HETEROCYCLES.
  • Cyclisation reaction through hydrazine. Chemistry Stack Exchange.
  • Hydrazone - Wikipedia. Wikipedia.
  • Catalytic activation of hydrazine hydrate by gold nanoparticles: Chemoselective reduction of nitro compounds into amines. ResearchGate.
  • Hydrazine. Organic Chemistry Portal.
  • Help with Low Yield Synthesis. Reddit.
  • Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. R Discovery.
  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Royal Society of Chemistry.

Sources

Technical Support Center: Identification and Removal of Residual Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Residual Solvent Analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the identification and removal of residual solvents. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the quality, safety, and efficacy of your products.

Residual solvents are organic volatile chemicals used or produced during the manufacturing of drug substances, excipients, or drug products.[1] Since these solvents offer no therapeutic benefit, they must be removed to the greatest extent possible to meet stringent safety and quality standards.[1][2] The primary guidelines governing these limits are the International Council for Harmonisation (ICH) Q3C guidelines and the United States Pharmacopeia (USP) chapter <467>.[3][4]

This center is structured to provide rapid answers through FAQs and in-depth solutions via detailed troubleshooting guides for both analytical and purification workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a major concern in pharmaceuticals? A1: Residual solvents are trace amounts of organic volatile chemicals that remain after the manufacturing process of a drug substance or product.[4] They are a concern because they can pose a risk to patient safety due to their potential toxicity.[3] Furthermore, residual solvents can affect the physicochemical properties of the active pharmaceutical ingredient (API), such as its crystal structure, solubility, and stability, which can impact the final product's bioavailability and efficacy.[5][6]

Q2: How are residual solvents classified? A2: Based on their risk to human health, residual solvents are categorized into three classes by the ICH Q3C guidelines:[1][7]

  • Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards (e.g., Benzene, Carbon tetrachloride).[3][7] Their use should be avoided unless strongly justified in a risk-benefit assessment.[1]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[2] This class includes common solvents like Acetonitrile, Methanol, and Toluene, which have specific Permitted Daily Exposure (PDE) limits.[1]

  • Class 3: Solvents with low toxic potential. These are considered less toxic and of lower risk to human health (e.g., Ethanol, Acetone, Isopropyl alcohol).[1][2] They have high PDE values (≥50 mg/day) and are often limited by Good Manufacturing Practices (GMP).[1]

Q3: What is the primary analytical technique for identifying residual solvents? A3: The most widely used and recommended technique is Headspace Gas Chromatography (HS-GC), typically with a Flame Ionization Detector (FID).[5][8] HS-GC is ideal for volatile organic compounds because it involves heating the sample in a sealed vial and injecting the vapor (headspace) into the GC.[9] This process avoids injecting non-volatile matrix components that can contaminate the GC system, making it a robust method for routine analysis.[5] For unambiguous identification of unknown peaks, a Mass Spectrometer (MS) detector can be used in place of or in addition to an FID.[10][11]

Q4: What are the most common methods for removing residual solvents? A4: The choice of removal method depends on the solvent's boiling point, the solute's stability, and the desired final product form. Common methods include:

  • Rotary Evaporation (Rotovap): Efficient for removing low-boiling point solvents from a solution by heating under reduced pressure.[12]

  • Lyophilization (Freeze-Drying): Used to remove high-boiling point solvents like water or DMSO from heat-sensitive materials by freezing the sample and sublimating the solvent under a deep vacuum.[13][14]

  • Recrystallization: A purification technique that can effectively remove trapped solvent impurities by dissolving the solid in a minimal amount of hot solvent and allowing it to re-form pure crystals upon cooling.[15][16]

  • Vacuum Drying: Placing the sample in an oven under reduced pressure, often with gentle heating, to remove residual solvents from a solid material.

Section 2: Troubleshooting Guide: Identification by Headspace GC (HS-GC)

Headspace Gas Chromatography is the workhorse for residual solvent analysis, but it is not without its challenges. This section addresses common problems encountered during method development and routine analysis.

Workflow for Troubleshooting a Failed HS-GC Run

This diagram outlines a logical path for diagnosing common issues in HS-GC analysis.

G HS-GC Troubleshooting Workflow start Problem Observed in Chromatogram p1 Poor Peak Shape (Fronting, Tailing, Split) start->p1 p2 Low or No Signal start->p2 p3 High Baseline / Ghost Peaks start->p3 p4 Poor Reproducibility (High %RSD) start->p4 c1a Column Overload? p1->c1a c1b Active Sites in System? p1->c1b c1c Improper Injection? p1->c1c c2a Leak in System? p2->c2a c2b Sample Prep Issue? p2->c2b c2c Instrument Parameter Error? p2->c2c c3a Carryover? p3->c3a c3b Contaminated Gas/Solvent? p3->c3b c4a Inconsistent Vial Sealing? p4->c4a c4b Incomplete Equilibration? p4->c4b s1a Dilute Sample / Reduce Injection Volume c1a->s1a s1b Use Deactivated Liner. Trim Column. Check for Acetic Acid Adsorption. c1b->s1b s1c Check Syringe/Loop. Optimize Split Ratio. c1c->s1c s2a Check Septa, Ferrules, Vial Crimp. c2a->s2a s2b Verify Sample Solubility. Ensure Correct Standard Concentration. c2b->s2b s2c Check HS Temp/Time. Verify GC Oven Program & Gas Flows. c2c->s2c s3a Run Blank Vials. Increase Syringe/Transfer Line Temp. c3a->s3a s3b Check Solvent Purity. Purge Gas Lines. c3b->s3b s4a Check Crimper Settings. Use High-Quality Vials/Caps. c4a->s4a s4b Increase Equilibration Time. Ensure HS Oven Reaches Setpoint. c4b->s4b

Caption: A logical workflow for diagnosing and resolving common HS-GC issues.

Q&A: Common Analytical Problems

Q: My peaks are tailing badly, especially for polar solvents like alcohols. What's the cause? A: Peak tailing is often caused by "active sites" within your GC system. These are points where your analyte can have unwanted secondary interactions, slowing its travel through the system relative to the main band.

  • Causality: Active sites are typically exposed silanol groups (-Si-OH) on the surface of the inlet liner, column, or glass wool packing.[17] Polar analytes like alcohols or acids can form hydrogen bonds with these sites, causing them to lag behind and create a tailing peak.

  • Troubleshooting Steps:

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. Over time, even deactivated liners can become active; replace it as a first step.

    • Column Maintenance: If the liner change doesn't help, the activity may be at the head of your GC column. Trim the first 10-15 cm of the column.

    • Check for Acidic Analytes: If your sample contains acids (e.g., acetic acid), they are highly prone to adsorption.[17] Ensure your entire flow path is as inert as possible.

Q: I'm analyzing a water-insoluble API, and my results are highly variable. Why? A: Inconsistent results with insoluble samples are almost always due to non-homogenous partitioning of the solvents into the headspace. For HS-GC to be reproducible, the equilibrium between the sample phase and the gas phase must be consistent vial-to-vial.

  • Causality: If the API does not dissolve in the diluent, the residual solvents must diffuse out of the solid particles and into the diluent before they can partition into the headspace. The particle size, morphology, and degree of wetting of the solid can vary, leading to inconsistent extraction and variable results. While USP <467> notes the sample does not have to fully dissolve at room temperature, it's crucial that equilibrium is reached in the headspace oven.[18]

  • Troubleshooting Steps:

    • Change the Diluent: The USP recommends solvents like N,N-dimethylformamide (DMF) or 1,3-dimethyl-2-imidazolidinone (DMI) for water-insoluble articles.[19] Choose a high-boiling, aprotic solvent in which your API is soluble.

    • Optimize Headspace Parameters: Increase the headspace vial incubation time and/or temperature to ensure complete extraction of solvents from the solid matrix into the diluent.[6] It's prudent to test different incubation times to verify that you have reached equilibrium.[18]

    • Sample Preparation: Ensure consistent sample weighing and consider gently grinding the sample (if it doesn't affect its stability) to achieve a more uniform particle size.

Q: I'm seeing a peak for a solvent I know isn't in my sample. What is it? A: This phenomenon is known as a "ghost peak" and is typically caused by carryover from a previous injection or contamination in the system.

  • Causality: High-concentration samples can leave residues in the headspace syringe, transfer line, or GC inlet, which then elute during a subsequent run.[20] Contamination can also come from the diluent, vials, or the carrier gas supply.

  • Troubleshooting Steps:

    • Run a Blank: Inject a vial containing only the diluent. If the peak is still present, the contamination is from your diluent or the system itself.

    • Clean the Flow Path: Increase the headspace syringe/transfer line temperature to "bake out" contaminants. Run several blank injections after a high-concentration sample.

    • Check for Contamination: Use a fresh bottle of diluent and new, clean vials. If the problem persists, check your gas lines and filters for potential contamination.

Q: When should I use a Mass Spectrometry (MS) detector instead of a Flame Ionization Detector (FID)? A: The choice depends on your analytical goal.

  • GC-FID: This is the gold standard for quantification in regulated environments like USP <467>.[10] FID is robust, has a wide linear range, and provides a response proportional to the number of carbon atoms, making it excellent for quantifying known solvents.[21]

  • GC-MS: This is the superior choice for identification. If you have an unexpected peak in your chromatogram, MS can provide a mass spectrum to help identify the unknown compound.[11][22] This is invaluable for troubleshooting contamination issues or identifying unexpected byproducts. While GC-MS can be used for quantification, its setup is more complex than FID.[23] A detector splitting system can provide both FID and MS data simultaneously from a single injection.[22]

Section 3: Troubleshooting Guide: Solvent Removal Techniques

Efficiently removing solvents is critical for product purity and stability. This section covers common hurdles with standard laboratory removal techniques.

Decision Guide for Solvent Removal

This diagram helps in selecting the most appropriate solvent removal method based on key experimental parameters.

G Solvent Removal Method Selection start Start: Need to Remove Solvent q1 Is the Compound Thermally Sensitive? start->q1 q2 Is the Solvent High-Boiling? (e.g., Water, DMSO, DMF) q1->q2 No m3 Lyophilization (Freeze-Drying) q1->m3 Yes q3 Is the Compound a Solid? q2->q3 No m2 Rotary Evaporation (Higher Heat + High Vacuum) q2->m2 Yes q4 Is the Goal Purification from Soluble Impurities? q3->q4 Yes m1 Rotary Evaporation (Low Heat) q3->m1 No (Compound is liquid/oil) m4 Recrystallization q4->m4 Yes m5 Vacuum Oven Drying q4->m5 No

Caption: A decision tree to guide the selection of a solvent removal technique.

Q&A: Common Removal Problems

Q: My sample keeps "bumping" (violently boiling) in the rotary evaporator. How can I prevent this? A: Bumping is a common and frustrating problem that leads to sample loss. It occurs when a solution becomes superheated and boils eruptively instead of smoothly.[24]

  • Causality: This happens when the vacuum is applied too quickly or the bath temperature is too high for the solvent's boiling point at that pressure. The rotation of the flask is designed to prevent this by increasing the surface area for even evaporation.[12] Solvents with low boiling points (like diethyl ether or dichloromethane) are particularly prone to bumping.[25]

  • Troubleshooting Steps:

    • Gradual Vacuum: Apply the vacuum slowly to allow the solvent to begin boiling gently.

    • Control Rotation Speed: Ensure the flask is rotating at a steady, moderate speed (e.g., 100-150 RPM) to create a thin film of liquid on the flask wall.

    • Correct Bath Temperature: Use the "rule of 20." The bath temperature should be about 20°C higher than the desired boiling point of the solvent at your target pressure. For very low-boiling solvents, a room temperature water bath is often sufficient.[25]

    • Fill Volume: Do not fill the evaporating flask more than halfway full.[25] This provides ample surface area and reduces the risk of bumping.

Q: I'm trying to remove a high-boiling point solvent like DMF or DMSO. It's taking forever. How can I speed it up? A: Removing high-boiling point solvents is a challenge because they require either high temperatures (which can degrade your compound) or a very deep vacuum.[24][26]

  • Causality: These solvents have low vapor pressure, meaning they do not evaporate easily. A standard water aspirator vacuum (~25 mmHg) is often insufficient to lower their boiling points to a practical temperature.[26]

  • Troubleshooting Steps:

    • Use a High-Vacuum Pump: A diaphragm or rotary vane pump that can achieve pressures below 5 mmHg is necessary. For example, at 5 torr, the boiling point of DMF is below 50°C.[27]

    • Increase Bath Temperature: If your compound is stable, increase the water bath temperature to 60-80°C.

    • Liquid-Liquid Extraction: Consider a workup step. Dilute your reaction mixture with water and extract your product into a low-boiling organic solvent (e.g., ethyl acetate, diethyl ether). The DMF/DMSO will remain in the aqueous layer. You can then easily remove the low-boiling extraction solvent on the rotovap.[27]

    • Lyophilization: If your compound is soluble in water or another suitable solvent and is non-volatile, you can often remove residual DMSO or water by freeze-drying.[14]

Q: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This usually happens when the solution becomes saturated at a temperature that is above the melting point of your compound.[28]

  • Causality: The compound precipitates as a molten oil, which may solidify into an amorphous mass, trapping impurities. This is common for low-melting point solids or when a solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation temperature.[28]

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or paper towels can help. Do not place it directly in an ice bath from a high temperature.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[28]

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Q: My sample melted during lyophilization. What went wrong? A: Sample melting during lyophilization indicates that the temperature of the product exceeded its collapse temperature (the point at which it loses its rigid structure).

  • Causality: This is often caused by the presence of organic solvents that lower the freezing point of the sample.[14] If the sample is not completely frozen before applying vacuum, or if the vacuum is not deep enough, the heat from the surrounding environment can be enough to melt the product. High salt concentrations can also depress the freezing point.[14]

  • Troubleshooting Steps:

    • Pre-freeze Thoroughly: Ensure the sample is frozen solid before connecting it to the lyophilizer. For samples containing organic solvents, freezing in a dry ice/acetone bath or a -80°C freezer is recommended.

    • Remove Volatile Organics First: If your sample contains significant amounts of volatile organic solvents (e.g., acetonitrile, methanol), remove them first using a rotary evaporator before dissolving the residue in water for lyophilization.[14]

    • Ensure Proper Vacuum: A leak in the system can prevent it from reaching the necessary low pressure, leading to melting. The system pressure should be well below the vapor pressure of ice at the condenser temperature.[14]

Section 4: Key Experimental Protocols

Protocol 1: Sample and Standard Preparation for HS-GC Analysis (Based on USP <467>)

This protocol describes the general steps for preparing samples and standards for the analysis of Class 1 and Class 2 residual solvents.

  • Objective: To prepare solutions for the accurate quantification of residual solvents in a drug substance.

  • Principle: The sample is dissolved in a suitable diluent in a sealed headspace vial. Upon heating, volatile solvents partition between the liquid and gas (headspace) phases. An aliquot of the headspace is injected into the GC. The standard addition method or external standard calibration is used for quantification.[29]

Materials:

  • 20 mL Headspace vials with PTFE/silicone septa and aluminum caps

  • Crimper/Decapper

  • Gas-tight syringe or autosampler

  • Diluent (e.g., Dimethyl sulfoxide (DMSO), DMF, or water)

  • Reference standards of the solvents of interest

  • Drug substance (sample)

Procedure:

  • Standard Stock Solution Preparation:

    • Accurately prepare a stock solution of the target residual solvents in the chosen diluent. The concentrations should be relevant to the ICH limits. For example, create a mix of Class 2A solvents at their respective limit concentrations.[30]

  • Standard Solution (for Calibration/System Suitability):

    • Transfer a precise volume (e.g., 1.0 mL) of the standard stock solution into a 20 mL headspace vial.

    • Add 5.0 mL of diluent (e.g., water).

    • Immediately seal the vial with a cap and crimp tightly. This will be your calibration standard at the limit concentration.

  • Test Solution (Sample):

    • Accurately weigh about 100 mg of the drug substance directly into a 20 mL headspace vial.

    • Add 5.0 mL of the appropriate diluent (e.g., DMF for a water-insoluble sample).

    • Immediately seal the vial and crimp tightly.

  • Spiked Test Solution (for Accuracy/Recovery):

    • Accurately weigh about 100 mg of the drug substance into a 20 mL headspace vial.

    • Add 1.0 mL of the standard stock solution.

    • Add 4.0 mL of the diluent.

    • Immediately seal the vial and crimp tightly.

  • Analysis:

    • Place all vials (blanks, standards, test solutions) into the headspace autosampler.

    • Set the appropriate headspace parameters (e.g., Oven: 80°C, Equilibration Time: 30-60 min) and GC conditions.[6]

    • Run the sequence and analyze the resulting chromatograms.

Section 5: Data Tables & Regulatory Limits

Table 1: Selected ICH Q3C Residual Solvent Limits [1][31]

SolventClassPDE (mg/day)Concentration Limit (ppm)
Benzene1-2
Carbon Tetrachloride1-4
1,2-Dichloroethane1-5
Acetonitrile24.1410
Chloroform20.660
Cyclohexane238.83880
Methanol230.03000
Methylene Chloride26.0600
Toluene28.9890
Xylene221.72170
Acetone350.05000
Ethanol350.05000
Ethyl Acetate350.05000
Heptane350.05000
Isopropyl Acetate350.05000
Note: This table is not exhaustive. Always refer to the latest ICH Q3C(R8) or regional pharmacopeia for the complete and current list.[7][20]

Table 2: Properties of Common Solvents for Removal Considerations

SolventBoiling Point (°C)Polarity (Dielectric Const.)Notes on Removal
Diethyl Ether34.64.3Highly volatile; remove on rotovap with no/low heat.[25]
Dichloromethane (DCM)39.69.1Volatile; remove on rotovap with low heat.
Acetone56.021.0Easily removed by rotary evaporation.
Ethyl Acetate77.16.0Easily removed by rotary evaporation.
Methanol64.733.0Easily removed by rotary evaporation; can form azeotropes.
Ethanol78.424.5Easily removed by rotary evaporation.
Water100.080.1High boiling point; best removed by lyophilization or high-vacuum rotovap.
Toluene110.62.4Removable by rotovap, may require higher temp/vacuum.
N,N-Dimethylformamide (DMF)153.038.3High boiling; requires high-vacuum rotovap or extraction.[27]
Dimethyl sulfoxide (DMSO)189.047.0Very high boiling; requires high-vacuum rotovap, extraction, or lyophilization.[27]
Section 6: References
  • ICH Q3C (R9) Residual solvents - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide. (2025). ResolveMass Laboratories Inc. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA). [Link]

  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. (n.d.). LCGC International. [Link]

  • USP Residual Solvents <467> Testing. (2024). Eurofins Australia. [Link]

  • Headspace GC method for residual solvents analysis in pharmaceutical products. (n.d.). Technology Networks. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. (n.d.). Shimadzu. [Link]

  • USP <467> Residual solvent determination in pharmaceutical products. (n.d.). SCISPEC. [Link]

  • (467) RESIDUAL SOLVENTS. (n.d.). USP-NF. [Link]

  • impurities: guideline for residual solvents q3c(r6). (2019). ICH. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021). ICH. [Link]

  • Understanding the Revisions to USP Monograph <467>: Residual Solvents. (n.d.). Phenomenex. [Link]

  • Sample Preparation Problem in Residual Solvents Analysis. (2008). Chromatography Forum. [Link]

  • Method Development for the Analysis of Residual Solvents and Terpenes in one run using headspace GC-MS/FID. (n.d.). Agilent Technologies. [Link]

  • What Problems May Occur During The Experimental Process Of The Rotating Evaporator? (2023). WNW. [Link]

  • Residual Solvent Testing Methods. (2025). ResolveMass Laboratories Inc. [Link]

  • Rotary Evaporator (Rotovap) Issues and the Smart Solution. (2019). BioChromato. [Link]

  • An overview of lyophilization: troubleshooting the challenges and pharmaceutical applications. (2019). Letters in Applied NanoBioScience. [Link]

  • Rotary Evaporator Guide: Setup, Process & Troubleshooting. (n.d.). Root Sciences. [Link]

  • Development and Validation of a Headspace Gas Chromatographic Method for determination of Residual Solvents in Bosentan Monohydrate. (n.d.). ResearchGate. [Link]

  • Lyophilisation - Problems and Solutions. (n.d.). Scribd. [Link]

  • Failures and Troubleshooting of a Rotary Evaporator. (2019). Rotovap.cn. [Link]

  • The operation of the rotary evaporator (rotovap) including common errors - long version. (2013). YouTube. [Link]

  • How can I removed the solvent from my product? (2020). ResearchGate. [Link]

  • Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. (2023). MDPI. [Link]

  • How do organic chemists remove solvents with high boiling points from solution? (n.d.). ResearchGate. [Link]

  • How do organic chemists remove solvents with high boiling points from solution? (2017). Quora. [Link]

  • Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals — USP467: Water-Insoluble Samples. (n.d.). Shimadzu. [Link]

  • A Versatile Method of Ambient-Temperature Solvent Removal. (n.d.). PMC - NIH. [Link]

  • Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. (2025). PMC - NIH. [Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. (n.d.). Shimadzu (Europe). [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products. (2025). [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac. [Link]

  • Recrystallization. (n.d.). [Link]

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. (n.d.). LCGC International. [Link]

  • Recrystallization. (n.d.). [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). [Link]

  • Anyone have experience removing high bp solvents? (2016). Reddit. [Link]

  • Lyophilizer. (n.d.). Crawford Lab.

  • Problems in recrystallization. (n.d.). Biocyclopedia. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). [Link]

  • Overcoming Common Issues during Lyophilization. (2023). AUSTAR Group. [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). [Link]

  • Help needed with Residual Solvent Method Troubleshooting. (2024). Reddit. [Link]

  • Problem with residual solvents analysis by GC-FID. (2016). Chromatography Forum. [Link]

  • A Practical Method for Resolving the Nucleation Problem in Lyophilization. (2009). [Link]

  • Single-solvent recrystallisation. (n.d.). University of York. [Link]

  • Residual Solvent Analysis, Part-1 GC Headspace Calculations of Residual Solvents In Pharmaceuticals. (2020). YouTube. [Link]

Sources

Technical Support Center: Managing Reaction Temperature to Prevent Side Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into managing reaction temperature to control and prevent the formation of unwanted side products. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles and practical laboratory experience.

Introduction: The Critical Role of Temperature in Reaction Selectivity

Temperature is a fundamental parameter in chemical synthesis, influencing not only the rate of a reaction but, more critically, its selectivity.[1][2] In the complex landscape of pharmaceutical and fine chemical synthesis, the formation of side products can drastically reduce yield, complicate purification processes, and ultimately impact the economic viability and safety of a synthetic route.[3] This guide will equip you with the knowledge to diagnose and solve temperature-related selectivity issues, ensuring the desired product is maximized.

Part 1: Troubleshooting Guide - Unexpected Side Products Detected

The sudden appearance of an unexpected side product can be a significant setback. This section provides a systematic approach to troubleshooting this common issue, with a focus on the role of temperature.

Q1: I've identified a new impurity in my reaction. How can I determine if it's temperature-related?

The first step is to systematically investigate the influence of temperature on the product distribution. This involves a combination of analytical monitoring and controlled experiments.

Protocol 1: Temperature Screening Study
  • Establish a Baseline: Run the reaction at your standard temperature and carefully quantify the ratio of the desired product to the side product using a suitable analytical method (e.g., HPLC, GC, NMR).

  • Vary the Temperature: Set up a series of small-scale reactions at different temperatures, for example, 10°C below, at, and 10°C above your standard condition. For reactions sensitive to thermal runaway, initial variations should be smaller.[4]

  • Monitor Reaction Progress: At regular intervals, take aliquots from each reaction and analyze the product-to-side-product ratio. This will provide insight into how temperature affects the relative rates of the desired and undesired pathways.

  • Analyze the Data: Plot the selectivity (ratio of desired product to side product) as a function of temperature. A significant change in selectivity with temperature strongly suggests a thermodynamic or kinetic influence.[1]

Q2: My screening study shows that lower temperatures favor my desired product, but the reaction is too slow. What should I do?

This is a classic scenario of kinetic versus thermodynamic control.[5][6][7] The desired product is likely the kinetic product (formed faster at lower temperatures), while the side product is the thermodynamic product (more stable and favored at higher temperatures).[8][9]

Understanding Kinetic vs. Thermodynamic Control
  • Kinetic Control: At lower temperatures, reactions are generally under kinetic control. The product that forms fastest (the one with the lower activation energy) will be the major product.[5][6][9] These conditions are typically irreversible.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible. Given enough energy to overcome the activation barriers of both forward and reverse reactions, the system will equilibrate to the most stable product, the thermodynamic product.[5][6][8]

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Kinetic vs. Thermodynamic Control Pathways." end

Strategies for Optimization:
  • Prolonged Reaction Time at Low Temperature: If the reaction rate is the primary issue, extending the reaction time at the lower, more selective temperature may be a viable solution.

  • Catalyst Optimization: Investigate if a more active catalyst can increase the rate of the desired reaction at lower temperatures without significantly affecting the rate of the side reaction.

  • Solvent Effects: The choice of solvent can influence reaction rates and the energy barriers of competing pathways.[10][11] Screening different solvents at the optimal temperature may improve the reaction rate.

Q3: Higher temperatures give me a better yield of the desired product, but also more of a specific side product. How can I improve selectivity?

This situation suggests that both the desired reaction and the side reaction have a positive correlation with temperature, but their relative rate increase is different. The goal is to find an optimal temperature that maximizes the formation of the desired product while minimizing the side product.

Data-Driven Temperature Optimization
Temperature (°C)Desired Product Yield (%)Side Product Yield (%)Selectivity (Desired/Side)
8065513.0
9078107.8
10085204.25
11082352.34

Table 1: Example data from a temperature optimization study. In this case, 90°C offers a good compromise between yield and selectivity.

Based on such data, you can identify the temperature that provides the best balance of yield and purity for your specific needs.

Part 2: FAQs on Temperature Management and Control

This section addresses frequently asked questions related to the practical aspects of temperature control in the laboratory.

Q4: What are the most common methods for controlling reaction temperature in a laboratory setting?

The choice of temperature control method depends on the desired temperature range, the scale of the reaction, and the required precision.[12]

  • Heating:

    • Oil/Sand Baths with Hot Plates: Common for temperatures up to 200-250°C.[13] Provide uniform heating.

    • Heating Mantles: Designed for round-bottom flasks and offer even heating.[13]

    • Microwave Reactors: Offer rapid and uniform heating, which can sometimes lead to different reaction selectivities.[14][15][16][17][18]

  • Cooling:

    • Ice/Water Baths: For maintaining 0°C.[19]

    • Ice/Salt Baths: Can achieve temperatures down to -20°C.[13]

    • Dry Ice/Solvent Baths: Commonly used for temperatures around -78°C (acetone) or -40°C (acetonitrile).[13][20]

    • Cryogenic Cooling: For very low temperatures (below -100°C), liquid nitrogen is often used in specialized reactors.[21][22][23][24]

    • Chilling Circulators: Offer precise temperature control over a wide range by circulating a coolant through a jacketed reactor or a cooling coil.[12][25]

Q5: How can I ensure accurate temperature monitoring of my reaction?

Accurate temperature monitoring is crucial for reproducible results and for understanding the true conditions of your reaction.[26][27][28][29]

  • Internal vs. External Probes: Always use a thermocouple or thermometer placed directly in the reaction mixture (internal) rather than in the heating or cooling bath (external).[4][30] The internal temperature can differ significantly from the bath temperature, especially for exothermic or endothermic reactions.[30]

  • Proper Placement: The probe should be immersed in the reaction mixture but not touching the sides or bottom of the flask to get an accurate reading of the bulk temperature.

  • Calibration: Regularly calibrate your temperature probes against a certified thermometer to ensure accuracy.[27]

dot graph TD { subgraph "Temperature Monitoring Best Practices" A[Start] --> B{Use Internal Probe}; B --> C{Position Probe Correctly}; C --> D{Calibrate Regularly}; D --> E[Accurate Temperature Reading]; end } caption: "Workflow for Accurate Temperature Monitoring." end

Q6: I'm scaling up a reaction. What are the key considerations for temperature control?

Scaling up a reaction presents significant challenges for temperature management due to changes in the surface-area-to-volume ratio.[31]

  • Heat Transfer: As the volume of a reactor increases, the surface area available for heat transfer does not increase proportionally.[31][32] This makes it more difficult to remove heat from exothermic reactions or to heat endothermic reactions efficiently.[33][34][35][36][37]

  • Hot Spots: Inadequate mixing in large reactors can lead to localized "hot spots" where the temperature is significantly higher than the bulk, potentially leading to increased side product formation or even a runaway reaction.[30][38]

  • Controlled Addition: For exothermic reactions, adding one of the reagents slowly (portion-wise addition) allows the cooling system to keep up with the heat being generated, thus maintaining the desired temperature.[19]

Q7: Can microwave chemistry help in managing side product formation?

Microwave heating can sometimes offer unique advantages in controlling selectivity.

  • Rapid Heating: The rapid and uniform heating provided by microwaves can minimize the time the reaction mixture spends at intermediate temperatures where side reactions might be more prevalent.[14][16][17]

  • Different Selectivities: In some cases, microwave irradiation can lead to different product distributions compared to conventional heating, potentially favoring the desired product.[15] This is an area of active research and is often attributed to the direct coupling of microwave energy with polar molecules in the reaction mixture.[15][18]

Conclusion

Effective management of reaction temperature is a cornerstone of successful chemical synthesis. By understanding the principles of kinetic and thermodynamic control, employing robust experimental design for troubleshooting, and utilizing appropriate temperature control and monitoring techniques, researchers can significantly improve reaction selectivity and minimize the formation of unwanted side products. This guide provides a foundational framework for addressing these challenges, but it is the careful application of these principles in the laboratory that will ultimately lead to cleaner, more efficient, and more reliable chemical processes.

References

  • Cryogenic Cooling Systems in Industrial Applications. (n.d.). Google Cloud.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
  • Kinetic vs. Thermodynamic Control of Reactions. (2024, February 12). Chemistry LibreTexts.
  • Cryogenics. (n.d.). Wikipedia.
  • Heat Exchange in Reactors and Its Effect on Reaction Processes. (n.d.). Farabi University.
  • Scale-up Reactions. (2019, September 18). Division of Research Safety | Illinois.
  • Cryo Chilling and Its Cool Applications. (2020, June 17). North Slope Chillers.
  • Kinetic Control vs. Thermodynamic Control. (2020, October 27). YouTube.
  • The heat transfer device of the reactor. (n.d.). TANGLIAN Chemistry.
  • Heat Exchangers in Chemical Reactors: Types and Functions. (2024, July 28). Jinzong Machinery.
  • Cooling of Reaction Vessels. (n.d.). Elmemesser EE.
  • How to calculate heat transfer in continuous flow applications. (2021, September 24). Stoli Chem.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). BenchChem.
  • The Effect of Temperature Change. (n.d.). University of Michigan.
  • Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo.
  • Tips & Tricks: Heating and Cooling. (n.d.). University of Rochester.
  • Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. (2025, September 19). ACS Publications.
  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.
  • Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions. (2025, December 25). BenchChem.
  • Cryogenic Reaction Cooling. (n.d.). Messer.
  • Impact of Temperature on Reaction Rate in Catalytic Reactions. (n.d.). ResearchGate.
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • Scale Up Safety. (2023, March 15). Stanford Environmental Health & Safety.
  • Microwave chemistry. (n.d.). Wikipedia.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Monitoring reactions. (n.d.). RSC Education.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate.
  • Microwave Chemistry: General Features and Applications. (n.d.). ResearchGate.
  • Microwave Induced Reactions. (n.d.). Indian Institute of Technology Guwahati.
  • Temperature Control of Experiments and Equipment. (n.d.). Camlab.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025, December 25). BenchChem.
  • Reaction temperature to maximize selectivity of product. (2014, November 16). Physics Forums.
  • How to Comply with Temperature Monitoring Requirements in the Lab. (2018, August 17). YouTube.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). LinkedIn.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
  • Lab Temperature Monitoring. (2022, December 9). StudySmarter.
  • Controlling an Experiment's Temperature. (2022, November 7). Lab Manager Magazine.
  • Temperature Control Best Practices. (2020, September 29). Cinestill Film.
  • The Importance of Temperature Control in Lab Experiments. (2026, January 5). Labec.
  • How Does Temperature Affect The Rate Of A Reaction?. (2023, March 15). Grainger.
  • Why Temperature Control Is Crucial in Chemical Laboratories. (n.d.). CCM.
  • Temperature Control for Batch Reactors in your industry. (2021, July 6). Incatools blog.
  • Using temperature sensors for accurate process monitoring. (2025, November 4). Rapid Electronics.
  • A Guide to Laboratory Temperature Monitoring. (2021, August 17). SensoScientific.
  • Conducting Reactions Below Room Temperature. (n.d.). Moodle@Units.

Sources

Validation & Comparative

A Comparative Analysis of Synthesis Methods for 3-Amino-4-pyrazolecarboxamide Hemisulfate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances efficiency, cost, safety, and environmental impact. This guide provides an in-depth comparative analysis of the primary methods for synthesizing 3-Amino-4-pyrazolecarboxamide hemisulfate, a key intermediate in the production of pharmaceuticals such as the gout medication Allopurinol.

This document offers a detailed examination of three prominent synthetic pathways, providing experimental protocols, comparative data, and an evaluation of the strengths and weaknesses of each approach. Our analysis is grounded in published patents and scientific literature to ensure technical accuracy and provide actionable insights for laboratory and process chemistry.

Introduction to this compound

This compound is a stable salt of the pyrazole derivative, which serves as a crucial building block in organic synthesis. Its primary application lies in the preparation of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds with significant biological activity. The most notable end-product is Allopurinol, a xanthine oxidase inhibitor used in the management of hyperuricemia and gout. The efficiency and cost-effectiveness of synthesizing this intermediate directly impact the overall economics of producing such vital medications.

Comparative Overview of Synthetic Routes

Three primary synthetic routes to this compound have been established, each originating from different starting materials:

  • Route 1: Starting from Cyanoacetamide and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Route 2: Commencing with Malononitrile, an orthoformate, and a base (typically morpholine).

  • Route 3: Beginning with Ethoxymethylene malononitrile and Hydrazine hydrate.

The following sections will delve into the specifics of each route, providing a logical flow from starting materials to the final product.

Route 1: The Cyanoacetamide Pathway

This method involves the condensation of cyanoacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized with hydrazine hydrate and subsequently treated with sulfuric acid.

Scientific Rationale

The initial reaction between cyanoacetamide and DMF-DMA forms an activated enamine intermediate, 2-cyano-3-(dimethylamino)acrylamide. This intermediate is highly susceptible to nucleophilic attack by hydrazine. The subsequent intramolecular cyclization of the resulting adduct leads to the formation of the pyrazole ring. The final step involves the acidification with sulfuric acid to protonate the pyrazole and form the stable hemisulfate salt. This method can be performed in a stepwise manner or as a one-pot synthesis, offering flexibility in process design.[1]

Experimental Protocol (One-Pot Variation)

A detailed one-pot protocol is described in patent literature, which streamlines the process and can lead to high yields.[1]

  • Dissolve cyanoacetamide in 1,4-dioxane.

  • Add N,N-dimethylformamide dimethyl acetal and heat the reaction mixture.

  • After completion of the initial reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting solid is washed, and absolute ethanol and hydrazine hydrate are added.

  • The mixture is refluxed for several hours.

  • Upon completion of the cyclization, the solution's pH is adjusted to 1-2 with 50% sulfuric acid.

  • The mixture is stirred, and the precipitated product is collected by filtration and washed to yield the final product.[1]

Process Flow Diagram

Route1 cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Salt Formation start1 Cyanoacetamide intermediate 2-Cyano-3-(dimethylamino)acrylamide start1->intermediate Condensation start2 DMF-DMA start2->intermediate product 3-Amino-4-pyrazolecarboxamide Hemisulfate intermediate->product Cyclization hydrazine Hydrazine Hydrate hydrazine->product sulfuric_acid Sulfuric Acid

Caption: Synthesis Route 1 from Cyanoacetamide.

Route 2: The Malononitrile Pathway

This widely used industrial method utilizes the reaction of malononitrile with an orthoformate (such as triethyl orthoformate or trimethyl orthoformate) in the presence of a base, commonly morpholine. The resulting intermediate is then cyclized with hydrazine and converted to the hemisulfate salt.

Scientific Rationale

The reaction of malononitrile with an orthoformate in the presence of a base generates a reactive intermediate. This intermediate then undergoes cyclization with hydrazine hydrate. A notable advantage of this route is the development of a "one-pot clean production method" that uses water as a solvent and a catalytic amount of trimethyl orthoformate, which enhances the environmental profile of the synthesis.[2] This "green" approach minimizes the use of toxic solvents and can lead to high purity and yield.[2]

Experimental Protocol (One-Pot Clean Method)

The following protocol is adapted from a patented "clean" synthesis method.[2]

  • Malononitrile and morpholine are dissolved in water.

  • The solution is heated, and trimethyl orthoformate is added dropwise. The mixture is then refluxed.

  • After cooling, hydrazine hydrate is added, and the mixture is refluxed again.

  • The reaction mixture is cooled, and the pH is adjusted with 50% sulfuric acid.

  • After a final reflux and cooling period, the product is isolated by suction filtration, washed, and dried.[2]

Process Flow Diagram

Route2 cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Salt Formation start1 Malononitrile intermediate Intermediate start1->intermediate start2 Orthoformate start2->intermediate start3 Morpholine start3->intermediate Condensation product 3-Amino-4-pyrazolecarboxamide Hemisulfate intermediate->product Cyclization hydrazine Hydrazine Hydrate hydrazine->product sulfuric_acid Sulfuric Acid

Caption: Synthesis Route 2 from Malononitrile.

Route 3: The Ethoxymethylene Malononitrile Pathway

This classical approach involves the reaction of ethoxymethylene malononitrile with hydrazine hydrate to form 3-amino-4-cyanopyrazole. This intermediate is then hydrolyzed, typically under acidic conditions, to the corresponding carboxamide, followed by formation of the hemisulfate salt.

Scientific Rationale

Ethoxymethylene malononitrile is a highly reactive Michael acceptor. The reaction with hydrazine hydrate proceeds via a nucleophilic attack of the hydrazine on the double bond, followed by an intramolecular cyclization and elimination of ethanol to yield the pyrazole ring. The nitrile group of the resulting 3-amino-4-cyanopyrazole can then be hydrolyzed to a carboxamide group using strong acids like sulfuric acid. This hydrolysis step can be directly followed by the formation of the hemisulfate salt.

Experimental Protocol (Conceptual)

Stage 1: Synthesis of 3-Amino-4-cyanopyrazole

  • Ethoxymethylene malononitrile is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol or water).[4]

  • The reaction mixture is typically stirred at room temperature or gently heated.

  • The product, 3-amino-4-cyanopyrazole, often precipitates from the reaction mixture and can be isolated by filtration.

Stage 2: Hydrolysis and Salt Formation

  • The isolated 3-amino-4-cyanopyrazole is treated with concentrated sulfuric acid.

  • The mixture is heated to facilitate the hydrolysis of the nitrile group to the carboxamide.

  • Upon cooling and dilution with a suitable solvent, the this compound precipitates and can be collected.

Process Flow Diagram

Route3 cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_hydrolysis Hydrolysis & Salt Formation start1 Ethoxymethylene malononitrile intermediate 3-Amino-4-cyanopyrazole start1->intermediate Cyclization start2 Hydrazine Hydrate start2->intermediate product 3-Amino-4-pyrazolecarboxamide Hemisulfate intermediate->product Hydrolysis sulfuric_acid Sulfuric Acid sulfuric_acid->product

Caption: Synthesis Route 3 from Ethoxymethylene malononitrile.

Comparative Data Summary

The following table provides a comparative overview of the key performance indicators for each synthetic route based on the available data.

ParameterRoute 1 (from Cyanoacetamide)Route 2 (from Malononitrile)Route 3 (from Ethoxymethylene malononitrile)
Reported Yield 88.8% - 93%[1]68% - 89.7%[2][5]Overall yield not explicitly reported in a single source.
Reported Purity Not explicitly stated in all sources.Up to 99.9%[2]Not explicitly stated.
Starting Materials Cyanoacetamide, DMF-DMA, Hydrazine Hydrate, Sulfuric AcidMalononitrile, Orthoformate, Morpholine, Hydrazine Hydrate, Sulfuric AcidEthoxymethylene malononitrile, Hydrazine Hydrate, Sulfuric Acid
Key Advantages High reported yields in one-pot variations."Clean" one-pot method available with high purity and yield; potentially more environmentally friendly.Utilizes a classical and well-understood pyrazole synthesis.
Key Disadvantages DMF-DMA is flammable and an irritant.[6][7][8][9][10]Use of morpholine and organic solvents in some variations can have environmental implications.Ethoxymethylene malononitrile can be more expensive; overall yield for the two-step process needs optimization and clear reporting.

Safety and Environmental Considerations

ReagentRoute(s)Key HazardsEnvironmental Notes
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) 1Highly flammable, harmful if swallowed or inhaled, causes skin and eye irritation.[6][7][8][9][10]Standard disposal procedures for flammable organic liquids should be followed.
Malononitrile 2Toxic if swallowed, in contact with skin, or if inhaled.Important to prevent release into the environment.
Morpholine 2Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage.Can contribute to volatile organic compound (VOC) emissions.
Triethyl Orthoformate 2Flammable liquid and vapor, causes serious eye irritation.Can contribute to VOC emissions.
Ethoxymethylene malononitrile 3Toxic if swallowed, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]Handle with care to avoid sensitization and environmental release.
Hydrazine Hydrate 1, 2, 3Toxic if swallowed, in contact with skin, or if inhaled, causes severe skin burns and eye damage, may cause cancer, very toxic to aquatic life.[11][12][13]Highly toxic to aquatic organisms. Strict containment and disposal protocols are essential.

Cost-Effectiveness Analysis

A precise cost analysis is dependent on fluctuating market prices of raw materials. However, a qualitative comparison can be made:

  • Route 1: The cost of DMF-DMA can be a significant factor.

  • Route 2: Malononitrile and orthoformates are common industrial chemicals, but the overall cost will depend on the specific variant of the method used. The "clean" method using catalytic trimethyl orthoformate may offer long-term cost savings through reduced solvent usage and waste treatment.[2]

  • Route 3: Ethoxymethylene malononitrile is generally more expensive than the starting materials for the other two routes, which could make this pathway less economically viable for large-scale production unless very high yields can be consistently achieved.[6][8][9][14]

Conclusion and Recommendations

All three synthetic routes offer viable pathways to this compound. The choice of the optimal method will depend on the specific priorities of the research or production team.

  • For high-yield laboratory synthesis with process simplification , Route 1 's one-pot variation presents a strong option, provided that the safety hazards associated with DMF-DMA are properly managed.

  • For industrial-scale production with a focus on environmental sustainability and high purity , Route 2 , particularly the "one-pot clean production method," is highly attractive. Its use of water as a solvent and catalytic reagents aligns with the principles of green chemistry.

  • Route 3 represents a more traditional approach. While fundamentally sound, the lack of a well-documented, high-yield, two-step protocol from a single source makes it a less predictable option compared to the other two. Further process development to optimize the hydrolysis step and quantify the overall yield would be necessary to assess its competitiveness.

Ultimately, a thorough cost-benefit analysis, considering raw material costs, process safety, waste disposal, and desired product quality, should be conducted before selecting a synthetic route for implementation.

References

Sources

A Comparative Guide to the Synthesis of 3-Aminopyrazole Derivatives: Conventional vs. One-Pot Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis is a critical step in drug discovery and development. This guide provides an in-depth comparison between conventional multi-step synthetic routes and modern one-pot multicomponent reactions (MCRs) for the preparation of these valuable heterocycles. We will dissect the mechanistic underpinnings, operational efficiencies, and environmental impact of each approach, supported by detailed experimental protocols and quantitative data. This analysis aims to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal synthetic strategy for their specific research and development objectives.

Introduction: The Significance of the 3-Aminopyrazole Scaffold

The pyrazole ring system is a cornerstone of heterocyclic chemistry, and its amino-substituted derivatives are of paramount importance in the pharmaceutical industry. The unique arrangement of nitrogen atoms in the 3-aminopyrazole core allows it to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. This has led to their incorporation into a wide array of clinically significant drugs, including kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurological disorders.[1][2][3]

Traditionally, the synthesis of these compounds has involved multi-step sequences, often requiring the isolation and purification of intermediates. While reliable, these methods can be time-consuming and generate significant waste.[4][5] In recent years, the principles of green chemistry have driven the development of more efficient one-pot synthetic strategies, such as multicomponent reactions (MCRs), which combine multiple bond-forming events in a single operation.[6][7][8][9] This guide will explore the practical and chemical distinctions between these two divergent synthetic philosophies.

The Conventional Approach: A Stepwise Construction

The most established conventional route to 3(5)-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[1][5] This strategy relies on a pre-formed or separately synthesized 1,3-dielectrophilic precursor which then undergoes cyclization.

General Strategy & Mechanism

The reaction proceeds via a two-stage mechanism. First, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. In the subsequent, and often rate-determining, step, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the carbon of the nitrile group. Tautomerization of the resulting cyclic intermediate yields the aromatic 3-aminopyrazole ring.[5]

The necessity of first preparing the β-ketonitrile, often through a Claisen condensation or similar reaction, adds an extra step to the overall sequence, impacting the total yield and process time.[5]

Example Experimental Protocol: Conventional Synthesis of 3-Amino-5-phenyl-1H-pyrazole

This protocol is adapted from established literature procedures for the condensation of a β-ketonitrile with hydrazine.[10][11]

Step 1: Synthesis of the β-Ketonitrile (3-Oxo-3-phenylpropanenitrile)

  • This step is assumed to be performed separately. The product, 3-oxo-3-phenylpropanenitrile, is the starting material for the cyclization.

Step 2: Cyclization with Hydrazine

  • To a solution of 3-oxo-3-phenylpropanenitrile (1.45 g, 10 mmol) in 30 mL of anhydrous ethanol, add hydrazine hydrate (0.55 mL, 11 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 60-70 °C with stirring for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Take up the resulting residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.

  • Purify the solid residue by recrystallization from an appropriate solvent (e.g., ethanol/water or toluene) to afford pure 3-amino-5-phenyl-1H-pyrazole.[10]

The One-Pot Approach: A Paradigm of Efficiency

One-pot syntheses, particularly three-component reactions (3-CR), have emerged as a powerful and green alternative for constructing polysubstituted 5-aminopyrazoles.[7][12] This approach combines starting materials, catalyst, and solvent in a single vessel, proceeding through a cascade of reactions without the need to isolate intermediates.

General Strategy & Mechanism

A common and highly effective one-pot strategy involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative. The reaction mechanism typically initiates with a base- or acid-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form a highly electrophilic benzylidenemalononitrile intermediate.[7][8] This is immediately followed by a nucleophilic Michael addition of the hydrazine to the activated double bond. The resulting adduct then undergoes a rapid intramolecular cyclization via the attack of the second hydrazine nitrogen onto one of the nitrile groups, a process known as a Thorpe-Ziegler reaction.[13][14][15][16] A final tautomerization yields the stable 5-aminopyrazole-4-carbonitrile product.

Example Experimental Protocol: One-Pot Synthesis of 5-Amino-1,5-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is a representative example of a DABCO-catalyzed three-component synthesis in an environmentally benign solvent system.[7]

  • In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol), malononitrile (10 mmol), and phenylhydrazine (10 mmol).

  • Add 20 mL of a 50% aqueous ethanol solution to the flask.

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.5 mmol, 15 mol%) as a catalyst.

  • Stir the reaction mixture vigorously at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The product typically precipitates out of the reaction mixture upon formation. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 5-amino-1,5-diphenyl-1H-pyrazole-4-carbonitrile. Further purification by recrystallization is usually not necessary.[7]

Comparative Analysis: Efficiency, Simplicity, and Sustainability

The choice between conventional and one-pot synthesis hinges on a trade-off between control over individual steps and overall process efficiency. The following sections and data provide a direct comparison.

Workflow Visualization

The diagrams below illustrate the stark contrast in operational complexity between the two methodologies. The conventional route involves sequential steps with intermediate isolation and purification, whereas the one-pot synthesis is a streamlined, convergent process.

G cluster_0 Conventional Synthesis Workflow cluster_1 One-Pot Synthesis Workflow A Synthesize β-Ketonitrile B Purify Intermediate A->B C React with Hydrazine B->C D Isolate Crude Product C->D E Purify Final Product D->E F Combine Aldehyde, Malononitrile, Hydrazine, & Catalyst G Reaction (Cascade) F->G H Isolate Final Product G->H

Caption: Comparative workflow of conventional vs. one-pot synthesis.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for the synthesis of comparable 3-aminopyrazole derivatives, compiled from representative literature sources.

MetricConventional SynthesisOne-Pot (MCR) SynthesisAdvantage
Number of Synthetic Steps 2 or more1One-Pot
Number of Isolations 1-21 (final product)One-Pot
Typical Reaction Time 12 - 48 hours0.5 - 5 hoursOne-Pot
Typical Overall Yield 60 - 85%85 - 95%One-Pot
Solvent/Reagent Usage High (multiple steps/purifications)Low (single step)One-Pot
Energy Consumption Higher (prolonged heating)Lower (often at room temp)One-Pot
Green Chemistry Alignment ModerateHighOne-Pot

Note: Yields and times are illustrative and can vary based on specific substrates and conditions.

Qualitative Discussion

Expertise & Causality: The conventional method offers discrete control points. Each step can be optimized independently, which can be advantageous when dealing with complex or sensitive substrates. However, this control comes at the cost of overall process mass intensity (PMI) and time. The loss of material at each isolation and purification step leads to a lower overall yield.

Conversely, the elegance of one-pot synthesis lies in its process intensification. By telescoping multiple transformations into one operation, it significantly reduces reaction time, solvent use, and waste generation.[4][8][17] The choice of catalyst is critical in MCRs; for example, a base like DABCO is chosen not only to deprotonate the malononitrile for the initial Knoevenagel condensation but also to facilitate the subsequent Michael addition and cyclization steps without interfering with the reactants.[7] This approach aligns perfectly with the principles of green and sustainable chemistry.[4][8][18]

Trustworthiness & Scalability: While conventional methods are well-established, their multi-step nature can introduce more opportunities for operational error on a larger scale. One-pot reactions, due to their simplicity, are often more robust and easily scalable. The simple filtration workup common in many MCRs is highly amenable to industrial production, avoiding costly and time-consuming chromatographic purifications.[6][9]

Conclusion and Future Outlook

For the synthesis of 3-aminopyrazole derivatives, one-pot multicomponent reactions represent a significant advancement over conventional multi-step approaches. They offer superior performance in terms of yield, reaction time, operational simplicity, and environmental footprint. While conventional methods may still find utility in specific cases requiring careful intermediate manipulation, the MCR strategy is the clear choice for efficient, sustainable, and scalable production of these vital pharmaceutical building blocks.

Future research will likely focus on expanding the scope of MCRs through the development of novel catalysts (including biocatalysts), exploring reactions in alternative green solvents (like water or deep eutectic solvents), and applying these principles to flow chemistry systems for continuous manufacturing.[8][19]

References

  • Ali, T. E. S., & El-Toukhi, M. A. M. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI: 10.1039/D4OB01211A.
  • Al-Shiekh, M. A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.
  • Sharma, S., & Kumar, A. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
  • Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1365-1374.
  • Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350.
  • Verma, R., et al. (2021). DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. Current Research in Green and Sustainable Chemistry, 4, 100134.
  • Alam, M., & Siddiqui, Z. N. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.
  • Cravotto, G., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Molecules, 12(7), 1365-74.
  • Dömling, A., & Khoury, K. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7226.
  • ResearchGate. (2009). Recent developments in aminopyrazole chemistry.
  • YouTube. (2021). Thorpe-Ziegler Reaction Mechanism.
  • Scilit. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Riyadh, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-90.
  • Wikipedia. (n.d.). Thorpe reaction.
  • Dömling, A. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 9, 2746–2777.
  • L.S.College, Muzaffarpur. (2020). Thorpe reaction.
  • Research Journal of Chemistry and Environment. (2021). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials.
  • Google Patents. (1975). US3920693A - Production of 3-aminopyrazoles.
  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
  • ResearchGate. (2014). Simple Grinding, Catalyst-free, One-Pot, Three-Component Synthesis of Polysubstituted Amino Pyrazole.
  • ChemistryViews. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles.
  • ResearchGate. (2012). Recent developments in aminopyrazole chemistry.
  • ResearchGate. (2007). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.
  • Riyadh, S. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 243–265.

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This bioisosteric relationship allows molecules bearing this scaffold to effectively interact with the ATP-binding sites of a multitude of protein kinases, making them a cornerstone in the development of targeted therapies.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, and as such, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[1][3] The therapeutic potential of this heterocyclic system continues to drive research into more efficient, scalable, and environmentally benign synthetic methodologies. This guide provides a comparative analysis of various catalytic systems for the synthesis of pyrazolo[3,4-d]pyrimidines, offering insights into their efficacy, mechanisms, and practical applications in a research and drug development setting.

Comparative Analysis of Catalytic Systems

The synthesis of the pyrazolo[3,4-d]pyrimidine core typically involves the cyclocondensation of a suitably substituted aminopyrazole with a one-carbon synthon. The choice of catalyst is paramount and can significantly influence reaction rates, yields, and the overall "greenness" of the synthetic route. Here, we compare and contrast the most common classes of catalysts employed in this synthesis.

Base Catalysis: The Conventional Workhorse

Conventional synthesis of pyrazolo[3,4-d]pyrimidines often employs strong bases to facilitate the crucial cyclocondensation step.

Mechanism of Action: Base catalysts, such as sodium ethoxide, function by deprotonating a nitrogen atom in the aminopyrazole, increasing its nucleophilicity. This enhanced nucleophile then readily attacks the carbonyl or equivalent electrophilic carbon of the one-carbon synthon (e.g., formamide, formic acid, or an orthoformate), initiating the cyclization cascade. The subsequent intramolecular condensation and dehydration/dealcoholation lead to the formation of the stable pyrazolo[3,4-d]pyrimidine ring system.

Advantages:

  • Well-established and widely documented: The use of base catalysts for this transformation is a long-standing and reliable method.

  • High yields in many cases: For specific substrates, base catalysis can provide excellent yields of the desired product.[4]

Limitations:

  • Harsh reaction conditions: Often requires elevated temperatures and anhydrous conditions.

  • Stoichiometric quantities: In many instances, stoichiometric amounts of the base are required, leading to significant waste generation.

  • Substrate sensitivity: Not all starting materials are stable under strongly basic conditions.

Acid Catalysis: An Alternative Pathway

Acid catalysis, particularly with Lewis acids, presents an alternative approach to constructing the pyrazolo[3,4-d]pyrimidine scaffold.

Mechanism of Action: Lewis acids, such as aluminum chloride (AlCl₃), activate the one-carbon synthon by coordinating to a lone pair of electrons on an oxygen or nitrogen atom.[5] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aminopyrazole. The subsequent steps of cyclization and dehydration are also often facilitated by the acidic medium.

Advantages:

  • Activation of less reactive synthons: Lewis acids can enable the use of less reactive one-carbon sources.

  • Milder conditions in some cases: Compared to strong bases, some Lewis acid-catalyzed reactions can proceed under milder conditions.

Limitations:

  • Catalyst deactivation: The catalyst can be deactivated by coordination with the product or other nucleophilic species in the reaction mixture.

  • Moisture sensitivity: Many Lewis acids are highly sensitive to moisture, requiring stringent anhydrous reaction setups.

  • Environmental concerns: Traditional Lewis acids can be environmentally hazardous and require careful handling and disposal.

Green Catalysis: The Sustainable Frontier

In recent years, the principles of green chemistry have spurred the development of more environmentally friendly catalytic systems for pyrazolo[3,4-d]pyrimidine synthesis.[6][7] These approaches prioritize the use of non-toxic, reusable catalysts and milder reaction conditions.

a) Heterogeneous Catalysts:

Solid acid and base catalysts, such as zeolites (e.g., NaX) and nano-NiZr₄(PO₄)₆, offer significant advantages over their homogeneous counterparts.[8][9]

Mechanism of Action: The mechanism is analogous to homogeneous catalysis, but the active sites are located on the surface of the solid catalyst. For instance, in the case of NaX zeolite, the basic sites on the zeolite framework can facilitate the deprotonation of the aminopyrazole, while the porous structure can also play a role in concentrating the reactants and favoring the desired transition state.

Advantages:

  • Ease of separation and reusability: The catalyst can be easily recovered by filtration and reused multiple times, reducing waste and cost.

  • Enhanced stability: Heterogeneous catalysts are often more stable to air and moisture than their homogeneous counterparts.

  • Milder reaction conditions: Many heterogeneous catalytic systems operate under milder temperatures and pressures.

b) Nanocatalysts:

Nanomaterials are emerging as highly efficient catalysts due to their high surface-area-to-volume ratio and unique electronic properties.[10][11][12] In the context of pyrazolo[3,4-d]pyrimidine synthesis, magnetic nanocatalysts are particularly noteworthy.

Mechanism of Action: Nanocatalysts can possess a high density of active sites on their surface. For example, a magnetic nanoparticle core can be functionalized with a catalytically active shell. The high surface area ensures efficient interaction between the catalyst and the reactants, leading to accelerated reaction rates.

Advantages:

  • High catalytic activity: Often require very low catalyst loading.

  • Excellent recyclability: Magnetic nanocatalysts can be easily separated from the reaction mixture using an external magnet.

  • Solvent-free conditions: Many nanocatalyzed reactions can be performed under solvent-free or in green solvents like water, further enhancing their environmental credentials.[13]

Quantitative Comparison of Catalyst Performance

Catalyst SystemCatalyst ExampleTypical Reaction ConditionsReaction TimeYield (%)Key AdvantagesReference(s)
Base Catalysis Sodium EthoxideReflux in Ethanol3 - 5 hours67-90%Well-established, high yields for specific substrates.[4]
Acid Catalysis Glacial Acetic AcidReflux in Ethanol4 hoursModerate to HighSimple, readily available acid catalyst.[14]
Lewis Acid Catalysis Aluminum Chloride (AlCl₃)Anhydrous CH₂Cl₂VariableGoodEffective for specific transformations like Reissert reactions.[5]
Heterogeneous Catalysis NaX Zeolite NanoparticlesSolvent-free or refluxShorter timesHighEnvironmentally benign, reusable catalyst.[8]
Nanocatalysis nano-NiZr₄(PO₄)₆Reflux in Ethanol30-60 min90-95%High efficiency, reusability, short reaction times.[9]

Experimental Protocols: A Step-by-Step Guide

Here, we provide a detailed protocol for a highly efficient and green synthesis of a pyrazolo[3,4-d]pyrimidine derivative using a recyclable nanocatalyst. This protocol is based on the synthesis of 2-amino-5-aryl-4,7-dihydro-4-phenyl-7H-pyrimido[4,5-d]pyrimidine-6-carbonitriles, which can be adapted for pyrazolo[3,4-d]pyrimidine synthesis.

Protocol: Synthesis of Pyrimidine Derivatives using nano-NiZr₄(PO₄)₆

Objective: To synthesize a pyrimidine derivative via a one-pot, three-component reaction using a recyclable nanocatalyst.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Guanidine hydrochloride (1 mmol)

  • nano-NiZr₄(PO₄)₆ (3 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), guanidine hydrochloride (1 mmol), and nano-NiZr₄(PO₄)₆ (3 mg).

  • Solvent Addition: Add 5 mL of ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system.

  • Work-up: Upon completion of the reaction (typically within 30-60 minutes), cool the reaction mixture to room temperature.

  • Catalyst Recovery: Separate the nano-NiZr₄(PO₄)₆ catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

Self-Validation: The reusability of the nano-NiZr₄(PO₄)₆ catalyst is a key self-validating feature of this protocol. Consistent yields over several cycles confirm the stability and robustness of the catalyst.

Visualizing the Synthetic Workflow

General Synthetic Pathway for Pyrazolo[3,4-d]pyrimidines

G cluster_reactants Starting Materials cluster_process Catalytic Cyclocondensation cluster_product Product A Aminopyrazole Derivative C Catalyst (Base, Acid, Heterogeneous, or Nano) A->C Nucleophilic Attack B One-Carbon Synthon (e.g., Formamide, Orthoformate) B->C Electrophilic Activation E Pyrazolo[3,4-d]pyrimidine C->E Cyclization & Dehydration/ Dealcoholation D Reaction Conditions (Solvent, Temperature) D->C

Caption: A generalized workflow for the catalytic synthesis of pyrazolo[3,4-d]pyrimidines.

Experimental Workflow for Catalyst Screening and Optimization

G cluster_screening Catalyst Screening cluster_optimization Optimization of Lead Catalyst A Define Reaction: Aminopyrazole + Synthon B Select Catalyst Classes: Base, Acid, Heterogeneous, Nano A->B C1 Run Parallel Reactions with Different Catalysts B->C1 C2 Monitor by TLC/LC-MS for Conversion & Byproducts C1->C2 C3 Identify Lead Catalyst(s) C2->C3 D1 Vary Catalyst Loading C3->D1 D2 Optimize Temperature C3->D2 D3 Screen Solvents C3->D3 D4 Determine Optimal Reaction Time C3->D4 E Validate Optimized Conditions: Isolate & Characterize Product, Calculate Yield D1->E D2->E D3->E D4->E F Assess Catalyst Reusability (for Heterogeneous/Nano) E->F G Final Protocol F->G

Caption: A logical workflow for the screening and optimization of catalysts.

Conclusion: A Call for Greener Synthetic Strategies

The synthesis of pyrazolo[3,4-d]pyrimidines remains a vibrant area of research, driven by the immense therapeutic potential of this scaffold. While traditional base- and acid-catalyzed methods have their merits, the future of pyrazolo[3,4-d]pyrimidine synthesis undoubtedly lies in the adoption of greener, more sustainable catalytic approaches. Heterogeneous and nanocatalysts, with their high efficiency, reusability, and often milder reaction conditions, offer a compelling path forward for both academic research and industrial-scale drug development. As Senior Application Scientists, it is our responsibility to champion these innovative methodologies, ensuring that the synthesis of these vital pharmaceutical building blocks is not only effective but also environmentally responsible.

References

  • Recent green approaches for the synthesis of pyrazolo[3,4-d]pyrimidines: A mini review. (2022). Archiv der Pharmazie, 355(6), e2100470. [Link]
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Advances, 13(18), 12059-12086. [Link]
  • Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. (2023). RSC Advances, 13(52), 36243-36261. [Link]
  • Catalytic Synthesis of Pyrazolo[3,4-d]pyrimidin-6-ol and Pyrazolo[3,4-d]pyrimidine-6-thiol Derivatives Using Nanoparticles of NaX Zeolite as Green Catalyst. (2014). Journal of Chemistry, 2014, 856941. [Link]
  • Recent green approaches for the synthesis of pyrazolo[3,4‐d]pyrimidines: A mini review. (2022). Archiv der Pharmazie, 355(6). [Link]
  • Synthesis of pyrimidines using nano-NiZr4 (PO4)6 as a retrievable and robust heterogeneous catalyst. (2020). Nanochemistry Research, 5(2), 141-147. [Link]
  • Multicomponent synthesis of pyridopyrimidines under nanocatalyst and free-solvent conditions. (2021). RSC Advances, 11(42), 26245-26255. [Link]
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). Molecules, 28(19), 6925. [Link]
  • A new synthesis of pyrazolo[3,4-d]pyrimidines. (1970).
  • Studies on Pyrazolo [3, 4-d] pyrimidine Derivatives. XVI. Preparation of Reissert Compounds from Condensed Pyrimidine Systems Catalyzed by Lewis Acids. (1987). Chemical and Pharmaceutical Bulletin, 35(12), 4877-4884. [Link]
  • The plausible mechanism for the synthesis of pyrimidine derivatives catalyzed by α-Fe2O3-MCM-41-P. (2018).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4933. [Link]
  • Scheme-I: Synthetic route of pyrazolo[3,4-d]pyrimidine-one derivatives... (2018).
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances, 14(4), 2568-2587. [Link]
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][8][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances, 12(24), 15281-15301. [Link]
  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017). Chemical Biology & Drug Design, 89(5), 795-807. [Link]
  • Synthesis of Pyrazolo[3,4-d]-4,5-dihydropyrimidines through [5+1] Cyclocondensation. (2013). The Journal of Organic Chemistry, 78(23), 12153-12160. [Link]
  • Synthesis of pyrazolo[3,4‐d]pyrimidines, using water as green reaction... (2018).
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). RSC Medicinal Chemistry, 14(11), 2241-2260. [Link]
  • ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. (2012). ChemInform, 43(32). [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). Semantic Scholar. [Link]
  • Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines
  • New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. (2018). Bioorganic Chemistry, 80, 42-63. [Link]
  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][6][8][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (2020). Semantic Scholar. [Link]
  • Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (2012). Archiv der Pharmazie, 345(8), 624-635. [Link]
  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. (2014). Archiv der Pharmazie, 347(11), 809-821. [Link]

Sources

A Comparative Guide to Green Chemistry Approaches for 3-Amino-4-pyrazolecarboxamide Hemisulfate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of key pharmaceutical intermediates is a critical process where efficiency, purity, and sustainability are paramount. 3-Amino-4-pyrazolecarboxamide, a vital building block for various therapeutic agents, including the gout medication Allopurinol, is traditionally synthesized using methods that often involve hazardous solvents and multi-step procedures. This guide provides an in-depth comparison of traditional versus green chemistry approaches for the synthesis of its hemisulfate salt, offering experimental data and field-proven insights to inform more sustainable laboratory and manufacturing practices.

Introduction to Green Chemistry in Pyrazole Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing pyrazole derivatives, this translates to favoring safer solvents (ideally water), minimizing waste through high atom economy, and streamlining processes, for instance, through one-pot reactions.[1] Traditional methods for pyrazole synthesis, such as the Knorr pyrazole synthesis, typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound in organic solvents, which can present environmental and safety challenges.[2][3]

This guide will delve into a comparative analysis of a traditional, solvent-based synthesis and a modern, one-pot, aqueous-based green synthesis of 3-Amino-4-pyrazolecarboxamide hemisulfate.

Comparative Analysis of Synthetic Routes

Here, we will compare a traditional two-step synthesis using organic solvents with a green one-pot synthesis conducted in water.

Traditional Synthesis: A Two-Step Approach in Organic Solvents

A common traditional route to 3-Amino-4-pyrazolecarboxamide involves the initial formation of an activated intermediate from cyanoacetamide, followed by cyclization with hydrazine hydrate in an organic solvent like ethanol or acetonitrile.[4][5] This multi-step process often requires the isolation of intermediates and the use of volatile and potentially toxic organic compounds.

Reaction Pathway:

Caption: Traditional two-step synthesis of this compound.

Green Synthesis: A One-Pot Approach in Water

A greener alternative involves a "one-pot" or "one-kettle" method where all reactants are added sequentially to a single reaction vessel with water as the solvent.[6] This approach significantly reduces waste, eliminates the need for flammable and toxic organic solvents, and simplifies the overall process.[6]

Reaction Pathway:

Caption: Green one-pot synthesis of this compound.

Experimental Data and Performance Comparison

The following table summarizes the key performance indicators for both the traditional and green synthetic methods based on published experimental data.

ParameterTraditional SynthesisGreen Synthesis (One-Pot)
Solvent Acetonitrile, EthanolWater
Key Reagents Cyanoacetamide, Triethyl Orthoformate, Morpholine, Hydrazine Hydrate, Sulfuric AcidCyanoacetamide, Morpholine, Trimethyl Orthoformate (catalytic), Hydrazine Hydrate, Sulfuric Acid
Reaction Steps 2 (with intermediate isolation)1 (one-pot)
Reaction Time ~8-10 hours~8-10 hours
Yield ~68%[5]~89%[6]
Purity ~99%[5]>99.5%[6]
Work-up Filtration, washing with organic solvents and waterFiltration, washing with water

In-Depth Analysis and Causality

Choice of Solvent: The most significant advantage of the green synthesis is the replacement of volatile organic compounds (VOCs) like acetonitrile and ethanol with water.[6] Acetonitrile is flammable and has associated health risks, while ethanol is also flammable. Water is a non-toxic, non-flammable, and environmentally benign solvent, drastically improving the safety and sustainability profile of the process.

Process Simplification: The one-pot nature of the green synthesis eliminates the need to isolate the intermediate, which saves time, reduces material loss, and minimizes waste generation.[6] This simplification also leads to a more cost-effective and efficient manufacturing process.

Atom Economy and E-Factor: A quantitative comparison of the environmental impact can be made using green chemistry metrics like Atom Economy and E-Factor (Environmental Factor).

  • Atom Economy is a measure of how many atoms from the reactants are incorporated into the final product. A higher atom economy indicates a more efficient and less wasteful process.

  • E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.[7][8]

While a detailed calculation requires precise mass balances for all reagents and byproducts, a qualitative assessment strongly favors the green synthesis. The traditional method generates significant solvent waste (acetonitrile and ethanol) and potential byproducts from the isolated intermediate step. The green, one-pot synthesis primarily produces water as the main solvent waste, which is easily treatable, and has a higher yield, contributing to a lower E-factor.[6]

Mechanistic Considerations: The traditional Knorr pyrazole synthesis proceeds via the formation of an imine between the hydrazine and one of the carbonyl groups of a 1,3-dicarbonyl compound, followed by cyclization.[2][9] In the syntheses discussed here, the initial step involves the reaction of cyanoacetamide with an orthoformate to generate a more reactive intermediate. In the green, aqueous method, the reaction likely proceeds through a similar intermediate formed in-situ, with water acting as a solvent and potentially influencing the reaction kinetics and selectivity. The use of a catalytic amount of trimethyl orthoformate in the green method, as opposed to a stoichiometric amount of triethyl orthoformate in the traditional method, further enhances its green credentials.[5][6]

Experimental Protocols

Traditional Synthesis of this compound (Representative Protocol)

Step 1: Synthesis of 3-morpholino-2-cyanoacrylamide

  • In a suitable reactor, charge cyanoacetamide, triethyl orthoformate, morpholine, and acetonitrile.[4]

  • Heat the mixture to reflux (initial temperature >100°C, final temperature ~82°C) and maintain for 4 hours.[4]

  • Cool the reaction mixture to 30°C and collect the precipitated intermediate by centrifugation.[4]

  • Wash the solid with a mixture of a lower alcohol, water, and ice.[4]

  • Dry the intermediate under vacuum.[4]

Step 2: Synthesis of this compound

  • Add the dried intermediate to water in a reactor and heat to 70°C.[10]

  • Add 85% hydrazine hydrate. The exothermic reaction will raise the temperature to 95-100°C.[10]

  • After 10 minutes, cool the reaction to 55-60°C and carefully add a mixture of sulfuric acid and ice to adjust the pH to 1.5.[10]

  • Cool the mixture to 0-5°C and collect the product by centrifugation.[10]

  • Wash the product with water.[10]

Green One-Pot Synthesis of this compound
  • In a reaction flask, add cyanoacetamide, morpholine, and water. Stir to dissolve.[6]

  • Heat the solution to 50-55°C and add a catalytic amount of trimethyl orthoformate.[6]

  • Reflux the mixture for approximately 6 hours.[6]

  • Cool the reaction to 25-30°C and add 80% hydrazine hydrate.[6]

  • Reflux the mixture for another 2 hours.[6]

  • Cool to 20-25°C and add 50% sulfuric acid.[6]

  • Reflux for 30 minutes, then cool to -5 to 0°C.[6]

  • Collect the precipitated product by suction filtration.[6]

  • Wash the product with pure water and dry.[6]

Safety and Hazard Comparison

The reagents used in both syntheses have associated hazards that must be managed. However, the green synthesis significantly reduces the overall risk profile by eliminating flammable and toxic organic solvents.

ReagentTraditional Synthesis HazardsGreen Synthesis HazardsMitigation in Green Synthesis
Acetonitrile Flammable, harmful if swallowed or inhaled, causes serious eye irritationNot usedElimination of the hazard
Ethanol Highly flammable liquid and vaporNot usedElimination of the hazard
Triethyl Orthoformate Flammable liquid and vapor, causes skin and eye irritationNot used (replaced by trimethyl orthoformate)Replacement with a potentially less hazardous alternative
Cyanoacetamide Harmful if swallowed, causes skin and eye irritation[11][12][13]Harmful if swallowed, causes skin and eye irritation[11][12][13]Hazard remains, but the overall process is safer due to the aqueous medium
Hydrazine Hydrate Toxic, corrosive, suspected carcinogenToxic, corrosive, suspected carcinogenHazard remains, but the overall process is safer due to the aqueous medium
Morpholine Flammable liquid, harmful if swallowed, causes severe skin burns and eye damage[14][15]Flammable liquid, harmful if swallowed, causes severe skin burns and eye damage[14][15]Hazard remains, but the overall process is safer due to the aqueous medium

Conclusion

The adoption of green chemistry principles in the synthesis of this compound offers significant advantages over traditional methods. The one-pot, water-based approach is not only more environmentally friendly but also more efficient in terms of yield and process simplicity. By eliminating hazardous organic solvents and reducing waste, this green method provides a safer, more sustainable, and economically viable route for the production of this important pharmaceutical intermediate. For researchers and drug development professionals, embracing such green alternatives is a crucial step towards a more sustainable future in the pharmaceutical industry.

References

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • synthesis of pyrazoles. (2019, January 19). YouTube.
  • Novel method for preparing 3-aminopyrazole-4-formamide hemi-sulfate. (n.d.). Eureka | Patsnap.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31).
  • A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. (n.d.). ResearchGate.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.).
  • New "green" approaches to the synthesis of pyrazole derivatives. (2007, July 19). PubMed.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
  • How to Calculate E-factor (Green Chem). (2022, October 28). YouTube.
  • One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate. (n.d.). Google Patents.
  • Process for the preparation of 3-amino-4-carboxamido-pyrazoles. (n.d.). Google Patents.
  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. (n.d.).
  • Synthesis, and synthetic applications of cyanoacetamides. (n.d.). ResearchGate.
  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (n.d.). Dalton Transactions (RSC Publishing).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC - NIH.
  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.).
  • E-Factor. (n.d.). Welcome to www.sheldon.nl.
  • CYANOACETAMIDE FOR SYNTHESIS MSDS | CAS 107-91-5 MSDS. (2016, May 25). Loba Chemie.
  • United States Patent. (n.d.). Googleapis.com.
  • Method for preparing 3-amino-4-formamido pyrazole hemisulphate. (n.d.). Google Patents.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). PMC - NIH.
  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025, August 6). ResearchGate.
  • METRICS - Green Chemistry Toolkit. (n.d.).
  • atom-economy-answer-sheet.docx. (n.d.). ChemBAM.
  • How Efficient Is My (Medicinal) Chemistry?. (2016, May 16). PMC - NIH.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta chemicals.
  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH&Co.KG.

Sources

A Comparative Guide to the Synthesis of Allopurinol: Exploring Alternatives to 3-Amino-4-pyrazolecarboxamide Hemisulfate

Author: BenchChem Technical Support Team. Date: January 2026

For decades, Allopurinol has been a cornerstone in the management of hyperuricemia and gout, effectively inhibiting the enzyme xanthine oxidase to reduce uric acid production.[1] The classical synthetic route to this vital pharmaceutical agent has predominantly relied on the intermediate 3-Amino-4-pyrazolecarboxamide hemisulfate. While this pathway is well-established, the continuous drive for process optimization, cost reduction, and adherence to green chemistry principles necessitates a thorough evaluation of alternative synthetic strategies.

This guide provides an in-depth comparison of the conventional Allopurinol synthesis with a prominent alternative pathway commencing from cyanoacetamide. By examining the underlying chemistry, experimental protocols, and key performance indicators, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the synthesis of this important therapeutic agent.

The Conventional Pathway: A Well-Trodden but Imperfect Road

The most widely recognized synthesis of Allopurinol begins with the reaction of hydrazine and ethoxymethylenemalononitrile, which forms 3-amino-4-cyanopyrazole. This nitrile is then hydrolyzed using sulfuric acid to yield 3-amino-4-pyrazolecarboxamide, which is isolated as its hemisulfate salt. The final step involves the cyclization of this intermediate with formamide at elevated temperatures to produce Allopurinol.[2][3]

While this method is robust and has been practiced for many years, it is not without its drawbacks. The starting material, malononitrile, is a significant cost driver. Furthermore, the harsh conditions required for the hydrolysis of the cyanopyrazole can lead to impurity formation and present challenges in industrial scale-up.

A Viable Alternative: The Cyanoacetamide Route

An increasingly popular and economically attractive alternative bypasses the use of malononitrile, starting instead with the more accessible and less expensive cyanoacetamide. This pathway involves a three-step process that has been well-documented in patent literature and offers a compelling case for its adoption in both research and manufacturing settings.[4][5]

Mechanism and Rationale

The cyanoacetamide route is predicated on the initial formation of an activated enamine intermediate, which then readily undergoes cyclization with hydrazine. The key steps are:

  • Condensation to form 3-Morpholino-2-cyanoacrylamide: Cyanoacetamide is reacted with triethyl orthoformate and morpholine. Triethyl orthoformate acts as a one-carbon electrophile, while morpholine serves as both a reactant and a weak base catalyst. The weaker basicity of morpholine is advantageous as it minimizes the self-condensation side reactions of cyanoacetamide that can occur with stronger bases.[6] This reaction produces the stable and easily isolable intermediate, 3-morpholino-2-cyanoacrylamide.

  • Cyclization with Hydrazine: The formed enamine is then treated with hydrazine hydrate. The hydrazine undergoes a nucleophilic attack on the cyano group and the α-carbon of the acrylamide system, leading to the formation of the pyrazole ring and displacement of the morpholine leaving group. This reaction proceeds under relatively mild conditions to form 3-amino-4-pyrazolecarboxamide.

  • Final Cyclization to Allopurinol: The resulting 3-amino-4-pyrazolecarboxamide is then cyclized with formamide at high temperatures to yield the final Allopurinol product, in a manner identical to the final step of the conventional route.

This alternative pathway is depicted in the workflow diagram below:

Allopurinol_Synthesis_Alternatives Figure 1. Comparative Workflow of Allopurinol Synthesis cluster_0 Conventional Route cluster_1 Alternative (Cyanoacetamide) Route A Ethoxymethylenemalononitrile B 3-Amino-4-cyanopyrazole A->B Hydrazine C 3-Amino-4-pyrazolecarboxamide Hemisulfate B->C H2SO4, H2O D Allopurinol C->D Formamide, Heat E Cyanoacetamide F 3-Morpholino-2-cyanoacrylamide E->F Triethyl orthoformate, Morpholine G 3-Amino-4-pyrazolecarboxamide Hemisulfate F->G Hydrazine Hydrate, then H2SO4 H Allopurinol G->H Formamide, Heat

Caption: Comparative workflow of Allopurinol synthesis.

Experimental Protocols and Performance Data

For a direct comparison, detailed experimental protocols for the cyanoacetamide route are provided below, with performance data contrasted against the conventional method in the subsequent table.

Experimental Protocol: Cyanoacetamide Route

Step 1: Synthesis of 3-Morpholino-2-cyanoacrylamide [7][8]

  • In a suitable reactor equipped with a stirrer and reflux condenser, charge cyanoacetamide (63 g), triethyl orthoformate (134 g), morpholine (82.5 g), and acetonitrile (37.5 ml).

  • Heat the mixture to reflux (initial temperature ~117°C) and maintain reflux for 4 hours. The final reflux temperature will be approximately 82°C.

  • After the reflux period, cool the reaction mixture to 30°C.

  • Collect the crystalline precipitate by filtration and wash the cake with two 75 ml portions of ethanol.

  • Dry the product in a vacuum oven at 30°C.

    • Expected Yield: ~82%

Step 2: Synthesis of this compound [4][9]

  • To 253 ml of water at 60°C, add the 3-morpholino-2-cyanoacrylamide (63.4 g) from the previous step and 85% technical grade hydrazine hydrate (22.7 g).

  • Rapidly heat the mixture to 95°C and maintain a temperature above 90°C for 20 minutes.

  • Cool the mixture to 60°C and carefully adjust the pH to 1.5 by adding a pre-mixed solution of sulfuric acid (45.7 g) and ice (45.7 g).

  • Cool the acidified reaction mixture to 5°C.

  • Collect the crystalline product by filtration and wash sequentially with two 100 ml portions of cold water and two 50 ml portions of acetone.

  • Dry the product in a vacuum oven at 80°C.

    • Expected Yield: ~95%

Step 3: Synthesis of Allopurinol [6]

  • Suspend the this compound (71.6 Kg) in formamide (244.8 Kg) in a well-ventilated reactor.

  • Heat the stirred suspension to 140-145°C and hold at this temperature for 5 hours.

  • Cool the reaction mixture to 5-10°C.

  • Collect the product by centrifugation/filtration and rinse the cake with formamide followed by water.

    • Expected Yield: ~80%

Comparative Performance Analysis

The following table summarizes the key performance indicators for the conventional and the cyanoacetamide-based synthetic routes for Allopurinol.

ParameterConventional Route (from Malononitrile)Alternative Route (from Cyanoacetamide)Analysis
Starting Material Malononitrile / EthoxymethylenemalononitrileCyanoacetamideCyanoacetamide is generally more cost-effective and readily available than malononitrile, offering a significant economic advantage.
Overall Yield ~41% (reported for a similar route from ethyl cyanoacetate)[5]Up to 65%[5]The cyanoacetamide route demonstrates a markedly higher overall yield, leading to better atom economy and reduced waste.
Key Intermediates 3-Amino-4-cyanopyrazole3-Morpholino-2-cyanoacrylamideThe morpholino-acrylamide intermediate is a stable, crystalline solid that can be easily isolated in high purity, which is advantageous for process control.[6]
Reaction Conditions Requires harsh acidic hydrolysis of a nitrileMilder conditions for pyrazole formationThe avoidance of a harsh hydrolysis step can lead to a cleaner reaction profile with fewer impurities.
Reagent Toxicity Malononitrile is toxic.Morpholine is corrosive and toxic, requiring careful handling.[10][11] Hydrazine hydrate is also a hazardous substance.Both routes involve hazardous materials, necessitating appropriate safety protocols. The toxicity of morpholine is a key consideration for the alternative route.
Process Simplicity Multi-step process with potentially challenging purification.Can be streamlined, with some reports of one-pot syntheses for the intermediate, reducing isolation steps.[12]The alternative route offers potential for process simplification and reduced manufacturing time.

Future Perspectives: The Role of Green Chemistry

While the cyanoacetamide route offers clear advantages in terms of cost and yield, there remains room for improvement, particularly concerning the use of hazardous reagents and solvents. The principles of green chemistry offer a promising avenue for the future evolution of Allopurinol synthesis.

Emerging technologies such as microwave-assisted synthesis and continuous flow chemistry are particularly relevant. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of related pyrazolopyrimidine scaffolds.[13][14] The direct and efficient heating provided by microwaves could be particularly beneficial for the final, high-temperature cyclization step with formamide.

Green_Chemistry_Workflow Figure 2. Conceptual Green Chemistry Workflow for Allopurinol Synthesis cluster_0 Microwave-Assisted Synthesis cluster_1 Continuous Flow Synthesis MW_Start Reactants MW_Reactor Microwave Reactor (Rapid Heating, Short Time) MW_Start->MW_Reactor MW_Product High-Yield Product MW_Reactor->MW_Product Flow_Start Reagent Streams Flow_Reactor Flow Reactor (Precise Control, Safe) Flow_Start->Flow_Reactor Flow_Product Continuous Product Output Flow_Reactor->Flow_Product

Caption: Conceptual green chemistry workflow for Allopurinol synthesis.

Continuous flow chemistry offers enhanced safety, particularly when handling hazardous reagents like hydrazine, by minimizing the volume of reactants at any given time.[15][16] Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved selectivity and yields, and facilitate easier scale-up. The application of these green technologies to the cyanoacetamide route could further enhance its efficiency and environmental footprint, representing an exciting direction for future research and development.

Conclusion

The synthesis of Allopurinol via the cyanoacetamide route presents a compelling and commercially viable alternative to the traditional pathway that starts from malononitrile. The primary advantages of this alternative route lie in its use of a more economical starting material and a higher overall yield. While the handling of hazardous materials such as morpholine and hydrazine remains a critical consideration, the potential for process simplification and the amenability of this route to modern, green chemical technologies make it a highly attractive option for the efficient and sustainable production of Allopurinol. As the pharmaceutical industry continues to prioritize economic and environmental performance, the adoption of such optimized synthetic strategies will be paramount.

References

  • Al-Warhi, T., Al-Hazmi, L. A., & El-Gazzar, A. B. A. (2017). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Molecules, 22(3), 345. [Link]
  • Fahim, A. M., & El-Gazzar, A. B. A. (2018). Microwave-assisted synthesis of novel fused heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 55(5), 1148-1156. [Link]
  • Clarke, D. G., & Garside, P. (n.d.). Allopurinol.
  • Cresswell, R. M., Mentha, J. W., & Seaman, R. (1972). U.S. Patent No. 3,682,957. Washington, DC: U.S.
  • Cresswell, R. M., Mentha, J. W., & Seaman, R. (1975). U.S. Patent No. 3,864,341. Washington, DC: U.S.
  • Cresswell, R. M., Mentha, J. W., & Seaman, R. (1979). U.S. Patent No. 4,146,713. Washington, DC: U.S.
  • Hengyuan Chemical Co., Ltd. (2012).
  • Kathuria, A., & Kumar, R. (2022). Recent advances in continuous flow synthesis of heterocycles. Molecular Diversity, 26(5), 2939–2948. [Link]
  • Knorr, L. (1893). Synthese von Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft, 26(1), 100-107. [Link]
  • N,N-Dimethylformamide dimethyl acetal. (n.d.). In PrepChem. [Link]
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Qianhui Pharmaceutical (Anhui) Co., Ltd. (2015).
  • Ley, S. V., & Baxendale, I. R. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 15(3), 613–630. [Link]
  • Qianhui Pharmaceutical (Anhui) Co., Ltd. (2015). Preparation method of allopurinol. CN104387394A.
  • Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784–790. [Link]
  • Synthesis of 3-Methyl-3-morpholino-2-cyanoacrylamide. (n.d.). In PrepChem. [Link]
  • Synthesis of Allopurinol. (n.d.). In Ch.ic.ac.uk. [Link]
  • Astech Ireland. (n.d.).
  • Burroughs Wellcome Co. (1969). U.S.
  • Burroughs Wellcome & Co. (USA) Inc. (1972). U.S.
  • Wellcome Foundation Ltd. (1970).
  • USDA. (n.d.). Morpholine - Processing. [Link]
  • Zhejiang Ruiqing Pharmaceutical Co., Ltd. (2012).
  • University of Bristol. (n.d.). Synthesis of Allopurinol. [Link]
  • Changzhou Huasheng Fine Chemical Co., Ltd. (2012).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
  • Hubei Polytechnic University. (2022).
  • Zhang, L., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(15), 4933. [Link]
  • Fathima, A., et al. (2021). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, 297(3), 100990. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135401907, Allopurinol. [Link]
  • Wu, J., et al. (2015). Cost-effectiveness analysis of allopurinol versus febuxostat in chronic gout patients: a U.S. payer perspective. Journal of Medical Economics, 18(12), 1034-1043. [Link]
  • Kelley, W. N., & Wyngaarden, J. B. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells.

Sources

A Comparative Guide to the Biological Activity of 3-Amino-4-Pyrazolecarboxamide Derivatives vs. Other Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] This guide provides an in-depth comparison of a specific, highly functionalized class—3-Amino-4-pyrazolecarboxamide derivatives—against other pyrazole-based compounds, offering experimental insights and data to inform future drug discovery efforts.

The Unique Structural Scaffold: 3-Amino-4-pyrazolecarboxamide

The defining features of this pyrazole subclass are an amino group (-NH2) at position 3 and a carboxamide (-CONH2) group at position 4 of the pyrazole ring. This specific arrangement creates a unique electronic and steric environment that profoundly influences the molecule's ability to interact with biological targets. The amino group can act as a hydrogen bond donor, while the carboxamide group offers both hydrogen bond donor and acceptor capabilities. This dual functionality allows for versatile and strong binding to enzyme active sites and receptors, a critical factor in achieving high potency and selectivity.

Comparative Analysis of Biological Activities

The true measure of a scaffold's utility lies in its performance. Here, we compare the efficacy of 3-Amino-4-pyrazolecarboxamide derivatives against other pyrazole analogues across key therapeutic areas.

Anticancer Activity: A Focus on Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5] Pyrazole derivatives have emerged as a privileged scaffold for designing potent kinase inhibitors.[5]

Mechanism of Action: Many 3-amino-pyrazole derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby halting proliferative signaling cascades. The 3-amino group is often crucial for forming key hydrogen bonds with the hinge region of the kinase, a common anchoring point for inhibitors.

A notable example is the development of inhibitors for Aurora kinases A and B, which are critical for cell division. A 2024 study detailed the discovery of pyrazole-4-carboxamide analogues as dual inhibitors. One lead compound, 6k , demonstrated exceptional cytotoxicity against HeLa and HepG2 cancer cell lines and selectively inhibited Aurora kinases A and B with IC50 values in the low nanomolar range.[6] This compound was shown to arrest the cell cycle in the G2/M phase and induce apoptosis.[6]

Similarly, derivatives of 4-amino-1H-pyrazole-3-carboxamide have been synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4), targets for acute myeloid leukemia (AML).[7][8] Compound 8t from one such study showed an IC50 of 0.089 nM against FLT3 and also potently inhibited various drug-resistant FLT3 mutants.[7]

Comparative Data: Kinase Inhibitory Activity

Compound ClassTarget Kinase(s)Representative IC50Cell Line (Example)Reference
Pyrazole-4-carboxamide Aurora A / Aurora B16.3 nM / 20.2 nMHeLa[6]
4-Amino-1H-pyrazole-3-carboxamide FLT3 / CDK2 / CDK40.089 nM / 0.719 nM / 0.770 nMMV4-11 (AML)[7]
3-Amino-pyrazolo[3,4-d]pyrimidine p38α MAPKPotent, selective lead developedN/A[9]
Imidazopyridine with 3-aminopyrazole JAK2Potent and selectiveN/A[5]
Other Pyrazole (Celecoxib) COX-20.04 µM (40 nM)N/A[10]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

The data clearly indicates that the strategic placement of amino and carboxamide groups on the pyrazole ring allows for highly potent and selective kinase inhibition, often outperforming less functionalized pyrazole structures in this therapeutic area.

Anti-inflammatory Activity

Inflammation is a complex biological response, with enzymes like cyclooxygenase (COX) playing a central role.[10] Pyrazole derivatives are well-established anti-inflammatory agents, with the most famous example being Celecoxib, a selective COX-2 inhibitor.[10]

While Celecoxib is a diaryl-substituted pyrazole, other pyrazole derivatives, including those coupled with pyrazolines, have also shown significant anti-inflammatory and TNF-α release inhibition activity.[12] Some of these novel compounds demonstrated efficacy superior to the control drug dexamethasone in preclinical models.[12]

The 3-amino and 4-carboxamide functionalities can contribute to COX inhibition by forming specific interactions within the enzyme's active site. The development of aminopyrazole-based compounds has been shown to yield potent anti-inflammatory agents.[4][13]

Antimicrobial Activity

The rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents.[14] The pyrazole scaffold is a promising starting point for developing novel antibiotics.[14][15][16]

Mechanism of Action: The mechanisms by which pyrazoles exert antimicrobial effects are diverse. Some derivatives have been found to inhibit essential bacterial enzymes like DNA gyrase.[14] Others may disrupt cell wall synthesis or interfere with metabolic pathways.

Studies have shown that pyrazole derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][17][18] For instance, certain Schiff base compounds derived from 3-aminopyrazoles exhibited excellent activity against S. aureus, with MIC values several times more potent than the control drug, gentamycin.[18] Another study highlighted pyrazole-hydrazone derivatives with remarkable antibacterial and antifungal activities, with one compound showing MIC values lower than the standard drugs chloramphenicol and clotrimazole.[16]

Comparative Data: Minimum Inhibitory Concentration (MIC)

Compound ClassOrganismRepresentative MIC (µg/mL)Reference
Schiff base of 3-aminopyrazole Staphylococcus aureus3.125[18]
Pyrazole-hydrazone derivative Aspergillus niger2.9[16]
Thiazolidinone-clubbed pyrazole Escherichia coli16[14]
Coumarin-attached pyrazole Salmonella0.05[14]

Note: MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower values indicate higher efficacy.

The versatility of the pyrazole scaffold, particularly when functionalized with an amino group, allows for the development of potent broad-spectrum antimicrobial agents.[18]

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate such comparative data must be robust and reproducible.

Protocol: In-Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)

This protocol outlines a typical procedure to determine the IC50 value of a test compound.

Objective: To measure the 50% inhibitory concentration (IC50) of a 3-Amino-4-pyrazolecarboxamide derivative against Aurora Kinase A.

Materials:

  • Recombinant human Aurora Kinase A

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate (e.g., Kemptide)

  • Test compound (solubilized in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

  • 384-well microplates

Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Dispense Test Compound (11-point serial dilution) B Add Aurora Kinase A to all wells A->B C Incubate briefly (e.g., 15 min at RT) B->C D Initiate Reaction: Add ATP/Substrate Mix C->D E Incubate (e.g., 60 min at RT) D->E F Stop Reaction: Add HTRF Detection Reagents E->F G Incubate (e.g., 60 min at RT) F->G H Read Plate on HTRF-compatible reader G->H I Data Analysis H->I Calculate % Inhibition & Determine IC50

Caption: Workflow for an in-vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Plating: Create an 11-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add recombinant Aurora Kinase A diluted in kinase buffer to all wells except the negative controls.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a solution containing both ATP and the biotinylated peptide substrate to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-XL665).

  • Final Incubation: Incubate for 60 minutes to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths.

  • Analysis: Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration relative to controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The 3-Amino-4-pyrazolecarboxamide scaffold represents a highly versatile and potent platform in modern drug discovery. The strategic placement of the amino and carboxamide groups provides key interaction points that enable high-affinity binding to a range of biological targets, particularly protein kinases. Comparative data consistently shows that these derivatives can achieve nanomolar potency, often surpassing less functionalized pyrazoles in specific applications like oncology.[6][7]

While other pyrazole derivatives, such as the famed anti-inflammatory Celecoxib, demonstrate immense therapeutic value, the 3-Amino-4-pyrazolecarboxamide core offers a distinct advantage in therapeutic areas requiring precise, high-potency interactions, such as targeted cancer therapy. Future research should continue to explore the vast chemical space around this scaffold, optimizing for pharmacokinetic properties and exploring novel biological targets to unlock its full therapeutic potential.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Google Vertex AI Search.
  • Pyrazole as an anti-inflammatory scaffold.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
  • Review: biologically active pyrazole deriv
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
  • The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Rel
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.
  • Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches. Morressier.
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.
  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed.
  • 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. PubMed.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
  • (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

Sources

A Comparative Analysis of 3-Amino-4-pyrazolecarboxamide Hemisulfate Purity from Diverse Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the purity of starting materials is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of therapeutic agents. 3-Amino-4-pyrazolecarboxamide hemisulfate (CAS 27511-79-1) is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Allopurinol, a medication used to decrease high blood uric acid levels.[1][2][3] Given its significance, variations in purity from different commercial suppliers can have profound downstream consequences.

This guide provides a comprehensive framework for evaluating and comparing the purity of this compound from various suppliers. We will delve into the rationale behind the analytical methodologies chosen, present a detailed experimental protocol, and offer a template for data interpretation, thereby empowering researchers to make informed decisions when sourcing this critical chemical intermediate.

The Criticality of Purity in Pharmaceutical Intermediates

Impurities in an Active Pharmaceutical Ingredient (API) or its intermediates can arise from various sources, including the manufacturing process, degradation, or storage.[4][5] These impurities can impact the quality, safety, and efficacy of the final drug product.[6] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that outline the reporting, identification, and qualification of impurities.[4][5][7] For a starting material like this compound, even seemingly minor impurities can be carried through the synthetic pathway, potentially leading to the formation of undesired and potentially toxic by-products in the final API.

Therefore, a robust analytical assessment of supplier batches is not merely a quality control measure but a fundamental aspect of risk mitigation in drug development.

Experimental Design for Purity Comparison

To conduct a thorough and objective comparison, a multi-pronged analytical approach is essential. This guide proposes the use of High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and impurity identification.

Analytical Techniques: A Rationale
  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity determination in the pharmaceutical industry.[4][6] Its high resolving power allows for the separation and quantification of the main compound from its impurities. A reversed-phase HPLC method is typically suitable for a polar compound like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the molecular structure of the compound.[8] It can be used to confirm the identity of the main component and to detect and structurally elucidate impurities, particularly those present at significant levels.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragments.[4][6] When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for identifying unknown impurities, even at trace levels.

Visualizing the Workflow

Purity_Analysis_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Acquisition Acquire Samples (Suppliers A, B, C) Sample_Preparation Prepare Standard & Sample Solutions (e.g., in DMSO/Water) Sample_Acquisition->Sample_Preparation HPLC_Analysis HPLC-UV Analysis (Purity Assay & Impurity Profiling) Sample_Preparation->HPLC_Analysis NMR_Analysis ¹H NMR Analysis (Structural Confirmation) Sample_Preparation->NMR_Analysis LCMS_Analysis LC-MS Analysis (Impurity Identification) Sample_Preparation->LCMS_Analysis Data_Comparison Compare Purity, Impurity Profiles, & Spectral Data HPLC_Analysis->Data_Comparison NMR_Analysis->Data_Comparison LCMS_Analysis->Data_Comparison Supplier_Selection Informed Supplier Selection Data_Comparison->Supplier_Selection

Caption: Workflow for the comparative purity analysis of this compound.

Detailed Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and DMSO) to a final concentration of 1 mg/mL.

  • Sample Solutions: For each supplier (A, B, C, etc.), prepare a solution with the same concentration as the standard solution.

  • Solvent Selection: The choice of solvent is critical. The compound has slight solubility in DMSO, Methanol, and Water (with heating and sonication).[1] A mixture, such as Water:Acetonitrile or a buffer, may be necessary for optimal chromatographic performance.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is crucial for accurate purity assessment. The following is a general method that can be optimized:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A time-based gradient from high aqueous to high organic mobile phase will be necessary to elute the main compound and any potential impurities. A starting point could be 95% A for 2 minutes, then a linear gradient to 95% B over 15 minutes, hold for 3 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample from each supplier in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Compare the spectra of the samples to the reference standard. Look for the characteristic peaks of 3-Amino-4-pyrazolecarboxamide and any additional, unidentifiable peaks that would indicate impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Method: Utilize the same HPLC method as described above, with the eluent directed into a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a good starting point.

  • Analysis: Analyze the mass spectra of any impurity peaks detected in the HPLC chromatogram to determine their molecular weights, which is the first step in structural elucidation.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

Supplier Purity by HPLC (%) Number of Impurities >0.1% Largest Single Impurity (%) ¹H NMR Conformity Notes on Impurities (from LC-MS)
Supplier A 99.810.15ConformsImpurity at m/z X observed
Supplier B 98.530.7Conforms, minor impurity peaksMultiple process-related impurities detected
Supplier C 99.520.25ConformsOne known degradant identified
Reference Std. >99.90<0.05ConformsN/A

Logical Framework for Decision Making

Supplier_Selection_Logic Start Start: Need to Source This compound Purity_Analysis Conduct Comparative Purity Analysis (HPLC, NMR, LC-MS) Start->Purity_Analysis Data_Evaluation Evaluate Data: Purity, Impurity Profile, Cost, Batch Consistency Purity_Analysis->Data_Evaluation High_Purity Purity > 99.5% and Impurities < 0.1%? Data_Evaluation->High_Purity Select_Supplier Select Supplier with Optimal Purity-Cost Balance High_Purity->Select_Supplier Yes Further_Investigation Further Investigation Required: Impurity Identification & Toxicological Assessment High_Purity->Further_Investigation No Further_Investigation->Select_Supplier Impurities Acceptable Reject_Supplier Reject Supplier Further_Investigation->Reject_Supplier Impurities Unacceptable

Caption: Decision-making flowchart for supplier selection based on purity data.

Conclusion

The selection of a supplier for a critical raw material like this compound should be a data-driven process. By implementing a robust analytical testing protocol that includes HPLC, NMR, and LC-MS, researchers and drug developers can gain a comprehensive understanding of the purity profile of the material from different sources. This diligence not only ensures the quality and consistency of research outcomes but also represents a critical step in upholding the safety and regulatory compliance of the final pharmaceutical product. The methodologies and frameworks presented in this guide offer a solid foundation for making these crucial decisions with confidence.

References

  • Pharmaffiliates.Allopurinol - Impurity A | CAS No : 27511-79-1. [Link]
  • Pharmaffiliates.The Importance of API Impurity Profiling in Drug Development. [Link]
  • European Pharmaceutical Review.The control of API impurities - A critical issue to the pharmaceutical industry. [Link]
  • YouTube.ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
  • European Pharmaceutical Review.ICH Q6A specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]
  • European Medicines Agency.ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd.
  • PubChem.
  • MDPI.Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
  • Wuhan Fortuna Chemical Co., Ltd.this compound CAS 27511-79-1 Wholesale & Bulk. [Link]
  • Google Patents.
  • International Journal of Pharmaceutical and Clinical Research.
  • Google Patents.
  • Agilent Technologies.Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
  • eScholarship, University of California.tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Allopurinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a perpetual balancing act between efficiency, cost, and sustainability. Allopurinol, a cornerstone in the management of hyperuricemia and gout, is no exception. The selection of a synthetic route for Allopurinol production has significant implications for the overall economic viability and environmental footprint of the manufacturing process. This guide provides an in-depth, objective comparison of the prevalent synthetic routes to Allopurinol, supported by experimental data and field-proven insights to empower researchers and drug development professionals in making informed decisions.

Introduction to Allopurinol and its Synthetic Imperatives

Allopurinol, chemically known as 1H-pyrazolo[3,4-d]pyrimidin-4-ol, is a structural isomer of hypoxanthine. Its therapeutic action lies in the inhibition of xanthine oxidase, an enzyme pivotal in the metabolic pathway that converts purines into uric acid. By curbing uric acid production, Allopurinol effectively prevents the painful crystalline deposits characteristic of gout.

The commercial production of Allopurinol has evolved over the years, with several synthetic strategies emerging, each with its own set of advantages and drawbacks. The ideal synthetic route should offer a high yield of pure product, utilize readily available and cost-effective starting materials, involve simple and safe reaction conditions, and minimize the generation of hazardous waste. This guide will dissect three prominent synthetic routes to Allopurinol, evaluating them against these critical parameters.

Comparative Analysis of Synthetic Routes

The following sections delve into the specifics of three primary synthetic pathways to Allopurinol. For each route, we will examine the underlying chemical principles, provide a detailed experimental protocol, and present a cost and efficiency analysis.

Route 1: The Ethyl Cyanoacetate Pathway

This classical approach is one of the most established methods for Allopurinol synthesis. It commences with the condensation of ethyl cyanoacetate with triethyl orthoformate, followed by cyclization with hydrazine hydrate and a final ring closure with formamide.

The synthesis initiates with the Knoevenagel condensation of ethyl cyanoacetate and triethyl orthoformate, typically catalyzed by an acid, to form ethyl ethoxymethylenecyanoacetate. This intermediate possesses two electrophilic centers that readily react with the dinucleophilic hydrazine hydrate in a cyclization reaction to yield 3-amino-4-ethoxycarbonylpyrazole. The final and crucial step involves heating this pyrazole intermediate with formamide, which acts as both a reagent and a solvent, to construct the pyrimidine ring and afford Allopurinol.

Step 1: Synthesis of 3-amino-4-ethoxycarbonylpyrazole

  • In a reaction vessel equipped with a stirrer and a reflux condenser, a mixture of ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride is heated to reflux for several hours.

  • After the reaction is complete, the excess reagents and solvent are removed by distillation.

  • The resulting crude ethyl ethoxymethylenecyanoacetate is then dissolved in ethanol.

  • Hydrazine hydrate is added dropwise to the solution, and the mixture is refluxed for a few hours.

  • Upon cooling, 3-amino-4-ethoxycarbonylpyrazole crystallizes out and is collected by filtration.

Step 2: Synthesis of Allopurinol

  • The dried 3-amino-4-ethoxycarbonylpyrazole is mixed with an excess of formamide.

  • The mixture is heated to a high temperature (typically 150-170 °C) and maintained for several hours.

  • As the reaction proceeds, Allopurinol precipitates from the hot solution.

  • After cooling, the crude Allopurinol is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol) to remove residual formamide, and then dried.

Ethyl Cyanoacetate Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Closure Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate A Ethyl Ethoxymethylenecyanoacetate Ethyl Cyanoacetate->Intermediate A Condensation Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Intermediate A Hydrazine Hydrate Hydrazine Hydrate Intermediate B 3-Amino-4-ethoxycarbonylpyrazole Hydrazine Hydrate->Intermediate B Formamide Formamide Allopurinol Allopurinol Formamide->Allopurinol Intermediate A->Intermediate B Cyclization Intermediate B->Allopurinol Ring Closure

Caption: Synthetic route to Allopurinol starting from ethyl cyanoacetate.

Route 2: The Malononitrile Pathway

This route offers an alternative starting material, malononitrile, which is more reactive than ethyl cyanoacetate. The overall synthetic strategy, however, shares similarities with the ethyl cyanoacetate pathway.

The synthesis begins with the reaction of malononitrile and triethyl orthoformate to form ethoxymethylenemalononitrile. This intermediate is then cyclized with hydrazine to produce 3-amino-4-cyanopyrazole. The nitrile group of this pyrazole derivative is subsequently hydrolyzed to an amide, yielding 3-amino-4-pyrazolecarboxamide. Finally, heating this amide with formamide results in the formation of the pyrimidine ring to give Allopurinol. A key difference in this route is the hydrolysis step of the nitrile, which typically requires strong acidic conditions.

Step 1: Synthesis of 3-amino-4-cyanopyrazole

  • Malononitrile and triethyl orthoformate are reacted, often in the presence of a catalytic amount of acetic anhydride, and heated.

  • The resulting ethoxymethylenemalononitrile is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed.

  • After cooling, the product, 3-amino-4-cyanopyrazole, precipitates and is isolated by filtration.

Step 2: Hydrolysis to 3-amino-4-pyrazolecarboxamide

  • The 3-amino-4-cyanopyrazole is carefully treated with concentrated sulfuric acid.

  • The mixture is heated to facilitate the hydrolysis of the nitrile group to a carboxamide.

  • The reaction mixture is then neutralized to precipitate the 3-amino-4-pyrazolecarboxamide, which is collected by filtration.

Step 3: Synthesis of Allopurinol

  • The 3-amino-4-pyrazolecarboxamide is heated with an excess of formamide at a high temperature.

  • Upon completion of the reaction and cooling, the crude Allopurinol is filtered, washed, and dried.

Malononitrile Pathway cluster_0 Step 1 & 2: Pyrazole Formation & Hydrolysis cluster_1 Step 3: Pyrimidine Ring Closure Malononitrile Malononitrile Intermediate C Ethoxymethylenemalononitrile Malononitrile->Intermediate C Condensation Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Intermediate C Hydrazine Hydrate Hydrazine Hydrate Intermediate D 3-Amino-4-cyanopyrazole Hydrazine Hydrate->Intermediate D H2SO4 H2SO4 Intermediate E 3-Amino-4-pyrazolecarboxamide H2SO4->Intermediate E Formamide Formamide Allopurinol Allopurinol Formamide->Allopurinol Intermediate C->Intermediate D Cyclization Intermediate D->Intermediate E Hydrolysis Intermediate E->Allopurinol Ring Closure

Caption: Synthetic route to Allopurinol starting from malononitrile.

Route 3: The Cyanoacetamide Pathway

This route utilizes cyanoacetamide as the starting material and often involves the use of a morpholine catalyst in the initial condensation step. This pathway is highlighted in several patents for its efficiency and cost-effectiveness.[1][2][3]

The synthesis commences with a condensation reaction between cyanoacetamide, triethyl orthoformate, and morpholine. Morpholine acts as a base to facilitate the formation of an intermediate, which then undergoes cyclization with hydrazine hydrate to yield 3-amino-4-pyrazolecarboxamide hemisulfate.[2] The final step, similar to the other routes, is the ring closure with formamide to produce Allopurinol. This route has the advantage of directly producing the carboxamide intermediate, bypassing a separate hydrolysis step.

Step 1: Condensation Reaction

  • In a reaction vessel, triethyl orthoformate, morpholine, acetonitrile, and cyanoacetamide are added in a specific order and heated to reflux for approximately 4 hours.[1]

  • The initial reflux temperature is around 112-117 °C and gradually decreases to about 80-82 °C.[1][2]

  • After the reaction, the mixture is cooled, and the resulting condensate is isolated by centrifugation or filtration.[1]

Step 2: Cyclization and Salt Formation

  • The condensate from the previous step is reacted with hydrazine hydrate in water, and the mixture is heated.[1]

  • After a period of heating, the solution is cooled, and dilute sulfuric acid is added to precipitate this compound.[1]

Step 3: Synthesis of Allopurinol

  • The isolated this compound is heated with formamide at a temperature of 140-150 °C for about 5 hours.[2]

  • After cooling, the crude Allopurinol is obtained by filtration and washing.[2]

Step 4: Purification

  • The crude Allopurinol is decolorized using activated carbon in an acidic solution.[2]

  • The decolorized product is then recrystallized from a sodium hydroxide solution to yield high-purity Allopurinol.[2]

Cyanoacetamide Pathway cluster_0 Step 1 & 2: Condensation and Cyclization cluster_1 Step 3: Pyrimidine Ring Closure Cyanoacetamide Cyanoacetamide Intermediate F Condensate Cyanoacetamide->Intermediate F Condensation Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Intermediate F Morpholine Morpholine Morpholine->Intermediate F Hydrazine Hydrate Hydrazine Hydrate Intermediate G This compound Hydrazine Hydrate->Intermediate G H2SO4 H2SO4 H2SO4->Intermediate G Formamide Formamide Allopurinol Allopurinol Formamide->Allopurinol Intermediate F->Intermediate G Cyclization & Salt Formation Intermediate G->Allopurinol Ring Closure

Caption: Synthetic route to Allopurinol starting from cyanoacetamide.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis requires a detailed examination of raw material costs, process efficiency (yield and reaction time), safety and environmental considerations, and the overall complexity of each route.

Raw Material Cost Comparison

The following table provides an estimated cost comparison of the key raw materials for each synthetic route. Prices are based on bulk industrial-grade chemicals and are subject to market fluctuations.

Raw MaterialRoute(s) Used InEstimated Bulk Price (USD/kg)
Ethyl Cyanoacetate1~2-5
Malononitrile2~10-15
Cyanoacetamide3~3-6
Triethyl Orthoformate1, 2, 3~2-4[4][5][6][7]
Hydrazine Hydrate1, 2, 3~2-5[8]
Formamide1, 2, 3~1-3
Morpholine3~2-4[9][10]
Acetonitrile3~1.2-3.0[1][2][11][12]
Sulfuric Acid2, 3<1

Analysis:

  • Route 1 (Ethyl Cyanoacetate): This route utilizes relatively inexpensive starting materials, making it an economically attractive option.

  • Route 2 (Malononitrile): The significantly higher cost of malononitrile is a major drawback of this pathway, substantially increasing the overall raw material expenditure.

  • Route 3 (Cyanoacetamide): While cyanoacetamide is slightly more expensive than ethyl cyanoacetate, its cost is still reasonable. The use of morpholine and acetonitrile adds to the cost, but the higher reported yields can offset this.

Process Efficiency and Yield
ParameterRoute 1 (Ethyl Cyanoacetate)Route 2 (Malononitrile)Route 3 (Cyanoacetamide)
Overall Yield ~41%[2][3]Variable, generally lower than Route 3Up to 65%[2][3]
Number of Steps 2-33-43-4 (including purification)
Reaction Times ModerateModerate to Long (due to hydrolysis)Moderate
Process Complexity ModerateHigh (due to strong acid hydrolysis)Moderate

Analysis:

  • Route 1 (Ethyl Cyanoacetate): This route has a moderate yield and complexity. While not the highest yielding, its simplicity is an advantage.

  • Route 2 (Malononitrile): The additional hydrolysis step adds to the complexity and length of the process. The use of concentrated sulfuric acid also requires specialized equipment and handling procedures.

  • Route 3 (Cyanoacetamide): This route boasts a significantly higher overall yield, which is a major advantage in terms of process efficiency and cost-effectiveness per unit of product. The direct formation of the carboxamide intermediate simplifies the process compared to the malononitrile route.

Safety and Environmental Considerations
ParameterRoute 1 (Ethyl Cyanoacetate)Route 2 (Malononitrile)Route 3 (Cyanoacetamide)
Key Hazards Flammable solvents, hydrazine hydrate (toxic, corrosive)Malononitrile (toxic), concentrated sulfuric acid (highly corrosive), hydrazine hydrateMorpholine (corrosive), acetonitrile (flammable, toxic), hydrazine hydrate
Waste Generation Organic solvents, aqueous wasteAcidic waste from hydrolysis, organic solvents, aqueous wasteOrganic solvents, morpholine waste, aqueous waste
Green Chemistry ModeratePoor (use of strong acid)Moderate (potential for solvent recycling)

Analysis:

  • All three routes involve the use of hazardous materials such as hydrazine hydrate and flammable organic solvents, necessitating stringent safety protocols and proper waste management.

  • Route 2 (Malononitrile) is arguably the least environmentally friendly due to the use of concentrated sulfuric acid, which generates a significant amount of acidic waste that requires neutralization and disposal.

  • Route 3 (Cyanoacetamide) , while using multiple reagents, may offer opportunities for solvent recycling, which could improve its environmental profile.

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact.[13] For the synthesis of pyrazolo[3,4-d]pyrimidines, including Allopurinol, several greener strategies are being explored:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating.

  • Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces the environmental impact associated with solvent production and disposal.

  • Use of Greener Solvents: Replacing hazardous solvents like acetonitrile with more benign alternatives such as water or ethanol is a key focus of green chemistry.

  • Catalytic Reactions: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste.

While specific, fully developed green synthetic routes for the industrial production of Allopurinol are not yet widely published, the application of these principles to the existing routes holds promise for future improvements in sustainability.

Conclusion and Recommendations

Based on this comprehensive cost-benefit analysis, the Cyanoacetamide Pathway (Route 3) emerges as a highly competitive option for the industrial synthesis of Allopurinol. Its primary advantages are the significantly higher overall yield and the use of moderately priced starting materials. While it involves multiple reagents, the direct formation of the key carboxamide intermediate streamlines the process compared to the malononitrile route.

The Ethyl Cyanoacetate Pathway (Route 1) remains a viable and economical option, particularly for smaller-scale production or where the initial investment in a more complex process is a concern. Its simplicity and the low cost of its primary starting material are its key strengths.

The Malononitrile Pathway (Route 2) is the least favorable of the three. The high cost of malononitrile, coupled with the added complexity and environmental concerns associated with the strong acid hydrolysis step, makes it economically and environmentally less attractive for large-scale production.

For researchers and drug development professionals, the choice of a synthetic route will ultimately depend on a variety of factors, including the scale of production, available equipment, cost constraints, and regulatory requirements. However, this guide provides a solid foundation of objective data and expert analysis to navigate these critical decisions and select the most optimal path for Allopurinol synthesis.

References

Sources

Spectroscopic Comparison of Synthesized vs. Commercial 3-Amino-4-pyrazolecarboxamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 3-Amino-4-pyrazolecarboxamide in Drug Discovery

3-Amino-4-pyrazolecarboxamide is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Allopurinol, a medication used to treat gout and high levels of uric acid in the body.[1][2][3][4] Given its significance, ensuring the purity and structural integrity of this precursor is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). Both in-house synthesis and commercial sourcing are viable options for obtaining this compound. However, researchers and drug development professionals must rigorously verify the identity and purity of their starting materials.

This guide provides a comprehensive spectroscopic comparison of laboratory-synthesized 3-Amino-4-pyrazolecarboxamide with a commercially available standard. We will delve into the practical aspects of synthesis and purification, followed by a detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers with the necessary tools and knowledge to confidently assess the quality of their 3-Amino-4-pyrazolecarboxamide, regardless of its origin.

Synthesis and Procurement of 3-Amino-4-pyrazolecarboxamide

In-House Synthesis: A Reproducible Protocol

A common and effective method for the laboratory synthesis of 3-Amino-4-pyrazolecarboxamide involves the cyclization of a suitable precursor with hydrazine hydrate.[1][2][3] This approach is often favored for its relatively high yield and straightforward procedure.

Experimental Protocol: Synthesis of 3-Amino-4-pyrazolecarboxamide Hemisulfate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyanoacetamide in a suitable solvent such as 1,4-dioxane.

  • Addition of Reagents: To this solution, add N,N-dimethylformamide dimethyl acetal and heat the mixture.

  • Cyclization: After the initial reaction, introduce hydrazine hydrate to the mixture and reflux.

  • Salt Formation and Isolation: Upon completion of the cyclization, cool the reaction mixture and acidify with sulfuric acid to precipitate the hemisulfate salt.

  • Purification: Collect the precipitate by filtration, wash with cold water and acetone, and dry under vacuum to yield this compound as a white to off-white powder.

The rationale behind synthesizing the hemisulfate salt is its enhanced stability and ease of handling compared to the free base.

Commercial Procurement

For this guide, a commercial sample of this compound was procured from a reputable supplier.[5][6][7][8][9][10][11] It is crucial to obtain the supplier's Certificate of Analysis (CoA), which provides initial data on purity and physical properties.

Spectroscopic Characterization: The Analytical Workflow

The following diagram illustrates the workflow for the comparative spectroscopic analysis of the synthesized and commercial samples.

Caption: Workflow for the spectroscopic comparison of synthesized and commercial 3-Amino-4-pyrazolecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized and commercial this compound in a suitable deuterated solvent, such as DMSO-d₆.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra for analysis.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Assignment Synthesized Sample (δ, ppm) Commercial Sample (δ, ppm) Multiplicity Integration
Pyrazole C-H~8.05~8.05Singlet1H
Amide -NH₂~7.5 (broad)~7.5 (broad)Singlet2H
Amino -NH₂~6.5 (broad)~6.5 (broad)Singlet2H
Pyrazole N-H~12.0 (very broad)~12.0 (very broad)Singlet1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broadness of the NH₂ and NH signals is due to chemical exchange and quadrupole effects from the nitrogen atoms.[12]

The proton on the pyrazole ring is expected to appear as a singlet in the aromatic region.[13] The protons of the primary amine and amide groups will appear as broad singlets due to exchange with the solvent and each other.[14]

¹³C NMR: Carbon Framework Confirmation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Assignment Synthesized Sample (δ, ppm) Commercial Sample (δ, ppm)
C=O (Amide)~165~165
C-NH₂ (Pyrazole)~150~150
C-CONH₂ (Pyrazole)~100~100
C-H (Pyrazole)~140~140

Note: Chemical shifts are approximate.

The ¹³C NMR spectra of both samples should exhibit four distinct signals corresponding to the four carbon atoms in the 3-Amino-4-pyrazolecarboxamide molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the aromaticity of the pyrazole ring.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Interpretation of Key Vibrational Frequencies

The FTIR spectra of both the synthesized and commercial samples should display characteristic absorption bands corresponding to the functional groups in 3-Amino-4-pyrazolecarboxamide.

Vibrational Mode Expected Wavenumber (cm⁻¹) Observed (Synthesized) Observed (Commercial)
N-H Stretching (Amine & Amide)3450 - 3100~3447, 3310, 3187~3447, 3310, 3187
C=O Stretching (Amide I)1700 - 1650~1660~1660
N-H Bending (Amine/Amide II)1650 - 1550~1620~1620
C=C Stretching (Pyrazole Ring)1600 - 1500~1563~1563

Note: The N-H stretching region often shows multiple bands due to symmetric and asymmetric stretching of the primary amine and amide groups.[16][17][18][19] The strong absorption around 1660 cm⁻¹ is characteristic of the carbonyl group in the amide functionality.[17]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Analysis of Molecular Ion and Fragmentation Pattern

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For 3-Amino-4-pyrazolecarboxamide (molecular weight ≈ 126.12 g/mol ), the expected m/z value for the molecular ion would be approximately 127.13.

The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for heterocyclic compounds involve the loss of small neutral molecules.[20][21][22][23]

Sources

A Senior Application Scientist's Guide to Pyrazole Cyclization: A Comparative Analysis of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutics and functional materials. Its prevalence demands a robust understanding of the synthetic routes to this critical heterocycle. This guide provides an in-depth, comparative analysis of common pyrazole cyclization protocols, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern yield and product outcome. Here, we dissect the nuances of classical and modern synthetic strategies, offering field-proven insights to inform your experimental design.

The Enduring Relevance of the Knorr Pyrazole Synthesis

First described in 1883, the Knorr pyrazole synthesis remains a highly reliable and versatile method for the formation of the pyrazole ring.[1] The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][3]

Mechanistic Insights: A Tale of Two Carbonyls

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step furnishes the aromatic pyrazole ring.[2][4]

When an unsymmetrical 1,3-dicarbonyl is used, the potential for two regioisomeric products arises. The regioselectivity is a delicate interplay of steric and electronic factors of both reactants, as well as the reaction's pH.[2] For instance, in the case of a β-ketoester, the more electrophilic ketone carbonyl is generally attacked first by the hydrazine.[5]

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Pyrazolone from a β-Ketoester

This protocol details the synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole, from ethyl benzoylacetate and hydrazine hydrate.[4][5]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. The acid catalyzes both the initial condensation and the subsequent cyclization.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture while stirring to precipitate the product.

  • Isolation and Purification: Allow the mixture to cool, then filter the precipitate using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

The Paal-Knorr Synthesis: A Note on Nomenclature

While the Paal-Knorr synthesis is a cornerstone for preparing pyrroles and furans from 1,4-dicarbonyl compounds, the term is less frequently applied to pyrazole synthesis.[6][7] The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines is almost exclusively referred to as the Knorr synthesis. The mechanistic principles, however, are analogous, involving condensation to form an intermediate that subsequently cyclizes and dehydrates.

Modern Advancements: Microwave-Assisted Pyrazole Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized pyrazole synthesis by offering significant advantages over conventional heating methods.[8][9] The primary benefits include drastically reduced reaction times (from hours to minutes), often leading to higher product yields and cleaner reaction profiles.[8]

The Rationale Behind Microwave Enhancement

Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This efficient energy transfer can accelerate reaction rates and, in some cases, enable reactions at lower bulk temperatures than conventional heating, potentially minimizing side product formation.

Experimental_Workflow cluster_Knorr Knorr Synthesis (Conventional Heating) cluster_Microwave Microwave-Assisted Synthesis K_Reactants Mix 1,3-Dicarbonyl, Hydrazine, Solvent, Catalyst K_Heat Heat (Reflux/Hot Plate) (Hours) K_Reactants->K_Heat K_Workup Work-up and Isolation K_Heat->K_Workup M_Reactants Combine Reactants in Microwave Vial M_Irradiate Microwave Irradiation (Minutes) M_Reactants->M_Irradiate M_Workup Work-up and Isolation M_Irradiate->M_Workup

Sources

A Comparative Guide to the Reactivity of 3-Amino- vs. 5-Aminopyrazoles for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aminopyrazoles are foundational scaffolds in medicinal chemistry and materials science, prized for their versatile biological activities and unique electronic properties.[1][2][3][4] The constitutional isomerism between 3-aminopyrazole and 5-aminopyrazole, however, presents a critical design choice for researchers, as the position of the amino group profoundly dictates the molecule's electronic distribution, nucleophilicity, and ultimate reactivity. This guide provides an in-depth comparison of the reactivity of these two isomers, grounded in electronic principles and supported by experimental data, to empower researchers in drug development and materials science to make informed strategic decisions in their synthetic endeavors.

Theoretical Framework: Unpacking the Electronic Differences

The divergent reactivity of 3-amino- and 5-aminopyrazoles stems directly from the influence of the amino group's position on the π-electron system of the pyrazole ring. The amino group, a potent electron-donating group, alters the electron density at various positions through resonance and inductive effects.

In 5-aminopyrazole , the amino group is positioned adjacent to the endocyclic ring nitrogen (N1). This arrangement allows for significant delocalization of the amino group's lone pair into the pyrazole ring, strongly activating the C4 position towards electrophilic attack. This is due to a key resonance contributor that places a negative charge directly on C4, making it highly nucleophilic. The exocyclic amino group itself and the N1 atom are also significant nucleophilic centers. 5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites: the exocyclic 5-NH2, the ring nitrogen N1, and the C4 carbon, with a general reactivity order of 5-NH2 > N1 > C4.[5]

Conversely, in 3-aminopyrazole , the amino group is further from N1. While it still donates electron density to the ring, its activating effect on the C4 position is less pronounced compared to the 5-amino isomer. The primary nucleophilic sites are the exocyclic 3-NH2 group and the N1 ring nitrogen. Electrophilic attack at C4 is possible but generally requires stronger electrophiles or more forcing conditions than with the 5-amino counterpart.

These electronic differences are not merely theoretical; they have been substantiated by computational studies, including Density Functional Theory (DFT) and Natural Bonding Orbital (NBO) analysis, which confirm the intramolecular charge transfer and electron density distribution within these molecules.[6][7]

Visualizing Electron Distribution: Resonance Structures

To better illustrate the electronic disparity, the key resonance structures for both isomers are depicted below. The greater contribution of the C4-carbanion resonance form in 5-aminopyrazole is a critical determinant of its reactivity.

G cluster_5amino 5-Aminopyrazole Resonance cluster_3amino 3-Aminopyrazole Resonance a1 5-Amino (Major Contributor) a2 C4-Carbanion (Significant Contributor) a1->a2 a_img1 a_img1 a_img2 a_img2 b1 3-Amino (Major Contributor) b2 C4-Carbanion (Minor Contributor) b1->b2 b_img1 b_img1 b_img2 b_img2

Caption: Resonance structures of 5- and 3-aminopyrazole highlighting C4 activation.

Comparative Reactivity in Key Synthetic Transformations

The differing electronic landscapes of 3- and 5-aminopyrazoles lead to distinct outcomes in common synthetic reactions, particularly in the construction of fused heterocyclic systems which are prevalent in pharmaceuticals.[8][9][10][11][12]

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution, such as halogenation or nitration, overwhelmingly favors the C4 position . However, the threshold for this reaction differs significantly between the isomers.

  • 5-Aminopyrazoles: Readily undergo electrophilic substitution at the C4 position under mild conditions due to the high electron density at this site. This high reactivity makes 5-aminopyrazoles versatile building blocks for creating 4-substituted pyrazole derivatives.[13]

  • 3-Aminopyrazoles: While C4 is still the most activated carbon for EAS, the reaction often requires stronger electrophiles or catalysts compared to the 5-amino isomer.

Reactions with Bi-electrophiles: The Gateway to Fused Systems

The most significant divergence in reactivity is observed in condensation reactions with 1,3-bielectrophiles (e.g., β-diketones, α,β-unsaturated ketones). These reactions are pivotal for synthesizing medicinally important scaffolds like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[14][15]

  • 5-Aminopyrazoles (N-unsubstituted): Typically react as 1,3-dinucleophiles. The reaction proceeds via initial attack from the exocyclic 5-amino group, followed by cyclization involving the endocyclic N1 nitrogen. This pathway chemoselectively yields pyrazolo[1,5-a]pyrimidines . The greater nucleophilicity of the exocyclic amine compared to N1 directs the initial step.[15]

  • 3-Aminopyrazoles (N-substituted) & 5-Aminopyrazoles (N-substituted): When the N1 position is blocked (e.g., with a phenyl or alkyl group), the molecule's reactivity pattern shifts. These N-substituted aminopyrazoles behave as enamine-type nucleophiles. The reaction with a 1,3-bielectrophile typically involves the exocyclic amino group and the now highly nucleophilic C4 carbon, leading to the formation of pyrazolo[3,4-b]pyridines .[15][16]

The choice between these two fused systems is a critical decision in drug design, as they represent distinct pharmacophores with different biological target profiles.[17]

G cluster_reactants Reactants cluster_products Fused Heterocyclic Products A 5-Aminopyrazole (N-unsubstituted) P1 Pyrazolo[1,5-a]pyrimidine A->P1 [5-NH2 & N1 attack] B 3-Aminopyrazole (N-substituted) P2 Pyrazolo[3,4-b]pyridine B->P2 [3-NH2 & C4 attack] C 1,3-Diketone (Bi-electrophile) C->P1 C->P2

Caption: Divergent pathways to fused pyrazoles based on the aminopyrazole isomer.

Experimental Protocols for Comparative Analysis

To provide a practical framework for researchers, we outline a standardized protocol to directly compare the reactivity of 3- and 5-aminopyrazoles in a common acylation reaction.

Protocol: Comparative Acylation with Acetic Anhydride

Objective: To compare the rate and regioselectivity of acylation for 3-aminopyrazole and 5-aminopyrazole.

Materials:

  • 3-Aminopyrazole (CAS 1820-80-0)

  • 5-Aminopyrazole

  • Acetic Anhydride

  • Pyridine (dried)

  • Dichloromethane (DCM, dried)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel 60 F254)

  • NMR tubes, Deuterated chloroform (CDCl3)

Procedure:

  • Reaction Setup: In two separate, dry 25 mL round-bottom flasks equipped with magnetic stirrers, dissolve 3-aminopyrazole (1.0 mmol) and 5-aminopyrazole (1.0 mmol) in 10 mL of DCM, respectively.

  • Base Addition: To each flask, add pyridine (1.2 mmol).

  • Acylation: Cool both flasks to 0°C in an ice bath. Add acetic anhydride (1.1 mmol) dropwise to each flask simultaneously.

  • Reaction Monitoring: Allow the reactions to stir at 0°C. Monitor the progress of each reaction every 15 minutes by taking a small aliquot and analyzing it by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). Note the time to completion (disappearance of starting material).

  • Workup: Once the reactions are complete, quench by slowly adding 10 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and filter.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the regioselectivity of acylation (N-acylation vs. C-acylation). Purify the products via column chromatography if necessary.

Expected Outcome: 5-aminopyrazole is expected to react faster due to the higher nucleophilicity of its exocyclic amino group. The primary product for both isomers is expected to be the N-acylated derivative on the exocyclic amine. However, any formation of C4-acylated byproducts would be more likely, albeit still minor, in the 5-aminopyrazole reaction under more forcing conditions.

Summary of Reactivity and Data

Feature3-Aminopyrazole5-AminopyrazoleSupporting Evidence
Primary Nucleophilic Sites Exocyclic NH2, N1Exocyclic NH2, N1, C4[5][15]
C4 Nucleophilicity Moderately activatedHighly activatedResonance theory, DFT calculations[6]
EAS Reactivity at C4 Requires stronger conditionsReadily occurs under mild conditionsExperimental observations in halogenation[18]
Reaction with Bi-electrophiles (N-unsubstituted) Leads to Pyrazolo[1,5-a]pyrimidinesLeads to Pyrazolo[1,5-a]pyrimidines[15][19]
Reaction with Bi-electrophiles (N-substituted) Leads to Pyrazolo[3,4-b]pyridinesLeads to Pyrazolo[3,4-b]pyridines[9][14][16]

Strategic Synthetic Decisions

The choice between 3-amino and 5-aminopyrazole is a strategic one that should be guided by the desired final product.

G cluster_pathways cluster_choices Recommended Starting Isomer start Desired Synthetic Target? p1 Fused Pyrazolo[1,5-a]pyrimidine start->p1 Path A p2 Fused Pyrazolo[3,4-b]pyridine start->p2 Path B p3 C4-Substituted Pyrazole start->p3 Path C c1 Use N-unsubstituted 3- or 5-Aminopyrazole p1->c1 c2 Use N-substituted 3- or 5-Aminopyrazole p2->c2 c3 Use 5-Aminopyrazole p3->c3

Caption: Decision guide for selecting the appropriate aminopyrazole isomer.

  • To synthesize Pyrazolo[1,5-a]pyrimidines: Use an N-unsubstituted 3- or 5-aminopyrazole and react it with a 1,3-bielectrophile.[8][19][20]

  • To synthesize Pyrazolo[3,4-b]pyridines: Begin with an N-substituted aminopyrazole (either isomer) to favor the enamine-type reactivity pathway.[9][21]

  • To introduce substituents at the C4 position: 5-Aminopyrazole is the superior choice due to its highly activated C4 position, allowing for milder reaction conditions and broader substrate scope.

By understanding the fundamental principles of reactivity outlined in this guide, researchers can more effectively harness the synthetic potential of aminopyrazoles to accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • Akbas, E., & Berber, I. (2011). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Molecules, 16(8), 6583-6596. [Link]
  • Kollaras, P., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(15), 4485. [Link]
  • Szelag, M., et al. (2021).
  • El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1437-1444. [Link]
  • Caballero, A., et al. (2021).
  • Singh, P. P., & Kumar, A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(9), 1646-1671. [Link]
  • ResearchGate. (n.d.). First route for synthesis of pyrazolo[3,4-b]pyridine 4k. [Link]
  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Link]
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.).
  • The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. [Link]
  • ResearchGate. (n.d.). Reactions of 5-aminopyrazole 3 with different electrophiles. [Link]
  • Mini-Reviews in Organic Chemistry. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. 14(5). [Link]
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 321-381). Italian Society of Chemistry. [Link]
  • Sharma, V., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 15, 711-740. [Link]
  • Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
  • Mary, Y. S., et al. (2013). Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 347-357. [Link]
  • ResearchGate. (n.d.).
  • Busca, P., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8968-8977. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Material Science with 3-Aminopyrazole: Properties and Potential. [Link]
  • Gomaa, A. M., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E231-E238. [Link]
  • Santos, C. I. D., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(3), 967. [Link]
  • Wang, Y., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(19), 6649. [Link]
  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]
  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. [Link]
  • Engineered Science Publisher. (2025). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. [Link]
  • Fekri, A., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(3), 707. [Link]
  • Douglas, C. J., et al. (2019). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Letters, 21(1), 170-174. [Link]
  • Sharma, V., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 15. [Link]
  • Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 295-311. [Link]

Sources

A Senior Application Scientist's Guide to the Purification of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyrazole-Based Drug Development

Pyrazoles are not merely another class of heterocyclic compounds; they are foundational scaffolds in modern medicinal chemistry. Their derivatives are at the core of numerous blockbuster drugs, from celecoxib (Celebrex) to sildenafil (Viagra). The efficacy and safety of these pharmaceuticals are directly contingent on the purity of the pyrazole intermediates used in their synthesis. The presence of regioisomers, unreacted starting materials, or byproducts can lead to downstream reaction failures, reduced yields, and, most critically, the introduction of potentially toxic impurities into the final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth evaluation of the most common and effective techniques for purifying pyrazole intermediates. We will move beyond simple protocols to explore the underlying principles, providing the causal logic behind experimental choices. This is not just a collection of methods; it is a strategic framework for selecting and optimizing the ideal purification strategy for your specific pyrazole derivative, whether at the bench or on a process scale.

Recrystallization: The Workhorse of Solid Compound Purification

Recrystallization is a powerful technique that leverages differences in solubility to separate a desired compound from impurities.[2] The fundamental principle is that the solubility of most solids increases with temperature.[3][4] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities, being in lower concentration, remain dissolved in the mother liquor.[2][3]

Expertise in Action: The Rationale of Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent should:

  • Dissolve the pyrazole intermediate sparingly or not at all at room temperature but completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

For pyrazole intermediates, a range of solvents can be effective, depending on the polarity imparted by the substituents on the pyrazole ring.

Table 1: Solvent Selection Guide for Pyrazole Recrystallization

Solvent/System Type Polarity Best Suited For Scientist's Note
Ethanol / Water Mixed Protic High Polar pyrazole derivatives, especially those with H-bond donors/acceptors.[5] A highly effective mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears, then allow to cool slowly.[5][6]
Methanol Protic High Polar pyrazoles. Often gives good crystal formation and is easily evaporated.[7]
Ethyl Acetate Aprotic Medium Compounds of intermediate polarity.[5][8] A versatile solvent, often used in combination with a non-polar co-solvent like hexane.
Hexane / Ethyl Acetate Mixed Aprotic Low to Medium Less polar pyrazoles.[5] The ratio can be fine-tuned to achieve optimal solubility characteristics.

| Cyclohexane | Non-polar | Low | Non-polar pyrazole derivatives.[5][8] | Good for "crashing out" non-polar compounds from more polar impurities. |

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the compound just dissolves completely at the boiling point.

    • Causality Check: Using the absolute minimum amount of hot solvent is critical. Excess solvent will reduce recovery, as the compound will retain some solubility even at low temperatures.[2]

  • Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

    • Scientist's Note: Charcoal adsorbs high molecular weight colored impurities.[5][8] Use sparingly, as it can also adsorb the desired product, slightly reducing the yield.[8]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

    • Causality Check: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would lead to significant yield loss.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Scientist's Note: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[3]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Visualization: Recrystallization Workflow

G cluster_main Recrystallization Workflow A 1. Dissolve Crude Pyrazole in Minimal Hot Solvent B 2. Add Activated Charcoal (Optional) A->B if colored D 4. Slow Cooling & Crystallization A->D if not colored C 3. Hot Gravity Filtration (Optional) B->C C->D E 5. Isolate Crystals (Suction Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Purified Crystals F->G

Caption: Workflow for the purification of solid pyrazole intermediates via recrystallization.

Column Chromatography: The Gold Standard for Purity

When recrystallization fails to separate closely related impurities, such as regioisomers, column chromatography is the method of choice.[9] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent) that percolates through it.[10] More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster.

Expertise in Action: Developing the Eluent System

The key to a successful separation is selecting the right eluent system. This is almost always determined empirically using Thin Layer Chromatography (TLC).

  • TLC Analysis: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate).[9]

  • Goal Rf Value: The ideal solvent system will give the desired pyrazole an Rf (retention factor) value of approximately 0.3-0.4 and provide clear separation from all impurities.[9]

  • Troubleshooting for Basic Pyrazoles: Pyrazoles are basic and can interact strongly with the acidic surface of silica gel, leading to poor separation and "tailing" of spots. To counteract this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[6][8] Alternatively, neutral alumina can be used as the stationary phase.[9]

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure (flash chromatography) or gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.[8]

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, for poorly soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add the resulting powder to the top of the column.[8]

  • Elution: Carefully add the eluent to the column and begin elution, collecting the eluate in fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute more strongly-adsorbed compounds.

    • Causality Check: A gradient elution is often more efficient, allowing for the rapid removal of non-polar impurities first, followed by the elution of the target compound with a more polar solvent mixture, sharpening the product band.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole intermediate.

Visualization: Column Chromatography Workflow

G cluster_main Column Chromatography Workflow A 1. Develop Eluent System via TLC B 2. Pack Column with Silica Gel A->B C 3. Load Crude Sample B->C D 4. Elute with Solvent System C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G Identify Pure H Purified Pyrazole G->H

Caption: Workflow for the high-purity separation of pyrazole intermediates using column chromatography.

Distillation and Extraction: Essential Techniques for Specific Scenarios

While recrystallization and chromatography are the most common methods, distillation and acid-base extraction have important applications.

Vacuum Distillation

For liquid or low-melting pyrazole intermediates, vacuum distillation is a highly effective and scalable purification method.[11] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation without thermal decomposition. This technique separates compounds based on differences in their volatility. It is particularly useful for removing non-volatile impurities (like salts or baseline material from a column) or for separating liquids with significantly different boiling points.

Acid-Base Extraction

The nitrogen atoms in the pyrazole ring give it basic properties. This can be exploited for purification using liquid-liquid extraction.

  • Principle: The crude product, dissolved in an organic solvent (e.g., ethyl acetate), is washed with an aqueous acid (e.g., 1M HCl). The basic pyrazole is protonated and moves into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Isolation: The aqueous layer is then separated, and the pH is raised by adding a base (e.g., NaOH). This deprotonates the pyrazole, causing it to precipitate or allowing it to be re-extracted into a fresh portion of organic solvent.

  • Application: This method is excellent for removing neutral or acidic impurities and can be a very efficient first-pass purification step before a final recrystallization or column.[6]

Comparative Evaluation of Purification Techniques

The choice of purification technique is a multi-faceted decision, balancing the required purity with considerations of time, cost, scale, and environmental impact.

Table 2: Comparative Evaluation of Purification Techniques for Pyrazole Intermediates

Technique Typical Purity Yield Scalability Cost-Effectiveness Green Chemistry Considerations
Recrystallization Good to Excellent Moderate to High (can have losses in mother liquor)[2] Excellent. Often the preferred method for large-scale production.[11] High (low solvent use, reusable glassware). Good. Solvents can be recovered and recycled. Promotes selection of greener solvents.[12][13]
Column Chromatography Excellent (often the highest purity) Good Poor to Moderate. Becomes costly and generates significant waste at large scales.[11] Low (high cost of silica and large solvent volumes). Poor. Generates large volumes of solvent waste and solid waste (silica gel).
Vacuum Distillation Excellent (for volatile compounds) High Excellent. A standard industrial purification method for liquids. High (energy-intensive but low solvent waste). Moderate. High energy consumption, but low solvent waste.

| Acid-Base Extraction | Good (as a primary step) | Good to High | Excellent. A common work-up procedure that is highly scalable. | Very High (inexpensive reagents and solvents). | Moderate. Generates aqueous waste that may require neutralization. |

Conclusion: A Strategic Approach to Purity

There is no single "best" method for purifying pyrazole intermediates. The optimal strategy often involves a combination of techniques. An efficient workflow might involve an initial acid-base extraction to remove the bulk of impurities, followed by a final polishing step of recrystallization to achieve the stringent purity required for pharmaceutical applications. Column chromatography remains the ultimate tool for achieving the highest purity on a small scale or for resolving particularly challenging separations.

By understanding the principles behind each technique and carefully considering the factors of purity, yield, scalability, and sustainability, researchers and drug development professionals can design robust and efficient purification processes, ensuring the quality and integrity of these vital building blocks for modern medicine.

References

  • BenchChem. (n.d.). Purification of Pyrazolone Derivatives. Technical Support Center.
  • BenchChem. (n.d.). Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Technical Support Center.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • BenchChem. (n.d.). Purification of Pyrazole Compounds by Recrystallization. Technical Support Center.
  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
  • BenchChem. (n.d.). Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Technical Support Center.
  • 123 Help Me. (n.d.). Advantages And Disadvantages Of Recrystallization.
  • Shah, S., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect.
  • Anonymous. (n.d.). Recrystallization1. Course document.
  • Shah, S., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.
  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Application Note.
  • ResearchGate. (2024). A Brief Review on Different Chromatographic Techniques.
  • IJCP. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

Sources

A Senior Application Scientist's Guide to Benchmarking New Synthetic Methods Against Patent Literature

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Novelty—Establishing True Synthetic Advantage

In the competitive landscape of chemical synthesis and drug development, the creation of a novel synthetic method is only the first step. The true measure of its value lies in its performance relative to existing technologies, particularly those documented in the vast repository of patent literature. Patents not only define the intellectual property landscape but also provide a rich source of established synthetic routes that have been deemed valuable enough to protect.[1] A rigorous, objective comparison against these patented methods is therefore not merely an academic exercise; it is a critical step in establishing the commercial and practical viability of a new synthetic approach.[][3]

This guide provides a comprehensive framework for benchmarking new synthetic methods against the existing patent literature. As a senior application scientist, my aim is to move beyond a simple checklist of experiments and delve into the causality behind experimental choices. The methodologies outlined herein are designed to be self-validating systems, ensuring that your comparisons are robust, reproducible, and grounded in sound scientific principles.

Part 1: Deconstructing the Patent Landscape—Selecting Your Benchmark

The patent literature is a dense and complex domain. The first critical step is to identify the most relevant patents to serve as your benchmark. It's not always the most recent patent that represents the current industrial standard; older, foundational patents might describe processes that have been optimized over time and are still in widespread use.[4] Conversely, a very recent patent might represent the cutting edge of synthetic efficiency.

A Systematic Approach to Patent Selection:

  • Comprehensive Search: Utilize chemical databases like SciFinder, Reaxys, and patent-specific databases such as those from the USPTO, EPO, and WIPO.[5][6] Your search should not be limited to the final product but should also encompass key intermediates and transformations.

  • Analysis of Claims and Examples: The "claims" section of a patent defines the legal scope of the invention, while the "examples" provide the experimental details.[5] Focus on patents with detailed, reproducible examples that provide a clear basis for comparison.

  • Identifying the "Best in Class": Your goal is to benchmark against the most efficient and relevant patented methods. This may involve selecting multiple patents that represent different strategic approaches to the synthesis of the target molecule.

Below is a decision-making workflow for selecting appropriate patent benchmarks:

G start Start: Identify Target Molecule search Comprehensive Patent Search (SciFinder, Reaxys, USPTO, etc.) start->search filter Filter by: - Detailed Experimental Examples - Relevance to Key Transformations search->filter analyze Analyze Claims and Examples filter->analyze select Select 'Best-in-Class' Patents (Multiple may be chosen) analyze->select benchmark Proceed to Experimental Benchmarking select->benchmark

Caption: Workflow for selecting relevant patent literature for benchmarking.

Part 2: The Crucible of Comparison—Designing and Executing Your Benchmarking Studies

With your benchmark patents selected, the next phase is to design and execute a series of experiments that will provide a quantitative and qualitative comparison of your new method. The key is to ensure a level playing field by running the patented procedures alongside your new method under standardized conditions wherever possible.

Key Performance Indicators (KPIs) for Synthetic Method Comparison

A robust comparison relies on a set of well-defined Key Performance Indicators (KPIs). These metrics provide a quantitative basis for evaluating the efficiency, sustainability, and scalability of a synthetic route.[7][8]

KPI Description Importance in Benchmarking
Overall Yield The percentage of the theoretical maximum amount of product that is actually produced.[7]A primary indicator of the efficiency of a synthetic route.
Purity Profile The identity and quantity of impurities in the final product.Critical for pharmaceutical applications and can significantly impact downstream processing costs.
Process Mass Intensity (PMI) The total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[9][10]A key metric for evaluating the "greenness" and sustainability of a process.[11] A lower PMI indicates less waste generation.
E-Factor (Environmental Factor) The mass of waste produced per unit of product. It is calculated as PMI - 1.[10]Another important green chemistry metric that directly quantifies waste.
Atom Economy The measure of the efficiency with which atoms from the reactants are incorporated into the desired product.A theoretical measure of how "wasteful" a reaction is at the atomic level.
Cycle Time The total time required to complete one batch of the synthesis.[12]A critical factor in determining the throughput and cost-effectiveness of a manufacturing process.
Cost of Goods (CoGs) The total cost of raw materials, reagents, and solvents required to produce a specific amount of the product.A direct measure of the economic viability of a synthetic route.
Safety Profile An assessment of the hazards associated with the reagents, solvents, and reaction conditions.A crucial consideration for process safety and scalability.
Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for key benchmarking experiments. It is imperative to adapt these to the specific chemistry of your target molecule and the procedures described in the patent literature.

Protocol 1: Comparative Yield and Purity Determination

  • Standardize Starting Materials: Procure and characterize all starting materials to ensure consistent quality across all experiments.

  • Execute Syntheses in Parallel: Whenever feasible, run the new synthetic method and the patented method(s) simultaneously to minimize the impact of environmental variations.

  • Reaction Monitoring: Utilize appropriate analytical techniques (e.g., TLC, HPLC, GC, NMR) to monitor the progress of each reaction and determine the optimal reaction time.[13][14]

  • Work-up and Isolation: Follow the prescribed work-up and purification procedures for each method. Document any challenges or deviations.

  • Yield Calculation: Accurately determine the mass of the isolated product and calculate the percentage yield based on the limiting reagent.[15]

  • Purity Analysis: Determine the purity of the isolated product using a combination of high-resolution techniques such as HPLC, GC-MS, and qNMR (quantitative NMR).[] Characterize any significant impurities.

Protocol 2: Process Mass Intensity (PMI) and E-Factor Calculation

  • Mass Balance: Meticulously record the mass of every input into the process, including all reactants, reagents, solvents, and water used in both the reaction and the work-up.[9]

  • Product Mass: Accurately determine the mass of the final, isolated product.

  • PMI Calculation: Divide the total mass of all inputs by the mass of the product.[17]

    • PMI = (Total Mass of Inputs) / (Mass of Product)

  • E-Factor Calculation: Subtract 1 from the PMI value.

    • E-Factor = PMI - 1[10]

The logical relationship between these key metrics can be visualized as follows:

G Yield Overall Yield Overall_Assessment Overall Method Viability Yield->Overall_Assessment Purity Purity Profile Purity->Overall_Assessment PMI Process Mass Intensity (PMI) PMI->Overall_Assessment E_Factor E-Factor E_Factor->Overall_Assessment Cycle_Time Cycle Time Cycle_Time->Overall_Assessment CoGs Cost of Goods CoGs->Overall_Assessment Safety Safety Profile Safety->Overall_Assessment

Caption: Key performance indicators influencing the overall viability of a synthetic method.

Part 3: Data Interpretation and Presentation—Building a Compelling Narrative

The final step is to synthesize your experimental data into a clear and compelling comparison. The goal is to present an objective, data-driven assessment of your new method's advantages and disadvantages relative to the patented literature.

Data Summarization in Tables

Organize your quantitative data into a well-structured table for easy comparison.

Table 1: Comparative Analysis of Synthetic Routes to Compound X

Metric New Synthetic Method Patent A Method Patent B Method
Number of Steps 354
Overall Yield (%) 756268
Purity (HPLC, %) 99.598.999.2
Process Mass Intensity (PMI) 5012095
E-Factor 4911994
Cycle Time (hours) 244836
Estimated Cost of Goods ($/kg) 500850700
Key Safety Considerations Use of a benign solventUse of a pyrophoric reagentHigh-pressure reaction
Visualizing the Comparison: A Workflow for Benchmarking

The entire benchmarking process can be visualized as a systematic workflow:

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Define Target Molecule B Identify & Select Benchmark Patents A->B C Define Key Performance Indicators B->C D Procure & Standardize Starting Materials C->D E Execute Syntheses in Parallel D->E F Collect & Analyze Data (Yield, Purity, PMI, etc.) E->F G Tabulate & Compare Quantitative Data F->G H Qualitative Assessment (Scalability, Safety) G->H I Generate Comparison Guide H->I

Caption: A three-phase workflow for benchmarking new synthetic methods.

Conclusion: Establishing a New Standard

By systematically benchmarking your novel synthetic method against the established patent literature, you generate the critical data needed to demonstrate its true value. This rigorous, evidence-based approach not only validates your scientific innovation but also provides the compelling narrative required to attract investment, secure intellectual property, and ultimately, bring superior chemical technologies to market. The principles and protocols outlined in this guide provide a robust framework for conducting these essential comparisons with the highest degree of scientific integrity.

References

  • Startup Financial Projection. (2025, September 21). What Are the Core 5 KPIs for Industrial Chemical Production?
  • KPI Depot. Chemicals KPIs & Benchmarks.
  • BOC Sciences. Synthetic Route Scouting & Development.
  • Chem-Station Int. Ed. (2022, March 3). Process Mass Intensity, PMI.
  • Forsman, K. (2016, April 8). Key performance indicators for production - Examples from chemical industry. Automatic Control.
  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(7), 1094.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Patheon Pharma Services. Q&A: Route Scouting for Cost-effective Process Development.
  • The Royal Society of Chemistry. Experimental reporting.
  • Nexdigm. Strategic Use of Specialty Chemical Performance Metrics in Multi-Site Benchmarking Frameworks.
  • Gladen, R., et al. (2025, July 17). Assessing mass intensity as a green chemistry metric: why expanding system boundaries is not enough. RSC Publishing.
  • Scientific Update. (2019, September 4). Useful Green Chemistry Metrics.
  • BOC Sciences. Analytical Services for Purity Determination.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
  • PatentPC. (2025, December 25). How to Conduct a Patent Search for Chemical Inventions.
  • American Chemical Society. What Every Chemist Should Know About Patents.
  • Reddit. (2016, November 10). Where can I find the current patented synthesis process of an arbitrary drug?
  • ChemRxiv. NETWORK ANALYSIS OF THE ORGANIC CHEMISTRY IN PATENTS, LITERATURE, AND PHARMACEUTICAL INDUSTRY.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded methodology for conducting comparative molecular docking studies on 3-aminopyrazole derivatives. The 3-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds targeting a wide array of enzymes, including various kinases, cyclooxygenases, and receptors involved in oncology and inflammatory diseases.[1][2][3] Computational techniques, particularly molecular docking, are indispensable for rapidly predicting the binding affinity and interaction patterns of novel derivatives, thereby guiding synthetic efforts toward more potent and selective candidates.[4][5][6]

This document moves beyond a simple checklist of steps. It delves into the causality behind each phase of the protocol, emphasizing the establishment of a self-validating system to ensure the scientific integrity and reliability of the generated data.

Part 1: The Foundational Methodology: A Self-Validating Protocol

The credibility of any virtual screening campaign hinges on the robustness of its underlying protocol. Before comparing a library of novel compounds, it is imperative to validate the docking procedure to ensure it can accurately reproduce experimentally determined binding modes.

Pillar of Trustworthiness: Protocol Validation via Re-Docking

The cornerstone of a trustworthy docking study is validation.[7][8][9] This is achieved by taking a known protein-ligand complex from the Protein Data Bank (PDB) and testing whether our chosen docking algorithm can accurately place the co-crystallized ligand back into the active site after it has been extracted and its conformation randomized.

The universally accepted metric for success is the Root Mean Square Deviation (RMSD) between the atomic coordinates of the non-hydrogen atoms in the docked ligand pose and the original crystallographic pose. A validation is considered successful if the RMSD is less than 2.0 Ångstroms (Å) , which indicates the protocol has successfully reproduced the known binding mode.[7][8][10]

G cluster_validation Docking Protocol Validation Workflow PDB Select PDB Entry (Protein with Co-crystallized Ligand) Extract Extract & Save Ligand (e.g., ligand.mol2) PDB->Extract PrepProt Prepare Protein (Remove ligand, waters, add hydrogens) PDB->PrepProt Redock Re-Dock Extracted Ligand into Prepared Protein Extract->Redock PrepProt->Redock Superimpose Superimpose Docked Pose onto Crystal Pose Redock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Result RMSD < 2.0 Å? RMSD->Result Success Protocol Validated Result->Success Yes Fail Protocol Invalid (Adjust parameters & re-run) Result->Fail No

Caption: Workflow for validating a molecular docking protocol.

Step 1: Target Enzyme Preparation

The goal of this step is to prepare a chemically accurate and computationally clean model of the target enzyme.

Experimental Protocol:

  • Obtain Crystal Structure: Download the 3D structure of the target enzyme from the . Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand, which helps identify the correct binding pocket. For this guide, let's consider Fibroblast Growth Factor Receptor 2 (FGFR2), a known target for aminopyrazole inhibitors.[11]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, Discovery Studio, PyMOL).

    • Causality: The raw PDB file contains many components not relevant to a simple docking experiment. We must remove these to reduce complexity and prevent artifacts.

    • Remove all water molecules (unless a specific water is known to mediate binding).[12][13]

    • Remove any co-factors, ions, and alternate conformations of amino acid residues.[14]

    • If the protein is a multimer, retain only the single chain relevant for docking.[13]

  • Add Hydrogens: Add hydrogen atoms to the protein. Since PDB files derived from X-ray crystallography often lack explicit hydrogens, this step is critical for correct ionization and hydrogen bonding.[13][15]

  • Assign Charges: Compute and assign partial atomic charges (e.g., Kollman charges). This is essential for the docking software to calculate electrostatic interactions.

  • Save in Required Format: Save the cleaned, prepared protein structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation (3-Aminopyrazole Derivatives)

Each derivative must be converted into a low-energy, 3D structure with correct chemical properties.

Experimental Protocol:

  • Generate 2D Structures: Draw the 3-aminopyrazole derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures into 3D structures.

  • Energy Minimization: Perform a geometry optimization/energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: This step ensures that the ligand starts in a stable, low-energy conformation with realistic bond lengths and angles, preventing the docking algorithm from wasting computational time on energetically unfavorable starting poses.[12][13]

  • Assign Charges & Define Rotatability: Assign partial charges (e.g., Gasteiger charges for ligands) and define the rotatable bonds.[16][17] Torsion angles of these bonds will be explored by the docking software to find the best binding pose (flexible docking).

  • Save in Required Format: Save the final 3D ligand structures in the appropriate file format (e.g., PDBQT).

Step 3: The Docking Simulation (AutoDock Vina Example)

With prepared molecules, the simulation can be configured and run.

Experimental Protocol:

  • Define the Search Space (Grid Box): The grid box is a 3D cube placed around the enzyme's active site that defines the search area for the ligand.[15] The center of the grid should be the geometric center of the co-crystallized ligand from your validation step. The size should be large enough to accommodate any of the derivatives with room for rotation and translation.

  • Configure Docking Parameters: Set the parameters for the docking run. For AutoDock Vina, a key parameter is exhaustiveness, which controls the computational effort used in the search. A higher value increases the probability of finding the true energy minimum but takes longer.

  • Execute Docking: Run the docking simulation for each 3-aminopyrazole derivative against the prepared target enzyme.

Part 2: Comparative Analysis and Data Interpretation

Raw docking output is meaningless without careful analysis and comparison. The goal is to rank the derivatives based on their predicted binding potential and understand the structural basis for these differences.

Step 4: Analyzing and Interpreting the Results

A thorough analysis combines quantitative scores with qualitative visual inspection.

  • Binding Affinity (Docking Score): The primary quantitative output is the docking score, an estimation of the binding free energy (ΔG) in kcal/mol.[10] A more negative value suggests a stronger, more favorable binding interaction.[4][10] This score is used for the initial ranking of the compounds.

  • Pose and Interaction Analysis: The docking score alone is insufficient. It is critical to visually inspect the top-ranked binding pose for each ligand.[10][18]

    • Causality: A low energy score is only meaningful if it is achieved through chemically sensible interactions with key residues in the active site. A ligand placed in a nonsensical orientation, despite a good score, is likely a false positive.

    • Using visualization software, identify key interactions:

      • Hydrogen Bonds: Look for H-bonds with backbone or side-chain atoms of crucial active site residues.

      • Hydrophobic Interactions: Identify contacts between nonpolar regions of the ligand and hydrophobic pockets of the enzyme.

      • Other Interactions: Note any salt bridges, pi-pi stacking, or cation-pi interactions.[10][18]

Data Presentation for Comparative Analysis

Summarize all quantitative data into a structured table for clear comparison. Below is an example table comparing a hypothetical series of 3-aminopyrazole derivatives against FGFR2.

Derivative IDDocking Score (kcal/mol)H-BondsKey Interacting Residues
Control Ligand -10.53Ala564, Asp641, Glu571
3AP-001 -11.24Ala564, Asp641, Cys582
3AP-002 -9.82Ala564, Asp641
3AP-003 -8.51Ala564
3AP-004 -10.93Ala564, Asp641, Asn568

This is illustrative data. Actual results will vary.

From this table, derivative 3AP-001 is the most promising candidate due to its superior docking score and the formation of an additional hydrogen bond. Conversely, 3AP-003 is predicted to be the weakest binder. This comparative data allows for the generation of a structure-activity relationship (SAR) hypothesis to guide the next round of molecular design.

G cluster_workflow Comparative Docking Workflow cluster_prep Preparation cluster_analysis Analysis Prot_Prep Prepare Target Enzyme Docking Execute Docking (Each Ligand vs. Target) Prot_Prep->Docking Lig_Prep Prepare Ligand Library (3-Aminopyrazoles) Lig_Prep->Docking Scores Extract Docking Scores (Binding Affinities) Docking->Scores Poses Visualize Binding Poses & Interactions Docking->Poses Compare Comparative Analysis (Rank derivatives, Generate SAR) Scores->Compare Poses->Compare Report Generate Report & Propose Next Steps Compare->Report

Caption: Overview of the comparative docking workflow.

Conclusion

Molecular docking is a powerful predictive tool that, when applied rigorously, can significantly accelerate drug discovery projects. This guide outlines a comprehensive and self-validating workflow for the comparative analysis of 3-aminopyrazole derivatives. By combining quantitative scoring with detailed visual inspection of molecular interactions, researchers can generate robust, data-driven hypotheses to guide the design of next-generation enzyme inhibitors. It must be emphasized that in-silico results are predictive; promising candidates identified through this process must always be synthesized and validated through subsequent in-vitro biochemical and cellular assays to confirm their activity.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • ResearchGate. (2015). How can I validate a docking protocol?
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • ResearchGate. (n.d.). Molecular docking protocol validation. This crucial process can enhance... [Scientific Diagram].
  • Scripps Research. (n.d.). Session 4: Introduction to in silico docking.
  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.
  • MDPI. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).
  • ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock.
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • NIH National Center for Biotechnology Information. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.
  • NIH National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Google Patents. (n.d.). N-substituted tricyclic 3-aminopyrazoles as PDGF receptor inhibitors.
  • NIH National Center for Biotechnology Information. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • Arabian Journal of Chemistry. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents.
  • ResearchGate. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity.
  • International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Amino-4-pyrazolecarboxamide Hemisulfate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental pillars of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-4-pyrazolecarboxamide hemisulfate (CAS No. 27511-79-1), ensuring compliance with safety standards and regulatory requirements. The procedures outlined herein are synthesized from authoritative safety data sheets and general best practices for hazardous chemical waste management.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is crucial. While some sources classify this compound as non-hazardous, others indicate potential for harm if swallowed, in contact with skin, or inhaled.[1][2][3] The toxicological properties of this substance have not been fully investigated.[4] Therefore, a conservative approach, treating it as a potentially hazardous substance, is the most prudent course of action.

Core Principle: The "Precautionary Principle" should always be applied when handling chemicals with incomplete toxicological data. Assume a higher level of hazard to ensure maximum protection.

Personal Protective Equipment (PPE): Your Non-Negotiable Barrier

Appropriate PPE is essential to prevent accidental exposure during handling and disposal. The following table summarizes the recommended PPE based on an aggregation of safety data sheets.[4][5]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes and airborne particles.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Prevents direct skin contact and potential absorption.[6]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if handling large quantities or if dust generation is likely.[5][6]Minimizes inhalation of potentially harmful dust or aerosols.
Hazard Identification

While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It may also cause irritation to the eyes, skin, and respiratory tract.[4] Given the conflicting information, it is best to handle it with care.

Step-by-Step Disposal Protocol: A Systematic Approach

The proper disposal of this compound requires a methodical process of waste segregation, containment, and labeling, culminating in transfer to a certified hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]

Waste Segregation and Containment

Causality: Proper segregation is critical to prevent dangerous chemical reactions between incompatible waste streams. Pyrazole derivatives should be handled with care.[7]

Experimental Protocol: Chemical Waste Segregation

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.[4]

    • This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7]

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.[8]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.

    • Separate halogenated from non-halogenated solvent waste where possible.[8]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[7]

  • Empty Containers:

    • Thoroughly empty all contents.

    • The first rinse of the container with a suitable solvent (e.g., water or an appropriate organic solvent) must be collected and disposed of as hazardous waste.[9]

    • After the initial rinse is collected, the container should be triple-rinsed. Subsequent rinsates may be permissible for drain disposal depending on local regulations, but collecting all rinsates as hazardous waste is the safest practice.

    • Obliterate or remove all labels from the empty, rinsed container before disposal or recycling.[8]

Labeling and Storage

Trustworthiness: Accurate and detailed labeling is a self-validating system that ensures safety and regulatory compliance throughout the waste's lifecycle.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[8]

  • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.

  • List all constituents of the waste, including solvents and their approximate percentages.

  • Indicate the date when the waste was first added to the container.

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.[9]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[7]

Emergency Procedures: Preparedness for the Unexpected

Spills and Leaks
  • Evacuate and Ventilate: In the event of a significant spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Containment: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled disposal container.[4]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report all spills to your institution's Environmental Health & Safety (EHS) department.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1][4]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4]

  • Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.[1][4]

Disposal Pathway Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Protocol cluster_final Final Disposition start Start: Handling 3-Amino-4- pyrazolecarboxamide hemisulfate ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in dedicated, labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in dedicated, labeled hazardous liquid waste container. liquid_waste->collect_liquid rinse Triple rinse container. Collect first rinsate as hazardous waste. empty_container->rinse store Store sealed container in a designated Satellite Accumulation Area. collect_solid->store collect_liquid->store rinse->store ehs_pickup Arrange for pickup by certified Environmental Health & Safety (EHS) personnel for final disposal. store->ehs_pickup

Caption: Disposal workflow for this compound.

Regulatory Context

Disposal of chemical waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] Generators of chemical waste are responsible for determining if their waste is hazardous.[10] It is imperative to consult your institution's EHS department and local regulations to ensure full compliance.

References

  • Material Safety Data Sheet - this compound, 95%. Acros Organics. (URL not available)
  • MSDS of 3-Amino-4-pyrazolecarboxamide hemisulf
  • SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Thermo Fisher Scientific. (URL not available)
  • Material Safety Data Sheet - 3-Aminopyrazole, 98%. Cole-Parmer. (URL not available)
  • SAFETY DATA SHEET - 3-Aminopyrazole. Fisher Scientific. (URL not available)
  • Material Safety Data Sheet - Pyrazole, 98%. Cole-Parmer. (URL not available)
  • SAFETY DATA SHEET - 4-Amino-1H-pyrazole. Fisher Scientific. (URL not available)
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. (URL not available)
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. (URL not available)
  • SAFETY DATA SHEET - 5-Amino-1-methyl-1H-pyrazole-4-carboxamide. Fisher Scientific. (URL not available)
  • Hazardous Waste Disposal Guide. Northwestern University. (URL: [Link])
  • EPA Hazardous Waste Codes. University of Maryland. (URL: [Link])
  • SAFETY DATA SHEET - 3-Amino-5-methylpyrazole. Fisher Scientific. (URL not available)
  • Hazardous Waste Disposal Guide. Dartmouth College. (URL: [Link])
  • Update on Chemicals Removal at the Refinery on St. Croix. EPA. (URL: [Link])
  • Hazardous Waste Listings. EPA. (URL: [Link])listings))

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-pyrazolecarboxamide hemisulfate
Reactant of Route 2
Reactant of Route 2
3-Amino-4-pyrazolecarboxamide hemisulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.